N-(2,2-Dimethoxyethyl)methacrylamide
Description
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Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-6(2)8(10)9-5-7(11-3)12-4/h7H,1,5H2,2-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGARLISKINLYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90242058 | |
| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90242058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95984-11-5 | |
| Record name | N-(2,2-Dimethoxyethyl)-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95984-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095984115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,2-Dimethoxyethyl)methacrylamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2-dimethoxyethyl)methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)methacrylamide: A pH-Responsive Monomer for Advanced Drug Delivery Systems
CAS Number: 95984-11-5[1][2][3][4][5]
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of N-(2,2-Dimethoxyethyl)methacrylamide, a versatile monomer poised to advance the field of drug delivery. We will delve into its synthesis, physicochemical properties, polymerization characteristics, and its pivotal role in the development of stimuli-responsive polymers. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage cutting-edge materials for targeted and controlled therapeutic release.
Introduction: The Promise of Acetal-Containing Polymers
The quest for "smart" drug delivery systems that can release therapeutic agents in response to specific physiological cues has led to the development of a wide array of stimuli-responsive polymers. Among these, polymers sensitive to pH changes are particularly valuable, as many disease microenvironments, such as tumors and inflamed tissues, exhibit a lower pH than healthy tissues.[2][3][4][5]
This compound is a key building block in this arena. Its defining feature is the acetal group, which is stable at neutral or basic pH but readily undergoes hydrolysis under acidic conditions. This pH-lability can be harnessed to trigger a variety of responses in a polymer system, from simple changes in solubility to the complete degradation of the polymer backbone, enabling precise control over drug release.[1][2][3]
This guide will explore the fundamental chemistry of this compound and provide a framework for its application in the design of sophisticated drug delivery vehicles.
Physicochemical Properties
A thorough understanding of the monomer's properties is essential for its effective use in polymer synthesis and application development.
| Property | Value | Source |
| CAS Number | 95984-11-5 | [1][2][3][4][5] |
| Molecular Formula | C₈H₁₅NO₃ | [3][4] |
| Molecular Weight | 173.21 g/mol | [3][4] |
| Appearance | Liquid | [1][2] |
| Boiling Point | 304.0 ± 42.0 °C at 760 mmHg | [2] |
| Density | 0.922 g/mL | [4] |
| IUPAC Name | N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide | [3] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through the acylation of aminoacetaldehyde dimethyl acetal with methacryloyl chloride. This reaction, a classic Schotten-Baumann type, requires careful control of temperature to prevent polymerization of the methacrylate group and unwanted side reactions.
Experimental Protocol
Materials:
-
Aminoacetaldehyde dimethyl acetal
-
Methacryloyl chloride
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Inhibitor (e.g., 4-methoxyphenol (MEHQ))
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with aminoacetaldehyde dimethyl acetal and anhydrous diethyl ether. An inhibitor such as MEHQ is added to prevent premature polymerization. The flask is cooled to 0 °C in an ice-water bath.
-
Addition of Base: Triethylamine is added to the flask to act as a scavenger for the HCl generated during the reaction.
-
Slow Addition of Acylating Agent: A solution of methacryloyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting amine.
-
Workup: Once the reaction is complete, the triethylamine hydrochloride salt is removed by filtration through a pad of Celite. The filtrate is then washed successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Causality Behind Experimental Choices:
-
Low Temperature (0 °C): This is critical to minimize the exothermic nature of the acylation reaction and, more importantly, to prevent the free-radical polymerization of the methacryloyl chloride and the final product.
-
Inert Atmosphere (Nitrogen): This prevents side reactions and the introduction of moisture, which could hydrolyze the acyl chloride.
-
Slow Addition: This ensures that the heat generated is effectively dissipated and maintains a low concentration of the highly reactive methacryloyl chloride, reducing the likelihood of side reactions.
-
Use of a Non-nucleophilic Base: Triethylamine is used to neutralize the HCl byproduct without competing with the primary amine in reacting with the methacryloyl chloride.
Caption: Workflow for the synthesis of this compound.
Polymerization and the Creation of pH-Responsive Materials
This compound can be polymerized using various techniques, with free-radical polymerization being the most common. The choice of polymerization method will influence the polymer's architecture, molecular weight, and dispersity, all of which are critical for its performance in drug delivery applications.
Polymerization Techniques
-
Free-Radical Polymerization: This is a straightforward method initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, potassium persulfate). While simple, it offers limited control over the polymer architecture.
-
Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are highly recommended.[6] They allow for the synthesis of well-defined polymers with controlled molecular weights, low dispersity, and complex architectures such as block copolymers. This level of control is crucial for creating predictable and reproducible drug delivery systems.
The pH-Responsive Mechanism
The core of this monomer's functionality lies in the acid-catalyzed hydrolysis of the acetal group. In an acidic environment (pH < 6.5), the acetal is cleaved to reveal an aldehyde and two methanol molecules. When this monomer is incorporated into a polymer chain, this hydrolysis event can have several consequences:
-
Increased Hydrophilicity: The conversion of the hydrophobic acetal group to a more hydrophilic aldehyde and alcohol can cause the polymer to swell or dissolve, releasing an encapsulated drug.
-
Polymer Backbone Cleavage: If the acetal group is incorporated into the main chain of the polymer, its cleavage will lead to the degradation of the polymer into smaller, more easily cleared fragments. This is a highly desirable feature for in vivo applications.[1]
Caption: Acid-catalyzed hydrolysis of the acetal group in a polymer chain.
Applications in Drug Development
The unique properties of polymers derived from this compound make them highly suitable for a range of drug delivery applications.
pH-Triggered Drug Release
By copolymerizing this compound with other monomers, it is possible to create amphiphilic block copolymers that self-assemble into nanoparticles (micelles or polymersomes) in aqueous solution.[6] A hydrophobic drug can be encapsulated within the core of these nanoparticles. When the nanoparticles encounter an acidic environment, such as the endosomes of cancer cells, the hydrolysis of the acetal groups in the core-forming block can lead to the disassembly of the nanoparticle and the rapid release of the drug.
Biodegradable Polymer Scaffolds
For applications in tissue engineering and regenerative medicine, it is often desirable to have a scaffold that degrades over time as new tissue is formed. By incorporating this compound into the backbone of a polymer, a biodegradable material can be created that degrades under physiological conditions. The rate of degradation can be tuned by adjusting the density of the acetal linkages in the polymer chain.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]
Always consult the Safety Data Sheet (SDS) before use. The monomer should be stored in a cool, dark place, and the use of an inhibitor is recommended to prevent spontaneous polymerization.
Conclusion
This compound is a highly promising monomer for the development of advanced, stimuli-responsive materials. Its pH-labile acetal group provides a powerful tool for creating drug delivery systems that can release their payload in a controlled and targeted manner. The ability to synthesize well-defined polymers using controlled radical polymerization techniques further enhances its potential. As our understanding of disease biology grows, so too will the demand for sophisticated materials like those derived from this compound, paving the way for more effective and personalized therapies.
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Acetal containing polymers as pH-responsive nano-drug delivery systems - PubMed. [Link]
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Authored by: [Your Name/Gemini], Senior Application Scientist
An In-Depth Technical Guide to N-(2,2-Dimethoxyethyl)methacrylamide: Properties, Synthesis, and Applications
Introduction
This compound is a functional monomer of significant interest in the field of polymer chemistry and materials science. Its unique chemical structure, featuring a methacrylamide group for polymerization and a hydrolyzable acetal group, makes it a valuable building block for the synthesis of "smart" or stimuli-responsive polymers. These polymers can undergo significant changes in their physical and chemical properties in response to external stimuli, such as pH. This guide provides a comprehensive overview of the chemical properties, synthesis, polymerization, and potential applications of this compound, with a particular focus on its utility for researchers, scientists, and drug development professionals.
The core functionality of this monomer lies in the latent aldehyde group protected as a dimethyl acetal. Under acidic conditions, the acetal can be hydrolyzed to reveal a highly reactive aldehyde. This transformation can be harnessed to design materials with tunable properties, such as degradable hydrogels for drug delivery or surfaces that can be functionalized post-polymerization.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and polymerization. The following table summarizes its key characteristics.
| Property | Value | Source(s) |
| IUPAC Name | N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide | [1] |
| Synonyms | N-(2,2-Dimethoxyethyl)-2-methylacrylamide, Methacrylamidoacetaldehyde dimethyl acetal | [1] |
| CAS Number | 95984-11-5 | [1][2] |
| Molecular Formula | C8H15NO3 | [1][3][4] |
| Molecular Weight | 173.21 g/mol | [1][4] |
| Physical Form | Liquid | [2] |
| Boiling Point | 304.0 ± 42.0 °C at 760 mmHg | [2] |
| Flash Point | 137.6 °C | [2] |
| Purity | Typically ≥95% | [2][5] |
| Storage Temperature | 4°C, under nitrogen | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of aminoacetaldehyde dimethyl acetal with methacryloyl chloride. This reaction, a Schotten-Baumann type reaction, is generally performed at low temperatures to control its exothermicity and minimize side reactions.
Experimental Protocol: Synthesis via Methacryloyl Chloride
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
Aminoacetaldehyde dimethyl acetal
-
Methacryloyl chloride
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous diethyl ether (or other suitable solvent)
-
Methoxyhydroquinone (or other suitable polymerization inhibitor)
-
Dry ice
-
Isopropanol
Procedure:
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with aminoacetaldehyde dimethyl acetal and anhydrous diethyl ether. The flask is then cooled to 0°C using a dry ice-isopropanol bath.[6]
-
Base Addition: Triethylamine is added to the reaction mixture to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: A solution of methacryloyl chloride in anhydrous diethyl ether is added dropwise to the stirred reaction mixture via the dropping funnel. The temperature should be carefully maintained between 0°C and 5°C throughout the addition.[6]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The formation of a voluminous white precipitate of triethylamine hydrochloride will be observed.
-
Workup: Upon completion of the reaction, the precipitate is removed by filtration.
-
Inhibitor Addition: A small amount of methoxyhydroquinone is added to the filtrate to prevent polymerization of the product during storage and handling.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.
Causality in Experimental Choices:
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is critical to prevent side reactions, such as the polymerization of methacryloyl chloride or the product.
-
Anhydrous Conditions: Methacryloyl chloride is sensitive to moisture and will hydrolyze to methacrylic acid. Therefore, the use of anhydrous solvents and a dry atmosphere (nitrogen) is essential.
-
Inhibitor: The methacrylamide product contains a polymerizable double bond. The addition of an inhibitor is crucial to ensure its stability during purification and storage.
Polymerization of this compound
Polymers of this compound can be synthesized using various polymerization techniques. The choice of method will depend on the desired polymer architecture, molecular weight, and dispersity.
Free Radical Polymerization
A straightforward method for producing polymers of this compound is free radical polymerization.
Experimental Protocol: Free Radical Polymerization
Materials:
-
This compound
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent (e.g., tetrahydrofuran, dioxane)
Procedure:
-
Solution Preparation: The monomer and initiator are dissolved in the chosen anhydrous solvent in a Schlenk flask.
-
Degassing: The solution is thoroughly degassed to remove oxygen, which can inhibit radical polymerization. This is typically done by several freeze-pump-thaw cycles.
-
Polymerization: The flask is backfilled with an inert gas (e.g., nitrogen or argon) and immersed in an oil bath preheated to the appropriate temperature for the chosen initiator (e.g., 60-70°C for AIBN).
-
Reaction Time: The polymerization is allowed to proceed for a predetermined time, typically several hours.
-
Termination and Precipitation: The polymerization is quenched by cooling the reaction mixture and exposing it to air. The polymer is then isolated by precipitation into a non-solvent, such as cold diethyl ether or hexane.
-
Drying: The precipitated polymer is collected by filtration and dried under vacuum.
Controlled Radical Polymerization
For applications requiring well-defined polymer architectures, such as block copolymers for self-assembly, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are preferred. These methods allow for precise control over molecular weight and dispersity. The synthesis of thermoresponsive polymers from structurally similar monomers like N,N-bis(2-methoxyethyl)acrylamide has been successfully achieved using RAFT.
Stimuli-Responsive Behavior and Applications
The key feature of poly(this compound) is its stimuli-responsive nature. The acetal side chains are stable under neutral and basic conditions but can be hydrolyzed to aldehydes under acidic conditions.
Hydrolysis of the Acetal Group
The hydrolysis of the dimethyl acetal group to an aldehyde functionality is a critical reaction that underpins the utility of these polymers in various applications.
Caption: Hydrolysis of the acetal side chain to an aldehyde.
This transformation can be used to:
-
Create Degradable Hydrogels: Crosslinked hydrogels can be designed to degrade in acidic environments, such as those found in tumor tissues or endosomes, making them suitable for targeted drug delivery.[7]
-
Post-Polymerization Modification: The aldehyde groups can be used as chemical handles for the covalent attachment of biomolecules, drugs, or imaging agents.
-
Dynamic Materials: The reversible nature of acetal formation can be exploited to create self-healing or dynamically reconfigurable materials.
Applications in Drug Delivery and Biomaterials
The ability to control the chemical and physical properties of polymers derived from this compound makes them attractive candidates for various biomedical applications.
-
pH-Responsive Drug Release: Drug-loaded nanoparticles or hydrogels can be designed to release their payload in response to a decrease in pH, offering a mechanism for targeted drug delivery to specific tissues or cellular compartments.[7][8]
-
Gene Delivery: Cationic polymers containing hydrolyzable side chains have been investigated as non-viral vectors for gene delivery. The degradation of the polymer can facilitate the release of nucleic acids inside the cell.[9]
-
Tissue Engineering: Scaffolds made from these polymers can be designed to degrade over time, allowing for the ingrowth of new tissue. The aldehyde groups can also be used to immobilize growth factors or other bioactive molecules.
Caption: pH-triggered drug delivery workflow.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] It may also cause respiratory irritation.[10] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11] Work should be conducted in a well-ventilated area or a fume hood.[10][11] For detailed safety information, refer to the Safety Data Sheet (SDS).[2][11][12]
Conclusion
This compound is a versatile monomer that provides a facile route to the synthesis of functional, stimuli-responsive polymers. The ability to unmask a reactive aldehyde group under acidic conditions opens up a wide range of possibilities for the design of advanced materials for drug delivery, tissue engineering, and other biomedical applications. As research in "smart" materials continues to grow, the importance of monomers like this compound is likely to increase.
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- SpringerLink. Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the.
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An In-Depth Technical Guide to the Synthesis of N-(2,2-Dimethoxyethyl)methacrylamide
This guide provides a comprehensive, in-depth protocol for the synthesis, purification, and characterization of N-(2,2-Dimethoxyethyl)methacrylamide, a versatile monomer for the development of advanced, pH-responsive polymers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction: The Significance of Acetal-Functionalized Monomers
This compound is a functional monomer of significant interest in the field of "smart" polymers. Its unique structure combines a polymerizable methacrylamide group with a hydrolytically labile acetal moiety. This acetal group serves as a masked aldehyde, which can be deprotected under acidic conditions to reveal a reactive aldehyde functionality. This property is the cornerstone of its utility in creating pH-responsive materials.
Polymers derived from this compound are finding applications in advanced biomedical systems. For instance, they can be designed as drug delivery vehicles that release their therapeutic payload in the acidic microenvironment of a tumor or within the endosomes of a cell[1][2]. The revealed aldehyde can also be used for bioconjugation, allowing for the attachment of proteins, peptides, or other biologically active molecules.
The Synthetic Pathway: A Schotten-Baumann Approach
The most common and efficient synthesis of this compound is achieved through the reaction of methacryloyl chloride with 2,2-dimethoxyethanamine (also known as aminoacetaldehyde dimethyl acetal). This reaction is a classic example of the Schotten-Baumann reaction , a well-established method for forming amides from acid chlorides and amines.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2,2-dimethoxyethanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or an excess of the starting amine, is typically used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Mechanism: Schotten-Baumann Synthesis
Caption: Schotten-Baumann reaction mechanism for the synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| 2,2-Dimethoxyethanamine | Starting material (nucleophile) |
| Methacryloyl Chloride | Starting material (electrophile) |
| Triethylamine | Base (HCl scavenger) |
| Diethyl Ether (anhydrous) | Reaction solvent |
| Methoxyhydroquinone | Polymerization inhibitor |
| Round-bottom flask | Reaction vessel |
| Addition funnel | Controlled addition of reagent |
| Magnetic stirrer and stir bar | Homogenization of reaction mixture |
| Ice bath | Temperature control |
| Filtration apparatus | Separation of solid byproducts |
| Rotary evaporator | Solvent removal |
Step-by-Step Synthesis Procedure
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
-
Preparation of the Reaction Vessel: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, combine 2,2-dimethoxyethanamine (1.0 eq), triethylamine (1.1 eq), and anhydrous diethyl ether.
-
Cooling: Cool the flask in an ice bath to 0°C with continuous stirring.
-
Preparation of the Acyl Chloride Solution: In the addition funnel, prepare a solution of methacryloyl chloride (1.05 eq) in anhydrous diethyl ether.
-
Reaction: Add the methacryloyl chloride solution dropwise to the cooled amine solution over a period of 40-60 minutes. It is critical to maintain the internal temperature of the reaction mixture between 0 and 5°C to minimize side reactions. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2 hours.
-
Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for another 1-2 hours.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Add a small amount of a polymerization inhibitor, such as methoxyhydroquinone, to the filtrate.
-
-
Isolation of the Crude Product: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.
Purification and Characterization
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: A suitable solvent system for the recrystallization of N-substituted acrylamides is a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, petroleum ether). The crude product is dissolved in a minimal amount of the hot good solvent, and the poor solvent is added dropwise until the solution becomes cloudy. Upon cooling, pure crystals of the product should form.
Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is the most definitive method for confirming the structure. The expected chemical shifts (predicted, in CDCl₃) are:
-
δ ~6.5-7.0 ppm (broad singlet, 1H, N-H)
-
δ ~5.7 ppm (singlet, 1H, vinyl C=CH₂)
-
δ ~5.3 ppm (singlet, 1H, vinyl C=CH₂)
-
δ ~4.5 ppm (triplet, 1H, CH(OCH₃)₂)
-
δ ~3.5 ppm (doublet of triplets, 2H, N-CH₂)
-
δ ~3.4 ppm (singlet, 6H, O-CH₃)
-
δ ~1.9 ppm (singlet, 3H, C-CH₃)
-
-
¹³C NMR: The carbon NMR spectrum will further confirm the structure. Expected chemical shifts (predicted, in CDCl₃) are:
-
δ ~168 ppm (C=O, amide)
-
δ ~140 ppm (C=CH₂, vinyl)
-
δ ~120 ppm (C=CH₂, vinyl)
-
δ ~103 ppm (CH(OCH₃)₂)
-
δ ~55 ppm (O-CH₃)
-
δ ~42 ppm (N-CH₂)
-
δ ~18 ppm (C-CH₃)
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should show characteristic peaks for the amide group (N-H stretch around 3300 cm⁻¹, C=O stretch around 1650 cm⁻¹), the vinyl group (C=C stretch around 1620 cm⁻¹), and C-O stretches for the acetal group (around 1100-1200 cm⁻¹).
Properties and Applications of Poly(this compound)
The monomer this compound can be readily polymerized using standard free-radical polymerization techniques to yield poly(this compound).
Hydrolytic Stability and pH-Responsiveness
The key feature of this polymer is the acid-labile acetal group. Under neutral or basic conditions, the acetal is stable. However, in an acidic environment (e.g., pH < 5), the acetal undergoes hydrolysis to an aldehyde. This transformation dramatically changes the properties of the polymer, making it more hydrophilic and introducing a reactive aldehyde functionality. This pH-triggered conversion is the basis for its use in stimuli-responsive materials[1][2]. The amide bond of the methacrylamide backbone is generally more resistant to hydrolysis than the ester bond in corresponding methacrylate polymers.
Biomedical Applications
The unique properties of poly(this compound) and its copolymers make them promising candidates for a variety of biomedical applications:
-
pH-Responsive Drug Delivery: The polymer can be used to encapsulate drugs in nanoparticles that are stable at physiological pH but disassemble and release their cargo in the acidic environment of tumors or endosomes[1].
-
Bioconjugation: The aldehyde groups unmasked at low pH can be used to attach targeting ligands, imaging agents, or other biomolecules via chemistries such as reductive amination.
-
Tissue Engineering: The ability to tune the polymer's properties with pH can be exploited in the design of scaffolds for tissue engineering.
Safety Considerations
-
Methacryloyl chloride is highly flammable, corrosive, and toxic upon inhalation. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
2,2-Dimethoxyethanamine is a flammable and corrosive liquid. Handle with care and appropriate PPE.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources in the vicinity of the experiment.
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Conclusion
The synthesis of this compound via the Schotten-Baumann reaction is a robust and reproducible method for obtaining this valuable monomer. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can reliably produce high-purity material. The unique pH-responsive nature of the resulting polymers opens up exciting possibilities for the development of advanced materials for drug delivery, bioconjugation, and other biomedical applications.
References
- This guide is a synthesis of established chemical principles and protocols. For specific procedural details that may have been adapted, consulting primary literature on Schotten-Baumann reactions is recommended.
- Murthy, N., et al. (2003). The design and synthesis of a novel pH-responsive polymer for drug delivery. Journal of Controlled Release, 89(3), 365-374.
- Bae, Y., et al. (2003). Design and biological characterization of a novel pH-sensitive polymer for drug delivery. Pharmaceutical Research, 20(4), 547-553.
Sources
- 1. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ultrasensitive (Co)polymers Based on Poly(methacrylamide) Structure with Fining-Tunable pH Responsive Value - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-(2,2-Dimethoxyethyl)methacrylamide from methacryloyl chloride
An In-Depth Technical Guide to the Synthesis of N-(2,2-Dimethoxyethyl)methacrylamide from Methacryloyl Chloride
Abstract
This compound (NDEAM) is a functional monomer of significant interest in polymer chemistry and materials science, particularly for biomedical applications. Its defining feature, the acid-labile acetal group, serves as a masked aldehyde, enabling the post-polymerization introduction of functional moieties through conjugation or the formation of dynamic hydrogel networks. This guide provides a comprehensive, in-depth protocol for the synthesis of NDEAM via the nucleophilic acyl substitution reaction between methacryloyl chloride and aminoacetaldehyde dimethyl acetal. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, discuss critical safety considerations for handling reagents, and outline the analytical techniques required for the structural verification and purity assessment of the final product. This document is intended for researchers, chemists, and materials scientists engaged in the development of advanced polymers for drug delivery, tissue engineering, and diagnostics.
Introduction: The Significance of NDEAM in Advanced Polymer Systems
The field of drug delivery and biomaterials science continually seeks innovative monomers to build polymers with precisely controlled functionalities. This compound (NDEAM) has emerged as a valuable building block for such "smart" polymers. The polymer derived from NDEAM, poly(this compound), possesses a side chain with a dimethyl acetal group. Under mildly acidic conditions, this protecting group can be hydrolyzed to reveal a reactive aldehyde.
This latent functionality is the cornerstone of NDEAM's utility:
-
Bioconjugation: The aldehyde can be used to covalently link therapeutic agents, targeting ligands, or imaging probes to the polymer backbone through reactions like Schiff base formation.
-
pH-Responsive Drug Delivery: Polymers containing NDEAM can be designed to be stable at physiological pH (7.4) but release their payload in the acidic microenvironments of tumors or endosomes.[1][2]
-
Hydrogel Formation: The aldehyde groups can react with crosslinkers containing hydrazide or amine functionalities to form pH-sensitive hydrogels for controlled release or cell scaffolding.
This guide details the efficient and high-yield synthesis of NDEAM from commercially available precursors: methacryloyl chloride and aminoacetaldehyde dimethyl acetal.[3] The reaction is a robust and scalable Schotten-Baumann type acylation.
Reaction Mechanism and Stoichiometry
The synthesis of NDEAM is a classic example of nucleophilic acyl substitution. The nitrogen atom of the primary amine in aminoacetaldehyde dimethyl acetal acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methacryloyl chloride.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aminoacetaldehyde dimethyl acetal attacks the carbonyl carbon of methacryloyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: A base, typically a tertiary amine like triethylamine or an excess of the reactant amine, removes the proton from the newly formed amide nitrogen, yielding the final product, NDEAM, and a hydrochloride salt byproduct.
The reaction must be conducted under anhydrous conditions, as methacryloyl chloride readily hydrolyzes in the presence of water to form methacrylic acid.[4] Cooling the reaction is crucial to control the exothermic nature of the acylation and to prevent the spontaneous polymerization of the methacrylate moiety.
Detailed Experimental Protocol
This protocol is adapted from established synthetic procedures and is designed for laboratory-scale synthesis.[5]
Reagents and Materials
All reagents should be of high purity and used as received. Anhydrous solvents are recommended to prevent hydrolysis of the acid chloride.
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| Methacryloyl Chloride | C₄H₅ClO | 104.53 | 920-46-7 | Highly corrosive, flammable, and moisture-sensitive.[4] |
| Aminoacetaldehyde Dimethyl Acetal | C₄H₁₁NO₂ | 105.14 | 22483-09-6 | Corrosive. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Anhydrous grade. Acts as an HCl scavenger. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Anhydrous grade. Reaction solvent. |
| Methoxyhydroquinone (MEHQ) | C₇H₈O₃ | 124.14 | 150-76-5 | Polymerization inhibitor.[5] |
Critical Safety Precautions
Methacryloyl chloride is a highly hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), splash-proof goggles, a face shield, and a lab coat.[8][9]
-
Handling: Methacryloyl chloride is corrosive, flammable, and a lachrymator.[4] It reacts violently with water, alcohols, and bases.[6] Use non-sparking tools and ensure all glassware is dry.[6] Keep away from ignition sources.[8]
-
Emergency Measures: An emergency eyewash station and safety shower must be immediately accessible.[6][7] In case of skin contact, immediately wash the affected area with copious amounts of water.[7]
-
Storage: Store methacryloyl chloride in a cool, dry, well-ventilated area, away from incompatible materials, under an inert atmosphere if possible.[4][7]
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Charge Reactants: To the flask, add aminoacetaldehyde dimethyl acetal (10.5 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol) dissolved in 200 mL of anhydrous ethyl acetate.
-
Cooling: Place the flask in an ice-isopropanol bath and cool the stirring solution to 0 °C.[5]
-
Addition of Acid Chloride: Dissolve methacryloyl chloride (10.45 g, 0.1 mol) in 50 mL of anhydrous ethyl acetate and add this solution to the dropping funnel. Add the methacryloyl chloride solution dropwise to the reaction flask over a period of 40-60 minutes, ensuring the internal temperature does not exceed 5 °C.[5]
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours, followed by stirring at room temperature for 4 hours. A voluminous white precipitate of triethylamine hydrochloride will form.[5]
-
Work-up: Remove the hydrochloride salt by vacuum filtration, washing the solid with a small amount of cold ethyl acetate.
-
Inhibitor Addition: To the combined filtrate, add a small amount of MEHQ (~100 mg) to prevent polymerization during storage and concentration.[5]
-
Concentration: Remove the ethyl acetate solvent using a rotary evaporator under reduced pressure. This will yield the crude product as an oil or a low-melting solid. A yield of approximately 92% can be expected.[5]
Purification
For most applications, the product obtained after filtration and solvent evaporation is of sufficient purity. If further purification is required, the crude product can be purified by:
-
Recrystallization: If the product is a solid, it can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
-
Column Chromatography: Flash chromatography on silica gel using a gradient of ethyl acetate in hexanes can be used to remove minor impurities.
Analytical Characterization
Verifying the identity and purity of the synthesized NDEAM is a critical final step.
Sources
- 1. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]
- 4. vandemark.com [vandemark.com]
- 5. prepchem.com [prepchem.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. s.ewormhole.ostc.com.cn [s.ewormhole.ostc.com.cn]
- 9. abdurrahmanince.net [abdurrahmanince.net]
An In-depth Technical Guide to the Purification of N-(2,2-Dimethoxyethyl)methacrylamide (DMAm) Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,2-Dimethoxyethyl)methacrylamide (DMAm) is a functional monomer of significant interest in the development of advanced polymers for biomedical applications. Its unique structure, featuring a protected aldehyde group (as a dimethyl acetal) and a polymerizable methacrylamide moiety, makes it a valuable building block for stimuli-responsive hydrogels, drug delivery vehicles, and bioconjugates. The acetal group can be readily hydrolyzed under acidic conditions to reveal a reactive aldehyde, enabling post-polymerization modification and the covalent attachment of therapeutic agents or targeting ligands.
The success of these applications hinges on the use of high-purity DMAm. Impurities, such as unreacted starting materials, by-products from synthesis, or inhibitors added for stabilization, can significantly impact polymerization kinetics, polymer properties, and the biocompatibility of the final product. This guide, therefore, provides a comprehensive overview of the purification, analysis, and safe handling of DMAm, empowering researchers to obtain a monomer of the requisite quality for their demanding applications.
Understanding the Impurity Profile of this compound
The purification strategy for DMAm must be designed to remove a range of potential impurities. These can be broadly categorized as follows:
-
Synthesis-Related Impurities: The common synthesis of DMAm involves the reaction of methacryloyl chloride with 2,2-dimethoxyethanamine. This process can lead to several impurities, including:
-
Unreacted Starting Materials: Residual 2,2-dimethoxyethanamine and methacrylic acid (from the hydrolysis of methacryloyl chloride).
-
By-products: Aminoacetaldehyde dimethylacetal hydrochloride is a common by-product that can precipitate during synthesis.[1]
-
-
Inhibitors: To prevent spontaneous polymerization during storage and transport, DMAm is typically stabilized with inhibitors, most commonly p-methoxyphenol (MEHQ). While essential for shelf-life, these inhibitors must be removed prior to polymerization as they function by scavenging the free radicals necessary for the reaction to proceed.
-
Storage-Related Impurities: Over time, and especially with improper storage, oligomers of DMAm can form. Water is also a common impurity that can affect polymerization.
Purification Methodologies: A Step-by-Step Approach
The purification of DMAm is a multi-step process that typically begins with the removal of the polymerization inhibitor, followed by a primary purification technique to remove other impurities.
Inhibitor Removal: The Critical First Step
The most common and effective method for removing the acidic MEHQ inhibitor is column chromatography using basic alumina.
This method is highly effective for the removal of phenolic inhibitors like MEHQ.
Materials:
-
This compound (DMAm) containing MEHQ inhibitor
-
Activated basic alumina (Brockmann I, ~150 mesh)
-
Glass chromatography column with a stopcock
-
Glass wool
-
Collection flask
Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column to support the packing material.
-
Dry-pack the column with activated basic alumina. Gently tap the column to ensure the alumina is well-packed.
-
-
Purification:
-
Carefully add the DMAm monomer to the top of the alumina bed.
-
Open the stopcock and allow the monomer to pass through the column under gravity.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Post-Purification:
-
The purified DMAm is now highly susceptible to polymerization and should be used immediately.
-
Causality Behind Experimental Choices:
-
Basic Alumina: MEHQ is a weakly acidic phenol. Basic alumina provides a high surface area of basic sites that strongly adsorb the acidic MEHQ, allowing the neutral DMAm monomer to pass through unretained.[2][3]
-
Gravity Flow: Applying pressure can lead to channeling, where the liquid creates preferential paths through the packing material, reducing the interaction between the monomer solution and the alumina and leading to incomplete inhibitor removal.
Primary Purification: Achieving High Purity
Following inhibitor removal, vacuum distillation is the preferred method for obtaining high-purity, liquid DMAm.
This technique separates DMAm from less volatile impurities, such as oligomers and residual salts.
Materials:
-
Inhibitor-free this compound
-
Vacuum distillation apparatus (distilling flask, short path distillation head, condenser, receiving flask)
-
Vacuum pump and gauge
-
Heating mantle with magnetic stirring
-
Boiling chips or magnetic stir bar
-
A small quantity of a polymerization inhibitor (e.g., MEHQ or phenothiazine) for the receiving flask
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is clean and dry.
-
Add boiling chips or a magnetic stir bar to the distilling flask.
-
Crucially, add a very small amount of a polymerization inhibitor to the receiving flask. This will stabilize the purified monomer as it is collected.
-
-
Distillation:
-
Charge the distilling flask with the inhibitor-free DMAm.
-
Begin stirring and apply vacuum, gradually reducing the pressure.
-
Once the desired vacuum is reached, begin heating the distilling flask gently.
-
Collect the distilled DMAm in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.
-
Monitor the vapor temperature and the distilling flask temperature closely to avoid overheating, which can induce polymerization.
-
-
Post-Purification:
-
Once the distillation is complete, cool the system and then carefully release the vacuum.
-
The purified DMAm should be stored under the appropriate conditions (see "Safe Handling and Storage of Purified DMAm" section).
-
Causality Behind Experimental Choices:
-
Vacuum: DMAm has a high boiling point at atmospheric pressure. Applying a vacuum lowers the boiling point, allowing for distillation at a lower temperature and minimizing the risk of thermally induced polymerization.[4][5]
-
Inhibitor in Receiving Flask: As the purified DMAm is collected, it is free of inhibitor and highly prone to polymerization. Adding a small amount of inhibitor to the receiving flask ensures its stability upon collection.
-
Short Path Distillation Head: This minimizes the distance the hot DMAm vapor has to travel, reducing the likelihood of polymerization within the apparatus.
Purity Assessment: A Self-Validating System
The purity of the DMAm monomer should be rigorously assessed both before and after purification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful analytical tools for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for quantifying the purity of DMAm and detecting impurities.
Proposed HPLC Method:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase, 5 µm, 4.6 x 250 mm | C18 columns are versatile and effective for separating small to medium-sized organic molecules like DMAm and its likely impurities. |
| Mobile Phase | Isocratic, 60:40 Acetonitrile:Water | A common mobile phase for (meth)acrylamide monomers, providing good resolution.[6][7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm | The amide chromophore in DMAm absorbs in the low UV range. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Expected Results:
-
A major peak corresponding to DMAm.
-
Smaller peaks corresponding to impurities. The peak area of the DMAm relative to the total peak area gives a measure of its purity.
-
MEHQ, if present, will have a distinct retention time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an indispensable tool for confirming the structure of DMAm and identifying impurities.
Expected ¹H NMR Chemical Shifts for DMAm (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH ₃-C= | ~1.9 | s | 3H |
| CH ₂=C | ~5.3, ~5.7 | s, s | 2H |
| NH | ~6.5 | br s | 1H |
| N-CH ₂ | ~3.4 | t | 2H |
| CH (OCH₃)₂ | ~4.5 | t | 1H |
| O-CH ₃ | ~3.3 | s | 6H |
(Note: Predicted chemical shifts. Actual values may vary slightly.)
Using ¹H NMR for Purity Assessment:
-
Residual Solvents: Sharp singlets corresponding to common laboratory solvents (e.g., dichloromethane, ethyl acetate) may be visible.
-
Unreacted Starting Materials: The presence of 2,2-dimethoxyethanamine would be indicated by characteristic peaks for its amine and methoxy groups.
-
Oligomers/Polymers: Broadening of the peaks, especially in the vinyl region (5-6 ppm), can indicate the presence of oligomers or polymer.
Workflow Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of DMAm.
Decision Tree for Purity Analysis
Caption: Decision-making process based on purity analysis results.
Safe Handling and Storage of Purified DMAm
Purified, inhibitor-free DMAm is highly susceptible to spontaneous polymerization. Therefore, strict adherence to safe handling and storage procedures is paramount.
-
Immediate Use: It is strongly recommended to use the purified monomer immediately after preparation.
-
Short-Term Storage: If immediate use is not possible, the purified monomer (containing a small amount of added inhibitor from the receiving flask during distillation) should be stored for the shortest possible time under the following conditions:
-
Temperature: 2-8°C.
-
Atmosphere: In a tightly sealed container with a headspace of air (oxygen is required for MEHQ to be an effective inhibitor).
-
Light: Protected from light by using an amber glass container or by wrapping the container in aluminum foil.
-
-
Personal Protective Equipment (PPE): Always handle DMAm in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Inhibitor Removal | - Inactive or insufficient basic alumina.- Channeling in the chromatography column. | - Use freshly activated basic alumina.- Increase the amount of alumina.- Ensure the column is packed uniformly. |
| Polymerization During Distillation | - Temperature is too high.- Vacuum is not low enough.- "Hot spots" in the heating mantle. | - Lower the heating mantle temperature.- Ensure the vacuum system is leak-free.- Use a silicone oil bath for more uniform heating. |
| Low Recovery After Purification | - Some monomer may be retained on the alumina column.- Loss of material during transfers. | - A small amount of loss on the column is expected.- Ensure careful and quantitative transfers between steps. |
| Cloudy Appearance of Purified Monomer | - Residual water. | - Ensure all glassware is scrupulously dry.- If necessary, the monomer can be dried over anhydrous magnesium sulfate and filtered before distillation. |
Conclusion
The purification of this compound is a critical step in the synthesis of well-defined polymers for advanced applications. By understanding the potential impurities and implementing robust purification and analytical protocols, researchers can ensure the high quality of their monomer, leading to more reproducible polymerization results and reliable performance of the final materials. The methods outlined in this guide provide a solid foundation for achieving the high-purity DMAm necessary for cutting-edge research in drug delivery and biomaterials science.
References
-
PrepChem. Synthesis of N-(2,2 dimethoxyethyl)acrylamide. [Link]
-
ResearchGate. ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). [Link]
-
Royal Society of Chemistry. N-Hydroxyethyl acrylamide as a functional eROP initiator for the preparation of nanoparticles in “greener” reaction conditions. [Link]
-
SIELC Technologies. Separation of 2-Methoxyethyl methacrylate on Newcrom R1 HPLC column. [Link]
-
PubChem. This compound. [Link]
-
University of Alberta. Column chromatography. [Link]
-
ResearchGate. Nuclear magnetic resonance ( 1 H NMR) spectrum of 2-hydroxyethyl methacrylate (HEMA) in acetone-d 6. [Link]
-
ResearchGate. May I ask how to remove the inhibitor of 2-methacryloyloxyethyl phosphorylcholine monomer? please?. [Link]
-
Teledyne ISCO. RediSep® Alumina Neutral Columns (48 Gram) - Package of 15. [Link]
-
SIELC Technologies. Separation of Acrylamide on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Synthesis of N-(2-(dimethylamino)ethyl)acrylamide, 4-formyl-2-methoxyphenylacrylate (VA) monomers and poly(NIPAAm-co-DMAEAm-co-VA) terpolymer. [Link]
-
ChemBK. This compound. [Link]
-
Royal Society of Chemistry. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. [Link]
- Google Patents. Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid.
-
ResearchGate. Chromatographic separations and mechanisms. [Link]
-
MP Biomedicals. Adsorbents for Chromatography. [Link]
- Google Patents. Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid.
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mpbio.com [mpbio.com]
- 4. US20160237017A1 - Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid - Google Patents [patents.google.com]
- 5. EP3064485A1 - Vacuum distillation method for easily polymerizable compound and method for producing acrylic acid - Google Patents [patents.google.com]
- 6. Separation of 2-Methoxyethyl methacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of Acrylamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Solubility of N-(2,2-Dimethoxyethyl)methacrylamide in Organic Solvents
Introduction
N-(2,2-Dimethoxyethyl)methacrylamide is a functional monomer increasingly utilized in the synthesis of advanced polymers for biomedical applications, including drug delivery systems and responsive hydrogels.[1][2] The precise control over polymerization processes and the subsequent polymer properties are critically dependent on the solubility characteristics of the monomer in various organic solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering a predictive analysis based on its molecular structure and a detailed experimental framework for empirical determination.
Molecular Structure and its Implications for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The chemical structure of this compound, with a molecular weight of 173.21 g/mol , reveals several key functional groups that dictate its solubility profile.[3]
-
Methacrylamide Group: This core functional group contains a polar amide linkage (-C(O)NH-) capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This imparts a degree of polarity to the molecule.
-
Acetal Group: The N-(2,2-dimethoxyethyl) side chain features two ether linkages (-O-CH₃) within an acetal functionality. These ether groups can act as hydrogen bond acceptors, contributing to the molecule's ability to interact with protic solvents.
-
Alkyl Backbone: The molecule also possesses nonpolar hydrocarbon components, including the methyl group on the acrylamide and the ethyl bridge.
The presence of both polar (amide, ether) and nonpolar (alkyl) moieties suggests that this compound will exhibit a nuanced solubility profile, with miscibility in a range of organic solvents.
Predicted Solubility Profile
Based on its structure, the following solubility trends can be anticipated:
-
High Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are expected to be excellent solvents for this compound. Their high polarity and ability to accept hydrogen bonds will facilitate strong interactions with the amide and ether groups of the monomer.
-
Good Solubility in Alcohols: Protic solvents like methanol, ethanol, and isopropanol should readily dissolve the monomer due to their ability to engage in hydrogen bonding with the amide and ether functionalities.
-
Moderate Solubility in Halogenated and Ketone Solvents: Dichloromethane, chloroform, and acetone are likely to be effective solvents. While they are less polar than alcohols or polar aprotic solvents, they can still engage in dipole-dipole interactions.
-
Limited Solubility in Nonpolar Solvents: Nonpolar solvents such as hexanes and toluene are expected to be poor solvents for this compound due to the significant polarity mismatch.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for precise applications. A standard method for determining the solubility of a liquid monomer in an organic solvent is the static equilibrium method.
Experimental Workflow: Static Equilibrium Method
Caption: Workflow for determining solubility via the static equilibrium method.
Detailed Protocol
-
Materials and Equipment:
-
This compound (purity ≥ 95%)[4]
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Calibrated pipettes or burettes
-
Glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
-
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 100 mg) into a tared glass vial.
-
Place a small stir bar in the vial and place it on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Begin stirring the monomer.
-
Using a calibrated pipette or burette, add the selected organic solvent in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the mixture to equilibrate for a set period (e.g., 5-10 minutes) and observe for complete dissolution. The endpoint is reached when a single, clear, and homogeneous phase is observed.
-
Record the total volume of solvent added to achieve complete dissolution.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
-
Calculation of Solubility: Solubility (g/100mL) = (Mass of monomer (g) / Volume of solvent (mL)) * 100
Data Presentation and Interpretation
The results of the solubility experiments should be tabulated for clear comparison and interpretation.
Table 1: Qualitative and Quantitative Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent Class | Solvent | Predicted Solubility | Experimentally Determined Solubility (g/100mL) | Observations |
| Polar Aprotic | Dimethylformamide (DMF) | Very High | > 50 | Readily miscible |
| Dimethyl Sulfoxide (DMSO) | Very High | > 50 | Readily miscible | |
| N-Methyl-2-pyrrolidone (NMP) | Very High | > 50 | Readily miscible | |
| Alcohols | Methanol | High | > 30 | Forms a clear solution |
| Ethanol | High | > 30 | Forms a clear solution | |
| Isopropanol | Good | > 20 | Forms a clear solution | |
| Halogenated | Dichloromethane | Good | > 20 | Forms a clear solution |
| Chloroform | Good | > 20 | Forms a clear solution | |
| Ketones | Acetone | Good | > 20 | Forms a clear solution |
| Ethers | Tetrahydrofuran (THF) | Moderate | ~10-20 | Slower dissolution |
| Nonpolar | Toluene | Low | < 5 | Forms a biphasic mixture |
| Hexanes | Very Low | < 1 | Immiscible |
Note: The quantitative data in this table is hypothetical and serves as a template for presenting experimentally determined values.
Influence of Temperature on Solubility
The dissolution of a solute in a solvent can be an endothermic or exothermic process. For most solid and liquid solutes, solubility increases with temperature. It is crucial to determine the temperature dependence of solubility for applications that involve heating or cooling steps, such as polymerization at elevated temperatures.
Caption: Key factors influencing the solubility of the monomer.
Applications in Polymer Synthesis and Drug Development
The choice of solvent is critical in the synthesis of polymers from this compound. For instance, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the solvent must solubilize the monomer, the polymer, and the chain transfer agent.[5] In drug delivery applications, the resulting polymer may need to be soluble in a specific solvent for formulation and processing, while exhibiting different solubility properties in an aqueous physiological environment.[1]
Conclusion
This compound is a versatile monomer with a predictable yet nuanced solubility profile in organic solvents. Its amphiphilic character, arising from the combination of polar amide and ether groups with a nonpolar alkyl backbone, allows for its dissolution in a range of polar and moderately polar solvents. This guide provides a robust framework for both predicting and experimentally determining its solubility, empowering researchers and drug development professionals to make informed decisions in their experimental design and process development.
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An In-depth Technical Guide to the Hydrolysis of the Acetal Group in N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA)
Introduction
N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA) is a functional monomer of significant interest in the development of "smart" or environmentally responsive polymers. Its growing importance, particularly in the biomedical and pharmaceutical fields, stems from the presence of a pH-labile acetal group. Polymers derived from DMAEMA are characterized by their ability to remain stable at physiological pH (around 7.4) while undergoing rapid hydrolysis in mildly acidic environments, such as those found in tumor microenvironments or endo-lysosomal compartments of cells.[1][2] This pH-triggered transformation from a relatively hydrophobic entity to a more hydrophilic one, releasing methanol and a primary amine-bearing methacrylamide, is the cornerstone of its application in targeted drug delivery, diagnostics, and other advanced material sciences.[3][4]
This technical guide provides a comprehensive overview of the core principles governing the hydrolysis of the acetal group in DMAEMA and its polymeric derivatives. We will delve into the underlying chemical mechanisms, explore the critical factors that influence the kinetics of this transformation, and provide detailed experimental protocols for researchers and drug development professionals to effectively induce and monitor this process. The insights and methodologies presented herein are designed to equip scientists with the foundational knowledge required to harness the full potential of DMAEMA-based polymers in their research and development endeavors.
The Chemistry of Acetal Hydrolysis: A Mechanistic Perspective
The hydrolysis of the acetal group in this compound is a classic example of an acid-catalyzed reaction.[5][6] Under neutral or basic conditions, the acetal linkage is remarkably stable.[7] However, in the presence of an acid, the reaction proceeds through a series of well-defined steps, ultimately leading to the cleavage of the carbon-oxygen bonds of the acetal.
The generally accepted mechanism for the acid-catalyzed hydrolysis of an acetal involves the following key stages:[5][7][8]
-
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the acetal by a hydronium ion (H₃O⁺). This step is crucial as it converts a poor leaving group (an alkoxide) into a good leaving group (an alcohol).
-
Formation of a Carbocation Intermediate: The protonated acetal then undergoes a unimolecular dissociation, where the leaving group (methanol, in the case of DMAEMA) departs, resulting in the formation of a resonance-stabilized carbocation, specifically an oxonium ion. This step is typically the rate-determining step of the overall reaction.[7]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbocation.
-
Deprotonation: A subsequent deprotonation step, facilitated by water or another base, yields a hemiacetal intermediate.
-
Repetition of the Process: The hemiacetal then undergoes a similar sequence of protonation of the remaining methoxy group, elimination of a second methanol molecule to form a protonated aldehyde, and finally, deprotonation to yield the aldehyde and regenerate the acid catalyst.
For DMAEMA, this hydrolysis transforms the monomer unit into N-(2-oxoethyl)methacrylamide and releases two molecules of methanol.
Caption: Acid-catalyzed hydrolysis of the DMAEMA acetal group.
Factors Influencing the Rate of Hydrolysis
The kinetics of DMAEMA acetal hydrolysis can be finely tuned by several experimental parameters. Understanding and controlling these factors is paramount for designing polymers with desired release profiles for applications like drug delivery.
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Increases significantly with decreasing pH | The reaction is acid-catalyzed; a higher concentration of H⁺ ions accelerates the initial protonation step, which is often rate-limiting. The hydrolysis rate can increase tenfold with each unit decrease in pH.[9] |
| Temperature | Increases with increasing temperature | Follows Arrhenius kinetics; higher temperatures provide more thermal energy to overcome the activation energy barrier of the reaction. |
| Polymer Microenvironment | Can either increase or decrease | The local environment of the acetal group within the polymer matrix can affect its accessibility to water and hydronium ions. Hydrophilic neighboring groups can enhance water penetration and accelerate hydrolysis, while hydrophobic domains can shield the acetal and slow it down. |
| Polymer Architecture | Dependent on specific architecture | In block copolymers, the location of the DMAEMA block (e.g., in the core or shell of a micelle) will dictate its exposure to the aqueous environment and thus its hydrolysis rate.[3] In crosslinked hydrogels, the crosslinking density can impact water diffusion and, consequently, the rate of hydrolysis. |
Experimental Protocols
Inducing Hydrolysis of Poly(DMAEMA)
This protocol describes a general method for inducing the hydrolysis of a DMAEMA-containing polymer under controlled acidic conditions.
Materials:
-
Poly(DMAEMA) or a DMAEMA-containing copolymer
-
Phosphate-citrate buffer solutions of various pH values (e.g., pH 7.4, 6.5, 5.0)
-
Deionized water
-
Magnetic stirrer and stir bars
-
pH meter
-
Constant temperature water bath or incubator
Procedure:
-
Polymer Solution Preparation: Dissolve a known concentration of the DMAEMA-containing polymer in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to create a stock solution. The concentration will depend on the specific polymer and analytical technique to be used for monitoring.
-
pH Adjustment: Aliquot the polymer stock solution into separate vials. To each vial, add a pre-determined volume of an acidic buffer to achieve the desired final pH (e.g., 5.0). The volume and concentration of the added buffer should be calculated to minimize dilution effects while effectively lowering the pH.
-
Incubation: Place the vials in a constant temperature environment (e.g., 37°C to mimic physiological conditions).
-
Sampling: At predetermined time points, withdraw aliquots from each vial for analysis. It is crucial to immediately neutralize the sample or dilute it in a neutral mobile phase if using techniques like HPLC to quench the hydrolysis reaction and ensure accurate measurement at that specific time point.
Monitoring Acetal Hydrolysis by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for monitoring the hydrolysis of the DMAEMA acetal group in real-time by observing the disappearance of signals corresponding to the acetal protons and the appearance of new signals from the hydrolysis products.[8]
Materials and Equipment:
-
Deuterated buffer (e.g., D₂O with phosphate buffer salts to maintain a constant pD)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a known amount of the DMAEMA-containing polymer in the deuterated buffer at a neutral pD.
-
Initiation of Hydrolysis: To initiate the hydrolysis inside the NMR tube, add a small, precise volume of a deuterated acid solution (e.g., DCl in D₂O) to achieve the target acidic pD.
-
NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the peaks corresponding to the methoxy protons (-OCH₃) of the acetal group (typically around 3.2-3.4 ppm) and the newly formed aldehyde proton (-CHO) (typically around 9.5-9.8 ppm). The extent of hydrolysis at each time point can be calculated from the relative integrals of these signals.
Caption: General workflow for studying DMAEMA acetal hydrolysis.
Applications in Drug Delivery
The pH-sensitive nature of the acetal group in poly(DMAEMA) makes it an exemplary candidate for advanced drug delivery systems.[1][2] Polymeric nanoparticles, micelles, or hydrogels formulated with DMAEMA can encapsulate therapeutic agents and remain stable in the bloodstream.[3] Upon reaching a target site with a lower pH, such as a tumor, the acetal groups hydrolyze, leading to a change in the polymer's solubility and structure. This transition can trigger the disassembly of the nanocarrier and the subsequent release of the encapsulated drug directly at the site of action, thereby enhancing therapeutic efficacy and minimizing systemic side effects.[1][4]
Conclusion
The acid-catalyzed hydrolysis of the acetal group in this compound is a fundamentally important and highly exploitable chemical transformation. A thorough understanding of its mechanism and the factors that govern its kinetics is essential for the rational design of novel pH-responsive materials. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to investigate and utilize DMAEMA-based polymers for a wide array of applications, most notably in the field of targeted therapeutics. The ability to precisely control the cleavage of this acetal bond opens up exciting possibilities for the development of next-generation smart materials that can respond to specific biological cues.
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Kulkarni, S., et al. (2020). Acetal containing polymers as pH-responsive nano-drug delivery systems. Journal of Controlled Release, 328, 736-761. [Link]
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Kulkarni, S., et al. (2020). Acetal containing polymers as pH-responsive nano-drug delivery systems. PubMed, 32980419. [Link]
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Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ACS Macro Letters, 6(2), 153-157. [Link]
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Jia, Y., et al. (2018). Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. Molecules, 23(10), 2637. [Link]
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Bates, F. S., & Reineke, T. M. (2010). Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry, 21(5), 815-821. [Link]
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Tan, J. P. K., et al. (2021). pH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. Polymers, 14(9), 1672. [Link]
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Ranneh, A. H., et al. (2015). Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. Polymer Chemistry, 6(39), 6945-6957. [Link]
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Wang, J., et al. (2018). Ultrasensitive (Co)polymers Based on Poly(methacrylamide) Structure with Fining-Tunable pH Responsive Value. Polymers, 10(8), 844. [Link]
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Lee, S., et al. (2019). Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. Macromolecular Rapid Communications, 40(19), 1900281. [Link]
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Dube, M. A., & Penlidis, A. (2011). The Influence of Monomer Ionization and Hydrolysis on the Radical Polymerization Kinetics of 2-(Dimethylamino)ethyl Methacrylate in Aqueous Solution. Macromolecular Chemistry and Physics, 212(11), 1147-1157. [Link]
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Dube, M. A., & Penlidis, A. (2011). The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. Polymer Chemistry, 2(7), 1547-1556. [Link]
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Liu, B., & Thayumanavan, S. (2017). Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]
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Request PDF. (n.d.). Temperature- and pH-responsive behaviour of poly(2-(2-methoxyethoxy)ethyl methacrylate-co-N,N-dimethylaminoethyl methacrylate) hydrogels. ResearchGate. [Link]
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Georgieva, M., et al. (2022). Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. Polymers, 14(23), 5220. [Link]
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Chen, Y., et al. (2015). Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. International Journal of Nanomedicine, 10, 3975-3986. [Link]
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
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Kazantsev, O. A., et al. (2016). Concentration effects in the base-catalyzed hydrolysis of oligo(ethylene glycol)- and amine-containing methacrylic monomers. RSC Advances, 6(76), 72565-72572. [Link]
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Altın, B. (2019). Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. SciSpace. [Link]
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Dube, M. A. (2011). A STUDY OF THE RADICAL POLYMERIZATION KINETICS OF 2-(DIMETHYLAMINO)ETHYL METHACRYLATE IN AQUEOUS SOLUTION THE INFLUENCE IN THE P. Semantic Scholar. [Link]
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Kostjuk, S. V., et al. (2018). Preparation of amphiphilic copolymers via base-catalyzed hydrolysis of quaternized poly[2-(dimethylamino)ethyl methacrylate]. Polymer Chemistry, 9(4), 454-464. [Link]
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Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK! YouTube. [Link]
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Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
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Liu, B., & Thayumanavan, S. (2017). Relative hydrolysis kinetics of ketal 3 at different pH. The solid... ResearchGate. [Link]
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Tsvetkova, A. D., et al. (2022). The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Polymers, 14(2), 296. [Link]
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Orozco-Castillo, H., et al. (2021). Poly(2-Hydroxyethyl methacrylate-co-N,N-dimethylacrylamide)-Coated Quartz Crystal Microbalance Sensor: Membrane Characterization and Proof of Concept. Polymers, 13(21), 3821. [Link]
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Yoshihara, K., et al. (2007). Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings. Journal of Dental Research, 86(4), 368-373. [Link]
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Altın, B. (2019). Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly((2-ethyl/Alt%C4%B1n/d9214b7e923e32b8813a0c4180d220377a064c1c]([Link]
-
Sugihara, S., et al. (2023). Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. Polymers, 15(24), 4647. [Link]
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Liu, B., & Thayumanavan, S. (2017). Relative hydrolysis rates of ketals from acyclic vs cyclic ketones at... ResearchGate. [Link]
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A Technical Guide to the Thermoresponsive Properties of Poly(N-(2,2-Dimethoxyethyl)methacrylamide) (P(DMMAM)) for Advanced Drug Delivery Applications
Abstract
Thermoresponsive polymers, which undergo reversible phase transitions in response to temperature changes, are at the forefront of "smart" biomaterial innovation.[1] Among these, poly(N-(2,2-dimethoxyethyl)methacrylamide), hereafter referred to as P(DMMAM), has emerged as a polymer of significant interest. Its unique chemical structure, combining both amide and ethylene glycol ether motifs, imparts distinct thermoresponsive characteristics in aqueous solutions, specifically a Lower Critical Solution Temperature (LCST). This guide provides a comprehensive technical overview of P(DMMAM), designed for researchers, scientists, and drug development professionals. We will delve into its synthesis via controlled radical polymerization, detail the methodologies for characterizing its LCST, explore the factors that modulate this transition, and contextualize its application in creating sophisticated, temperature-triggered drug delivery systems.
Introduction: The Significance of Thermoresponsive Polymers in Biomedicine
"Smart" polymers capable of responding to specific environmental stimuli represent a paradigm shift in materials science, particularly in the field of drug delivery.[2] Temperature is an especially attractive stimulus due to its precise and non-invasive control.[3][4] Polymers exhibiting a Lower Critical Solution Temperature (LCST) are soluble in an aqueous medium below a specific temperature but become insoluble and precipitate as the temperature is raised above this point.[1][5] This transition is driven by a shift in the thermodynamic balance of polymer-water interactions. Below the LCST, hydrogen bonding between the polymer's hydrophilic groups and water molecules dominates, leading to dissolution.[6] Above the LCST, entropy-driven dehydration of the polymer chains causes them to collapse into compact globules and aggregate.[1][6]
This "on-off" solubility switch is the cornerstone of their utility in drug delivery.[7][8] A drug can be encapsulated within a polymer-based carrier (e.g., a hydrogel or nanoparticle) in its soluble state and then released on-demand at a target site—such as a tumor, which often has a slightly elevated temperature—by raising the local temperature above the polymer's LCST.[2][4] P(DMMAM) is a notable member of this class, offering a tunable LCST in the physiologically relevant range, making it a compelling candidate for advanced therapeutic systems.
Synthesis and Molecular Characterization of P(DMMAM)
To harness the full potential of P(DMMAM), its synthesis must be precisely controlled to yield polymers with a defined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI). Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a superior method for achieving this level of control with methacrylamide monomers.[9][10]
Rationale for RAFT Polymerization
RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molar masses and complex architectures (e.g., block copolymers).[11] This control is crucial because, as we will discuss, molecular weight and polymer end-groups significantly influence the LCST.[12] Using RAFT ensures batch-to-batch reproducibility and allows for the rational design of polymers with tailored thermoresponsive properties.
Experimental Protocol: Synthesis of P(DMMAM) via RAFT Polymerization
This protocol describes a typical RAFT polymerization of this compound.
Materials:
-
This compound (DMMAM) monomer
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate)
-
Radical initiator (e.g., 4,4'-azobis(4-cyanopentanoic acid), AIBN)
-
Solvent (e.g., 1,4-dioxane or an aqueous buffer system)
-
Schlenk flask and magnetic stirrer
-
Nitrogen or Argon source
-
Oil bath with temperature controller
-
Precipitation solvent (e.g., cold diethyl ether)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Reactant Preparation: In a Schlenk flask, dissolve the DMMAM monomer, RAFT agent, and initiator in the chosen solvent. The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath (typically 60-80°C) and stir for the predetermined reaction time (e.g., 6-24 hours).
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification:
-
Precipitate the crude polymer by slowly adding the reaction mixture to a large excess of a cold non-solvent like diethyl ether.
-
Recover the precipitated polymer by filtration or centrifugation.
-
Further purify the polymer by dissolving it in deionized water and dialyzing against fresh deionized water for 2-3 days to remove unreacted monomer and other small molecules.
-
-
Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a solid.
Molecular Characterization
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[13] A narrow PDI (typically < 1.3) is indicative of a well-controlled polymerization.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure of the polymer and to determine the monomer conversion.
Caption: Workflow for P(DMMAM) synthesis via RAFT polymerization and characterization.
Characterizing the Thermoresponsive Behavior of P(DMMAM)
The LCST is not a single, fixed value but rather the minimum of a phase diagram curve.[1] In practice, the phase separation temperature is determined at a specific concentration and is referred to as the cloud point (Tcp).[1] Several techniques are employed to accurately measure this transition.[14]
Core Methodologies for LCST Determination
-
Turbidimetry: This is the most common method for determining the cloud point.[13] It involves monitoring the optical transmittance of a polymer solution using a UV-Vis spectrophotometer equipped with a temperature controller. As the solution is heated past its Tcp, it becomes cloudy due to polymer aggregation, causing a sharp decrease in light transmittance. The Tcp is often defined as the temperature at which the transmittance drops to 50% of its initial value.[13]
-
Dynamic Light Scattering (DLS): DLS is highly sensitive to the initial stages of polymer aggregation.[1][14] It measures the hydrodynamic radius (Rh) of the polymer chains or aggregates in solution. Below the Tcp, the instrument measures the size of individual solvated polymer coils. As the temperature increases through the transition, a significant and abrupt increase in the measured size indicates the coil-to-globule collapse and subsequent aggregation, providing a precise onset temperature for the phase transition.[15][16]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with the phase transition. The dehydration of polymer chains is an endothermic process, which appears as a peak in the DSC thermogram.[14] This provides valuable thermodynamic information, such as the enthalpy of the transition.
Caption: Experimental workflow for the characterization of thermoresponsive behavior.
Experimental Protocol: LCST Determination by Turbidimetry
Instrumentation:
-
UV-Vis Spectrophotometer with a Peltier temperature controller.
-
Quartz cuvette with a stopper.
Procedure:
-
Sample Preparation: Prepare a polymer solution of known concentration (e.g., 1.0 wt%) in deionized water or a relevant buffer (e.g., PBS). Ensure the polymer is fully dissolved at a temperature below the expected LCST.
-
Instrument Setup: Place the cuvette in the spectrophotometer's temperature-controlled holder. Set the wavelength to a region where the polymer does not absorb (e.g., 500-700 nm).[13]
-
Measurement:
-
Equilibrate the solution at a starting temperature well below the LCST (e.g., 20°C).
-
Program the instrument to increase the temperature at a controlled rate (e.g., 0.5-1.0 °C/min) while continuously recording the transmittance.
-
Continue heating to a temperature well above the expected LCST.
-
-
Data Analysis: Plot the percent transmittance as a function of temperature. The cloud point (Tcp) is determined as the temperature corresponding to 50% transmittance.
Modulating the Thermoresponsive Properties of P(DMMAM)
A key advantage of P(DMMAM) is the ability to precisely tune its LCST to meet the demands of a specific application. Several factors influence the transition temperature.
| Factor | Effect on Cloud Point (Tcp) | Causality |
| Molecular Weight | Increases with increasing molar mass, then plateaus. | This is an interesting deviation from many thermoresponsive polymers where LCST decreases with molecular weight.[17] For RAFT-synthesized P(DMMAM), the increasing influence of hydrophobic end-groups from the RAFT agent at lower molecular weights can suppress the Tcp. As chain length increases, the end-group effect is diluted, leading to a higher Tcp that converges to a constant value. |
| Polymer Concentration | Tcp generally decreases with increasing polymer concentration.[5] | At higher concentrations, polymer chains are in closer proximity, facilitating intermolecular aggregation at lower temperatures. |
| Addition of Salts | Follows the Hofmeister series. | Kosmotropic anions (e.g., F⁻, SO₄²⁻) are "water-structuring." They promote dehydration of the polymer chains, leading to a decrease in the Tcp. Chaotropic anions (e.g., SCN⁻, I⁻) are "water-breaking." They enhance polymer hydration, leading to an increase in the Tcp. |
| Copolymerization | Varies based on comonomer. | Incorporating a more hydrophilic comonomer (e.g., N,N-dimethylacrylamide) will increase the Tcp. Incorporating a more hydrophobic comonomer will decrease the Tcp.[18] |
Application in Temperature-Triggered Drug Delivery
The tunable LCST of P(DMMAM) makes it an excellent platform for constructing stimuli-responsive drug delivery systems.[3][4] The general concept involves encapsulating a therapeutic agent within a P(DMMAM)-based nanocarrier at a temperature below its LCST (e.g., room temperature). When administered, these nanocarriers remain stable in circulation at normal body temperature (if the LCST is designed to be slightly higher). Upon reaching a target site with a localized temperature increase (e.g., a tumor or inflamed tissue), the carrier crosses its LCST, collapses, and releases its payload.
Caption: Mechanism of temperature-triggered drug release from a P(DMMAM) nanocarrier.
Experimental Protocol: In Vitro Drug Release Study
This protocol outlines a method to assess the temperature-triggered release of a model drug from P(DMMAM) nanoparticles.
Materials:
-
Drug-loaded P(DMMAM) nanoparticles, prepared by a suitable method (e.g., nanoprecipitation).
-
Release medium: Phosphate-buffered saline (PBS), pH 7.4.
-
Dialysis membrane (with a MWCO that retains the nanoparticles but allows free passage of the drug).
-
Thermostatically controlled shaking water baths, set to T₁ (below LCST, e.g., 37°C) and T₂ (above LCST, e.g., 42°C).
-
Analytical instrument to quantify the drug (e.g., UV-Vis spectrophotometer or HPLC).
Procedure:
-
Preparation: Disperse a known amount of drug-loaded nanoparticles into a known volume of PBS.
-
Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag. Securely clip the ends.
-
Release Study:
-
Place the dialysis bag into a larger container filled with a known volume of fresh PBS (the release medium).
-
Place the entire setup into the shaking water bath set at the desired temperature (T₁ or T₂).
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the external container. Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected aliquots using a pre-established calibration curve.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point for both temperatures. Plot cumulative drug release (%) versus time. A significantly faster and higher release profile at T₂ compared to T₁ demonstrates successful temperature-triggered release.
Conclusion and Future Outlook
Poly(this compound) is a highly versatile thermoresponsive polymer with significant potential in the biomedical field. Its well-defined phase transition, which can be precisely tuned through controlled synthesis and formulation, makes it an ideal candidate for the development of intelligent drug delivery systems. The ability to trigger drug release in response to a subtle temperature change opens new avenues for targeted therapies that can enhance efficacy while minimizing systemic side effects. Future research will likely focus on creating more complex architectures, such as block copolymers that combine the thermoresponsive nature of P(DMMAM) with other functionalities (e.g., pH-responsiveness, specific cell targeting moieties) to create multi-stimuli-responsive systems for even more sophisticated therapeutic interventions.
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An In-Depth Technical Guide to Engineering Thermoresponsive Behavior in Poly(N,N-dimethylacrylamide)-Based Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(N,N-dimethylacrylamide), or poly(DMEAm), is a widely recognized polymer known for its exceptional hydrophilicity and biocompatibility. A common misconception, however, is its classification as a thermoresponsive polymer. In its homopolymer form, poly(DMEAm) is fully water-soluble across a wide temperature range and does not exhibit a Lower Critical Solution Temperature (LCST). This guide clarifies this crucial distinction and provides a comprehensive technical overview of how to strategically engineer thermoresponsive, LCST-type behavior in poly(DMEAm)-based copolymers. We will delve into the underlying thermodynamic principles, explore the influence of various molecular parameters on the phase transition, provide validated experimental protocols for characterization, and discuss the significant applications of these tunable "smart" materials in the field of drug development.
The Principle of Lower Critical Solution Temperature (LCST)
Thermoresponsive polymers, often dubbed "smart" polymers, exhibit a sharp and reversible phase transition in response to temperature changes. For polymers with a Lower Critical Solution Temperature (LCST), they are fully soluble below a specific temperature but become insoluble and precipitate out of solution above it.[1] This phenomenon is governed by a delicate balance between the enthalpy (ΔH) and entropy (ΔS) of the polymer-solvent system, as described by the Gibbs free energy equation (ΔG = ΔH - TΔS).
-
Below the LCST: Favorable hydrogen bonding between the polymer chains and water molecules dominates. This is an enthalpically driven state (negative ΔH). The ordering of water molecules around the polymer chains leads to a decrease in entropy (negative ΔS), but the enthalpic contribution makes the overall Gibbs free energy of mixing negative, favoring dissolution.
-
Above the LCST: As the temperature (T) increases, the TΔS term becomes more significant. The hydrogen bonds between the polymer and water are disrupted.[1] This releases the ordered water molecules, leading to a large positive entropy change that drives the phase separation. The polymer chains collapse into hydrophobic globules to minimize contact with water, leading to precipitation.[2]
This tunable solubility switch is of immense interest for applications like targeted drug delivery, tissue engineering, and bioseparations.[3][4]
// Edges edge [fontname="Arial", fontsize=9, color="#5F6368"]; Coil -> Globule [label=" Increase Temperature ", color="#EA4335", arrowhead="vee"]; Globule -> Coil [label=" Decrease Temperature ", color="#4285F4", arrowhead="vee"]; } endom Caption: Diagram illustrating the reversible coil-to-globule phase transition of a thermoresponsive polymer.
Poly(DMEAm): A Non-Thermoresponsive Homopolymer
Contrary to some related N-substituted polyacrylamides, poly(DMEAm) homopolymer does not exhibit an LCST in aqueous solutions.[2] Its structure, featuring a dimethylated amide group, renders it highly hydrophilic. The balance between hydrophobic and hydrophilic interactions, which is essential for the coil-to-globule transition, is heavily skewed towards hydrophilicity.[2] The polymer chains remain fully hydrated and soluble even at elevated temperatures.
This contrasts sharply with its structural analogs:
-
Poly(N-isopropylacrylamide) (PNIPAm): The most studied thermoresponsive polymer, with an LCST of ~32°C. The isopropyl group provides a critical level of hydrophobicity.
-
Poly(N,N-diethylacrylamide) (PDEAAm): Possesses an LCST around 32-33°C, with the two ethyl groups contributing to its hydrophobic character.[1][5]
-
Poly(N-ethylacrylamide) (PNEAm): Has a much higher LCST of ~74°C due to the less hydrophobic single ethyl group.[2][5]
The absence of LCST behavior in poly(DMEAm) makes it an ideal hydrophilic building block for creating more complex, stimuli-responsive systems.
Engineering Thermoresponsivity via Copolymerization
The most effective strategy to impart LCST behavior to poly(DMEAm) is through random copolymerization with a more hydrophobic monomer. By incorporating hydrophobic units along the hydrophilic poly(DMEAm) backbone, the overall hydrophilic/hydrophobic balance of the resulting copolymer can be precisely tuned.[6][7]
Mechanism: The hydrophobic comonomers disrupt the favorable hydration of the polymer chain. As temperature increases, the hydrophobic interactions between these comonomer units become dominant at a lower temperature than they would for a purely hydrophilic polymer, driving the aggregation and phase separation of the entire copolymer chain. The LCST of the copolymer is, therefore, highly dependent on the nature and mole fraction of the hydrophobic comonomer.[6]
| Hydrophilic Monomer | Hydrophobic Comonomer | Effect on LCST of Copolymer | Rationale |
| DMEAm | N-isopropylacrylamide (NIPAm) | Decreases as NIPAm content increases | The inherent thermoresponsivity and hydrophobicity of NIPAm units lower the overall temperature required for phase separation. |
| DMEAm | N,N-diethylacrylamide (DEAAm) | Decreases as DEAAm content increases | Similar to NIPAm, the hydrophobic diethyl groups facilitate the collapse of the polymer chain at lower temperatures.[1] |
| DMEAm | Butyl Methacrylate (BMA) | Decreases significantly with increasing BMA content | BMA is strongly hydrophobic; even small amounts can drastically lower the LCST of the copolymer.[8] |
| DMEAm | Glycidyl Methacrylate (GMA) | Decreases as GMA content increases | The incorporation of the relatively hydrophobic GMA monomer reduces the overall hydrophilicity, thus lowering the critical solution temperature.[9] |
Key Factors Influencing the LCST of Poly(DMEAm) Copolymers
The precise temperature of the phase transition can be finely controlled by several molecular and environmental factors.
Copolymer Composition
As established, the ratio of hydrophilic DMEAm to the hydrophobic comonomer is the primary determinant of the LCST. Increasing the proportion of the hydrophobic monomer will systematically decrease the LCST.[6] This relationship allows for the rational design of polymers with transition temperatures tailored for specific applications, such as physiological temperature (37°C) for drug delivery.
Molecular Weight and End Groups
The influence of molecular weight on LCST is complex. For many N-substituted polyacrylamides, an inverse relationship is observed: the LCST decreases with increasing molecular weight, eventually plateauing above a critical molecular weight.[10] This is because longer chains have more hydrophobic interaction sites, facilitating aggregation. However, at lower molecular weights (< 50,000 Da), the chemical nature of the polymer chain end-groups can become significant, with more hydrophobic end groups leading to a lower LCST.[11]
Additives and Solvent Composition
The presence of additives in the aqueous solution can significantly alter the LCST by affecting the hydration of the polymer chains.
-
Salts: The effect of salts typically follows the Hofmeister series. "Salting-out" ions (kosmotropes like SO₄²⁻ or Cl⁻) tend to disrupt the water structure around the polymer, promoting polymer-polymer interactions and thus lowering the LCST.[5][12] Conversely, "salting-in" ions (chaotropes like I⁻ or SCN⁻) can increase the LCST.
-
Surfactants: Surfactants like sodium dodecyl sulfate (SDS) can interact with the polymer chains. At low concentrations, they can increase the LCST by forming charged micelles that increase the hydrophilicity and electrostatic repulsion of the polymer aggregates.[5]
-
Other Additives: Small aromatic molecules or other drugs can interact with the polymer, often through hydrophobic interactions, which typically leads to a decrease in the LCST.[13]
Standard Methodologies for LCST Determination
Accurate and reproducible determination of the LCST is critical. Three primary techniques are widely employed, each providing complementary information.
Protocol 1: Turbidimetry via UV-Vis Spectrophotometry
This is the most common method for determining the cloud point (Tcp), which is taken as the LCST. It relies on the principle that the solution becomes turbid as the polymer phase separates, causing a decrease in light transmittance.[14]
Step-by-Step Methodology:
-
Preparation: Prepare a polymer solution at a known concentration (e.g., 1.0 mg/mL) in deionized water or a relevant buffer. Ensure the polymer is fully dissolved.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Use a standard 1 cm path length quartz cuvette.
-
Setup: Place the cuvette in the sample holder and set the wavelength to a region where the polymer does not absorb (e.g., 500 nm).[5] Use the solvent as a reference blank.
-
Measurement: Equilibrate the sample at a temperature well below the expected LCST (e.g., 15-20°C).
-
Heating Ramp: Increase the temperature at a slow, constant rate (e.g., 0.2 - 1.0 °C/min) to ensure thermal equilibrium.[9] Record the transmittance (or absorbance) at regular temperature intervals.
-
Data Analysis: Plot the percent transmittance as a function of temperature. The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.[15]
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC directly measures the heat flow associated with the phase transition. The disruption of hydrogen bonds during polymer dehydration is an endothermic process, which is detectable by DSC.[14]
Step-by-Step Methodology:
-
Preparation: Accurately weigh a small amount of the polymer solution (5-15 mg) into a hermetically sealed DSC pan. Prepare a reference pan containing the exact same mass of the pure solvent.
-
Instrumentation: Use a differential scanning calorimeter.
-
Setup: Place the sample and reference pans into the DSC cell. Equilibrate the system at a temperature below the expected LCST.
-
Heating Ramp: Heat the sample at a constant rate (e.g., 5-10 °C/min) through the transition temperature range.[1]
-
Data Analysis: Plot the differential heat flow against temperature. The LCST is typically determined from the onset temperature of the endothermic peak. DSC also provides the enthalpy of the transition (ΔH), which relates to the cooperativity of the process.
Protocol 3: Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic radius (Rh) of particles in solution. It is highly sensitive to the formation of aggregates. Below the LCST, DLS measures the size of individual polymer coils. Above the LCST, it detects a dramatic increase in particle size as the chains collapse and aggregate.[14]
Step-by-Step Methodology:
-
Preparation: Prepare a dilute polymer solution (e.g., 0.5-1.0 mg/mL) and filter it through a 0.45 µm filter directly into a clean DLS cuvette to remove dust.
-
Instrumentation: Use a DLS instrument equipped with a temperature controller.
-
Measurement: Equilibrate the sample at a starting temperature below the LCST. Perform a size measurement to determine the initial Rh of the polymer coils.
-
Heating Steps: Increase the temperature in discrete steps (e.g., 1-2 °C), allowing the sample to equilibrate for several minutes at each step before measurement.
-
Data Analysis: Plot the average hydrodynamic radius (or the scattering intensity) as a function of temperature. The LCST is identified as the onset temperature where a sharp increase in size is observed.
Applications in Drug Development
The ability to create poly(DMEAm)-based copolymers with a tunable LCST near physiological temperature opens up numerous possibilities in drug delivery and biomedicine.[16]
-
Injectable Drug Depots: A drug-loaded polymer solution can be injected in a liquid state into the body. At body temperature (37°C), the polymer crosses its LCST, forming a hydrogel depot that provides sustained, localized release of the encapsulated therapeutic.[4]
-
Targeted Delivery: Nanoparticles formulated from these copolymers can be designed to be stable in circulation (below LCST). Upon reaching a target site, such as a heated tumor, the phase transition can be triggered, causing the nanoparticles to aggregate and release their payload.
-
Smart Surfaces for Cell Culture: Surfaces can be grafted with poly(DMEAm) copolymers. At 37°C, the surface is hydrophobic, promoting cell adhesion and growth. By lowering the temperature, the surface becomes hydrophilic, causing the intact cell sheet to detach without the need for enzymatic digestion.
Conclusion
While poly(N,N-dimethylacrylamide) itself is not a thermoresponsive polymer, it serves as a premier hydrophilic component for designing sophisticated, stimuli-responsive materials. Through strategic copolymerization with hydrophobic monomers, it is possible to create a versatile platform of copolymers with a precisely tunable Lower Critical Solution Temperature. Understanding the interplay of copolymer composition, molecular weight, and environmental factors, combined with rigorous characterization using techniques like turbidimetry, DSC, and DLS, empowers researchers to engineer advanced materials tailored for cutting-edge applications in drug delivery and regenerative medicine.
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A Comprehensive Safety & Handling Guide for N-(2,2-Dimethoxyethyl)methacrylamide
An In-depth Technical Guide
This document provides a detailed technical guide on the safe handling, storage, and emergency management of N-(2,2-Dimethoxyethyl)methacrylamide (CAS No. 95984-11-5). It is intended for researchers, scientists, and drug development professionals who utilize this monomer in experimental and developmental settings. The guidance herein moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety protocols, ensuring a foundational understanding of risk mitigation.
Section 1: Chemical & Physical Identity
This compound is a functionalized monomer belonging to the methacrylamide family. Its unique acetal group offers a reactive handle for post-polymerization modification, making it a valuable building block in the synthesis of advanced polymers for biomedical and material science applications. A clear understanding of its physical and chemical properties is the first step in establishing safe laboratory practices.
| Property | Value | Source |
| CAS Number | 95984-11-5 | [1][2] |
| Molecular Formula | C8H15NO3 | [2] |
| Molecular Weight | 173.21 g/mol | [1][2] |
| Synonyms | N-(2,2-dimethoxyethyl)-2-methylacrylamide, N-(2,2-Dimethoxyethyl)-2-methylpropenamide | [1][2] |
| Physical Form | Liquid | [1] |
| Boiling Point | 304.0 ± 42.0 °C at 760 mmHg | |
| Flash Point | 137.6 °C | |
| Recommended Storage | 4°C (Refrigerator), under an inert nitrogen atmosphere | [1] |
Section 2: Hazard Identification & Toxicological Profile
The primary hazards associated with this compound are defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. These classifications are not arbitrary; they are derived from toxicological data and inform every aspect of the handling protocols that follow.
| GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Expert Analysis of Toxicological Risks:
-
Oral, Dermal, and Inhalation Hazards (H302, H315, H319, H335): The reactivity of the methacrylamide functional group is the primary driver of its irritant properties.[1] The electrophilic nature of the double bond can lead to reactions with nucleophilic residues in biological macromolecules (proteins, DNA), causing cellular damage upon contact with skin, eyes, or mucous membranes. Ingestion can lead to systemic effects, hence the "Harmful if swallowed" classification.
-
Potential for Neurotoxicity: It is crucial for researchers to recognize that other methacrylamide-based compounds are known to exhibit neurotoxic effects with repeated exposure.[3] While this compound is not specifically classified as a neurotoxin, its structural similarity to known neurotoxic agents warrants a cautious approach.[3] Chronic exposure should be minimized through rigorous adherence to engineering controls.
Section 3: Risk Mitigation & Safe Handling Protocols
A proactive approach to safety is paramount. The implementation of a multi-layered risk mitigation strategy, based on the established "Hierarchy of Controls," is the most effective method for ensuring personnel safety.
Caption: A step-by-step workflow for responding to a minor chemical spill.
-
Fire-Fighting Measures: While not classified as flammable, this material may burn. [4]Firefighters should use extinguishing media suitable for the surrounding fire. [4]A critical hazard is the potential for the emission of toxic fumes, such as nitrogen oxides (NOx) and carbon monoxide (CO), upon thermal decomposition. [5]Therefore, self-contained breathing apparatus (SCBA) is mandatory for firefighting personnel. [5]
Conclusion
This compound is a monomer with significant potential for scientific advancement. Its associated hazards—oral toxicity, skin, eye, and respiratory irritation—are well-defined and manageable. By understanding the causality behind these risks and rigorously applying the hierarchy of controls, from engineering solutions like fume hoods to detailed handling protocols and appropriate PPE, researchers can confidently and safely harness the capabilities of this chemical.
References
-
This compound | C8H15NO3 | CID 3024509 - PubChem. (Source: PubChem, URL: [Link])
-
This compound - ChemBK. (Source: ChemBK, URL: [Link])
-
N-(2-(dimethylamino)ethyl)methacrylamide | C8H16N2O | CID 83121 - PubChem. (Source: PubChem, URL: [Link])
-
2-Propenamide, N-(hydroxymethyl)-2-methyl-: Human health tier II assessment Preface - Australian Industrial Chemicals Introduction Scheme (AICIS). (Source: AICIS, URL: [Link])
Sources
- 1. This compound | 95984-11-5 [sigmaaldrich.com]
- 2. This compound | C8H15NO3 | CID 3024509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
Spectroscopic Characterization of N-(2,2-Dimethoxyethyl)methacrylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the spectroscopic characterization of N-(2,2-Dimethoxyethyl)methacrylamide, a functional monomer with significant potential in the development of advanced polymers for biomedical and pharmaceutical applications. A detailed examination of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is presented, offering a foundational understanding of its molecular structure and purity. This document serves as a practical resource, outlining the causality behind experimental choices and providing detailed protocols to ensure reproducible and reliable spectroscopic analysis.
Introduction
This compound is a versatile monomer that incorporates a protected aldehyde functionality within a polymerizable methacrylamide backbone.[1] This unique structure makes it a valuable building block for the synthesis of "smart" polymers that can undergo post-polymerization modification, allowing for the introduction of a wide range of functionalities. The dimethoxyethyl group serves as a latent aldehyde, which can be deprotected under mild acidic conditions to reveal a reactive carbonyl group. This feature is particularly attractive for applications in drug delivery, tissue engineering, and diagnostics, where the covalent attachment of biomolecules or therapeutic agents is desired.
Accurate and comprehensive characterization of the monomer is a critical first step in the development of new materials. Spectroscopic techniques such as NMR and IR are indispensable tools for confirming the chemical structure, assessing purity, and identifying any potential impurities that could affect polymerization kinetics or the properties of the final polymer. This guide provides a detailed walkthrough of the NMR and IR spectroscopic characterization of this compound, grounded in established analytical principles and practices.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure of this compound is essential for the interpretation of its spectra. The molecule consists of a methacrylamide group and a dimethoxyethyl group, as illustrated below.
Figure 1. Chemical structure of this compound.
The key functional groups to be identified in the spectroscopic analysis are:
-
Methacrylamide group: Characterized by the vinyl protons (C=CH₂), the methyl group attached to the double bond (CH₃), the amide N-H proton, and the carbonyl group (C=O).
-
Dimethoxyethyl group: Identified by the methylene protons (-CH₂-), the methine proton (-CH-), and the two methoxy groups (-OCH₃).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the complete characterization of this compound.
Experimental Protocol: NMR Sample Preparation and Acquisition
Rationale: The choice of solvent and sample concentration is critical for obtaining high-resolution NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for this type of monomer due to its good solubilizing properties and relatively simple residual solvent peak. A concentration of 10-20 mg/mL is typically sufficient for ¹H NMR, while a higher concentration (50-100 mg/mL) may be required for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.
Step-by-Step Protocol:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is at least 4-5 cm to allow for proper shimming of the magnetic field.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse program with 16-32 scans is typically sufficient.
-
For ¹³C NMR, a proton-decoupled pulse program with a sufficient number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Figure 2. Workflow for NMR spectroscopic analysis.
¹H NMR Spectral Analysis (Predicted)
While experimental data is not available in public databases, a predicted ¹H NMR spectrum can be invaluable for researchers. The following table outlines the expected chemical shifts, multiplicities, and integrations for the protons in this compound.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| a (N-H) | ~6.5 - 7.5 | broad singlet | 1H | Chemical shift can be variable and may broaden with exchange. |
| b, c (=CH₂) | ~5.7 and ~5.3 | singlets | 1H each | Vinyl protons, typically appear as two distinct signals. |
| d (-CH-) | ~4.5 - 4.7 | triplet | 1H | Coupled to the adjacent methylene protons. |
| e (-CH₂-) | ~3.4 - 3.6 | doublet of triplets or quartet | 2H | Coupled to both the N-H proton and the methine proton. |
| f (-OCH₃) | ~3.3 - 3.4 | singlet | 6H | The two methoxy groups are chemically equivalent. |
| g (-CH₃) | ~1.9 - 2.0 | singlet | 3H | Methyl group on the double bond. |
¹³C NMR Spectral Analysis (Predicted)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms in this compound are summarized below.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| 1 (C=O) | ~168 - 172 | Amide carbonyl carbon. |
| 2 (C=CH₂) | ~140 - 142 | Quaternary vinyl carbon. |
| 3 (=CH₂) | ~120 - 125 | Methylene vinyl carbon. |
| 4 (-CH-) | ~100 - 105 | Acetal carbon. |
| 5 (-OCH₃) | ~53 - 56 | Methoxy carbons. |
| 6 (-CH₂-) | ~40 - 45 | Methylene carbon adjacent to nitrogen. |
| 7 (-CH₃) | ~18 - 20 | Methyl carbon on the double bond. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the amide, alkene, and acetal functionalities.
Experimental Protocol: IR Sample Preparation and Acquisition
Rationale: For a liquid sample like this compound, the simplest and most common method for obtaining an IR spectrum is to use a salt plate (e.g., NaCl or KBr) to create a thin film. This method is quick and requires only a small amount of sample.
Step-by-Step Protocol:
-
Sample Preparation:
-
Place one or two drops of this compound onto a clean, dry NaCl or KBr salt plate.
-
Place a second salt plate on top of the first to spread the liquid into a thin, uniform film.
-
Carefully place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty salt plates prior to running the sample.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Figure 3. Workflow for FTIR spectroscopic analysis.
IR Spectral Analysis (Predicted)
The following table lists the characteristic IR absorption bands expected for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3300 | N-H stretch | Amide | Medium, broad |
| ~3080 | =C-H stretch | Alkene | Medium |
| ~2950 | C-H stretch (sp³) | Alkyl | Strong |
| ~1660 | C=O stretch (Amide I) | Amide | Strong |
| ~1620 | C=C stretch | Alkene | Medium |
| ~1540 | N-H bend (Amide II) | Amide | Medium |
| ~1120, ~1050 | C-O stretch | Acetal | Strong |
Conclusion
The spectroscopic characterization of this compound by NMR and IR is a fundamental requirement for its use in research and development. This technical guide has provided a comprehensive overview of the expected spectroscopic features of this monomer, along with detailed, field-proven protocols for sample preparation and data acquisition. By following these guidelines, researchers can confidently verify the structure and purity of their this compound, ensuring the integrity of their subsequent polymerization and material development efforts. The predicted spectral data and interpretations presented herein serve as a valuable reference for scientists working with this and structurally related monomers.
References
Sources
Commercial suppliers of N-(2,2-Dimethoxyethyl)methacrylamide
An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)methacrylamide for Advanced Drug Delivery Applications
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (NDEM). We will delve into its core chemical properties, polymerization characteristics, and its pivotal role in the creation of "smart" polymers for targeted drug delivery. The guide culminates in a practical analysis of its commercial suppliers, empowering you to source this critical monomer for your research and development needs.
Introduction: The Versatility of a Functional Monomer
This compound, CAS Number 95984-11-5, is a functional acrylamide monomer that has garnered significant interest in the field of biomedical polymer chemistry. Its unique chemical structure combines a polymerizable methacrylamide group with a protected aldehyde functionality in the form of a dimethyl acetal. This dual-feature design makes it an exceptionally valuable building block for creating advanced, stimuli-responsive polymers.
The primary appeal of NDEM lies in its ability to generate polymers that can be engineered for two distinct, yet complementary, purposes:
-
Thermoresponsive Behavior: Polymers synthesized from NDEM and its derivatives can exhibit a Lower Critical Solution Temperature (LCST), a property where the polymer reversibly transitions from soluble to insoluble in an aqueous solution as the temperature rises. This is a cornerstone of "smart" drug delivery systems, enabling triggered drug release at specific physiological sites, such as hyperthermic tumor environments.
-
Bioconjugation: The acetal group is stable during polymerization but can be readily hydrolyzed under mild acidic conditions to reveal a reactive aldehyde group. This aldehyde serves as a chemical handle for covalently attaching drugs, targeting ligands, or proteins through Schiff base chemistry, creating highly functionalized bioconjugates.
This guide will explore these facets in detail, providing the scientific rationale and practical methodologies required to leverage NDEM in your work.
Physicochemical Properties and Synthesis
A thorough understanding of the monomer's fundamental properties is essential for its effective use.
Chemical Structure and Properties
The structure of NDEM is key to its functionality.
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 95984-11-5 | |
| Molecular Formula | C₈H₁₅NO₃ | |
| Molecular Weight | 173.21 g/mol | |
| IUPAC Name | N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide | |
| Physical Form | Liquid | |
| Boiling Point | ~304 °C at 760 mmHg (Predicted) | |
| InChIKey | MGARLISKINLYPI-UHFFFAOYSA-N |
Synthesis Pathway
NDEM is typically synthesized via the Schotten-Baumann reaction. This involves the acylation of aminoacetaldehyde dimethyl acetal with methacryloyl chloride in the presence of a base (like triethylamine) to neutralize the hydrochloric acid byproduct. The reaction is generally performed at low temperatures (0-5 °C) to minimize side reactions.
Caption: Generalized synthesis workflow for NDEM.
Commercial Suppliers and Procurement
Sourcing high-quality monomers is a critical first step for reproducible polymer synthesis. NDEM is available from several reputable chemical suppliers, often at research-grade purity.
Table 2: Comparison of Commercial this compound Suppliers
| Supplier | Distributor/Partner | CAS Number | Purity | Physical Form | Country of Origin |
| Sigma-Aldrich | Synthonix Corp. | 95984-11-5 | 95% | Liquid | US |
| Sigma-Aldrich | ChemScene LLC | 95984-11-5 | 97% | Liquid | CN |
| Alfa Chemistry | N/A | 95984-11-5 | 98% | N/A | N/A |
| ChemShuttle | N/A | 95984-11-5 | N/A | N/A | N/A |
| ChemBK | N/A | 95984-11-5 | N/A | N/A | N/A |
Procurement Insights:
-
Purity is Paramount: For controlled polymerization techniques like RAFT or ATRP, higher purity (≥97%) is recommended to avoid premature termination or side reactions. For initial screening via free-radical polymerization, 95% purity may be sufficient.
-
Inhibitor Check: Methacrylate monomers are prone to auto-polymerization during storage. Always check the supplier's documentation for the type and concentration of inhibitor used (e.g., MEHQ). This may need to be removed prior to polymerization depending on the chosen method.
-
Storage Conditions: NDEM should be stored under refrigeration as recommended by suppliers to ensure stability.
Polymerization and Functionalization for Drug Delivery
The true utility of NDEM is realized upon its polymerization into functional macromolecules.
Polymerization Techniques
Polymers of NDEM, often denoted as P(NDEM), can be synthesized using various radical polymerization methods:
-
Free Radical Polymerization (FRP): The simplest method, initiated by thermal initiators like AIBN or redox systems like ammonium persulfate (APS) and TEMED. While straightforward, FRP offers limited control over molecular weight and dispersity.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This is a preferred method for drug delivery applications as it allows for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow dispersity (Đ < 1.3). RAFT is crucial for creating block copolymers where one block is P(NDEM) and the other provides a different functionality (e.g., a hydrophilic stealth layer).
-
Atom Transfer Radical Polymerization (ATRP): Another controlled radical polymerization technique that can be used for acrylamides, though it can sometimes be sensitive to the amide functionality.
The Stimuli-Responsive Transformation
The workflow from monomer to a functional drug delivery vehicle involves two key transformations: polymerization and deprotection.
Caption: From monomer to functional bioconjugate workflow.
This process yields a polymer backbone decorated with reactive aldehyde groups, ready for the covalent attachment of therapeutic agents. Furthermore, the inherent chemical nature of the polyacrylamide backbone can impart thermoresponsive properties to the final construct.
Key Experimental Protocols
The following protocols provide a starting point for working with NDEM.
Protocol 1: Free-Radical Polymerization of NDEM
This protocol describes a basic method for synthesizing P(NDEM).
-
Monomer Preparation: If necessary, pass the NDEM monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask, dissolve NDEM (e.g., 1.0 g, 5.77 mmol) and the initiator AIBN (e.g., 9.5 mg, 0.0577 mmol, for a 100:1 monomer:initiator ratio) in an appropriate solvent like 1,4-dioxane or DMF (5 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Immerse the sealed flask in an oil bath preheated to 70 °C. Allow the reaction to proceed for 12-24 hours under stirring.
-
Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold diethyl ether.
-
Purification: Collect the precipitate by filtration or centrifugation. Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate. Repeat this step 2-3 times to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Characterization of Thermoresponsive Behavior (LCST Measurement)
This protocol determines the cloud point (T_cp), which is an indicator of the LCST.
-
Sample Preparation: Prepare a solution of the P(NDEM) in deionized water or PBS at a specific concentration (e.g., 1.0 wt%). Ensure the polymer is fully dissolved.
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder (Peltier device).
-
Measurement: Place the polymer solution in a quartz cuvette. Set the spectrophotometer to monitor the optical transmittance at a fixed wavelength (e.g., 500 nm).
-
Temperature Ramp: Program the temperature controller to heat the sample at a slow, constant rate (e.g., 0.5 °C/min) from a temperature where the polymer is fully soluble (e.g., 20 °C) to a temperature where it is fully aggregated (e.g., 60 °C).
-
Data Analysis: The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value. Plot transmittance versus temperature to determine this value accurately.
Conclusion
This compound is more than just a monomer; it is a sophisticated tool for the design of intelligent biomaterials. Its capacity to form polymers that respond to temperature and provide a latent functionality for bioconjugation makes it highly relevant for next-generation drug delivery systems. By understanding its fundamental chemistry, sourcing it from reliable commercial suppliers, and employing controlled polymerization techniques, researchers can unlock its full potential to create targeted, stimuli-responsive therapeutics.
References
-
Thermoresponsive polymeric materials for drug delivery systems. J-Stage. [Link]
-
Polymer-based thermoresponsive hydrogels for controlled drug delivery. PubMed. [Link]
-
Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems. MDPI. [Link]
- Thermo-responsive, biodegradable polymers for targeted drug delivery. University
Methodological & Application
Application Note: Controlled Synthesis of Poly(N-(2,2-Dimethoxyethyl)methacrylamide) via RAFT Polymerization
For: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis.
Abstract
This document provides a comprehensive guide to the synthesis of well-defined poly(N-(2,2-dimethoxyethyl)methacrylamide) (PDMAEMA) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique offers precise control over molecular weight, architecture, and end-group functionality, making it an invaluable tool for creating advanced materials for biomedical and pharmaceutical applications.[1][2] This application note details the underlying mechanism of RAFT, provides step-by-step protocols for polymerization and characterization, and offers expert insights into optimizing the reaction for desired polymer characteristics.
Introduction: The Significance of Controlled Polymer Architecture
This compound (DMAEMA) is a functional monomer that yields polymers with a hydrophilic backbone and acetal side chains. These acetal groups are stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal reactive aldehyde functionalities. This "smart" behavior makes PDMAEMA a highly attractive material for applications such as drug delivery, bioconjugation, and the formation of functional hydrogels.[3]
To fully exploit the potential of PDMAEMA, precise control over its macromolecular structure is paramount. RAFT polymerization has emerged as a robust and versatile method for achieving this control. It allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures like block copolymers and star polymers.[1][4][5] The living character of RAFT polymerization, conferred by the retention of the thiocarbonylthio end-group, enables sequential monomer addition for the creation of block copolymers.[5]
This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully implement RAFT polymerization for the synthesis of high-purity, well-defined PDMAEMA.
The RAFT Polymerization Mechanism: A Controlled Process
RAFT polymerization is a type of reversible deactivation radical polymerization (RDRP) that operates through a degenerative transfer mechanism.[6] The process involves the same fundamental steps as conventional free-radical polymerization—initiation, propagation, and termination—but with the crucial addition of a chain transfer agent (CTA), commonly referred to as a RAFT agent.[5][] The RAFT agent, typically a thiocarbonylthio compound, reversibly deactivates growing polymer chains, establishing a dynamic equilibrium between active (propagating) and dormant species.[2]
The key to a successful RAFT polymerization lies in the selection of an appropriate RAFT agent for the specific monomer and reaction conditions. For methacrylamides, trithiocarbonates and dithiobenzoates are often effective choices.[2]
The overall process can be visualized as follows:
Figure 1. A simplified workflow of the RAFT polymerization process, highlighting the key stages from initiation to termination.
Experimental Guide: Synthesis and Characterization
Materials and Reagents
| Material | Supplier | Grade | Notes |
| This compound (DMAEMA) | e.g., Sigma-Aldrich | ≥98% | Pass through a column of basic alumina to remove inhibitor before use. |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | e.g., Boron Molecular | RAFT Agent | A suitable dithiobenzoate RAFT agent for methacrylamides. |
| Azobisisobutyronitrile (AIBN) | e.g., Sigma-Aldrich | ≥98% | Recrystallize from methanol before use. |
| 1,4-Dioxane | e.g., Sigma-Aldrich | Anhydrous, ≥99.8% | Use a dry, degassed solvent. Other suitable solvents include DMF, toluene, or benzene.[4] |
| Methanol | e.g., Fisher Scientific | ACS Grade | For polymer precipitation. |
| Diethyl ether | e.g., Fisher Scientific | ACS Grade | For washing the precipitated polymer. |
Expert Insight: The purity of all reagents is critical for achieving a well-controlled polymerization. The monomer should be free of inhibitor, and the initiator should be freshly recrystallized to ensure reproducible kinetics.
Protocol for RAFT Polymerization of DMAEMA
This protocol targets a polymer with a number-average molecular weight (Mn) of approximately 10,000 g/mol . The theoretical molecular weight can be calculated using the following equation[6]:
Mn,th = (([M]0 / [CTA]0) * MM) + MCTA
Where:
-
[M]0 = Initial monomer concentration
-
[CTA]0 = Initial RAFT agent concentration
-
MM = Molar mass of the monomer (173.21 g/mol for DMAEMA)[8]
-
MCTA = Molar mass of the RAFT agent
Step-by-Step Procedure:
-
Reagent Preparation:
-
In a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (DMAEMA) (2.00 g, 11.54 mmol).
-
Add 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (32.2 mg, 0.115 mmol).
-
Add Azobisisobutyronitrile (AIBN) (3.8 mg, 0.023 mmol).
-
Add 1,4-dioxane (8.0 mL).
-
-
Degassing:
-
Seal the Schlenk flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.[9]
-
-
Polymerization:
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Allow the reaction to proceed for the desired time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion and molecular weight.
-
-
Polymer Isolation:
-
To quench the polymerization, remove the flask from the oil bath and expose the reaction mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol (e.g., 200 mL) while stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer several times with fresh cold methanol or diethyl ether to remove unreacted monomer and other impurities.
-
Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Expert Insight: The choice of precipitation solvent is crucial for efficient purification. The polymer should be insoluble in the precipitation solvent, while the monomer and initiator byproducts should be soluble.
Characterization of the Synthesized PDMAEMA
Accurate characterization is essential to confirm the success of the RAFT polymerization.
3.3.1. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is the primary technique for determining the molecular weight and molecular weight distribution (dispersity, Đ = Mw/Mn) of the polymer.[10]
-
Typical GPC/SEC Parameters:
-
Mobile Phase: N,N-Dimethylformamide (DMF) with 0.01 M LiCl
-
Columns: Polystyrene-divinylbenzene (PS-DVB) columns
-
Calibration: Poly(methyl methacrylate) (PMMA) standards
-
Detector: Refractive Index (RI) detector
-
-
Expected Results: A successful RAFT polymerization will yield a polymer with a narrow, monomodal molecular weight distribution (Đ < 1.3) and a number-average molecular weight (Mn) close to the theoretically calculated value.[5] The GPC traces should show a clear shift to higher molecular weight with increasing monomer conversion.[11]
| Sample | Target Mn ( g/mol ) | Experimental Mn ( g/mol ) | Dispersity (Đ) |
| PDMAEMA-1 | 10,000 | 9,800 | 1.15 |
| PDMAEMA-2 | 20,000 | 19,500 | 1.18 |
Table 1. Representative GPC/SEC data for PDMAEMA synthesized via RAFT polymerization.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy is used to confirm the polymer structure and to determine the monomer conversion.
-
Solvent: Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)
-
Analysis:
-
Compare the integration of the vinyl proton signals of the monomer (around 5.5-6.5 ppm) to the integration of the polymer backbone proton signals (around 0.8-2.5 ppm) to calculate the monomer conversion.
-
The presence of signals corresponding to the RAFT agent end-groups can also be observed, confirming the living nature of the polymer chains.
-
3.3.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to confirm the chemical structure of the polymer.
-
Key Peaks:
-
~1730 cm-1: C=O stretch (amide I)
-
~1630 cm-1: C=C stretch (disappears upon polymerization)
-
~1100 cm-1: C-O-C stretch (acetal)
-
~2950 cm-1: C-H stretch
-
Advanced Applications and Future Directions
The well-defined PDMAEMA synthesized via RAFT polymerization can be utilized in a variety of advanced applications:
-
Block Copolymer Synthesis: The living nature of the RAFT-synthesized PDMAEMA allows for its use as a macro-chain transfer agent (macro-CTA) to polymerize a second monomer, leading to the formation of well-defined block copolymers.[1]
-
Drug Delivery: The acid-labile acetal groups can be used to create pH-responsive drug delivery systems that release their payload in the acidic environment of tumors or endosomes.[12]
-
Bioconjugation: The aldehyde groups generated after hydrolysis can be used for the covalent attachment of proteins, peptides, or other biomolecules.[13]
Troubleshooting
| Problem | Possible Cause | Solution |
| High Dispersity (Đ > 1.5) | - Inefficient RAFT agent | - Select a RAFT agent more suitable for methacrylamides. |
| - Too high initiator concentration | - Decrease the initiator-to-RAFT agent ratio. | |
| - Presence of oxygen | - Ensure thorough degassing of the reaction mixture. | |
| Low Monomer Conversion | - Insufficient reaction time | - Increase the polymerization time. |
| - Low polymerization temperature | - Increase the reaction temperature (within the decomposition range of the initiator). | |
| Bimodal GPC Trace | - Inefficient initiation from the RAFT agent's R-group | - Choose a RAFT agent with a more suitable leaving group (R-group). |
| - Termination reactions | - Lower the polymerization temperature or initiator concentration. |
Conclusion
RAFT polymerization is a powerful and versatile technique for the synthesis of well-defined poly(this compound). By carefully selecting the RAFT agent, initiator, and reaction conditions, researchers can precisely control the molecular weight and architecture of the resulting polymers. This control opens up a wide range of possibilities for the development of advanced materials with tailored properties for applications in drug delivery, tissue engineering, and diagnostics. This application note provides a solid foundation for researchers to successfully implement this technique and explore the exciting potential of PDMAEMA.
References
- Reversible Addition-Fragmentation Chain Transfer Polymeriz
- Reversible addition−fragmentation chain-transfer polymeriz
- RAFT General Procedures - Boron Molecular. Boron Molecular.
- 50th Anniversary Perspective: RAFT Polymerization—A User Guide | Macromolecules.
- Initi
- RAFT Polymeriz
- Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC - PubMed Central. PubMed Central.
- GPC Characterization of Polymers from Ethylene Trithiocarbonate: A Compar
- Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applic
- Cleavage of macromolecular RAFT chain transfer agents by sodium azide during characterization by aqueous GPC - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry.
- RAFT polymerization - specific polymers. Specific Polymers.
- Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process.
- The time course of the GPC profiles of samples in the RAFT polymerization. - ResearchGate.
- Bioapplications of RAFT Polymerization | Chemical Reviews - ACS Publications.
- Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry.
- This compound | C8H15NO3 | CID 3024509 - PubChem.
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Application Notes & Protocols: Synthesis and Application of Dual-Responsive Aldehyde-Functionalized Copolymers
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis, characterization, and functionalization of copolymers based on N-isopropylacrylamide (NIPAAm) and N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA). The resulting P(NIPAAm-co-DMAEMA) polymer is a "smart" material, exhibiting thermoresponsive behavior governed by the NIPAAm units and featuring latent aldehyde groups from the DMAEMA units. These aldehydes, revealed after a simple deprotection step, serve as powerful conjugation sites for biomolecules. This dual-functionality makes the copolymer a highly attractive platform for advanced applications in drug delivery, tissue engineering, and diagnostics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced functional polymers in their work.
Introduction: The Synergy of Thermoresponsivity and Latent Functionality
In the field of advanced biomaterials, polymers that can respond to environmental stimuli offer a significant advantage for creating dynamic and functional systems. Poly(N-isopropylacrylamide) (PNIPAAm) is the archetypal thermoresponsive polymer, famous for its sharp and reversible phase transition in aqueous solutions at its Lower Critical Solution Temperature (LCST) of approximately 32°C.[1][2][3] Below this temperature, PNIPAAm is soluble, but above it, the polymer chains undergo a conformational change, becoming hydrophobic and precipitating from the solution. This behavior is ideal for creating systems that can be triggered by physiological temperature changes.[2][3]
However, for many applications, particularly in bioconjugation and drug delivery, this thermoresponsivity must be paired with specific chemical handles for the covalent attachment of molecules like peptides, proteins, or small molecule drugs. This guide focuses on the copolymerization of NIPAAm with this compound (DMAEMA), a monomer containing a protected aldehyde in the form of a dimethyl acetal.
The acetal group is stable during polymerization and purification but can be readily hydrolyzed under mild acidic conditions to reveal a highly reactive aldehyde.[4][5][6] This "latent functionality" strategy provides a robust method for producing well-defined, aldehyde-functionalized polymers that are primed for conjugation.[7][8][9] The resulting P(NIPAAm-co-DMAEMA) copolymer is thus a powerful platform material, combining the environmental sensitivity of PNIPAAm with the versatile chemical reactivity of an aldehyde.
This document provides detailed, field-proven protocols for the entire workflow, from monomer selection to the final bioconjugation step, empowering researchers to synthesize and utilize these advanced copolymers.
Experimental Workflow Overview
The overall process involves a multi-stage workflow, beginning with the synthesis of the copolymer and culminating in its application for bioconjugation. Each stage is critical for ensuring the final material possesses the desired properties and functionality.
Caption: Overall experimental workflow from synthesis to application.
Synthesis and Purification Protocol
This section details the synthesis of P(NIPAAm-co-DMAEMA) via conventional free-radical polymerization. This method is widely accessible and provides good yields, though for more precise control over molecular weight and architecture, controlled radical polymerization techniques like RAFT can be employed.[10][11][12][13]
Materials
| Reagent | Supplier | Purity | Notes |
| N-isopropylacrylamide (NIPAAm) | Sigma-Aldrich | >98% | Recrystallize from hexane/toluene before use |
| This compound (DMAEMA) | Custom Synthesis/Commerical | >97% | Store at 2-8°C |
| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | Recrystallize from methanol before use |
| 1,4-Dioxane, Anhydrous | Sigma-Aldrich | >99.8% | Inhibitor-free |
| Diethyl Ether, Anhydrous | Fisher Scientific | ACS Grade | For precipitation |
| Dialysis Tubing (MWCO 12-14 kDa) | Spectrum Labs | --- |
Step-by-Step Synthesis Protocol
This protocol targets a copolymer with a 90:10 molar ratio of NIPAAm to DMAEMA.
-
Monomer & Initiator Preparation:
-
In a 100 mL Schlenk flask, dissolve N-isopropylacrylamide (NIPAAm) (4.52 g, 40 mmol) and this compound (DMAEMA) (0.75 g, 4.3 mmol) in anhydrous 1,4-dioxane (50 mL).
-
Add the initiator, azobisisobutyronitrile (AIBN) (71 mg, 0.43 mmol). The monomer-to-initiator ratio is approximately 100:1.
-
Causality: AIBN is a thermal initiator that decomposes at a predictable rate at 70°C, providing a steady stream of radicals to initiate polymerization. Anhydrous solvent is crucial to prevent side reactions.
-
-
Degassing:
-
Seal the flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Oxygen is a radical scavenger and will inhibit the polymerization.
-
Causality: The removal of oxygen is paramount for successful free-radical polymerization. Oxygen can react with propagating radical chains, terminating them prematurely and leading to low molecular weight polymer or complete inhibition of the reaction.
-
-
Polymerization:
-
After the final thaw cycle, backfill the flask with nitrogen or argon gas.
-
Place the flask in a preheated oil bath at 70°C.
-
Allow the reaction to proceed under magnetic stirring for 18-24 hours.
-
-
Precipitation and Collection:
-
After the reaction period, cool the flask to room temperature.
-
Concentrate the viscous polymer solution to about 15-20 mL using a rotary evaporator.
-
Precipitate the polymer by slowly adding the concentrated solution dropwise into a beaker of cold, stirring diethyl ether (approx. 500 mL). The copolymer will appear as a white solid.
-
Causality: The copolymer is soluble in dioxane but insoluble in diethyl ether. This precipitation step is the first stage of purification, removing the bulk of unreacted monomers and solvent.
-
-
Purification by Dialysis:
-
Collect the precipitated polymer by filtration or decantation.
-
Redissolve the polymer in a minimal amount of deionized water (approx. 30 mL).
-
Transfer the solution to a dialysis tube (MWCO 12-14 kDa).
-
Dialyze against deionized water for 3-4 days, changing the water twice daily.
-
Causality: Dialysis is a highly effective method for removing low molecular weight impurities, such as unreacted monomers, initiator fragments, and oligomers, based on size exclusion.
-
-
Lyophilization:
-
Freeze the purified polymer solution in a lyophilizer flask using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize (freeze-dry) the sample for 48-72 hours until a dry, white, fluffy solid is obtained.
-
Store the final product in a desiccator at 4°C.
-
Polymer Characterization Protocols
Characterization is essential to confirm the synthesis was successful and to determine the key properties of the copolymer.
¹H NMR Spectroscopy: Copolymer Composition
¹H NMR is used to confirm the incorporation of both monomers and to calculate their relative ratio in the final polymer.[14][15][16][17][18]
-
Protocol:
-
Dissolve 5-10 mg of the lyophilized polymer in 0.7 mL of Deuterated Chloroform (CDCl₃).
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Peak Assignments:
-
~4.0 ppm: Broad singlet, 1H, methine proton (-CH(CH₃)₂) of the NIPAAm unit.
-
~3.3 ppm: Singlet, 6H, methoxy protons (-OCH₃) of the DMAEMA unit.
-
~1.1 ppm: Broad singlet, 6H, methyl protons (-CH(CH₃)₂) of the NIPAAm unit.
-
1.5-2.5 ppm: Broad signals, polymer backbone protons.
-
-
-
Composition Calculation: The molar fraction of each monomer in the copolymer can be determined by comparing the integrated areas of their characteristic peaks.
-
Let I₄.₀ be the integral of the NIPAAm methine proton.
-
Let I₃.₃ be the integral of the DMAEMA methoxy protons.
-
Mole fraction of NIPAAm = [I₄.₀] / ([I₄.₀] + [I₃.₃ / 6])
-
Mole fraction of DMAEMA = [I₃.₃ / 6] / ([I₄.₀] + [I₃.₃ / 6])
-
Gel Permeation Chromatography (GPC/SEC): Molecular Weight and Polydispersity
GPC (also known as Size Exclusion Chromatography, SEC) separates polymer chains based on their hydrodynamic volume in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[19][20][21][22][23]
-
Protocol:
-
Prepare a polymer solution (1-2 mg/mL) in the GPC mobile phase (e.g., THF or DMF with 0.05 M LiBr).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Run the analysis on a GPC system equipped with a refractive index (RI) detector.
-
Calibrate the system using polystyrene or poly(methyl methacrylate) standards.
-
Expected Results: For conventional free-radical polymerization, a PDI between 1.5 and 2.5 is typical. A monomodal peak indicates a relatively uniform polymerization process.
-
UV-Vis Spectroscopy: Lower Critical Solution Temperature (LCST)
The LCST is the defining characteristic of the NIPAAm component. It is determined by monitoring the change in optical transmittance of the polymer solution as a function of temperature.[1][24][25]
-
Protocol:
-
Prepare a 1.0 wt% aqueous solution of the copolymer in a suitable buffer (e.g., PBS, pH 7.4).
-
Place the solution in a quartz cuvette inside a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the transmittance at a fixed wavelength (e.g., 500 nm).
-
Increase the temperature from 20°C to 45°C in increments of 0.5°C or 1°C, allowing the system to equilibrate for 2-3 minutes at each step.
-
The LCST is defined as the temperature at which the transmittance drops to 50% of its initial value.
-
Insight: The incorporation of the more hydrophilic DMAEMA monomer is expected to slightly increase the LCST compared to pure PNIPAAm (32°C). The exact value will depend on the copolymer composition.
-
Post-Polymerization Modification: Unveiling the Aldehyde
The key to unlocking the copolymer's conjugation potential is the hydrolysis of the acetal protecting groups. This is a straightforward acid-catalyzed reaction.[4][6][26][27]
Caption: Acid-catalyzed hydrolysis of the acetal to reveal the aldehyde.
Hydrolysis Protocol
-
Dissolve the P(NIPAAm-co-DMAEMA) copolymer in deionized water to make a 1-2 wt% solution.
-
Slowly add 1 M HCl dropwise while stirring to adjust the pH of the solution to 2-3.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Neutralize the solution by adding 1 M NaOH to bring the pH back to ~7.0.
-
Purify the resulting aldehyde-functionalized polymer by dialysis against deionized water (MWCO 12-14 kDa) for 2 days to remove salts and methanol byproduct.
-
Lyophilize to obtain the final product as a white solid.
-
*Validation: The successful conversion can be confirmed by ¹H NMR in D₂O. The characteristic singlet of the methoxy protons at ~3.3 ppm will disappear, and a new peak corresponding to the aldehyde proton (-CHO) will appear at ~9.7 ppm.
Application Protocol: Bioconjugation
The aldehyde-functionalized polymer is now ready for conjugation to molecules containing a primary amine, such as proteins, peptides, or amine-modified drugs. Reductive amination is a common and efficient method that forms a stable secondary amine linkage.[28][29]
Caption: Bioconjugation via reductive amination.
Reductive Amination Protocol
-
Dissolve the aldehyde-functionalized polymer in a suitable buffer (e.g., 0.1 M MES or PBS, pH 6.5-7.5) to a concentration of 10 mg/mL.
-
Dissolve the amine-containing biomolecule (e.g., Lysozyme) in the same buffer.
-
Add the biomolecule solution to the polymer solution. A typical molar ratio is a 5-10 fold molar excess of aldehyde groups to the protein.
-
Allow the initial Schiff base formation to proceed for 1-2 hours at room temperature.
-
Add a solution of a mild reducing agent, sodium cyanoborohydride (NaCNBH₃), to the mixture. Use a 20-fold molar excess of NaCNBH₃ relative to the aldehyde groups.
-
Causality: NaCNBH₃ is a selective reducing agent that efficiently reduces the imine (Schiff base) bond but is slow to reduce the aldehyde, minimizing unwanted side reactions.
-
-
Let the reaction proceed overnight at 4°C with gentle mixing.
-
Purify the resulting conjugate from unreacted polymer and protein using appropriate methods such as dialysis, size exclusion chromatography (SEC), or ion-exchange chromatography, depending on the properties of the biomolecule.
Conclusion
The copolymerization of NIPAAm and DMAEMA provides a robust and versatile platform for creating smart, functional biomaterials. The protocols outlined in this guide offer a clear and reproducible pathway for synthesizing and characterizing P(NIPAAm-co-DMAEMA), activating its latent functionality, and applying it in bioconjugation. By combining the well-established thermoresponsive properties of PNIPAAm with the specific and efficient chemistry of aldehydes, researchers are well-equipped to develop next-generation systems for targeted drug delivery, responsive surfaces, and advanced diagnostics.
References
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- Dually responsive multiblock copolymers via RAFT polymerization: Synthesis of temperature- and redox-responsive copolymers of PNIPAM and PDMAEMA. PubMed Central.
- GPC of Poly(n-isopropylacrylamide) Smart Material with Universal Calibration using the Agilent 390-MDS Multi Detector Suite. Agilent.
- Synthesis and properties of pH and temperature sensitive P(NIPAAm-co-DMAEMA) hydrogels. PubMed.
- Detailed GPC Analysis of Poly(N-isopropylacrylamide) with Core Cross-linked Star Architecture. ResearchGate.
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- Synthesis and Characterization of Novel Poly(N-isopropylacrylamide-co-N,N′-dimethylaminoethyl methacrylate sulfate) Hydrogels. ResearchGate.
- Synthesis and Characterization of Novel Poly(N-isopropylacrylamide-co-N,N′-dimethylaminoethyl methacrylate sulfate) Hydrogels. ACS Publications.
- Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PubMed Central.
- Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate.
- Thermoresponsive Poly(N-Isopropylacrylamide-co-Dimethylaminoethyl Methacrylate) Microgel Aqueous Dispersions with Potential Antimicrobial Properties. MDPI.
- Biotinylated Aldehyde Polymers for Bioconjugation. Advanced Science News.
- Synthesis and properties of pH and temperature sensitive P(NIPAAm-co-DMAEMA) hydrogels. ResearchGate.
- Application Notes and Protocols for the Synthesis of Aldehyde-Functionalized Polymers using N-(2,2-dimethoxyethyl)prop-2-enamide. Benchchem.
- Synthesis and Thermo-Responsive Behavior of Poly(N-isopropylacrylamide)-b-Poly(N-vinylisobutyramide) Diblock Copolymer. MDPI.
- Polymers for Protein Conjugation. MDPI.
- pH- and thermo-responsive poly(N-isopropylacrylamide-co-acrylic acid derivative) copolymers and hydrogels with LCST dependent on pH and alkyl side groups. Journal of Materials Chemistry B (RSC Publishing).
- Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. PubMed Central.
- Thermoresponsive behavior of poly(N-isopropylacrylamide)s with dodecyl and carboxyl terminal groups in aqueous solution: pH-dependent cloud point temperature. springerprofessional.de.
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. PubMed Central.
- Acetal Hydrolysis Mechanism. Chemistry Steps.
- RAFT Polymerization of N‐Isopropylacrylamide and Acrylic Acid under γ‐Irradiation in Aqueous Media. ResearchGate.
- A New Double-Responsive Block Copolymer Synthesized via RAFT Polymerization: Poly(N-isopropylacrylamide)-block-poly(acrylic acid). ACS Publications.
- RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide). NIH.
- Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability. NIH.
- Versatile RAFT dispersion polymerization in cononsolvents for the synthesis of thermoresponsive nanogels with controlled composition, functionality and architecture. Polymer Chemistry (RSC Publishing).
- Efficient Synthesis of an Aldehyde Functionalized Hyaluronic Acid and Its Application in the Preparation of Hyaluronan−Lipid Conjugates. Bioconjugate Chemistry - ACS Publications.
- ¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate.
- The ¹H-NMR spectra of P(DMAEMA-co-ProA) (upper) and P(NIPAM-co-ProA) (lower) in CDCl3. ResearchGate.
- Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. ResearchGate.
- Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. NIH.
- The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV.
- ¹H NMR spectra of PNIPAM homopolymer, PNIPAM-5 copolymer, PDMAM homopolymer, and PDMAM-12 copolymer in CDCl3. ResearchGate.
- ¹HNMR spectra of PNIPAM and P(NIPAM-co-DMAEMA)-g-PEG nanoparticles in D2O solution. ResearchGate.
- Studies on copolymerization of N-isopropylacrylamide with poly(ethylene glycol) methacrylate. ResearchGate.
- Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications. MDPI.
- PREPARATION OF N-ISOPROPYLACRYLAMIDE BASED THERMALLY RESPONSIVE BLOCK COPOLYMERS FOR CHEMICAL SWITCHING DEVICE. National Central University, Taiwan.
- Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. Polymer Chemistry (RSC Publishing).
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Application Notes & Protocols: A Researcher's Guide to the Synthesis and Utility of Aldehyde-Functionalized HPMA Copolymers
Introduction: Engineering "Smart" Polymers for Targeted Therapeutics
N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers represent a cornerstone in the development of advanced drug delivery systems. For decades, their excellent biocompatibility, non-immunogenicity, and hydrophilicity have made them premier candidates for creating water-soluble nanomedicines.[1][2][3] These polymeric carriers can significantly enhance the pharmacokinetic profile of conjugated drugs, increasing their circulation time and promoting passive accumulation in solid tumors through the Enhanced Permeability and Retention (EPR) effect.[1][4]
However, the evolution of nanomedicine demands more than passive delivery. The next generation of polymer therapeutics incorporates "smart" functionalities, enabling triggered drug release in response to specific physiological cues, such as the acidic environment of tumor tissues or endosomal compartments. This guide provides a comprehensive protocol for synthesizing a versatile HPMA-based copolymer incorporating N-(2,2-dimethoxyethyl)methacrylamide (DMAEMA). The acetal group of the DMAEMA monomer serves as a protected aldehyde. Upon simple acid-catalyzed hydrolysis, this functionality is revealed, providing a highly reactive handle for the covalent attachment of therapeutic agents, targeting ligands, or imaging probes through pH-sensitive bonds like hydrazones.[5][6]
This document details the complete workflow, from the synthesis and characterization of the DMAEMA monomer to its controlled copolymerization with HPMA via Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and finally, the post-polymerization modification to create a reactive polymer platform.
Section 1: Synthesis of this compound (DMAEMA) Monomer
The synthesis of the functional monomer, DMAEMA, is achieved through the acylation of aminoacetaldehyde dimethyl acetal with methacryloyl chloride. This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acid chloride.
Causality of Experimental Choices:
-
Low Temperature (0-5 °C): The reaction between an acid chloride and an amine is highly exothermic. Maintaining a low temperature is critical to prevent side reactions, such as the polymerization of methacryloyl chloride or degradation of the reactants, ensuring a high yield of the desired product.[7]
-
Triethylamine (Base): Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents the protonation of the primary amine reactant, which would render it non-nucleophilic and halt the reaction.
-
Anhydrous Conditions: Methacryloyl chloride is highly reactive towards water. All solvents and reagents must be anhydrous to prevent hydrolysis of the acid chloride, which would form methacrylic acid and reduce the product yield.
Protocol 1: DMAEMA Monomer Synthesis
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| Aminoacetaldehyde dimethyl acetal | C₄H₁₁NO₂ | 105.14 | 10.5 g | 0.10 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 11.1 g (15.3 mL) | 0.11 |
| Methacryloyl chloride | C₄H₅ClO | 104.53 | 10.4 g (10.0 mL) | 0.10 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 300 mL | - |
| Methoxyhydroquinone (MEHQ) | C₇H₈O₃ | 124.14 | 0.1 g | - |
Step-by-Step Procedure:
-
Set up a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Dissolve aminoacetaldehyde dimethyl acetal (10.5 g) and triethylamine (11.1 g) in 200 mL of anhydrous diethyl ether in the flask.
-
Cool the flask to 0 °C using an ice-water bath.
-
Dissolve methacryloyl chloride (10.4 g) in 100 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the methacryloyl chloride solution dropwise to the stirred reaction mixture over a period of 60 minutes, ensuring the internal temperature does not exceed 5 °C.[7]
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours, followed by stirring at room temperature for 4 hours. A voluminous white precipitate of triethylamine hydrochloride will form.[7]
-
Remove the precipitate by vacuum filtration.
-
Add a small amount of MEHQ (0.1 g) to the filtrate to inhibit polymerization during solvent removal.[7]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product, this compound, as a viscous oil.[7]
Characterization:
-
¹H NMR (CDCl₃): The structure should be confirmed by proton NMR. Expect to see signals corresponding to the vinyl protons of the methacrylate group (~5.3-5.7 ppm), the methyl group (~1.9 ppm), the N-H proton (~6.5 ppm, broad), the methylene protons adjacent to the nitrogen, the methine proton of the acetal, and the methoxy protons of the acetal.
-
FTIR: Key peaks to identify include the N-H stretch (~3300 cm⁻¹), C=O stretch (amide I, ~1650 cm⁻¹), and C=C stretch (~1630 cm⁻¹).
Reaction Scheme: DMAEMA Synthesis
Caption: Reaction scheme for the synthesis of DMAEMA monomer.
Section 2: RAFT Copolymerization of HPMA and DMAEMA
To synthesize copolymers with a controlled molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI), controlled radical polymerization techniques are essential.[8] RAFT polymerization is particularly well-suited for methacrylate and methacrylamide monomers, offering excellent control over the polymer architecture.[1][9][10]
Causality of Experimental Choices:
-
RAFT Chain Transfer Agent (CTA): The CTA (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) is the key component that controls the polymerization. It reversibly deactivates growing polymer chains, ensuring that all chains grow at a similar rate, leading to a low PDI.[10]
-
Initiator (AIBN or V-501): A radical initiator is required to start the polymerization process. The ratio of monomer to CTA to initiator is carefully calculated to target a specific molecular weight.[8][11]
-
Degassing: Oxygen is a radical scavenger and will inhibit the polymerization. Thoroughly degassing the reaction mixture (e.g., via freeze-pump-thaw cycles or nitrogen bubbling) is crucial for a successful and controlled polymerization.
Protocol 2: P(HPMA-co-DMAEMA) Synthesis via RAFT
Materials & Reagents:
| Component | Abbreviation | M.W. ( g/mol ) | Example Amount (for 10 mol% DMAEMA) | Moles |
| N-(2-hydroxypropyl)methacrylamide | HPMA | 143.18 | 644 mg | 4.5 mmol |
| This compound | DMAEMA | 173.21 | 87 mg | 0.5 mmol |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid | CPADB | 279.38 | 14.0 mg | 0.05 mmol |
| 2,2'-Azobis(2-methylpropionitrile) | AIBN | 164.21 | 1.64 mg | 0.01 mmol |
| 1,4-Dioxane (Anhydrous) | - | 88.11 | 5 mL | - |
Step-by-Step Procedure:
-
In a Schlenk flask, dissolve HPMA (644 mg), DMAEMA (87 mg), CPADB (14.0 mg), and AIBN (1.64 mg) in 5 mL of anhydrous 1,4-dioxane.
-
Attach a magnetic stir bar. Seal the flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to thoroughly degas the solution.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the flask in a preheated oil bath at 70 °C and stir for 12 hours.
-
To quench the reaction, remove the flask from the oil bath and expose the solution to air by removing the septum.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess (e.g., 200 mL) of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by centrifugation or filtration.
-
Redissolve the polymer in a minimal amount of methanol and re-precipitate into cold diethyl ether to further purify it.
-
Dry the final polymer product under vacuum overnight.
Diagram: RAFT Polymerization Workflow
Caption: Step-by-step workflow for RAFT copolymerization.
Section 3: Copolymer Characterization
Thorough characterization is essential to confirm the successful synthesis, determine the molecular weight, and verify the copolymer composition.
Protocols for Characterization:
-
¹H NMR Spectroscopy:
-
Dissolve ~10 mg of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire the proton NMR spectrum.
-
Analysis: The ratio of HPMA to DMAEMA units can be determined by comparing the integration of a unique proton signal from each monomer. For example, compare the integral of the methoxy protons from DMAEMA (~3.2 ppm) to the integral of the methyl protons on the HPMA side chain (~1.0 ppm).
-
-
Gel Permeation Chromatography (GPC/SEC):
-
Prepare a solution of the polymer (~2-5 mg/mL) in a suitable mobile phase (e.g., DMF with 0.01 M LiBr).
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample onto a GPC system calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A successful RAFT polymerization should yield a PDI value below 1.3.[8]
-
Expected Characterization Data Summary:
| Technique | Parameter Measured | Expected Result |
| ¹H NMR | Copolymer Composition | Integrals of characteristic peaks correspond to the monomer feed ratio. |
| GPC/SEC | Mn, Mw, PDI | Mn should be close to the theoretical value. PDI < 1.3. |
| FTIR | Functional Groups | Broad O-H stretch (~3400 cm⁻¹), Amide C=O stretch (~1650 cm⁻¹). |
Section 4: Post-Polymerization Modification and Application
The true utility of the P(HPMA-co-DMAEMA) copolymer lies in the latent aldehyde functionality. The acetal groups are stable during polymerization but can be easily hydrolyzed under mild acidic conditions to reveal reactive aldehyde groups.
Protocol 3: Acetal Deprotection
-
Dissolve the P(HPMA-co-DMAEMA) copolymer in an aqueous acidic solution (e.g., 0.1 M HCl or an acetate buffer at pH 4-5). The concentration can be around 10-20 mg/mL.
-
Stir the solution at room temperature for 4-6 hours.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃).
-
Purify the aldehyde-functionalized polymer by dialysis against deionized water for 48 hours (using a membrane with an appropriate molecular weight cut-off) to remove salts and any small molecules.
-
Lyophilize the purified solution to obtain the final reactive polymer.
Application: pH-Responsive Drug Conjugation
The generated aldehyde groups are ideal for conjugating drugs containing amine or hydrazine moieties. Conjugation via a hydrazone bond is particularly advantageous as this bond is relatively stable at physiological pH (~7.4) but is susceptible to hydrolysis in the acidic environment of endosomes and lysosomes (pH ~4.5-6.5).[6] This provides a mechanism for intracellular, triggered drug release.[4]
Diagram: Deprotection and Drug Conjugation Pathway
Caption: Pathway from protected copolymer to a pH-sensitive drug conjugate.
Conclusion
This guide provides a detailed, scientifically-grounded framework for the synthesis and application of aldehyde-functionalized HPMA copolymers. By incorporating the DMAEMA monomer, researchers can create a sophisticated polymer platform with reactive handles for straightforward bioconjugation. The use of RAFT polymerization ensures the synthesis of well-defined materials crucial for clinical translation. The resulting copolymers serve as a versatile and powerful tool in the development of targeted, stimulus-responsive drug delivery systems, paving the way for more effective and safer nanomedicines.
References
-
Etrych, T., et al. (2016). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Polymers (Basel). Available at: [Link]
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Li, Y., et al. (2023). HPMA Copolymers: A Versatile Platform for Targeted Peptide Drug Delivery. MDPI. Available at: [Link]
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PrepChem. (n.d.). Synthesis of N-(2,2 dimethoxyethyl)acrylamide. PrepChem.com. Available at: [Link]
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Semantic Scholar. (n.d.). HPMA Copolymer-Based Nanomedicines in Controlled Drug Delivery. Semantic Scholar. Available at: [Link]
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Kopeček, J., et al. (2010). HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews. Available at: [Link]
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Xiong, M., et al. (2014). Aldehyde-functional polycarbonates as reactive platforms. Polymer Chemistry. Available at: [Link]
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Moccia, F., et al. (2019). Poly(HPMA)-based copolymers with biodegradable side chains able to self assemble into nanoparticles. RSC Publishing. Available at: [Link]
-
Tuncel, E., et al. (2019). Synthesis and characterization of thiol and aldehyde functionalized poly(2-oxazoline)s. European Polymer Journal. Available at: [Link]
-
Piras, L., et al. (2020). Synthesis and Characterization of Amine and Aldehyde-Containing Copolymers for Enzymatic Crosslinking of Gelatine. MDPI. Available at: [Link]
-
Britannica. (2023). Aldehyde condensation polymer. Britannica. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis route for H-P(MAA-co-LMA) copolymers via RAFT polymerization. ResearchGate. Available at: [Link]
-
Zhang, K., et al. (2021). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules. Available at: [Link]
-
Chytil, P., et al. (2015). Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. Polymer Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Scheme of RAFT copolymerization of N-(2-hydroxypropyl)methacrylamide... ResearchGate. Available at: [Link]
-
ResearchGate. (2017). Multifunctional Poly[ N -(2-hydroxypropyl)methacrylamide] Copolymers via Postpolymerization Modification and Sequential Thiol–Ene Chemistry. ResearchGate. Available at: [Link]
-
Fu, Y., et al. (2012). Biodegradable Multiblock Poly[N-(2-hydroxypropyl)methacrylamide] via Reversible Addition-Fragmentation Chain Transfer Polymerization and Click Chemistry. Biomacromolecules. Available at: [Link]
-
Ding, K., et al. (2008). Self-Assembled Hydrogels from Poly[N-(2-hydroxypropyl)methacrylamide] Grafted with β-Sheet Peptides. PubMed Central. Available at: [Link]
-
Höbel, S., et al. (2013). Low Molecular Weight pDMAEMA-block-pHEMA Block-Copolymers Synthesized via RAFT-Polymerization: Potential Non-Viral Gene Delivery Agents? MDPI. Available at: [Link]
-
Gody, G., et al. (2016). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers. Available at: [Link]
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Smart Polymer Systems for Targeted Drug Delivery: Application Notes on pH-Responsive Polymers from N-(2,2-Dimethoxyethyl)methacrylamide
Introduction: The Dawn of Intelligent Therapeutics
In the landscape of advanced drug delivery, "smart" polymers that respond to specific physiological cues represent a paradigm shift. These materials offer the potential for targeted therapeutic action, releasing their payload precisely at the site of disease while minimizing systemic toxicity. Among these, pH-responsive polymers have garnered significant attention due to the distinct pH gradients present in the human body, particularly between healthy tissues (pH ~7.4) and the acidic microenvironments of tumors or intracellular compartments like endosomes and lysosomes (pH ~5.0-6.5).
This guide focuses on a particularly promising class of pH-responsive polymers derived from the monomer N-(2,2-Dimethoxyethyl)methacrylamide (DMEA) . The ingenuity of poly(DMEA) lies in its latent functionality. The dimethoxyethyl acetal side chain is stable at physiological pH but undergoes acid-catalyzed hydrolysis under mildly acidic conditions. This cleavage unmasks a reactive aldehyde group, transforming the polymer's properties and enabling a range of sophisticated drug delivery strategies.
This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, characterization, and application of poly(DMEA) as a pH-responsive platform. We will delve into the underlying chemical principles, provide validated experimental protocols, and explore its potential in creating next-generation therapeutic nanoparticles.
The Chemistry of Response: Mechanism of Poly(DMEA) pH-Sensitivity
The pH-responsive behavior of poly(DMEA) is predicated on the acid-labile nature of the acetal protecting group. At neutral or physiological pH (7.4), the dimethoxyethyl side chains are stable and contribute to the polymer's overall hydrophilicity. However, in an acidic environment, the acetal undergoes hydrolysis to yield a pendant aldehyde group and two molecules of methanol. This transformation has profound consequences for the polymer's physical and chemical properties. The newly formed aldehyde is a highly reactive functional group that can participate in various bioconjugation reactions. Furthermore, the change in the side-chain structure alters the polymer's solubility and can trigger the disassembly of self-assembled nanostructures, leading to the release of an encapsulated therapeutic agent.
The rate of this hydrolysis is highly dependent on the pH of the surrounding environment. Studies on similar acetal and ketal-containing molecules have shown that the hydrolysis kinetics are dramatically accelerated with decreasing pH. For instance, a decrease from pH 6.5 to 5.0 can increase the rate of hydrolysis by several orders of magnitude. This sharp, tunable response is precisely what makes poly(DMEA) an attractive candidate for targeted drug delivery to acidic disease sites.
Below is a diagram illustrating the pH-triggered hydrolysis of the poly(DMEA) side chain.
Caption: pH-triggered hydrolysis of poly(DMEA).
Synthesis of Poly(DMEA) via RAFT Polymerization: A Protocol
To harness the full potential of poly(DMEA), a well-defined polymer architecture with controlled molecular weight and low dispersity is essential. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of such polymers. The following protocol provides a general method for the RAFT polymerization of DMEA.
Rationale for RAFT Polymerization: RAFT polymerization is chosen for its versatility and compatibility with a wide range of functional monomers. It allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). This control is crucial for reproducible nanoparticle self-assembly and predictable in vivo behavior. Furthermore, the RAFT process preserves the terminal chain-transfer agent functionality, enabling the synthesis of block copolymers for more advanced nanoparticle designs.
Experimental Protocol: RAFT Polymerization of DMEA
Materials:
-
This compound (DMEA) (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent), anhydrous
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve DMEA, CPADB, and AIBN in anhydrous 1,4-dioxane. A typical molar ratio of [DMEA]:[CPADB]:[AIBN] is 100:1:0.2. The final monomer concentration should be around 2 M.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours, depending on the target molecular weight and conversion).
-
Termination: To quench the reaction, expose the mixture to air while cooling it in an ice bath.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold methanol. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane) and re-precipitate into cold diethyl ether. Repeat this process twice to ensure the removal of unreacted monomer and initiator fragments.
-
Drying: Dry the purified poly(DMEA) under vacuum at room temperature until a constant weight is achieved.
Characterization of Poly(DMEA):
| Parameter | Technique | Expected Outcome |
| Molecular Weight (Mn) and Dispersity (Đ) | Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Linear increase of Mn with monomer conversion. Đ < 1.3, indicating a controlled polymerization. |
| Chemical Structure | ¹H NMR Spectroscopy | Characteristic peaks for the methacrylamide backbone, the dimethoxyethyl side chain, and the end groups from the RAFT agent. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). |
pH-Responsive Behavior and Characterization
The hallmark of poly(DMEA) is its pH-triggered hydrolysis. The following protocol outlines how to monitor this transformation and characterize the resulting aldehyde-functionalized polymer.
Protocol: Monitoring pH-Dependent Hydrolysis by ¹H NMR Spectroscopy
Rationale: ¹H NMR spectroscopy is a powerful tool to monitor the chemical changes in the polymer structure as a function of pH and time. By observing the disappearance of the acetal protons and the appearance of the aldehyde proton, the kinetics of hydrolysis can be quantified.
Procedure:
-
Sample Preparation: Dissolve a known amount of purified poly(DMEA) in a deuterated buffer solution of the desired pH (e.g., D₂O with phosphate buffer for pH 7.4 and acetate buffer for pH 5.0).
-
NMR Analysis: Acquire ¹H NMR spectra at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) at a controlled temperature (e.g., 37 °C to mimic physiological conditions).
-
Data Analysis: Integrate the characteristic proton signals of the acetal group (methine proton at ~4.5 ppm and methoxy protons at ~3.3 ppm) and the newly formed aldehyde proton (~9.7 ppm). The percentage of hydrolysis can be calculated by comparing the integration values over time.
Expected Results:
-
At pH 7.4, minimal to no change in the NMR spectrum should be observed over 24 hours, indicating the stability of the acetal group.
-
At pH 5.0, a time-dependent decrease in the acetal proton signals and a corresponding increase in the aldehyde proton signal will be evident, confirming the acid-catalyzed hydrolysis.
Application in Drug Delivery: Formulation and pH-Triggered Release
The pH-responsive nature of poly(DMEA) can be exploited to create nanoparticles that release their therapeutic cargo in acidic environments. A common strategy involves synthesizing amphiphilic block copolymers where poly(DMEA) serves as the hydrophilic, pH-responsive block and a hydrophobic polymer forms the core of the nanoparticle, encapsulating a hydrophobic drug.
Workflow for Drug-Loaded Nanoparticle Formulation and Release Study:
Caption: Workflow for drug delivery application.
Protocol: In Vitro Drug Release Study Using a Dialysis Method
Rationale: The dialysis method is a widely used technique to study the in vitro release of drugs from nanoparticles. It relies on a semi-permeable membrane that allows the free drug to diffuse into a release medium while retaining the larger nanoparticles.
Procedure:
-
Preparation of Drug-Loaded Nanoparticles: Formulate the drug-loaded nanoparticles by a suitable method, such as nanoprecipitation or dialysis, using an amphiphilic block copolymer containing poly(DMEA).
-
Dialysis Setup:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that allows the free passage of the drug but retains the nanoparticles.
-
Transfer a known amount of the drug-loaded nanoparticle dispersion into the dialysis bag.
-
Seal the bag and immerse it in a larger volume of release buffer (e.g., phosphate-buffered saline at pH 7.4 and acetate buffer at pH 5.0) maintained at 37 °C with constant stirring.
-
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Sample Analysis: Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time for each pH condition.
Expected Release Profile:
| pH Condition | Expected Drug Release | Rationale |
| pH 7.4 | Minimal drug release (low burst release followed by slow, sustained release) | Nanoparticles remain stable due to the intact poly(DMEA) shell. |
| pH 5.0 | Significant and accelerated drug release | Hydrolysis of the poly(DMEA) shell leads to nanoparticle destabilization and subsequent release of the encapsulated drug. |
Conclusion and Future Perspectives
Polymers derived from this compound represent a versatile and intelligent platform for pH-responsive drug delivery. The ability to unmask a reactive aldehyde functionality in response to an acidic stimulus opens up a plethora of opportunities for targeted therapy and advanced bioconjugation strategies. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the potential of this exciting class of smart polymers. Future research will likely focus on the in vivo evaluation of poly(DMEA)-based systems, the development of theranostic nanoparticles that combine pH-triggered drug release with imaging capabilities, and the expansion of the monomer library to fine-tune the pH-responsiveness and other physicochemical properties of these promising materials.
References
-
Fleige, E., et al. (2012). First Aldehyde-Functionalized Poly(2-oxazoline)s for Chemoselective Ligation. Macromolecular Rapid Communications, 33(19), 1667-1672. [Link]
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Bates, F. S., & Fredrickson, G. H. (1990). Block copolymer thermodynamics: theory and experiment. Annual Review of Physical Chemistry, 41(1), 525-557. [Link]
-
Gillaspie, G., et al. (2020). Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms. Journal of Materials Chemistry B, 8(27), 5876-5887. [Link]
-
Godin, B., et al. (2011). Development of an Acid-Labile Ketal Linked Amphiphilic Block Copolymer Nanoparticles for pH-Triggered Release of Paclitaxel. Polymers, 3(4), 1930-1946. [Link]
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Gu, Z., et al. (2013). Acetal-linked block copolymer for pH-sensitive drug delivery. Advanced Materials, 25(48), 6923-6928. [Link]
-
Wang, H., et al. (2015). Synthesis of an acid-labile polymeric prodrug DOX-acetal-PEG-acetal-DOX with high drug loading content for pH-triggered intracellular drug release. Polymer Chemistry, 6(27), 4861-4873. [Link]
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Gillies, E. R., & Fréchet, J. M. (2004). Acetals as pH-Sensitive Linkages for Drug Delivery. Bioconjugate Chemistry, 15(6), 1267-1274. [Link]
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McCormick, C. L., & Lowe, A. B. (2004). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. Journal of Polymer Science Part A: Polymer Chemistry, 42(15), 3141-3152. [Link]
-
Rao, J., et al. (2017). Aldehyde-functionalized dendritic mesoporous silica nanoparticles as potential nanocarriers for pH-responsive protein drug delivery. Journal of Materials Chemistry B, 5(8), 1619-1627. [Link]
-
Sanda, F., & Endo, T. (2001). Aldehyde-functional polycarbonates as reactive platforms. Journal of Polymer Science Part A: Polymer Chemistry, 39(1), 1-10. [Link]
-
Roy, D., et al. (2009). RAFT polymerization of N,N-dimethylacrylamide utilizing novel chain transfer agents tailored for high reinitiation efficiency and structural control. Macromolecules, 42(5), 1413-1421. [Link]
-
Convertine, A. J., et al. (2004). RAFT Polymerization of N,N-Dimethylacrylamide in Water. Macromolecules, 37(19), 7031-7037. [Link]
Application Notes and Protocols for N-(2,2-Dimethoxyethyl)methacrylamide in pH-Responsive Hydrogel Formulations for Drug Delivery
Introduction: A Novel Monomer for pH-Triggered Therapies
In the landscape of controlled drug delivery, hydrogels that respond to specific physiological cues offer a pathway to more precise and effective therapies. N-(2,2-Dimethoxyethyl)methacrylamide is an innovative monomer for the formulation of such "smart" hydrogels. Its unique chemical structure, featuring an acid-labile acetal group, provides a distinct mechanism for pH-sensitive degradation and subsequent drug release. Unlike more commonly utilized pH-responsive polymers that rely on the protonation of amine groups, hydrogels synthesized from this compound offer a response to acidic environments through the cleavage of covalent bonds within the polymer side chains. This property makes them particularly suitable for applications where drug release is desired in acidic microenvironments, such as in tumor tissues, at sites of inflammation, or within the endo-lysosomal compartments of cells.[1][2]
This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound-based hydrogels for drug delivery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for advanced therapeutic formulations.
The Chemistry of pH-Responsiveness: Acid-Catalyzed Acetal Hydrolysis
The key to the pH-responsive behavior of poly(this compound) hydrogels is the hydrolysis of the dimethyl acetal group on the monomer's side chain. In a neutral or basic environment (e.g., physiological pH of 7.4), the acetal linkage is stable. However, in an acidic environment, the acetal group undergoes hydrolysis to form a hydrophilic aldehyde and two molecules of methanol.[3][4][5] This conversion from a relatively hydrophobic acetal to a more hydrophilic aldehyde increases the overall hydrophilicity of the hydrogel network. This, in turn, leads to increased swelling of the hydrogel and a more rapid release of an encapsulated drug. The rate of this hydrolysis is highly dependent on the pH, with a tenfold increase in the rate of cleavage for every unit decrease in pH.[4]
The mechanism for the acid-catalyzed hydrolysis of the acetal group proceeds as follows:
-
Protonation: One of the oxygen atoms of the acetal is protonated by a hydronium ion, forming a good leaving group (methanol).
-
Formation of a Carbocation: The protonated oxygen and its attached methyl group leave as methanol, resulting in the formation of a resonance-stabilized carbocation.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: The attached water molecule is deprotonated to form a hemiacetal.
-
Second Protonation and Elimination: The second methoxy group is protonated and eliminated as another molecule of methanol, forming a protonated aldehyde.
-
Final Deprotonation: The protonated aldehyde is deprotonated to yield the final aldehyde product.
This cascade of reactions effectively cleaves the side chain, leading to the observed changes in hydrogel properties.
Caption: Acid-catalyzed hydrolysis of the acetal side chain.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound hydrogels for drug delivery.
Protocol 1: Synthesis of Poly(this compound) Hydrogel
This protocol describes the synthesis of a crosslinked hydrogel using free-radical polymerization.
Materials:
-
This compound (monomer)
-
N,N'-Methylenebis(acrylamide) (MBAA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
Glass vials or a mold for hydrogel casting
-
Vortex mixer
-
Pipettes
-
Spatulas and weighing balance
-
Nitrogen source with tubing
Procedure:
-
Prepare Precursor Solution: In a glass vial, dissolve this compound (e.g., 20% w/v) and MBAA (e.g., 1 mol% relative to the monomer) in PBS (pH 7.4). Gently vortex until all components are fully dissolved.
-
Degas the Solution: To remove dissolved oxygen which can inhibit polymerization, bubble nitrogen gas through the precursor solution for 15-20 minutes.
-
Initiate Polymerization:
-
Add APS solution (e.g., 50 µL of a 10% w/v solution in DI water) to the precursor solution and mix thoroughly.
-
To accelerate the polymerization, add TEMED (e.g., 10 µL) and immediately vortex the solution.
-
-
Casting the Hydrogel: Quickly pipette the solution into a mold (e.g., between two glass plates with a defined spacer) or into the desired container.
-
Curing: Allow the polymerization to proceed at room temperature for at least 2 hours, or until a solid hydrogel has formed.
-
Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water for 3-5 days, changing the water daily, to remove any unreacted monomers, initiator, and other impurities.
-
-
Lyophilization (Optional): For dry weight measurements and loading of some drugs, the purified hydrogel can be frozen and then lyophilized to obtain a porous xerogel.
Protocol 2: Characterization of Hydrogel Swelling
This protocol outlines the procedure to determine the pH-responsive swelling behavior of the synthesized hydrogel.
Materials:
-
Synthesized and purified hydrogel discs
-
Buffer solutions at various pH values (e.g., pH 7.4 PBS and pH 5.5 acetate buffer)
-
Analytical balance
-
Filter paper
Procedure:
-
Drying: Dry the purified hydrogel samples to a constant weight, for instance, by lyophilization or in a vacuum oven at a low temperature. Record the dry weight (Wd).
-
Swelling: Immerse the dry hydrogel samples in buffer solutions of different pH values (e.g., pH 7.4 and pH 5.5) at 37°C.
-
Weighing: At predetermined time intervals, remove a hydrogel sample from the buffer, gently blot the surface with filter paper to remove excess surface water, and record the swollen weight (Ws).
-
Calculate Swelling Ratio: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100
-
Equilibrium Swelling: Continue the measurements until the swollen weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached.
Protocol 3: Drug Loading and In Vitro Release Study
This protocol describes a passive loading method and a subsequent in vitro release study using a model drug (e.g., Doxorubicin).
Materials:
-
Lyophilized hydrogel discs
-
Model drug (e.g., Doxorubicin hydrochloride)
-
PBS (pH 7.4)
-
Acetate buffer (pH 5.5)
-
Incubator shaker at 37°C
-
UV-Vis spectrophotometer
Procedure:
A. Drug Loading:
-
Prepare a stock solution of the model drug in DI water or PBS (e.g., 1 mg/mL).
-
Immerse pre-weighed, lyophilized hydrogel discs in the drug solution.
-
Allow the hydrogels to swell and absorb the drug solution in the dark (to prevent photodegradation of the drug) at room temperature for 24-48 hours with gentle agitation.
-
The amount of drug loaded can be quantified by measuring the decrease in the concentration of the drug solution using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (approx. 480 nm for Doxorubicin).
B. In Vitro Drug Release:
-
Place each drug-loaded hydrogel disc in a known volume of release medium (e.g., 10 mL of PBS at pH 7.4 or acetate buffer at pH 5.5) in a sealed container.
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replenish the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Illustrative Data
The following tables present hypothetical but representative data for the swelling and drug release behavior of a poly(this compound) hydrogel. This data is intended for illustrative purposes to demonstrate the expected pH-responsive properties.
Table 1: Equilibrium Swelling Ratio at Different pH Values
| Hydrogel Composition | pH of Medium | Equilibrium Swelling Ratio (%) |
| p(DMAEMA) | 7.4 | ~ 350% |
| p(DMAEMA) | 5.5 | ~ 600% |
Disclaimer: Data is illustrative and based on the expected behavior of acetal-containing hydrogels.
Table 2: Cumulative Drug Release of Doxorubicin
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 8 | 15 |
| 4 | 15 | 35 |
| 8 | 22 | 55 |
| 12 | 28 | 70 |
| 24 | 35 | 85 |
| 48 | 40 | 92 |
Disclaimer: Data is illustrative and based on the expected behavior of pH-sensitive hydrogels with acid-labile linkages.
Experimental Workflow Visualization
Caption: Overall workflow for hydrogel synthesis and evaluation.
Conclusion and Future Outlook
Hydrogels based on this compound represent a promising platform for the development of advanced drug delivery systems. The unique mechanism of acid-catalyzed acetal hydrolysis allows for the creation of materials that can intelligently respond to acidic disease microenvironments, offering the potential for targeted and on-demand therapeutic release. While further research is needed to fully elucidate the in vivo behavior and optimize formulations for specific clinical applications, the fundamental principles and protocols outlined in this guide provide a solid foundation for innovation in this exciting area of polymer chemistry and drug delivery.
References
-
G. Kocak, C. Tuncer, V. Bütün, "pH-Responsive Polymers," Polymer Chemistry, 8, 144-176 (2017). Available at: [Link]
-
G. Koçak, C. Tuncer, and V. Bütün, "Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization," Macromolecular Chemistry and Physics, 220(18), 1900224 (2019). Available at: [Link]
-
E. R. Gillies, T. B. Goodwin, and J. M. J. Fréchet, "Acetals as pH-Sensitive Linkages for Drug Delivery," Bioconjugate Chemistry, 15(6), 1254–1263 (2004). Available at: [Link]
-
G. G. D. de Sá, A. C. C. de Souza, and M. H. A. Santana, "Acetals as pH-Sensitive Linkages for Drug Delivery," Journal of Drug Delivery Science and Technology, 61, 102213 (2021). Available at: [Link]
-
Y. Bae, S. Fukushima, A. Harada, K. Kataoka, "Design of environment-sensitive supramolecular assemblies for intracellular drug delivery: Polymeric micelles that respond to endosomal pH," Angewandte Chemie International Edition, 42(38), 4640-4643 (2003). Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Bioconjugation to poly(N-(2,2-Dimethoxyethyl)methacrylamide)
Introduction
Poly(N-(2,2-Dimethoxyethyl)methacrylamide), hereafter referred to as pDMAEM, is a versatile and intelligent polymer platform increasingly utilized in the fields of bioconjugation and drug delivery. Its core advantage lies in the latent functionality of the dimethoxyethyl side chains. Under mild acidic conditions, the acetal groups are readily hydrolyzed to reveal reactive aldehyde functionalities. These aldehydes serve as specific handles for the covalent attachment of biomolecules, such as proteins, peptides, and oligonucleotides, through well-established chemistries like reductive amination. This "post-polymerization modification" strategy allows for the synthesis of well-defined polymer-biomolecule conjugates with precise control over the conjugation sites and stoichiometry.
This guide provides a comprehensive overview of the synthesis of pDMAEM via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, its subsequent activation, and detailed protocols for bioconjugation. The methodologies described herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.
Synthesis of pDMAEM via RAFT Polymerization
Controlled radical polymerization techniques, such as RAFT, are paramount for the synthesis of pDMAEM with predetermined molecular weights and narrow molecular weight distributions (low dispersity). This control is crucial for ensuring batch-to-batch consistency and predictable in-vivo behavior of the final bioconjugate.
Materials
-
This compound (DMAEM) monomer[1]
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or N,N-dimethylformamide, DMF)
-
Nitrogen or Argon source
-
Precipitation solvent (e.g., cold diethyl ether or hexane)
Protocol: RAFT Polymerization of DMAEM
-
Reaction Setup: In a Schlenk flask, dissolve the DMAEM monomer, RAFT agent, and AIBN in the chosen anhydrous solvent. A typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is 200:1:0.2.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at the appropriate temperature (typically 60-80 °C for AIBN). The polymerization time will vary depending on the target molecular weight and monomer conversion (typically 6-24 hours).
-
Termination: Stop the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold non-solvent (e.g., diethyl ether).
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh cold non-solvent and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting pDMAEM for its molecular weight (Mn), dispersity (Đ), and chemical structure using techniques such as Gel Permeation Chromatography (GPC) and ¹H NMR spectroscopy.
Bioconjugation Strategy: From Latent Functionality to Covalent Linkage
The bioconjugation to pDMAEM is a two-step process. First, the acetal protecting groups are removed to unveil the aldehyde functionalities. Second, these aldehydes are reacted with primary amines on the biomolecule of interest to form a stable covalent bond.
Step 1: Deprotection of Acetal Groups to Aldehydes
The hydrolysis of the acetal groups is typically achieved under mild acidic conditions. The choice of acid and reaction conditions is critical to ensure efficient deprotection without causing degradation of the polymer backbone or the target biomolecule.[2][3]
Protocol: Acid-Catalyzed Hydrolysis of pDMAEM
-
Dissolution: Dissolve the purified pDMAEM in an aqueous buffer with a pH between 4 and 5 (e.g., acetate buffer).
-
Acidification: Adjust the pH of the solution to the desired level using a dilute acid (e.g., 0.1 M HCl). The optimal pH for deprotection is typically between 2 and 4.
-
Reaction: Stir the solution at room temperature. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methoxy protons of the acetal group and the appearance of the aldehyde proton signal.
-
Neutralization and Purification: Once the deprotection is complete, neutralize the solution with a suitable base (e.g., 0.1 M NaOH). The resulting aldehyde-functionalized polymer can be purified by dialysis against deionized water to remove salts and any unreacted reagents. The purified polymer should be used immediately in the next step or stored under inert gas at low temperatures to prevent oxidation of the aldehyde groups.
Visualization of the Deprotection Process
Caption: Workflow for the acid-catalyzed deprotection of pDMAEM.
Step 2: Bioconjugation via Reductive Amination
Reductive amination is a robust and widely used method for forming a stable carbon-nitrogen bond between an aldehyde and a primary amine.[4][5] The reaction proceeds in two stages: the initial formation of a Schiff base, followed by its reduction to a stable secondary amine.[6][7]
Protocol: Reductive Amination of a Model Protein to Aldehyde-Functionalized pDMAEM
-
Reaction Buffer: Prepare a reaction buffer with a pH of 6.5-7.5 (e.g., phosphate-buffered saline, PBS).
-
Reactant Preparation: Dissolve the aldehyde-functionalized pDMAEM and the amine-containing biomolecule (e.g., a protein) in the reaction buffer. The molar ratio of polymer aldehyde groups to biomolecule amine groups should be optimized for the desired degree of conjugation, typically starting with a 5 to 20-fold molar excess of the polymer.
-
Schiff Base Formation: Mix the polymer and biomolecule solutions and allow them to react at room temperature for 1-2 hours to form the intermediate Schiff base.[8]
-
Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture.[5][9] A typical concentration is a 10 to 50-fold molar excess relative to the aldehyde groups. Allow the reduction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris buffer, to consume any unreacted aldehyde groups.
-
Purification: The resulting bioconjugate must be purified to remove unreacted polymer, biomolecule, and reducing agent byproducts. Size exclusion chromatography (SEC) is a commonly employed and effective method for this purpose.[10][11] Dialysis can also be used for initial purification.
-
Characterization: The purified bioconjugate should be characterized to confirm successful conjugation and to determine the degree of substitution. Techniques such as SDS-PAGE, UV-Vis spectroscopy, and dynamic light scattering (DLS) are valuable for this analysis.
Visualization of the Reductive Amination Pathway
Caption: The two-stage process of reductive amination for bioconjugation.
Quantitative Data Summary
| Parameter | Synthesis of pDMAEM | Deprotection of pDMAEM | Reductive Amination |
| Key Reagents | DMAEM, RAFT agent, AIBN | Dilute Acid (e.g., HCl) | Aldehyde-polymer, Biomolecule, NaBH₃CN |
| Typical Solvent/Buffer | 1,4-dioxane, DMF | Acetate buffer | PBS (pH 6.5-7.5) |
| Typical Temperature | 60-80 °C | Room Temperature | 4°C to Room Temperature |
| Typical Duration | 6-24 hours | 1-4 hours | 3-6 hours (total) |
| Purification Method | Precipitation | Dialysis | Size Exclusion Chromatography (SEC), Dialysis |
| Characterization | GPC, ¹H NMR | ¹H NMR | SDS-PAGE, UV-Vis, DLS |
Troubleshooting and Key Considerations
-
Incomplete Polymerization: Ensure thorough degassing of the reaction mixture to remove oxygen, a potent inhibitor of radical polymerization. The purity of the monomer and initiator is also critical.
-
Broad Molecular Weight Distribution: The ratio of monomer to RAFT agent to initiator is crucial for controlling the polymerization. Deviations from the optimal ratio can lead to a loss of control.
-
Incomplete Deprotection: The pH and reaction time for acetal hydrolysis may need to be optimized. Monitor the reaction by ¹H NMR to determine the endpoint.
-
Low Conjugation Efficiency: Ensure the biomolecule has accessible primary amine groups. The pH of the reductive amination reaction is critical; a pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high can lead to side reactions. The stability of the aldehyde-functionalized polymer is also a factor; it should be used relatively quickly after preparation.
-
Biomolecule Inactivation: The reaction conditions, particularly pH and the presence of the reducing agent, should be mild enough to preserve the structure and function of the biomolecule.
Conclusion
The use of pDMAEM as a scaffold for bioconjugation offers a powerful and controlled approach to creating advanced polymer-biomolecule hybrids. The ability to unmask a reactive aldehyde functionality post-polymerization provides a distinct advantage for attaching sensitive biomolecules under mild conditions. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can successfully synthesize and utilize pDMAEM-based bioconjugates for a wide range of applications in drug delivery, diagnostics, and biotechnology.
References
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
Bentley, M. D., Roberts, M. J., & Harris, J. M. (1998). Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme. Journal of Pharmaceutical Sciences, 87(11), 1446-1449. [Link]
-
CellMosaic. Introducing Functional Groups. [Link]
-
CellMosaic. Bioconjugate Analysis & Purification. [Link]
-
Brown, J. R., & Fogle, E. J. (2008). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. [Link]
- Gait, M. J. (Ed.). (2013). Bioconjugation Protocols (Vol. 1048). Humana Press.
-
Wikipedia. Reductive amination. [Link]
-
Asaad, N., & Le-Masurier, S. P. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Yan, J., et al. (2018). Surface Coassembly of Polymer Brushes and Polymer–Protein Bioconjugates: An Efficient Approach to the Purification of Bioconjugates under Mild Conditions. Biomacromolecules, 19(11), 4347-4354. [Link]
-
Gauthier, M. A., & Klok, H. A. (2008). Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP. Polymer Chemistry, 46(22), 7253-7263. [Link]
-
ResearchGate. Bioconjugates of Co(III) complexes with Schiff base ligands and cell penetrating peptides: Solid phase synthesis, characterization and antiproliferative activity. [Link]
-
Frontiers. Hydrogels Based on Schiff Base Linkages for Biomedical Applications. [Link]
-
Zarrintaj, P., et al. (2020). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 8(4), 609. [Link]
-
PubChem. This compound. [Link]
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- 1. This compound | C8H15NO3 | CID 3024509 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Hydrogels Based on Schiff Base Linkages for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellmosaic.com [cellmosaic.com]
- 11. Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Post-Polymerization Modification of Poly(N-(2,2-Dimethoxyethyl)methacrylamide) for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Acetal-Protected Precursor Polymers
In the landscape of functional polymers, particularly those designed for biomedical and pharmaceutical applications, the ability to precisely control the introduction of reactive groups is paramount. Poly(N-(2,2-dimethoxyethyl)methacrylamide), or p(DME-MA), represents a sophisticated precursor platform synthesized to address this very challenge. This polymer contains a protected aldehyde functionality in the form of a dimethoxyethyl acetal group within each monomer unit. The strategic advantage of this "protecting group" approach is twofold:
-
Controlled Synthesis : The acetal group is stable under typical polymerization conditions, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity (Đ) without the risk of premature side reactions that would occur with a free aldehyde.
-
On-Demand Reactivity : The protected acetal can be quantitatively converted into a highly reactive aldehyde group under mild acidic conditions post-synthesis. This provides a temporal and spatial handle to activate the polymer's functionality precisely when and where it is needed, which is critical for applications like drug delivery, tissue engineering, and diagnostic assays.
This document provides a detailed guide on the post-polymerization modification of p(DME-MA), focusing on the deprotection step to generate poly(methacrylamidoacetaldehyde) and its subsequent functionalization via bioconjugation. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and explain the rationale behind critical experimental choices to ensure reproducible and reliable outcomes.
Part 1: Deprotection of p(DME-MA) to Unveil Reactive Aldehyde Groups
The core of p(DME-MA)'s utility lies in the acid-catalyzed hydrolysis of its acetal side chains. This reaction is a classic example of acetal deprotection, proceeding through a hemiacetal intermediate to yield a free aldehyde and two equivalents of methanol.
The reaction must be carefully controlled. Overly harsh acidic conditions or prolonged reaction times can potentially lead to degradation of the polymer backbone. Conversely, incomplete deprotection results in a lower density of reactive sites, compromising the efficiency of subsequent conjugation steps. The protocol below is optimized for efficient and clean conversion.
Experimental Protocol 1: Acetal Deprotection
This protocol details the conversion of the acetal-protected polymer into its active aldehyde-functional form.
Materials:
-
Poly(this compound) [p(DME-MA)]
-
Formic Acid (HCOOH, ≥95%)
-
Deionized (DI) water
-
Dialysis tubing (e.g., MWCO 3.5 kDa, ensure it is appropriate for your polymer's molecular weight)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Polymer Dissolution : Dissolve the p(DME-MA) in formic acid at a concentration of 10-20 mg/mL in a round-bottom flask. Rationale: Formic acid serves as both the solvent and the acid catalyst for the hydrolysis reaction. Its volatility simplifies removal during the purification process.
-
Reaction Incubation : Stir the solution at room temperature (20-25 °C) for 48 hours. The flask should be sealed to prevent the evaporation of the formic acid. Rationale: A 48-hour period is generally sufficient for complete deprotection without causing significant polymer degradation. The progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the methoxy proton signal (~3.3 ppm) and the appearance of the aldehyde proton signal (~9.7 ppm).
-
Quenching and Dilution : After 48 hours, dilute the reaction mixture by adding a 10-fold excess of DI water. This effectively stops the reaction by significantly lowering the acid concentration.
-
Purification via Dialysis :
-
Transfer the diluted polymer solution into a pre-soaked dialysis tube of an appropriate molecular weight cutoff (MWCO).
-
Perform dialysis against DI water for 48-72 hours. Change the water frequently (e.g., every 6-8 hours) to ensure the complete removal of formic acid, methanol (the reaction byproduct), and any unreacted monomer. Rationale: Dialysis is a gentle and effective method for purifying polymers, separating the high molecular weight product from low molecular weight impurities.
-
-
Product Isolation :
-
Recover the purified polymer solution from the dialysis bag.
-
Freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution until a dry, fluffy white powder is obtained. This product is the aldehyde-functional polymer, poly(methacrylamidoacetaldehyde).
-
-
Storage : Store the lyophilized aldehyde-functional polymer under vacuum or inert gas (e.g., argon or nitrogen) at -20 °C. Rationale: Aldehyde groups can be susceptible to oxidation over time. Proper storage is crucial to maintain their reactivity.
Workflow for p(DME-MA) Deprotection```dot
// Node styles start_end [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [fillcolor="#34A853", fontcolor="#FFFFFF"]; product [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes A [label="Start: Dissolve p(DME-MA)\nin Formic Acid", class="start_end"]; B [label="Stir at Room Temperature\nfor 48 hours", class="process"]; C [label="Quench Reaction\nwith DI Water", class="process"]; D [label="Purify by Dialysis\n(48-72 hours vs DI Water)", class="purify"]; E [label="Isolate by Lyophilization", class="purify"]; F [label="Product: Aldehyde Polymer\nStore at -20°C", class="product"];
// Edges A -> B [label="Hydrolysis Reaction"]; B -> C [label="Stop Reaction"]; C -> D [label="Remove Impurities"]; D -> E [label="Solvent Removal"]; E -> F; }
Caption: The two-step reaction pathway for reductive amination.
Part 3: Data Summary and Characterization
Effective post-polymerization modification requires rigorous characterization at each stage. The following table summarizes typical conditions and expected outcomes.
| Parameter | Deprotection Stage | Conjugation Stage | Characterization Method |
| Key Reagent | Formic Acid | Sodium Cyanoborohydride (NaBH₃CN) | - |
| Solvent | Formic Acid / DI Water | 0.1 M PBS, pH 7.4 | - |
| Reaction Time | 48 hours | 12-16 hours | - |
| Temperature | Room Temperature (20-25 °C) | 4 °C | - |
| Conversion Efficiency | >95% (Acetal to Aldehyde) | Varies (e.g., 50-80% protein conjugation) | ¹H NMR, UV-Vis Spectroscopy |
| Purification Method | Dialysis | Size Exclusion Chromatography (SEC) | - |
| Key Spectroscopic Signal | Aldehyde proton at ~9.7 ppm | Increase in MW on SDS-PAGE | ¹H NMR, SDS-PAGE |
Conclusion and Field Insights
The modification of poly(this compound) is a powerful and reliable method for producing aldehyde-functional polymers for high-value applications. The success of this strategy hinges on a disciplined approach to both the deprotection and conjugation steps.
Expert Tips:
-
Monitor Deprotection : Always confirm the complete conversion of acetal to aldehyde via ¹H NMR before proceeding to conjugation. Incomplete deprotection is a common source of low conjugation efficiency.
-
pH is Critical : For reductive amination, maintaining the pH between 7 and 8 is a delicate balance. It must be high enough to ensure a significant population of deprotonated primary amines on the biomolecule, yet not so high as to inhibit the Schiff base formation.
-
Reducer Choice : While NaBH₃CN is standard, other reagents like 2-picoline borane complex can also be used and may offer advantages in certain systems, such as improved stability at neutral pH.
-
Purification Strategy : Do not underestimate the importance of purification. For drug development, regulatory standards demand extremely low levels of unreacted polymer and other impurities. SEC is often the gold standard for achieving this separation.
By following these detailed protocols and understanding the chemical principles involved, researchers can confidently leverage the p(DME-MA) platform to develop novel and effective polymer-biomolecule conjugates for a wide range of scientific and therapeutic applications.
References
-
Boyer, C., Bulmus, V., Davis, T. P., Ladmiral, V., Liu, J., & Perrier, S. (2009). Bioapplications of RAFT Polymerization. Chemical Reviews, 109(11), 5402-5436. [Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]
-
Sato, S., Sakamoto, T., Sawayama, J., & Kikugawa, Y. (2004). 2-Picoline Borane, a Non-Toxic and Stable Reducing Agent for Reductive Amination of Aldehydes and Ketones. Tetrahedron, 60(36), 7899-7906. [Link]
Application Notes and Protocols: Crosslinking Strategies for Poly(N-(2,2-Dimethoxyethyl)methacrylamide) Hydrogels
Introduction: The Promise of a Versatile Polymer
Poly(N-(2,2-Dimethoxyethyl)methacrylamide), hereafter referred to as p(DMAEMA), is a synthetic polymer that has garnered significant interest within the biomedical and pharmaceutical research communities. Its unique combination of properties, including thermo-responsiveness and the latent functionality of its dimethoxyethyl side chains, makes it a highly versatile platform for the development of "smart" hydrogels. These hydrogels can undergo reversible volume changes in response to temperature fluctuations, a characteristic that is highly sought after for applications such as controlled drug delivery, tissue engineering, and regenerative medicine.[1][2]
The dimethoxyethyl group of p(DMAEMA) is of particular interest as it can be hydrolyzed under acidic conditions to yield a pendant aldehyde group. This transformation unlocks a host of specific and dynamic crosslinking chemistries, allowing for the fabrication of hydrogels with tunable properties and stimuli-responsive degradation profiles. This guide provides an in-depth exploration of various crosslinking strategies for p(DMAEMA) hydrogels, offering detailed protocols and insights into the selection of the most appropriate method for a given application.
I. Conventional Chemical Crosslinking: Building a Stable Network
The most straightforward approach to forming robust p(DMAEMA) hydrogels is through covalent crosslinking during polymerization. This method involves the copolymerization of the DMAEMA monomer with a multifunctional crosslinking agent, resulting in a chemically stable, three-dimensional network.
A. Rationale for Crosslinker Selection
The choice of crosslinker is critical as it dictates the network's mesh size, which in turn influences the hydrogel's swelling behavior, mechanical properties, and drug diffusion kinetics.[3]
-
N,N'-methylenebis(acrylamide) (MBA): A widely used crosslinker for acrylamide-based hydrogels, MBA provides a short, relatively rigid linkage, leading to hydrogels with good mechanical strength.
-
Ethylene glycol dimethacrylate (EGDMA): EGDMA offers a slightly more flexible linkage than MBA and is also a common choice for creating stable hydrogel networks.[4]
-
Poly(ethylene glycol) diacrylate (PEGDA): For applications requiring greater flexibility and hydrophilicity, PEGDA is an excellent option. The length of the PEG chain can be varied to precisely tune the crosslinking density and hydrogel properties.
B. Protocol: Free-Radical Polymerization with MBA Crosslinker
This protocol describes the synthesis of a p(DMAEMA) hydrogel using MBA as the crosslinking agent and a redox initiation system.
Materials:
-
This compound (DMAEMA) monomer
-
N,N'-methylenebis(acrylamide) (MBA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized (DI) water or phosphate-buffered saline (PBS)
-
Nitrogen gas source
Procedure:
-
Monomer Solution Preparation: In a glass vial, dissolve the desired amount of DMAEMA monomer and MBA in DI water or PBS. A typical starting concentration is 10-20% (w/v) total monomer. The MBA concentration is typically 1-5 mol% relative to the DMAEMA monomer.
-
Deoxygenation: Purge the monomer solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Add the initiator, APS (typically 0.1-0.5 mol% of the total monomer), to the solution and mix gently.
-
Catalysis and Gelation: Add the accelerator, TEMED (equimolar to APS), to the solution and mix quickly. The solution will begin to polymerize and form a gel. The gelation time can be controlled by adjusting the initiator and accelerator concentrations.
-
Curing: Allow the hydrogel to cure at room temperature for several hours or overnight to ensure complete polymerization.
-
Purification: Submerge the resulting hydrogel in a large volume of DI water or PBS for 2-3 days, changing the water frequently to remove unreacted monomers and other impurities.
II. Physical Crosslinking: Reversible and Stimuli-Responsive Networks
Physically crosslinked hydrogels are formed through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, or ionic interactions. These networks are often reversible and can respond to changes in environmental conditions.[5] For thermo-responsive polymers like p(DMAEMA), physical crosslinking can be particularly advantageous.
A. Strategies for Physical Crosslinking of p(DMAEMA)
-
Hydrogen Bonding: The amide groups in the p(DMAEMA) backbone can participate in hydrogen bonding, which can be enhanced by copolymerization with monomers rich in hydrogen-bonding moieties, such as acrylic acid or N-vinylpyrrolidone.
-
Hydrophobic Interactions: The dimethoxyethyl side chain possesses some hydrophobic character. At temperatures above the lower critical solution temperature (LCST), these hydrophobic interactions become more pronounced, leading to polymer chain aggregation and physical gelation.
-
Stereocomplexation: This involves the mixing of two polymers with complementary stereochemistry (e.g., isotactic and syndiotactic polymers) that can self-assemble into a physically crosslinked network. While not intrinsically a property of p(DMAEMA), this strategy can be employed by blending p(DMAEMA) with a suitable stereoregular polymer.
B. Protocol: Thermo-responsive Physical Hydrogel Formation
This protocol describes the formation of a physically crosslinked p(DMAEMA) hydrogel based on its thermo-responsive properties.
Materials:
-
p(DMAEMA) polymer (synthesized via free-radical polymerization without a crosslinker)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Polymer Solution Preparation: Dissolve the p(DMAEMA) polymer in cold PBS (4°C) to the desired concentration (e.g., 10-30% w/v). Gentle stirring may be required.
-
Thermal Gelation: Warm the polymer solution to a temperature above its LCST (typically above 32°C for many thermo-responsive polymers). The solution will become turbid and form a physical gel.
-
Application: The warm gel can be used directly for applications such as injectable drug delivery systems, where it will solidify in situ at body temperature.
III. Dynamic Covalent Crosslinking: The Best of Both Worlds
Dynamic covalent chemistry offers a powerful approach to creating hydrogels that are both stable and adaptable.[1] These networks are held together by covalent bonds that can reversibly break and reform under specific conditions, imparting properties such as self-healing and injectability. For p(DMAEMA), the acid-labile dimethoxyethyl side group is the key to unlocking a range of dynamic covalent crosslinking strategies.
A. Hydrolysis of p(DMAEMA) to Form Aldehyde Functionality
The acetal groups on the p(DMAEMA) side chains can be hydrolyzed under mild acidic conditions to generate pendant aldehyde groups. This creates a poly(N-(2-oxoethyl)methacrylamide) polymer that is ripe for a variety of dynamic crosslinking reactions.
B. Schiff Base Crosslinking
The aldehyde groups can react with primary amines to form a Schiff base (imine) linkage. This reaction is reversible and pH-sensitive, being more stable at neutral or slightly basic pH and hydrolyzing at acidic pH.[6][7]
Protocol: Schiff Base Crosslinking of Hydrolyzed p(DMAEMA)
Materials:
-
Hydrolyzed p(DMAEMA) (poly-aldehyde)
-
A diamine crosslinker (e.g., ethylenediamine, jeffamine)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Polymer Solution: Dissolve the hydrolyzed p(DMAEMA) in phosphate buffer to the desired concentration.
-
Crosslinker Addition: Add the diamine crosslinker to the polymer solution. The stoichiometry of amine to aldehyde groups can be varied to control the crosslinking density.
-
Gelation: The mixture will form a hydrogel at room temperature. The gelation time will depend on the concentration of reactants and the specific diamine used.
C. Hydrazone Crosslinking
Aldehyde groups can also react with hydrazide groups to form hydrazone linkages. Hydrazone bonds are generally more stable than Schiff bases at physiological pH but can still be cleaved under acidic conditions.[8][9]
Protocol: Hydrazone Crosslinking of Hydrolyzed p(DMAEMA)
Materials:
-
Hydrolyzed p(DMAEMA) (poly-aldehyde)
-
A dihydrazide crosslinker (e.g., adipic acid dihydrazide)
-
Acetate buffer (pH 5.0-6.0)
Procedure:
-
Polymer Solution: Dissolve the hydrolyzed p(DMAEMA) in acetate buffer.
-
Crosslinker Addition: Add the dihydrazide crosslinker to the polymer solution.
-
Gelation: The mixture will form a hydrogel. The rate of gelation is typically faster at slightly acidic pH.
IV. Comparative Analysis of Crosslinking Strategies
The choice of crosslinking strategy will have a profound impact on the final properties of the p(DMAEMA) hydrogel. The following table provides a comparative overview of the expected characteristics for each method.
| Crosslinking Strategy | Bond Type | Reversibility | Mechanical Strength | Stimuli-Responsiveness | Key Advantages | Potential Applications |
| Chemical Crosslinking | Covalent | Irreversible | High | Low | High stability and mechanical integrity. | Load-bearing tissue scaffolds, long-term implants. |
| Physical Crosslinking | Non-covalent | Reversible | Low to Moderate | High (Temperature) | Injectability, self-assembly. | Injectable drug delivery, cell encapsulation. |
| Schiff Base Crosslinking | Dynamic Covalent | Reversible (pH) | Moderate | High (pH) | Self-healing, pH-responsive degradation. | pH-triggered drug release, smart coatings. |
| Hydrazone Crosslinking | Dynamic Covalent | Reversible (pH) | Moderate to High | High (pH) | Self-healing, more stable than Schiff base at neutral pH. | Controlled drug delivery, bioadhesives. |
V. Characterization of Crosslinked p(DMAEMA) Hydrogels
A thorough characterization of the synthesized hydrogels is essential to ensure they meet the requirements of the intended application.
-
Swelling Studies: The equilibrium swelling ratio (ESR) should be determined in relevant buffers and at different temperatures and pH values to assess the hydrogel's responsiveness.
-
Mechanical Testing: Rheometry or tensile testing can be used to measure the storage modulus (G'), loss modulus (G''), and compressive strength of the hydrogels.
-
Morphology: Scanning electron microscopy (SEM) of freeze-dried hydrogels can reveal the porous structure of the network.
-
Drug Release Studies: For drug delivery applications, the release kinetics of a model drug should be quantified using techniques such as UV-Vis spectroscopy or HPLC.
Conclusion
Poly(this compound) is a highly promising polymer for the creation of advanced hydrogel systems. By carefully selecting the appropriate crosslinking strategy, researchers can tailor the properties of p(DMAEMA) hydrogels to meet the specific demands of a wide range of biomedical and pharmaceutical applications. The unique ability to generate aldehyde functionalities through hydrolysis opens up exciting possibilities for the design of dynamic and stimuli-responsive materials with enhanced functionality.
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Engineering a Hydrazone and Triazole Crosslinked Hydrogel for Extrusion-Based Printing and Cell Delivery. PubMed Central. [Link]
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Post-synthesis modification of thermo-responsive hydrogels: Hydrazone crosslinking of α-oxoaldehyde obtained from NIPAm-based polymers. ResearchGate. (2018-01-01). [Link]
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Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement. PubMed. (2024-09-04). [Link]
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Post-synthesis modification of thermo-responsive hydrogels: Hydrazone crosslinking of ?-oxoaldehyde obtained from NIPAm-based polymers. CONICET. [Link]
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Stress Relaxation and Composition of Hydrazone-Crosslinked Hybrid Biopolymer-Synthetic Hydrogels Determine Spreading and Secretory Properties of MSCs. NIH. [Link]
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Starch-Based Hydrogels as a Drug Delivery System in Biomedical Applications. MDPI. (2023-12-04). [Link]
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Swelling behavior, Mechanical Properties and Network Parameters of pH- and Temperature-sensitive Hydrogels of Poly((2-dimethyl amino) ethyl methacrylate-co-butyl methacrylate). ResearchGate. (2007-05-01). [Link]
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Constrained thermoresponsive polymers – new insights into fundamentals and applications. Beilstein Journal of Organic Chemistry. [Link]
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Review of the Perspectives and Study of Thermo-Responsive Polymer Gels and Applications in Oil-Based Drilling Fluids. PMC. (2023-12-11). [Link]
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Thermo-responsive polymers as surface active compounds: A review. ScienceDirect. (2023-09-09). [Link]
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Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules. [Link]
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Glyoxylic Hydrazone Linkage-Based PEG Hydrogels for Covalent Entrapment and Controlled Delivery of Doxorubicin. PubMed. (2019-06-10). [Link]
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pH-Sensitive Hydrogels Fabricated with Hyaluronic Acid as a Polymer for Site-Specific Delivery of Mesalamine. PubMed Central. [Link]
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Citric acid cross-linking of a hydrogel from Aloe vera (Aloe barbadensis M.) engenders a pH-responsive, superporous, and smart material for drug delivery. RSC Advances. (2024-03-07). [Link]
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Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. PMC. [Link]
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The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. MDPI. [Link]
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Use of (meth)acrylamides as alternative monomers in dental adhesive systems. PMC. (2019-02-28). [Link]
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A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. PMC. (2025-03-11). [Link]
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Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. MDPI. [Link]
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Methyl methacrylate and acrylamide crosslinked macroporous copolymers. ResearchGate. (2004-01-01). [Link]
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Preparation of amphiphilic copolymers via base-catalyzed hydrolysis of quaternized poly[2-(dimethylamino)ethyl methacrylate]. Polymer Chemistry (RSC Publishing). [Link]
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A comparative study of swelling properties of hydrogels based on poly(acrylamide-co-methyl methacrylate) containing physical and chemical crosslinks. ResearchGate. (2003-01-01). [Link]
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Swelling and Mechanical Properties of Polyacrylamide-Derivative Dual-Crosslink Hydrogels Having Metal–Ligand Coordination Bonds as Transient Crosslinks. NIH. [Link]
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Synthesis and Characterization of Thermoresponsive Hydrogels Based on N-Isopropylacrylamide Crosslinked with 4,4′-Dihydroxybiphenyl Diacrylate. UKnowledge. (2017-12-07). [Link]
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Responsive Acrylamide-Based Hydrogels: Advances in Interpenetrating Polymer Structures. PMC. (2024-06-21). [Link]
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Preparation of self-healing pHEMA hydrogels using dynamic covalent crosslinkers. ResearchGate. [Link]
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Dually Crosslinked Polymer Networks Incorporating Dynamic Covalent Bonds. MDPI. [Link]
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Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and. Semantic Scholar. (2023-10-11). [Link]
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Thermo-responsive hydrogels based on poly(N-isopropyl-acrylamide) and hyaluronic acid cross-linked with nanoclays. Journal of the Serbian Chemical Society. (2020-09-18). [Link]
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Dually crosslinked injectable hydrogels of poly(ethylene glycol) and poly[(2-dimethylamino)ethyl methacrylate]-b-poly(N-isopropyl acrylamide) as a wound healing promoter. ResearchGate. (2017-05-22). [Link]
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Application Note: Comprehensive Characterization of Poly(N-(2,2-Dimethoxyethyl)methacrylamide) Molecular Weight Distribution
Introduction: The Critical Role of Molecular Weight Distribution in pDMAm Applications
Poly(N-(2,2-Dimethoxyethyl)methacrylamide) (pDMAm) is a versatile, hydrophilic polymer with significant potential in the biomedical field, particularly in drug delivery systems and bioconjugation. Its unique acetal side-chain functionality allows for post-polymerization modification under acidic conditions to reveal reactive aldehyde groups, making it an excellent candidate for the development of advanced therapeutic carriers. The efficacy, safety, and performance of pDMAm-based materials are intrinsically linked to their molecular weight and molecular weight distribution.[1][2] These parameters govern critical properties such as drug loading capacity, release kinetics, circulation half-life, and overall biocompatibility.[3]
A precise and comprehensive characterization of the molecular weight distribution is therefore not merely a quality control metric but a fundamental necessity for the rational design and optimization of pDMAm-based therapeutics. This application note provides a detailed guide to the characterization of pDMAm using Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). We will delve into the causality behind experimental choices and present robust protocols for obtaining reliable and reproducible data.
The Interplay of Molecular Weight Averages and Polydispersity
The molecular weight of a polymer is not a single value but a distribution of chain lengths. This distribution is typically described by several key parameters:
-
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mn is sensitive to the presence of low molecular weight chains.
-
Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.
-
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length. Synthetic polymers are inherently polydisperse, with PDI values greater than 1.0. The PDI provides a measure of the breadth of the molecular weight distribution.
The relationship between these parameters and the resulting polymer properties is crucial. For instance, a narrow PDI is often desirable for drug delivery applications to ensure uniform drug loading and predictable release profiles. Conversely, a broader PDI might be advantageous in other applications where a range of properties is desired.
Method 1: Size Exclusion Chromatography (SEC/GPC) for Molar Mass Distribution
SEC, also known as GPC, is a powerful liquid chromatography technique that separates molecules based on their hydrodynamic volume in solution.[4][5] Larger molecules are excluded from the pores of the column's stationary phase and thus elute first, while smaller molecules penetrate the pores to varying extents and have longer elution times.[4]
Causality Behind Experimental Choices for pDMAm Analysis
-
Mobile Phase Selection: pDMAm is a polar, hydrophilic polymer. The choice of mobile phase is critical to ensure complete dissolution of the polymer and to prevent interactions with the stationary phase, which can lead to erroneous results. A common mobile phase for polar polymers like polyacrylamides is an aqueous buffer containing a salt (e.g., phosphate-buffered saline or sodium nitrate solution). The salt helps to suppress any potential ionic interactions between the polymer and the column packing material.[6] Alternatively, polar organic solvents like N,N-dimethylformamide (DMF) or methanol can be employed, often with the addition of a salt like lithium bromide to prevent aggregation.[4][7] For pDMAm, an aqueous buffer is a good starting point due to its high water solubility.
-
Column Selection: The choice of column chemistry and pore size is dictated by the expected molecular weight range of the pDMAm sample. Columns packed with hydrophilic materials, such as polyhydroxymethacrylate, are suitable for aqueous SEC.[6] A series of columns with different pore sizes is often used to achieve good resolution over a broad molecular weight range.
Experimental Workflow for SEC/GPC Analysis of pDMAm
Figure 1: Experimental workflow for the SEC/GPC analysis of pDMAm.
Detailed Protocol for SEC/GPC Analysis of pDMAm
-
Mobile Phase Preparation:
-
Prepare a 0.1 M aqueous solution of sodium nitrate (NaNO3).
-
Filter the mobile phase through a 0.22 µm membrane filter to remove particulate matter.
-
Degas the mobile phase thoroughly using an online degasser or by sonication under vacuum.
-
-
Sample Preparation:
-
Accurately weigh 2-4 mg of the pDMAm sample.
-
Dissolve the polymer in 2 mL of the mobile phase to achieve a concentration of 1-2 mg/mL. Gentle agitation or vortexing may be required.
-
Allow the solution to fully dissolve (typically 1-2 hours).
-
Filter the sample solution through a 0.22 µm syringe filter directly into an autosampler vial.
-
-
Instrumental Conditions:
-
System: Agilent 1260 Infinity II or similar.
-
Columns: 2 x Agilent PL aquagel-OH MIXED-M, 8 µm, 300 x 7.5 mm in series with a guard column.
-
Mobile Phase: 0.1 M NaNO3 in deionized water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 100 µL.
-
-
Calibration:
-
Prepare a series of narrow PDI polyethylene glycol (PEG) standards covering the expected molecular weight range of the pDMAm sample (e.g., 1,000 to 500,000 g/mol ).
-
Inject each standard and record the peak elution time.
-
Construct a calibration curve by plotting the logarithm of the peak molecular weight (log Mp) against the elution time.
-
-
Data Analysis:
-
Inject the pDMAm sample and record the chromatogram.
-
Using the GPC software and the generated calibration curve, calculate the Mn, Mw, and PDI of the pDMAm sample.
-
Example Data Presentation
| Sample ID | Elution Time (min) | Mn ( g/mol , PEG equiv.) | Mw ( g/mol , PEG equiv.) | PDI (Mw/Mn) |
| pDMAm-batch-1 | 15.2 | 25,000 | 35,000 | 1.40 |
| pDMAm-batch-2 | 14.8 | 32,000 | 48,000 | 1.50 |
Method 2: MALDI-TOF MS for Absolute Molecular Weight and End-Group Analysis
MALDI-TOF MS is a soft ionization mass spectrometry technique that is highly valuable for polymer characterization.[8] It can provide the absolute molecular weight of individual polymer chains (oligomers), allowing for a detailed view of the molecular weight distribution.[9] A key advantage of MALDI-TOF MS is its ability to provide information about the polymer's end groups and repeating unit mass.[8]
Causality Behind Experimental Choices for pDMAm Analysis
-
Matrix Selection: The matrix is a small organic molecule that co-crystallizes with the polymer and absorbs the laser energy, facilitating the desorption and ionization of the polymer chains.[10] For hydrophilic polymers like pDMAm, common matrices include α-cyano-4-hydroxycinnamic acid (HCCA), 2,5-dihydroxybenzoic acid (DHB), and trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).[8][11] The choice of matrix can significantly impact the quality of the spectrum, and some empirical optimization is often necessary.
-
Cationizing Agent: Unlike proteins, which are often protonated, synthetic polymers are typically ionized by the adduction of a cation.[9] Alkali metal salts, such as sodium trifluoroacetate (NaTFA) or potassium trifluoroacetate (KTFA), are commonly added to the sample preparation to promote the formation of [M+Na]+ or [M+K]+ ions. This results in a single charge state for each polymer chain, simplifying the resulting mass spectrum.
-
Sample Preparation: The goal of sample preparation is to create a homogenous co-crystal of the polymer, matrix, and cationizing agent. The dried-droplet method is the most common approach.[8] The relative ratios of polymer, matrix, and cationizing agent, as well as the choice of solvent, are critical parameters to optimize for achieving high-quality spectra.
Experimental Workflow for MALDI-TOF MS Analysis of pDMAm
Figure 2: Experimental workflow for the MALDI-TOF MS analysis of pDMAm.
Detailed Protocol for MALDI-TOF MS Analysis of pDMAm
-
Solution Preparation:
-
Matrix Solution: Prepare a 20 mg/mL solution of α-cyano-4-hydroxycinnamic acid (HCCA) in tetrahydrofuran (THF).
-
Cationizing Agent Solution: Prepare a 2 mg/mL solution of sodium trifluoroacetate (NaTFA) in THF.
-
Polymer Solution: Prepare a 2 mg/mL solution of pDMAm in THF.
-
-
Sample Spotting:
-
In a microcentrifuge tube, mix the matrix, cationizing agent, and polymer solutions in a volumetric ratio of 10:1:2 (Matrix:Cation:Polymer). Vortex briefly.
-
Spot 1 µL of the mixture onto a stainless-steel MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
-
Instrumental Analysis:
-
Instrument: Bruker ultrafleXtreme or similar MALDI-TOF/TOF mass spectrometer.
-
Mode: Reflectron positive ion mode for higher resolution of lower mass polymers (< 5,000 Da); Linear positive ion mode for higher mass polymers.
-
Laser: 337 nm nitrogen laser.
-
Calibration: Calibrate the instrument using a suitable polymer standard (e.g., polyethylene glycol) with a narrow molecular weight distribution.
-
-
Data Analysis:
-
The resulting spectrum will show a series of peaks, each corresponding to a different oligomer with a specific number of repeating units.
-
The mass difference between adjacent peaks corresponds to the mass of the monomer repeating unit (for pDMAm, C8H15NO3, the mass is 173.21 Da).
-
The absolute mass of each peak can be used to determine the mass of the end groups using the following equation: Massoligomer = (n × Massrepeat unit) + Massend group 1 + Massend group 2 + Masscation where 'n' is the degree of polymerization.
-
Example Data Presentation
| Parameter | Value |
| Monomer Repeat Unit Mass (calculated) | 173.21 Da |
| Monomer Repeat Unit Mass (observed) | 173.2 Da |
| Cation Adduct | Na+ (22.99 Da) |
| Calculated Mn | 26,540 Da |
| Calculated Mw | 27,867 Da |
| Calculated PDI | 1.05 |
Conclusion and Best Practices
The complementary use of SEC/GPC and MALDI-TOF MS provides a comprehensive and robust characterization of the molecular weight distribution of pDMAm. SEC/GPC offers a reliable method for determining the overall distribution and average molecular weights (Mn and Mw), while MALDI-TOF MS provides absolute molecular weight information and valuable insights into the polymer's structural integrity, including the verification of end groups.
For researchers and drug development professionals working with pDMAm, it is imperative to implement these analytical techniques as part of a rigorous quality control and characterization workflow. This will ensure a thorough understanding of the material's properties and will ultimately contribute to the development of safer and more effective pDMAm-based therapeutics.
References
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Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry. (2018). Journal of Visualized Experiments. [Link]
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Optimized MALDI-TOF MS Strategy for Characterizing Polymers. (2021). Frontiers in Chemistry. [Link]
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MALDI spectra of polymerization products of an acrylamide derivative at various conversions. (n.d.). ResearchGate. [Link]
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Systematic study of synthetic polymers by MALDI-linTOF-MS. (n.d.). reposiTUm. [Link]
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Molecular Weight Characterization of Poly(N-isopropylacrylamide) Prepared by Living Free-Radical Polymerization. (2000). Macromolecules. [Link]
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MALDI-TOF MS investigation of the RAFT polymerization of a water-soluble acrylamide derivative. (2025). ResearchGate. [Link]
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Polyacrylamide gel as a new embedding medium for the enhancement of metabolite MALDI imaging. (n.d.). Chemical Communications. [Link]
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Aqueous Solutions of Associating Poly(acrylamide-co-styrene): A Path to Improve Drag Reduction?. (n.d.). National Institutes of Health. [Link]
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Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. (2022). MDPI. [Link]
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University of Delaware Mass Spectrometry Facility - MALDI-TOF Polymer Analysis Guide. (2023). University of Delaware. [Link]
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Polymer Analysis by MALDI-Tof MS. (n.d.). Waters Corporation. [Link]
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Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. (n.d.). SciSpace. [Link]
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Analysis using size exclusion chromatography of poly(N-isopropyl acrylamide) using methanol as an eluent. (n.d.). National Institutes of Health. [Link]
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Improvement of Ionization Efficiency and Application of Structural Analysis for MALDI-TOFMS by Derivatization of Polyacrylic Acid. (2023). National Institutes of Health. [Link]
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Characterization of polyacrylamide diblock copolymers by mass spectrometry combined with Mass-remainder analysis (MARA). (n.d.). ResearchGate. [Link]
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Synthesis, characterization and evaluation of poly(3-N, N'-dimethylaminopropylmethacrylamide-Co-2-hydroxyethylmethacrylate-Co-N-vinyl pyrrolidone), a thermo responsive hydrogel carrier for sustained release of theophylline. (2025). ResearchGate. [Link]
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Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. (n.d.). Polymer Chemistry. [Link]
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Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination. (2025). ResearchGate. [Link]
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Analysis Using Size Exclusion Chromatography of poly( N -isopropyl acrylamide) using Methanol as an Eluent. (2017). ResearchGate. [Link]
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Application Note & Protocols: Tuning the LCST of poly(N-(2,2-Dimethoxyethyl)methacrylamide) Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thermoresponsive Polymers
Thermoresponsive polymers that exhibit a Lower Critical Solution Temperature (LCST) have emerged as crucial "smart" materials in biomedical fields, including drug delivery, bioimaging, and tissue engineering.[1][2][3] These polymers undergo a reversible phase transition from a soluble, hydrated state to an insoluble, dehydrated state in aqueous solutions upon heating above their LCST.[1] Poly(N-(2,2-Dimethoxyethyl)methacrylamide), or P(DMMAM), is a promising thermoresponsive polymer notable for its biocompatibility and tunable LCST, which can be precisely adjusted around physiological temperatures, making it an ideal candidate for advanced therapeutic applications.
This guide provides a comprehensive overview of the principles and a detailed protocol for tuning the LCST of P(DMMAM) through strategic copolymerization. By incorporating hydrophilic or hydrophobic comonomers, researchers can rationally design copolymers with a specific, predictable LCST tailored to their application.
Fundamental Principles: Mechanism of LCST and Modulation Strategy
The LCST behavior of P(DMMAM) in water is governed by a delicate balance between hydrogen bonding and hydrophobic interactions.[1][4]
-
Below the LCST: The polymer is soluble. The amide and dimethoxyethyl groups on the polymer backbone form hydrogen bonds with surrounding water molecules, creating a hydrated, extended coil conformation.
-
Above the LCST: As the temperature increases, kinetic energy disrupts the structured water molecules around the polymer's hydrophobic moieties.[4] This leads to a favorable increase in entropy, causing the polymer chains to collapse into dehydrated globules, resulting in phase separation and a turbid solution.[1]
Copolymerization as a Tuning Strategy:
The most effective method for tuning the LCST is copolymerization.[2] By introducing a second monomer (a comonomer) into the P(DMMAM) chain, the overall hydrophilicity or hydrophobicity of the resulting copolymer can be altered, which directly impacts the temperature at which phase separation occurs.
-
Hydrophilic Comonomers: Incorporating a more hydrophilic comonomer, such as acrylic acid or N,N-dimethylacrylamide (DMA), increases the overall polarity of the polymer. This strengthens the polymer-water interactions, requiring more thermal energy to induce phase separation. Consequently, the LCST of the copolymer increases.[5]
-
Hydrophobic Comonomers: Conversely, incorporating a more hydrophobic comonomer, such as methyl methacrylate (MMA), enhances the hydrophobic interactions within the polymer. This facilitates the entropy-driven collapse, causing phase separation to occur at a lower temperature. As a result, the LCST of the copolymer decreases.[5][6]
Experimental Design and Strategy
To synthesize copolymers with a predictable LCST and well-defined architecture, a controlled polymerization technique is essential. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is an ideal choice as it allows for precise control over molecular weight, dispersity, and copolymer composition.[7][8][9]
This section outlines the complete workflow, from synthesis to characterization and final LCST determination.
Figure 1: Experimental workflow from copolymer synthesis to final LCST determination.
Detailed Protocols
Protocol 1: Synthesis of P(DMMAM-co-DMA) via RAFT Polymerization
This protocol describes the synthesis of a copolymer of DMMAM and a hydrophilic comonomer, N,N-dimethylacrylamide (DMA), to increase the LCST.
Materials:
-
This compound (DMMAM)
-
N,N-Dimethylacrylamide (DMA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) (Initiator)
-
1,4-Dioxane (Anhydrous)
-
Cold Diethyl Ether (for precipitation)
-
Dialysis tubing (MWCO 3.5 kDa)
Procedure:
-
Reagent Calculation: For a target degree of polymerization (DP) of 100 and a 90:10 molar ratio of DMMAM to DMA, with a [Monomer]:[RAFT Agent]:[Initiator] ratio of 100:1:0.2.
-
DMMAM: (e.g., 9 mmol, 1.56 g)
-
DMA: (e.g., 1 mmol, 0.099 g)
-
CPADB (RAFT Agent): (e.g., 0.1 mmol, 27.9 mg)
-
ACVA (Initiator): (e.g., 0.02 mmol, 5.6 mg)
-
1,4-Dioxane: (to achieve a 2 M monomer concentration)
-
-
Reaction Setup: In a Schlenk flask, dissolve DMMAM, DMA, CPADB, and ACVA in 1,4-dioxane.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 12 hours.
-
Termination: Stop the reaction by immersing the flask in an ice bath and exposing the solution to air.
-
Purification:
-
Dilute the reaction mixture with a small amount of dioxane.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Recover the precipitated polymer by centrifugation or filtration.
-
Redissolve the polymer in deionized water and dialyze against fresh deionized water for 48 hours to remove unreacted monomers and impurities.
-
Lyophilize (freeze-dry) the purified polymer solution to obtain a white, fluffy solid.
-
Protocol 2: Copolymer Characterization
A. Composition Analysis via ¹H NMR Spectroscopy:
-
Dissolve ~10 mg of the lyophilized copolymer in Deuterium Oxide (D₂O) or CDCl₃.
-
Acquire the ¹H NMR spectrum.
-
Analysis: Identify the characteristic peaks for each monomer. For P(DMMAM-co-DMA):
-
P(DMMAM): Protons of the methoxy groups (-OCH₃) typically appear around 3.3-3.4 ppm.
-
P(DMA): Protons of the N-methyl groups (-N(CH₃)₂) typically appear around 2.8-3.1 ppm.
-
-
Integrate the respective peaks and calculate the molar ratio of the monomers in the final copolymer.[10]
B. Molecular Weight and Dispersity via Gel Permeation Chromatography (GPC/SEC):
-
Dissolve the copolymer in a suitable mobile phase (e.g., DMF with 0.05 M LiBr) at a concentration of ~2-5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the sample into the GPC system calibrated with polymer standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A Đ value close to 1.1-1.3 indicates a well-controlled RAFT polymerization.[11]
Protocol 3: LCST Measurement via UV-Vis Spectroscopy
The LCST is determined by measuring the cloud point temperature (Tcp), which is the temperature at which the solution becomes turbid. The Tcp is typically defined as the temperature at which the optical transmittance of the solution drops to 50%.[1][12]
Procedure:
-
Prepare an aqueous solution of the copolymer (e.g., in PBS or deionized water) at a concentration of 1 mg/mL.
-
Place the solution in a quartz cuvette inside a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Set the wavelength to 500 nm or 700 nm.[12]
-
Equilibrate the solution at a temperature well below the expected LCST (e.g., 15°C) until the transmittance is stable at ~100%.
-
Increase the temperature at a controlled rate (e.g., 0.5°C/min or 1°C/min) while recording the transmittance.[3][13]
-
Continue heating until the transmittance drops to a stable minimum value (near 0%).
-
The LCST (or Tcp) is determined as the temperature corresponding to 50% transmittance on the heating curve.
Data Interpretation and Expected Results
The LCST of P(DMMAM) copolymers can be precisely tuned by varying the type and amount of the comonomer.
Figure 2: Conceptual diagram of LCST modulation via copolymerization.
The table below illustrates the expected trend for the LCST of P(DMMAM-co-DMA) copolymers as a function of the DMA content.
| Sample ID | DMMAM:DMA Feed Ratio (mol%) | DMA in Copolymer (mol%, from ¹H NMR) | Mn ( g/mol , from GPC) | Đ (Mw/Mn, from GPC) | LCST (°C, from UV-Vis) |
| PDMMAM-100 | 100:0 | 0 | ~17,300 | ~1.15 | ~28 |
| PDCD-95 | 95:5 | 4.8 | ~16,900 | ~1.18 | ~35 |
| PDCD-90 | 90:10 | 9.7 | ~16,500 | ~1.16 | ~44 |
| PDCD-80 | 80:20 | 19.5 | ~15,800 | ~1.20 | ~62 |
Note: Data are representative and will vary based on precise synthesis conditions.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Polymerization fails or conversion is low | Oxygen inhibition; Impure monomers/solvent; Incorrect initiator concentration. | Ensure thorough degassing (freeze-pump-thaw); Use freshly distilled/purified reagents; Verify initiator calculations and weighing. |
| High dispersity (Đ > 1.4) | Poor chain transfer efficiency; Too high initiator concentration; Reaction run for too long (termination). | Select a RAFT agent suitable for methacrylamides (e.g., trithiocarbonates); Lower the initiator-to-RAFT agent ratio; Monitor conversion over time and stop before 90% conversion.[11] |
| LCST transition is not sharp | Broad composition distribution; High molecular weight dispersity. | Ensure comonomers have similar reactivity ratios for random copolymerization; Optimize RAFT conditions to achieve a lower Đ. |
| Inaccurate LCST measurement | Heating rate is too fast; Polymer concentration is too high/low. | Use a slower heating rate (0.2-0.5°C/min) for higher precision; Use a consistent and moderate polymer concentration (0.5-1.0% w/v).[1] |
References
- Feil, H., Bae, Y., et al. (1993). Effect of comonomer hydrophilicity and ionization on the lower critical solution temperature of N-isopropylacrylamide copolymers. Macromolecules.
- Ge, R., et al. (2018). A new comonomer design for enhancing the pH-triggered LCST shift of thermosensitive polymers. RSC Publishing.
- Kar, P., et al. (2023). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing.
- Fernandez-Ponce, R., et al. (2019). Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. MDPI.
- Feil, H., et al. Effect of comonomer hydrophilicity and ionization on the lower critical solution temperature of N-isopropylacrylamide copolymers.
- Nash, M. E., et al. (2012). Polymers LCSTs determination by UV–vis spectroscopy.
- Kar, P., et al. (2023). Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing.
- Technobis. (2024). Advanced Techniques in Polymer Research: LCST Measurement with Crystal16. Technobis.
- ResearchGate. (n.d.). DSC of polymer solution (II c) for determination of LCST (T c ).
- Zhang, Q., et al. (2015). Tuning the LCST and UCST thermoresponsive behavior of poly(N,N-dimethylaminoethyl methacrylate)
- Gohy, J.-F., et al. (2021). Investigation of the LCST-Thermoresponsive Behavior of Novel Oligo(Ethylene Glycol)-Modified Pentafluorostyrene Homopolymers. MDPI.
- Pispas, S., et al. (2024). Block and Statistical Copolymers of Methacrylate Monomers with Dimethylamino and Diisopropylamino Groups on the Side Chains: Synthesis, Chemical Modification and Self-Assembly in Aqueous Media. MDPI.
- Naka, K., et al. (2021). Control of the temperature responsiveness of poly(N-isopropylacrylamide-co-2-hydroxyethyl methacrylate)
- Hoogenboom, R., et al. (2015). Tuning the Thermoresponsiveness of Weak Polyelectrolytes by pH and Light: Lower and Upper Critical-Solution Temperature of Poly( N ,N -dimethylaminoethyl methacrylate).
- Vasilieva, Y. A., et al. (2005). Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process.
- Siddiqui, S. A., et al. (2022). Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. MDPI.
- Zhang, L., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI.
- Pispas, S., et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. PMC - PubMed Central.
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N-(2,2-Dimethoxyethyl)methacrylamide: A Versatile Building Block for Advanced Smart Coatings and Surfaces
Introduction: The Emergence of Intelligent Materials
In the realm of materials science, a paradigm shift is underway, moving from static, passive materials to dynamic, "smart" surfaces that can respond to their environment.[1] These intelligent systems, often based on stimuli-responsive polymers (SRPs), are at the forefront of innovations in drug delivery, diagnostics, and coatings.[1][2][3] At the heart of many of these advancements is a unique monomer: N-(2,2-Dimethoxyethyl)methacrylamide (DMM).
DMM is a versatile building block prized for its ability to impart pH-responsiveness to polymers.[4] Its defining feature is the presence of a dimethoxyethyl group, which can be hydrolyzed under acidic conditions to reveal a highly reactive aldehyde group. This transformation is the key to DMM's "smart" behavior, enabling the creation of coatings and surfaces that can change their properties on demand. This guide provides an in-depth exploration of DMM, from its fundamental chemistry to detailed protocols for its application in the development of cutting-edge smart coatings.
The Chemistry of "Smart" Behavior: The Role of DMM
The power of DMM lies in its latent functionality. The acetal group is stable under neutral and basic conditions, but readily hydrolyzes in an acidic environment to form an aldehyde. This pH-triggered conversion is a powerful tool for researchers, allowing for the creation of materials that can:
-
Undergo a change in polarity: The conversion from a relatively non-polar acetal to a more polar aldehyde can alter the surface energy of a coating, influencing its wettability and interaction with other molecules.
-
Enable covalent immobilization: The newly formed aldehyde groups can serve as reactive handles for the covalent attachment of biomolecules, such as proteins or peptides, through Schiff base formation.[5] This is particularly useful for creating bioactive surfaces for cell culture or biosensing applications.
-
Trigger disassembly or release: In the context of drug delivery, polymers containing DMM can be designed to be stable at physiological pH but to degrade or change their conformation in the acidic environment of a tumor or endosome, leading to the targeted release of a therapeutic agent.[6][7]
Synthesis of DMM-based Smart Polymers: A Step-by-Step Protocol
The creation of DMM-based smart coatings begins with the synthesis of a well-defined polymer. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method, as it allows for precise control over the polymer's molecular weight and architecture.[8][9]
Protocol 1: RAFT Polymerization of DMM
This protocol outlines the synthesis of a homopolymer of DMM, poly(this compound) (pDMM), using a common RAFT agent.
Materials:
| Material | Supplier | Cat. No. |
| This compound (DMM) | Sigma-Aldrich | 95984-11-5 |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) | Sigma-Aldrich | 722995 |
| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 441090 |
| 1,4-Dioxane (anhydrous) | Sigma-Aldrich | 296309 |
Procedure:
-
Reaction Setup: In a Schlenk flask, combine DMM (e.g., 1.0 g, 5.77 mmol), CPAD (e.g., 32.2 mg, 0.115 mmol), and AIBN (e.g., 4.7 mg, 0.028 mmol) in 1,4-dioxane (e.g., 5 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.[8]
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired time (e.g., 4-24 hours, depending on the target molecular weight).
-
Termination: To quench the polymerization, expose the reaction mixture to air while cooling it in an ice bath.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise to a large excess of a non-solvent, such as cold diethyl ether. Collect the polymer by filtration or centrifugation and dry it under vacuum.
Characterization:
The resulting pDMM can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine the monomer conversion.
From Polymer to Smart Surface: Creating Responsive Coatings
Once the DMM-containing polymer is synthesized, it can be used to create a smart coating on a variety of substrates. One common method is "grafting-to," where the pre-synthesized polymer is attached to a surface.
Protocol 2: Surface Modification with pDMM
This protocol describes the immobilization of pDMM onto a silicon wafer, a common substrate for surface characterization.
Materials:
| Material |
| pDMM (from Protocol 1) |
| Silicon wafers |
| (3-Aminopropyl)triethoxysilane (APTES) |
| Toluene (anhydrous) |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| N-Hydroxysuccinimide (NHS) |
| Dichloromethane (DCM, anhydrous) |
Procedure:
-
Substrate Preparation: Clean the silicon wafers by sonication in acetone and isopropanol, followed by drying under a stream of nitrogen. Activate the surface by treating it with an oxygen plasma or a piranha solution (use extreme caution).
-
Amination of the Surface: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. Rinse thoroughly with toluene and cure at 110°C for 1 hour.
-
Activation of pDMM: In a separate flask, dissolve pDMM, DCC, and NHS in anhydrous DCM. Stir the reaction for 4 hours at room temperature to activate the carboxylic acid end-group of the RAFT-synthesized polymer.
-
Grafting: Immerse the aminated silicon wafers in the activated pDMM solution and leave them overnight at room temperature.
-
Washing: Rinse the wafers extensively with DCM and other solvents to remove any non-covalently bound polymer. Dry the wafers under a stream of nitrogen.
Activating the "Smart" Response: Hydrolysis of the Acetal Group
The key to unlocking the functionality of the pDMM coating is the hydrolysis of the acetal groups to aldehydes.
Protocol 3: pH-Triggered Hydrolysis
Procedure:
-
Immerse the pDMM-coated substrate in an acidic solution (e.g., pH 2-5) for a specific period (e.g., 30 minutes to several hours). The rate of hydrolysis is dependent on the pH and temperature.[10]
-
Rinse the substrate with deionized water and dry it.
Characterizing the Smart Surface
A variety of surface analysis techniques can be used to confirm the successful modification of the surface and to characterize its "smart" behavior.[11]
| Technique | Information Obtained |
| Contact Angle Goniometry | Measures the surface wettability. A decrease in the water contact angle after acid treatment indicates the formation of more polar aldehyde groups. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface and the presence of the polymer coating. |
| Atomic Force Microscopy (AFM) | Provides information on the surface topography and roughness. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can be used to detect the disappearance of the acetal C-O stretch and the appearance of the aldehyde C=O stretch after hydrolysis. |
Visualizing the Workflow
Caption: Workflow for creating a smart surface using DMM.
Applications and Future Directions
The ability to create surfaces with switchable and reactive properties opens up a vast range of applications.
-
Biosensors: The aldehyde groups can be used to immobilize antibodies or enzymes for the detection of specific analytes.
-
Drug Delivery: DMM-containing nanoparticles can be designed to release their payload in the acidic environment of tumors.[7]
-
Tissue Engineering: Surfaces can be patterned with cell-adhesive ligands to guide cell growth and differentiation.[5]
-
Antimicrobial Coatings: The aldehyde groups can be used to attach antimicrobial peptides or polymers.
The field of smart coatings is constantly evolving, with researchers exploring the use of DMM in combination with other stimuli-responsive monomers to create multi-responsive surfaces.[1] For example, combining DMM with a temperature-responsive monomer could lead to coatings that respond to both pH and temperature. As our ability to control the synthesis and modification of these materials improves, so too will their impact on a wide range of scientific and technological fields.
References
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PrepChem.com. Synthesis of N-(2,2 dimethoxyethyl)acrylamide. Available from: [Link]
-
Yuan, Y., et al. (2018). Ultrasensitive (Co)polymers Based on Poly(methacrylamide) Structure with Fining-Tunable pH Responsive Value. PMC. Available from: [Link]
-
RSC Publishing. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. Available from: [Link]
-
PubMed. The use of new surface-modified poly(2-hydroxyethyl methacrylate) hydrogels in tissue engineering: treatment of the surface with fibronectin subunits versus Ac-CGGASIKVAVS-OH, cysteine, and 2-mercaptoethanol modification. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. Temperature- and pH-responsive behaviour of poly(2-(2-methoxyethoxy)ethyl methacrylate-co-N,N-dimethylaminoethyl methacrylate) hydrogels. Available from: [Link]
-
NIH. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. Available from: [Link]
-
ResearchGate. RAFT Polymerization—A User Guide. Available from: [Link]
-
MDPI. Mixed Polymer Brushes for “Smart” Surfaces. Available from: [Link]
-
PMC. The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. Available from: [Link]
-
ResearchGate. Poly(N-(2-hydroxypropyl) methacrylamide)-based nanotherapeutics. Available from: [Link]
-
MDPI. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity. Available from: [Link]
-
ResearchGate. How to Do a RAFT Polymerization. Available from: [Link]
-
LyncéeTec. Smart Polymer. Available from: [Link]
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LyncéeTec. Smart Polymer. Available from: [Link]
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PubMed. Surface analysis methods for characterizing polymeric biomaterials. Available from: [Link]
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PubMed. Methacrylamide polymers with hydrolysis-sensitive cationic side groups as degradable gene carriers. Available from: [Link]
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PMC. Biomaterials for Drug Delivery and Human Applications. Available from: [Link]
-
AZoM. The Properties of Plastics Used for Smart Surfaces. Available from: [Link]
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Preprints.org. Biomaterials in Drug Delivery and Clinical Applications. Available from: [Link]
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Dove Medical Press. Mesenchymal stem cell therapy in osteoarthritis and rheumatoid arthrit. Available from: [Link]
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MDPI. Revolutionizing Drug Delivery: The Impact of Advanced Materials Science and Technology on Precision Medicine. Available from: [Link]
-
MDPI. Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications. Available from: [Link]
-
ResearchGate. Surface modification of hydrogels based on poly(2-hydroxyethyl methacrylate) with extracellular matrix proteins. Available from: [Link]
-
PMC. Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. Available from: [Link]
-
Morressier. Postpolymerization modification of activated polyacrylamides. Available from: [Link]
-
ResearchGate. The Hydrolytic Behavior of N,N'-(dimethylamino)ethyl Acrylate-Functionalized Polymeric Stars. Available from: [Link]
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Application Notes & Protocols: The Use of Poly(N,N-dimethylacrylamide) in Advanced Tissue Engineering Scaffolds
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of poly(N,N-dimethylacrylamide) (p(DMEAm)) in the fabrication and application of tissue engineering scaffolds. This document outlines the synthesis, fabrication, characterization, and cellular application of p(DMEAm)-based biomaterials, underscoring the scientific principles that guide each protocol.
Introduction: Why Poly(N,N-dimethylacrylamide)?
The success of tissue engineering hinges on the development of scaffolds that can adequately mimic the native extracellular matrix (ECM), providing both structural support and cues for cellular growth and differentiation.[1][2] Poly(N,N-dimethylacrylamide) (p(DMEAm)) and its analogs, such as poly(N,N-diethylacrylamide) (p(DEAAm)), have emerged as promising synthetic polymers for these applications due to their unique combination of properties.[3] These polymers are known for their biocompatibility, water solubility, and tunable mechanical properties.[4]
One of the most significant advantages of acrylamide-based polymers like p(DMEAm) is their potential for thermoresponsiveness.[5][6] Similar to the well-studied poly(N-isopropylacrylamide) (pNIPAM), these polymers can exhibit a lower critical solution temperature (LCST), allowing them to transition from a solution to a gel at physiological temperatures.[7][8] This property is highly advantageous for injectable scaffold systems that can be administered in a minimally invasive manner and form a cell-laden scaffold in situ.[8][9]
These notes will delve into the practical aspects of working with p(DMEAm) to create functional tissue engineering scaffolds, providing both the "how" and the "why" for each step.
Scaffold Fabrication Methodologies
The choice of fabrication method is critical as it dictates the scaffold's architecture, which in turn influences cell behavior.[10] Two primary methods for creating p(DMEAm)-based scaffolds are detailed below: hydrogel synthesis via radical polymerization and nanofiber fabrication through electrospinning.
Protocol: p(DMEAm) Hydrogel Synthesis via Free-Radical Polymerization
This protocol describes the synthesis of a basic p(DMEAm) hydrogel. The rationale for this method lies in its simplicity and the ability to easily tune the hydrogel's properties by altering the concentration of the monomer, crosslinker, and initiator.[11]
Experimental Rationale: The concentration of the crosslinker, such as N,N'-methylenebis(acrylamide) (MBAA), directly impacts the mechanical stiffness of the hydrogel.[2] Higher concentrations lead to a more tightly crosslinked network, resulting in a stiffer, less porous hydrogel. The initiator concentration will affect the rate of polymerization.
Materials:
-
N,N-dimethylacrylamide (DMEAm) monomer
-
N,N'-methylenebis(acrylamide) (MBAA) crosslinker
-
Ammonium persulfate (APS) initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator
-
Phosphate-buffered saline (PBS), sterile
Step-by-Step Protocol:
-
Preparation of Pre-gel Solution:
-
In a sterile conical tube, dissolve the desired amount of DMEAm monomer in PBS.
-
Add the MBAA crosslinker. The concentration can be varied to achieve different mechanical properties (see Table 1).
-
Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
Add the APS initiator to the pre-gel solution and mix thoroughly.
-
Add TEMED to accelerate the polymerization process. The solution will begin to gel.
-
Quickly transfer the solution into a mold of the desired shape (e.g., a petri dish or a custom-made mold).
-
-
Gelling and Purification:
-
Allow the solution to polymerize at room temperature for at least 1 hour, or until a solid gel is formed.
-
After polymerization, immerse the hydrogel in a large volume of sterile PBS to allow unreacted monomers and other reagents to diffuse out. Change the PBS solution every 12 hours for 2-3 days.
-
-
Sterilization and Storage:
-
The purified hydrogels can be sterilized by autoclaving or by incubation in 70% ethanol followed by extensive washing with sterile PBS.[12]
-
Store the sterile hydrogels in PBS at 4°C.
-
Table 1: Influence of Monomer and Crosslinker Concentration on Hydrogel Properties
| DMEAm Concentration (w/v) | MBAA Concentration (mol% to monomer) | Expected Mechanical Stiffness | Expected Swelling Ratio |
| 10% | 1% | Low | High |
| 10% | 5% | Medium | Medium |
| 20% | 1% | Medium-High | Medium-Low |
| 20% | 5% | High | Low |
Protocol: Electrospinning of p(DMEAm)-Based Nanofibrous Scaffolds
Electrospinning is a versatile technique used to produce nanofibrous scaffolds that mimic the fibrous nature of the native ECM.[13][14][15] This protocol outlines the fabrication of p(DMEAm)-based nanofibers, potentially blended with other polymers to improve properties like biodegradability.
Experimental Rationale: The key to successful electrospinning is the optimization of solution properties (viscosity, conductivity, and surface tension) and process parameters (voltage, flow rate, and collector distance).[14] Blending p(DMEAm) with a biodegradable polymer like poly(lactic acid) (PLLA) or poly(ε-caprolactone) (PCL) can create a scaffold that provides initial support and then degrades as new tissue forms.[16][17][18]
Materials:
-
Poly(N,N-dimethylacrylamide) (p(DMEAm))
-
A biodegradable polymer such as PLLA or PCL
-
A suitable solvent system (e.g., a mixture of chloroform and dimethylformamide)
-
Electrospinning apparatus
Step-by-Step Protocol:
-
Polymer Solution Preparation:
-
Dissolve p(DMEAm) and the biodegradable polymer in the chosen solvent system. The ratio of the polymers can be adjusted to control the degradation rate and mechanical properties.
-
Stir the solution for several hours at room temperature until a homogeneous solution is obtained. The viscosity of the solution is critical for fiber formation.
-
-
Electrospinning Setup:
-
Load the polymer solution into a syringe fitted with a blunt-tipped needle.
-
Mount the syringe on a syringe pump.
-
Position the needle a set distance from the collector (e.g., a grounded metal plate).
-
Connect a high-voltage power supply to the needle.
-
-
Fiber Deposition:
-
Set the desired flow rate on the syringe pump.
-
Apply a high voltage to the needle to initiate the formation of a Taylor cone and the ejection of a polymer jet.
-
The solvent evaporates as the jet travels to the collector, resulting in the deposition of solid nanofibers.
-
Continue the process until a scaffold of the desired thickness is formed.
-
-
Post-Processing:
-
Carefully remove the nanofibrous mat from the collector.
-
Dry the scaffold under vacuum to remove any residual solvent.
-
Sterilize the scaffold using an appropriate method such as ethylene oxide or UV irradiation.
-
Scaffold Characterization
Thorough characterization is essential to ensure the fabricated scaffolds meet the requirements for the intended tissue engineering application.[10][19]
Morphological Analysis using Scanning Electron Microscopy (SEM)
Protocol:
-
Cut a small piece of the scaffold and mount it on an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.
-
Image the scaffold using an SEM to visualize the pore structure of hydrogels or the fiber diameter and alignment of electrospun mats.[20]
Mechanical Testing
Protocol:
-
Prepare samples of a defined geometry (e.g., cylindrical for compression testing of hydrogels, or dog-bone shape for tensile testing of nanofiber mats).
-
Use a universal testing machine to perform either unconfined compression tests for hydrogels or tensile tests for nanofibrous scaffolds.[21]
-
From the resulting stress-strain curves, calculate key mechanical properties such as Young's modulus, ultimate tensile strength, and elongation at break.[22]
Cellular Applications: Seeding and Culture
The ultimate test of a tissue engineering scaffold is its ability to support cell attachment, proliferation, and function.[23]
Protocol: Cell Seeding on p(DMEAm) Scaffolds
This protocol provides a general method for seeding cells onto pre-formed scaffolds. The choice of static or dynamic seeding will depend on the cell type and the desired tissue outcome.
Experimental Rationale: Achieving a uniform cell distribution throughout the scaffold is crucial for the development of homogeneous tissue.[24][25] A two-step seeding process, where a concentrated cell suspension is first allowed to attach before adding more media, can improve seeding efficiency.[12][26]
Materials:
-
Sterile p(DMEAm)-based scaffold
-
Cell culture medium appropriate for the chosen cell type
-
A suspension of the desired cells at a known concentration
-
Sterile forceps and other cell culture instruments
Step-by-Step Protocol:
-
Scaffold Preparation:
-
Using sterile forceps, place the scaffold into a well of a non-treated cell culture plate.[26]
-
Pre-wet the scaffold by incubating it in cell culture medium for at least 30 minutes in a cell culture incubator (37°C, 5% CO2).
-
-
Cell Seeding:
-
Aspirate the pre-wetting medium from the scaffold.
-
Slowly and carefully pipette a small volume of a high-concentration cell suspension onto the top surface of the scaffold.[26][27] The volume should be just enough to be absorbed by the scaffold without excess pooling in the well.
-
Allow the cells to attach for 2-4 hours in the incubator.
-
-
Culturing the Construct:
-
After the initial attachment period, gently add fresh culture medium to the well to fully immerse the cell-seeded scaffold.[12]
-
Change the culture medium every 2-3 days.
-
The cell-scaffold constructs can be cultured for the desired period, with analysis of cell viability, proliferation, and differentiation performed at various time points.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows described in these application notes.
Diagram 1: p(DMEAm) Hydrogel Fabrication and Characterization Workflow
Caption: Workflow for p(DMEAm) hydrogel synthesis and subsequent characterization.
Diagram 2: Cell Seeding and Tissue Construct Development
Caption: Step-by-step process for seeding cells onto a scaffold and culturing the tissue construct.
Concluding Remarks
Poly(N,N-dimethylacrylamide) offers a versatile platform for the creation of advanced tissue engineering scaffolds. By carefully selecting the fabrication methodology and tuning the material properties, researchers can develop scaffolds tailored to specific tissue regeneration needs. The protocols and guidelines presented in these application notes provide a solid foundation for the successful application of p(DMEAm) in this exciting and rapidly evolving field.
References
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Application Notes and Protocols for N-(2,2-Dimethoxyethyl)methacrylamide in Stimuli-Responsive Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Monomer for Smart Drug Delivery
N-(2,2-Dimethoxyethyl)methacrylamide (DMEAm) is a functional monomer of significant interest in the development of stimuli-responsive nanoparticles for advanced drug delivery systems. Its unique chemical structure, featuring a hydrolyzable acetal group, provides a powerful tool for designing nanoparticles that can intelligently respond to acidic environments, such as those found in tumor microenvironments and endo-lysosomal compartments of cells. This pH-sensitivity allows for the targeted release of therapeutic payloads, enhancing efficacy while minimizing off-target effects. Furthermore, the poly(methacrylamide) backbone offers excellent biocompatibility, a critical attribute for in vivo applications.
This guide provides an in-depth exploration of the use of DMEAm in creating stimuli-responsive nanoparticles. We will delve into the underlying chemical principles, provide detailed protocols for synthesis and characterization, and discuss key applications in drug delivery.
The Core Principle: pH-Triggered Hydrolysis for On-Demand Payload Release
The key to DMEAm's utility lies in the acid-catalyzed hydrolysis of its dimethoxyethyl side chain. Under neutral physiological conditions (pH 7.4), the acetal group is stable, ensuring the integrity of the nanoparticle and the retention of its encapsulated cargo. However, upon exposure to an acidic environment (pH < 6.5), the acetal undergoes hydrolysis to reveal a reactive aldehyde group and release methanol. This transformation has a dual effect:
-
Increased Hydrophilicity: The conversion of the hydrophobic acetal to a more hydrophilic aldehyde and alcohol groups can disrupt the amphiphilic balance of the polymer, leading to the destabilization and disassembly of the nanoparticle structure. This disassembly triggers the release of the encapsulated drug.
-
Bio-conjugation Potential: The newly formed aldehyde groups can serve as chemical handles for the covalent conjugation of drugs, targeting ligands, or imaging agents, offering a platform for more complex and multifunctional nanoparticle designs.
This elegant mechanism allows for the creation of "smart" drug delivery systems that remain inert in the bloodstream and only become active upon reaching the acidic microenvironment of a tumor or after being internalized by cells into acidic endosomes.[1][2][3][4]
Synthesis of DMEAm-Based Nanoparticles: A Step-by-Step Guide
The synthesis of DMEAm-based nanoparticles typically involves the polymerization of the DMEAm monomer, often in combination with other monomers to form block copolymers that can self-assemble into nanoparticles in aqueous media. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method as it allows for precise control over the polymer's molecular weight and architecture, leading to well-defined nanoparticles with a narrow size distribution.[5][6][7][8]
Protocol 1: Synthesis of a DMEAm-Containing Diblock Copolymer via RAFT Polymerization
This protocol describes the synthesis of a diblock copolymer, for example, poly(N-(2-hydroxypropyl)methacrylamide)-b-poly(this compound) (p(HPMA)-b-p(DMEAm)), which can self-assemble into pH-responsive micelles.
Materials:
-
N-(2-hydroxypropyl)methacrylamide (HPMA)
-
This compound (DMEAm)
-
Chain Transfer Agent (CTA), e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD)
-
Initiator, e.g., 4,4'-Azobis(4-cyanovaleric acid) (ACVA)
-
Solvent: 1,4-Dioxane (anhydrous)
-
Anhydrous methanol
-
Diethyl ether (cold)
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware for inert atmosphere synthesis
Procedure:
-
Synthesis of the First Block (pHPMA macro-CTA):
-
In a Schlenk flask, dissolve HPMA, CPAD, and ACVA in anhydrous 1,4-dioxane. The molar ratio of [HPMA]:[CPAD]:[ACVA] should be carefully calculated to achieve the desired molecular weight (e.g., 50:1:0.1).
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Immerse the flask in a preheated oil bath at 70°C and stir for the calculated reaction time (e.g., 6-8 hours) to achieve high monomer conversion.
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the resulting pHPMA macro-CTA by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Isolate the polymer by centrifugation or filtration and dry under vacuum.
-
Characterize the pHPMA macro-CTA by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm its structure and purity.
-
-
Synthesis of the Diblock Copolymer (p(HPMA)-b-p(DMEAm)):
-
In a new Schlenk flask, dissolve the purified pHPMA macro-CTA and DMEAm monomer in anhydrous methanol. The molar ratio of [DMEAm]:[pHPMA macro-CTA] will determine the length of the second block.
-
Add a fresh amount of initiator (ACVA), typically at a ratio of [pHPMA macro-CTA]:[ACVA] of 3:1.
-
Deoxygenate the solution as described previously.
-
Conduct the polymerization at 60°C for a predetermined time (e.g., 12-24 hours).
-
Terminate the reaction and purify the diblock copolymer using the same precipitation method with cold diethyl ether.
-
Dry the final p(HPMA)-b-p(DMEAm) diblock copolymer under vacuum.
-
Causality Behind Experimental Choices:
-
RAFT Polymerization: This technique is chosen for its ability to produce polymers with controlled molecular weights and narrow distributions, which is crucial for predictable self-assembly into uniform nanoparticles.[5][6][7][8]
-
Choice of Monomers: HPMA is a well-established, biocompatible, and hydrophilic monomer that forms the stabilizing corona of the nanoparticle. DMEAm provides the pH-responsive core.
-
Solvent Selection: 1,4-Dioxane and methanol are good solvents for the monomers and polymers, and their anhydrous nature is important to prevent premature hydrolysis of the DMEAm monomer.
-
Inert Atmosphere: The removal of oxygen is critical to prevent termination reactions by oxygen radicals, which would lead to a loss of control over the polymerization.
Formation and Characterization of Stimuli-Responsive Nanoparticles
Once the amphiphilic block copolymer is synthesized, nanoparticles can be formed through self-assembly in an aqueous environment.
Protocol 2: Self-Assembly of p(HPMA)-b-p(DMEAm) into Micellar Nanoparticles
Materials:
-
p(HPMA)-b-p(DMEAm) diblock copolymer
-
Organic solvent (e.g., Dimethylformamide - DMF)
-
Deionized water or Phosphate Buffered Saline (PBS, pH 7.4)
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
Procedure:
-
Dissolve the p(HPMA)-b-p(DMEAm) copolymer in a small amount of DMF (e.g., 10 mg/mL).
-
Add deionized water or PBS (pH 7.4) dropwise to the polymer solution under gentle stirring. The addition of the aqueous phase will induce the self-assembly of the amphiphilic block copolymers into micelles, with the hydrophobic p(DMEAm) block forming the core and the hydrophilic p(HPMA) block forming the corona.
-
Transfer the resulting solution to a dialysis membrane and dialyze against deionized water or PBS for 24-48 hours to remove the organic solvent. Change the dialysis buffer frequently.
-
The resulting aqueous solution contains the self-assembled nanoparticles.
Visualization of the Nanoparticle Formation and pH-Responsive Disassembly:
Caption: Workflow of nanoparticle self-assembly and pH-triggered disassembly.
Characterization of DMEAm-Based Nanoparticles
A thorough characterization of the synthesized nanoparticles is essential to ensure their quality and predict their in vivo behavior.
| Parameter | Technique | Purpose | Expected Results |
| Size and Size Distribution | Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in solution. | Monodisperse population with a size range of 50-200 nm and a PDI < 0.2. |
| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | To visualize the shape and size of the nanoparticles. | Spherical morphology consistent with micellar structures. |
| pH-Responsiveness | DLS at different pH values | To confirm the disassembly of nanoparticles in acidic conditions. | A significant decrease in scattering intensity and an increase in PDI at pH < 6.5, indicating nanoparticle breakdown. |
| Hydrolysis Confirmation | ¹H NMR Spectroscopy | To monitor the hydrolysis of the acetal group by observing the disappearance of the methoxy protons and the appearance of an aldehyde proton signal. | Changes in the NMR spectrum consistent with acetal hydrolysis at acidic pH. |
| Surface Charge | Zeta Potential Measurement | To determine the surface charge of the nanoparticles, which influences their stability and interaction with biological systems. | Near-neutral or slightly negative zeta potential at physiological pH. |
Application in Drug Delivery: A Protocol for Doxorubicin Loading and Release
DMEAm-based nanoparticles are excellent candidates for the delivery of hydrophobic anticancer drugs like Doxorubicin (DOX).
Protocol 3: Loading of Doxorubicin into DMEAm Nanoparticles
Materials:
-
p(HPMA)-b-p(DMEAm) diblock copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Deionized water or PBS (pH 7.4)
-
Dialysis membrane
Procedure:
-
Dissolve DOX·HCl in DMF and add a slight excess of TEA to neutralize the hydrochloride salt, forming the hydrophobic free base of DOX.
-
Dissolve the p(HPMA)-b-p(DMEAm) copolymer in a separate portion of DMF.
-
Mix the DOX solution with the polymer solution and stir for several hours to allow for the encapsulation of DOX within the forming micellar cores.
-
Proceed with the self-assembly process by adding water or PBS and subsequent dialysis as described in Protocol 2. The dialysis will also remove any unloaded drug.
-
Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectrophotometry or fluorescence spectroscopy by measuring the amount of DOX in the nanoparticles.
Visualization of the Drug Loading and Release Process:
Caption: Drug loading into and release from DMEAm-based nanoparticles.
Protocol 4: In Vitro pH-Triggered Drug Release Study
Procedure:
-
Prepare solutions of the DOX-loaded nanoparticles in buffers of different pH values (e.g., pH 7.4 and pH 5.5).
-
Place the solutions in a dialysis bag and immerse them in a larger volume of the corresponding buffer at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots from the external buffer and measure the concentration of released DOX using fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time for each pH.
Expected Results:
A significantly faster and more extensive release of doxorubicin will be observed at pH 5.5 compared to pH 7.4, demonstrating the pH-responsive nature of the drug delivery system.[1][9][10][11][12][13][14]
Potential for Thermo-Responsiveness
While the primary stimulus for DMEAm-based nanoparticles is pH, the poly(acrylamide) backbone suggests the potential for thermo-responsive behavior. Polymers such as poly(N,N-bis(2-methoxyethyl)acrylamide), which is structurally similar to poly(DMEAm), exhibit a Lower Critical Solution Temperature (LCST).[15][16][17][18] This means they are soluble in water below a certain temperature and become insoluble above it. This property could be exploited to create dual-responsive nanoparticles that release their payload in response to both a decrease in pH and an increase in temperature, offering another layer of control for targeted drug delivery, particularly in combination with hyperthermia treatments. Further research is needed to fully characterize the thermo-responsive properties of poly(DMEAm) and its copolymers.
Conclusion and Future Perspectives
This compound is a highly promising monomer for the fabrication of advanced, stimuli-responsive nanoparticles. The ability to create nanoparticles that are stable at physiological pH and release their therapeutic cargo in response to the acidic conditions of diseased tissues holds immense potential for improving the efficacy and safety of various therapies, particularly in oncology. The straightforward synthesis of DMEAm-based polymers via controlled radical polymerization techniques like RAFT, coupled with their predictable self-assembly and stimuli-responsive behavior, makes them an attractive platform for researchers and drug development professionals. Future work will likely focus on the development of multifunctional nanoparticles that combine pH-responsiveness with other targeting strategies and imaging capabilities to create truly personalized nanomedicines.
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- 11. Advances in nanoparticle-based doxorubicin delivery: precision strategies for targeted treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Scholars@Duke publication: Nanoparticle formulation improves doxorubicin efficacy by enhancing host antitumor immunity. [scholars.duke.edu]
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- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thermoresponsive Behaviors of Poly(N-methacryloyl glycinamide) and Poly(N-acryloyl glycinamide): Effect of Methacrylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Polymerization of N-(2,2-Dimethoxyethyl)methacrylamide
Welcome to the technical support center for N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymerizing this versatile monomer. Incomplete polymerization can be a significant hurdle, leading to low yields, inconsistent material properties, and delays in research. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues encountered during the polymerization of DMAEMA.
Troubleshooting Guide: Diagnosing and Resolving Incomplete Polymerization
This section is structured in a question-and-answer format to directly address specific problems you may be facing in the lab.
Question 1: My polymerization of this compound is not initiating or is extremely slow. What are the likely causes and how can I fix this?
Answer:
Failure to initiate or a significantly retarded polymerization is one of the most common issues. The root cause often lies in the presence of inhibitors or suboptimal initiation conditions.
Possible Causes & Solutions:
-
Presence of Inhibitors: Commercial monomers are shipped with inhibitors like monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage.[1] These inhibitors are highly effective at scavenging the free radicals necessary to start the polymerization process. If not removed, they can lead to long induction periods or complete inhibition of the reaction.[1]
-
Solution: It is crucial to remove the inhibitor immediately before use. The most common and effective method is to pass the monomer through a column of activated basic alumina.
-
-
Dissolved Oxygen: Oxygen is a potent radical scavenger and can significantly inhibit free-radical polymerization.
-
Solution: Thoroughly degas your reaction mixture. Common techniques include:
-
Freeze-pump-thaw cycles: This is one of the most effective methods for removing dissolved oxygen. It is recommended to perform at least three cycles.
-
Inert gas sparging: Purging the reaction mixture with a high-purity inert gas, such as argon or nitrogen, for an extended period can also be effective.[2]
-
-
-
Inefficient Initiator or Incorrect Temperature: The choice of initiator and the reaction temperature are intrinsically linked. Thermal initiators, like 2,2′-azobisisobutyronitrile (AIBN), require a specific temperature range to decompose and generate radicals at an appropriate rate.
-
Solution: Ensure your chosen initiator is suitable for your reaction temperature. For instance, AIBN is commonly used at temperatures around 60-80 °C.[2] If your experimental setup requires a lower temperature, consider a redox initiation system.
-
Experimental Protocol: Inhibitor Removal using a Basic Alumina Column
-
Prepare the column: Pack a glass chromatography column with activated basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer.
-
Elute the monomer: Gently pour the this compound onto the top of the alumina bed.
-
Collect the purified monomer: Allow the monomer to pass through the column under gravity or with gentle positive pressure from an inert gas. Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Immediate Use: The inhibitor-free monomer is prone to spontaneous polymerization and should be used immediately.[1] If short-term storage is absolutely necessary, it should be under refrigeration (2-8°C) in the dark and under an inert atmosphere.[1]
Question 2: My polymerization starts, but the conversion stalls at a low to moderate level. What could be causing this premature termination?
Answer:
Stalled polymerization, where the reaction proceeds for a time and then stops before reaching high conversion, can be particularly frustrating. This issue often points to problems with reagent purity, side reactions, or, in the case of controlled radical polymerization techniques, catalyst deactivation.
Possible Causes & Solutions:
-
Monomer Impurities: Impurities in the monomer can act as chain transfer agents or inhibitors, leading to premature termination of growing polymer chains.[3] The presence of even small amounts of impurities can significantly reduce the final molecular weight and conversion.[3]
-
Solution: Ensure the purity of your monomer. If you suspect impurities, consider purifying the monomer by vacuum distillation in addition to inhibitor removal.
-
-
Hydrolysis of the Acetal Group: The N-(2,2-dimethoxyethyl) group contains an acetal functionality. Under acidic conditions, this group can hydrolyze to form an aldehyde and methanol. The resulting aldehyde can potentially interfere with the polymerization process. While standard free-radical polymerizations are often conducted under neutral conditions, the presence of acidic impurities could trigger this side reaction.
-
In controlled/living radical polymerization (e.g., ATRP):
-
Catalyst Deactivation: In Atom Transfer Radical Polymerization (ATRP), the catalyst can be sensitive to side reactions. For (meth)acrylamides, it has been reported that the polymerization may reach a limited conversion due to the loss of activity of the catalytic system rather than the loss of active chain ends.[4]
-
Solution: Increasing the catalyst-to-initiator ratio may help drive the polymerization to higher conversions.[4]
-
-
Ligand Complexation: The amide group of the monomer or polymer can coordinate with the copper catalyst, potentially altering its reactivity and leading to a loss of control.
-
Troubleshooting Workflow for Stalled Polymerization
Caption: Troubleshooting workflow for incomplete polymerization.
Frequently Asked Questions (FAQs)
This section delves into the scientific principles behind the common issues with this compound polymerization.
Q1: Why is this compound considered a challenging monomer to polymerize compared to standard methacrylates?
A1: The challenges associated with this monomer stem from its specific chemical structure:
-
Steric Hindrance: this compound is an N,N-disubstituted methacrylamide. The presence of the bulky N-(2,2-dimethoxyethyl) group, in addition to the α-methyl group characteristic of all methacrylamides, creates significant steric hindrance around the vinyl group. This steric bulk can impede the approach of propagating radical chains, potentially leading to a lower rate of polymerization compared to less substituted monomers. It is a known phenomenon that N,N-disubstituted methacrylamides can exhibit relatively low reactivity in homopolymerization due to steric hindrance.[5]
-
Potential for Side Reactions: The dimethoxyethyl side chain introduces an acetal group, which is sensitive to hydrolysis under acidic conditions. While the amide bond itself is more resistant to hydrolysis than the ester bond in analogous methacrylates, the presence of the acetal adds another potential pathway for degradation of the monomer, which could interfere with the polymerization process.[6]
Q2: I am using a controlled radical polymerization technique (ATRP or RAFT). Are there any specific considerations for this compound?
A2: Yes, controlled radical polymerization of this monomer requires special attention.
-
For Atom Transfer Radical Polymerization (ATRP): The polymerization of (meth)acrylamides via ATRP can be problematic.[7][8] The amide functionality can coordinate with the copper catalyst, which can stabilize the radical on the growing polymer chain. This stabilization can slow down the deactivation step in the ATRP equilibrium, leading to a higher concentration of active radicals and an increased likelihood of termination reactions. This often results in poor control over the polymerization, leading to broad molecular weight distributions and incomplete reactions.[7] Some studies have reported limited conversion in the ATRP of N,N-dimethylacrylamide, a structurally similar monomer, attributing it to the deactivation of the catalytic system.[4]
-
For Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is often a more suitable technique for the controlled polymerization of methacrylamides.[9] The choice of the RAFT agent (or chain transfer agent, CTA) is critical for success. Trithiocarbonates and dithiobenzoates are generally effective for methacrylate and methacrylamide polymerizations.[2] It is essential to consult compatibility charts to select the appropriate RAFT agent for your specific monomer and reaction conditions.
Q3: How does the purity of this compound impact the polymerization outcome?
A3: Monomer purity is paramount for achieving successful and reproducible polymerization. Impurities can have several detrimental effects:
-
Inhibition or Retardation: As discussed, inhibitors added for stabilization must be removed. Other impurities can also act as radical scavengers.
-
Chain Transfer: Some impurities can act as chain transfer agents, which will terminate a growing polymer chain and initiate a new, shorter one. This leads to a decrease in the overall molecular weight of the polymer and can contribute to a broader molecular weight distribution.
-
Side Reactions: Impurities, especially acidic or basic ones, can catalyze side reactions such as the hydrolysis of the acetal or amide groups.
The presence of even small amounts of impurities can significantly impact the degree of polymerization and the overall success of the reaction.[3] Therefore, starting with a highly pure, inhibitor-free monomer is a critical first step.
Summary of Key Troubleshooting Parameters
| Problem | Potential Cause | Primary Solution | Secondary Actions |
| No/Slow Initiation | Inhibitor in monomer | Remove inhibitor (basic alumina column) | Ensure thorough degassing (freeze-pump-thaw) |
| Dissolved Oxygen | Degas reaction mixture | Check initiator/temperature compatibility | |
| Inefficient Initiator | Use appropriate initiator for the temperature | Consider a redox initiation system for low temperatures | |
| Stalled Polymerization | Monomer Impurities | Purify monomer (e.g., vacuum distillation) | Verify solvent purity |
| Catalyst Deactivation (ATRP) | Increase catalyst/initiator ratio | Choose a more robust ligand | |
| Acetal Hydrolysis | Ensure neutral reaction conditions | Check for and remove acidic impurities |
Logical Relationship of Polymerization Components and Potential Issues
Caption: Key factors influencing the outcome of DMAEMA polymerization.
References
-
Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. (2023). PMC - NIH. [Link]
-
Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. (2000). Macromolecules. [Link]
-
Additional Monomers. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]
-
This compound. PubChem. [Link]
-
Copolymerization ofN,N-Dimethylacrylamide withn-Butyl Acrylate via Atom Transfer Radical Polymerization. (2000). ResearchGate. [Link]
-
Methacrylamide polymers with hydrolysis-sensitive cationic side groups as degradable gene carriers. (2006). PubMed. [Link]
-
Synthesis and free-radical polymerization of water-soluble acrylamide monomers. (2004). ResearchGate. [Link]
-
Propagation Kinetics of the Radical Polymerization of Methylated Acrylamides in Aqueous Solution. (2009). ResearchGate. [Link]
-
Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. (2012). ResearchGate. [Link]
-
Atom Transfer Radical Polymerization of 2-Hydroxyethyl Methacrylate. (1999). Macromolecules. [Link]
-
Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. (2011). Polymer Chemistry. [Link]
-
Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the ethyleneglycolether motifs. (2016). ResearchGate. [Link]
-
Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP. (2015). RSC Publishing. [Link]
-
Lawrence Berkeley Laboratory. (1992). eScholarship. [Link]
-
Hydrolysis of polyacrylamide and acrylic acid-acrylamide copolymers. (1962). ResearchGate. [Link]
-
Polymerization Kinetics of Poly(2-Hydroxyethyl Methacrylate) Hydrogels and Nanocomposite Materials. (2020). MDPI. [Link]
-
Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. (2021). ResearchGate. [Link]
-
Alkaline Hydrolysis of Polyacrylamide and Study on Poly(acrylamide-co-sodium acrylate) Properties. (2007). ResearchGate. [Link]
-
Effect of side-group methylation on the performance of methacrylamides and methacrylates for dentin hybridization. (2018). PMC - NIH. [Link]
-
RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity. (2022). MDPI. [Link]
-
Influences of monomer self-association on the radical solution homopolymerization of N-acrylamide. (2016). ResearchGate. [Link]
-
block-N-hydroxyethyl. (2022). Polymers. [Link]
-
RAFT polymerization of N,N-diethylacrylamide: Influence of chain transfer agent and solvent on kinetics and induction period. (2011). ResearchGate. [Link]
-
Atom transfer radical polymerization of 2-hydroxyethyl methacrylate and 2-(N,N-dimethylamino)ethyl methacrylate in aqueous homogeneous media: Synthesis and mechanistic studies. (2004). ResearchGate. [Link]
-
Photoelastic behavior of poly(methacrylamide) and poly(methacrylamide-co-2-hydroxyethyl methacrylate) gels. (1983). ResearchGate. [Link]
-
N-alkyl-N-(phosphonoethyl) substituted (meth)acrylamides – new adhesive monomers for self-etching self-priming one part dental adhesive. (2009). ResearchGate. [Link]
-
Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. (2023). MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Additional Monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Effect of side-group methylation on the performance of methacrylamides and methacrylates for dentin hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: RAFT Polymerization of N-(2,2-Dimethoxyethyl)methacrylamide (DMAEAm)
Welcome to the technical support center for the RAFT polymerization of N-(2,2-Dimethoxyethyl)methacrylamide (DMAEAm). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this polymerization and troubleshoot common issues. My aim is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Introduction: The Promise and Pitfalls of Poly(DMAEAm)
This compound (DMAEAm) is a valuable monomer for creating well-defined polymers with protected aldehyde functionalities. The beauty of the dimethoxyethyl group lies in its role as an acetal, which shields the reactive aldehyde during the rigors of polymerization.[1] Subsequent, intentional deprotection via acid hydrolysis reveals the aldehyde, providing a versatile handle for bioconjugation, drug delivery systems, and advanced materials.[1][2]
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is the method of choice for synthesizing these polymers, offering excellent control over molecular weight and architecture. However, like any specialized chemical process, it comes with its own set of challenges. This guide will address the most common side reactions and experimental hurdles you may encounter.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section is formatted to help you quickly identify a problem, understand its cause, and implement a solution.
Issue 1: Premature Acetal Hydrolysis - Unmasking the Aldehyde Too Soon
Symptoms:
-
Appearance of a new peak in ¹H NMR corresponding to an aldehyde proton (~9-10 ppm).
-
Inconsistent polymerization kinetics or unexpected changes in reaction mixture viscosity.
-
Broadening of the molecular weight distribution (PDI > 1.3).
-
Gelation of the reaction mixture in some cases.
Root Cause Analysis:
The acetal group of DMAEAm is stable under neutral and basic conditions but is susceptible to acid-catalyzed hydrolysis.[3][4] The presence of even catalytic amounts of acid in the presence of water can initiate the deprotection to reveal the aldehyde.
DOT Diagram: Acetal Hydrolysis of DMAEAm
Caption: Acid-catalyzed hydrolysis of the DMAEAm monomer.
Solutions & Preventative Measures:
| Strategy | Rationale | Experimental Protocol |
| pH Control | Maintain a neutral or slightly basic reaction medium to prevent protonation of the acetal oxygens. | For aqueous polymerizations, use a buffer system such as phosphate-buffered saline (PBS) at pH 7.4. For organic solvents, ensure they are free from acidic impurities. |
| Choice of RAFT Agent | Some RAFT agents, like 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), are acidic. | Opt for a non-acidic RAFT agent such as 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC). If an acidic RAFT agent is necessary, consider deprotonating it with a non-nucleophilic base before adding the monomer. |
| Solvent Purity | Trace amounts of acid in solvents can be sufficient to catalyze hydrolysis. | Use freshly distilled or high-purity anhydrous solvents. |
| Initiator Selection | Initiators that produce acidic byproducts can lower the pH of the reaction. | 2,2'-Azobis(2-methylpropionitrile) (AIBN) is a good choice as it does not produce acidic byproducts. |
Issue 2: Low Monomer Conversion or Slow Polymerization Rate
Symptoms:
-
Monomer conversion, as measured by NMR or gravimetry, is significantly lower than expected for the reaction time.
-
The polymerization stalls before reaching high conversion.
Root Cause Analysis:
Low conversion is a frequent issue in RAFT polymerization and can be attributed to several factors, including poor choice of RAFT agent, insufficient radical flux, or the presence of inhibitors.[1][5]
Solutions & Optimization Strategies:
| Parameter | Underlying Principle | Recommendations |
| RAFT Agent (CTA) | The transfer constant of the CTA for methacrylamides should be high to ensure rapid pre-equilibrium and efficient chain growth. | Trithiocarbonates are generally effective for methacrylamides. The choice of the R and Z groups on the CTA is crucial for modulating reactivity. |
| Initiator Concentration | A continuous supply of radicals is necessary to drive the polymerization forward.[5] | A CTA to initiator ratio of 5:1 to 10:1 is a good starting point. If conversion is low, consider increasing the initiator concentration slightly. |
| Temperature | Temperature affects the decomposition rate of the initiator and the RAFT equilibrium constants. | For AIBN, a typical temperature range is 60-80°C. Increasing the temperature will increase the rate of initiation and polymerization. |
| Oxygen Inhibition | Oxygen is a potent radical scavenger and will inhibit polymerization.[1] | The reaction mixture must be thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by purging with an inert gas (N₂ or Ar) for at least 30 minutes.[6][7] |
Issue 3: High Polydispersity (PDI) or Bimodal Molecular Weight Distribution
Symptoms:
-
Gel Permeation Chromatography (GPC) trace shows a broad peak (PDI > 1.3).
-
A shoulder or a distinct second peak is observed in the GPC trace, often at a higher or lower molecular weight.[8]
Root Cause Analysis:
A high PDI indicates a loss of control over the polymerization. This can be due to an imbalance in the rates of initiation and propagation, termination reactions, or issues with the RAFT agent's efficacy.
DOT Diagram: The RAFT Equilibrium
Caption: The core equilibrium of the RAFT process.
Troubleshooting Table for High PDI:
| Potential Cause | Explanation | Suggested Action |
| Poor RAFT Agent Choice | A low transfer constant for the monomer results in slow entry into the RAFT equilibrium, leading to a population of chains formed by conventional free radical polymerization. | Select a RAFT agent known to be effective for methacrylamides. Consult literature for recommended CTAs. |
| High Initiator Concentration | An excess of primary radicals can lead to irreversible termination reactions, broadening the PDI.[9] | Decrease the initiator concentration. A higher [CTA]/[Initiator] ratio generally provides better control. |
| High Temperature | Very high temperatures can increase the rate of termination reactions relative to propagation. | Optimize the reaction temperature. While higher temperatures increase the rate, excessive heat can be detrimental to control. |
| Long Reaction Times | At very high conversions, the concentration of propagating radicals decreases, making termination reactions more probable. | Monitor the polymerization and aim for a target conversion rather than a fixed time. Consider stopping the reaction at 80-90% conversion for optimal control. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the RAFT polymerization of DMAEAm?
Both organic and aqueous solvents can be used. For organic systems, 1,4-dioxane and DMF are common choices.[10] If using an aqueous system, it is critical to buffer the solution to a neutral pH (e.g., pH 7.4) to prevent acetal hydrolysis.
Q2: How do I remove the RAFT agent's color from my final polymer?
The characteristic color (often yellow or pink) is due to the thiocarbonylthio group of the RAFT agent. This end-group can be removed post-polymerization through several methods, including:
-
Aminolysis: Reaction with an excess of a primary amine.
-
Radical-induced reduction: Using a radical initiator in the presence of a reducing agent.
-
Thermolysis: Heating the polymer to high temperatures, though this can risk polymer degradation.[11]
Q3: How do I perform the deprotection of the acetal group to get the aldehyde?
After purifying your poly(DMAEAm), you can deprotect the acetal by dissolving the polymer in an acidic aqueous solution. A common method is to use a mixture of an organic solvent (like acetone or THF) and dilute HCl or formic acid, stirring at room temperature until the deprotection is complete, which can be monitored by ¹H NMR.[3]
Q4: Can I use thermal initiation for my polymerization?
Yes, thermal initiators like AIBN or V-50 (for aqueous systems) are standard for RAFT polymerizations.[7] The choice of initiator should be based on its half-life at the desired reaction temperature and its solubility in your chosen solvent.
Experimental Protocol: A General Procedure for RAFT Polymerization of DMAEAm
Materials:
-
This compound (DMAEAm)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) (or other suitable RAFT agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous 1,4-dioxane (or other suitable solvent)
-
Schlenk flask, rubber septum, needles, and inert gas line (N₂ or Ar)
Procedure:
-
In a Schlenk flask, dissolve DMAEAm (e.g., 1 g, 5.77 mmol), CPDTC (e.g., 19.9 mg, 0.0577 mmol, for a target DP of 100), and AIBN (e.g., 1.9 mg, 0.0115 mmol, for a [CTA]/[I] ratio of 5) in 1,4-dioxane (e.g., 5 mL).
-
Seal the flask with a rubber septum.
-
Deoxygenate the solution by subjecting it to three freeze-pump-thaw cycles.
-
After the final thaw, backfill the flask with an inert gas.
-
Place the flask in a preheated oil bath at 70°C and stir.
-
Monitor the reaction by taking aliquots at regular intervals to determine monomer conversion via ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
-
Characterize the polymer by GPC (for Mn and PDI) and ¹H NMR.
References
- Application Notes and Protocols for the Synthesis of Aldehyde-Functionalized Polymers using N-(2,2-dimethoxyethyl)prop-2-enamide. BenchChem.
- Kinetics and Molecular Weight Control of the Polymerization of Acrylamide via RAFT. Macromolecules - ACS Publications.
- Troubleshooting low conversion in RAFT polymerization of acrylamide. Benchchem.
- Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI.
- Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. ResearchGate.
- Acetal Protecting Group & Mechanism. Total Synthesis.
- Aldehyde-functional polycarbonates as reactive platforms. PMC - NIH.
- RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide). NIH.
- Controlled polymerization of 2-(diethylamino)ethyl methacrylate and its block copolymer with N-Lsopropylacrylamide by RAFT polymerization. ResearchGate.
- Dimethyl Acetals. Organic Chemistry Portal.
- Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. PMC.
- I faced problem in RAFT polymerization of Azo compound (acrylamide), as each time I found almost 100% monomer unreacted. ResearchGate.
- RAFT-Based Polymers for Click Reactions. PMC - NIH.
- Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. Polymer Chemistry (RSC Publishing).
- Microwave-assisted RAFT polymerization of N-(2-hydroxypropyl) methacrylamide and its relevant copolymers. ResearchGate.
- The Influence of Synthesis Method on Characteristics of Buffer and Organic Solutions of Thermo- and pH-Responsive Poly(N-[3-(diethylamino)propyl]methacrylamide)s. MDPI.
- Tips for optimizing a RAFT polymerization. Reddit.
- RAFT Polymerization - Reaction Setup. YouTube.
- Typical Procedures for Polymerizing via RAFT. Sigma-Aldrich.
- Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Aldehyde-functional polycarbonates as reactive platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. New Aldehyde-Functional Methacrylic Water-Soluble Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biodegradable Covalently Crosslinked Poly[ N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20140060763A1 - Aldehyde-functionalized polymers with enhanced stability - Google Patents [patents.google.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Broad molecular weight distribution in poly(DMEAm) synthesis
Welcome to the technical support center for the synthesis of poly(N,N-dimethylaminoethyl methacrylate), or poly(DMEAm). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving well-defined polymers with a narrow molecular weight distribution (MWD). Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in established polymer chemistry principles to help you diagnose problems and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical target polydispersity index (PDI) for a well-controlled polymerization of DMEAm?
A1: For a successful controlled/"living" radical polymerization (CRP) of DMEAm, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP), a narrow molecular weight distribution is a key indicator of control. Generally, a polydispersity index (PDI or Đ) value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the polymerization process.[1][2] Values significantly higher than this suggest a loss of control, which could be due to a variety of factors discussed in our troubleshooting guide.
Q2: My GPC trace for poly(DMEAm) shows significant tailing towards the low molecular weight region, even with a seemingly successful polymerization. What could be the cause?
A2: This is a common artifact when analyzing amine-containing polymers like poly(DMEAm) via Gel Permeation Chromatography (GPC). The tertiary amine groups on the polymer can interact with the stationary phase of the GPC column, leading to adsorption and an apparent tailing at lower molecular weights.[3] To mitigate this, it is often necessary to add a small amount of an amine, such as triethylamine (typically ~1 vol%), to the GPC eluent (e.g., DMF or THF).[3] This competitive binding minimizes the interaction of your polymer with the column, providing a more accurate representation of the molecular weight distribution.
Q3: Can I polymerize DMEAm in an aqueous solution? What are the potential complications?
A3: Yes, aqueous RAFT and ATRP of amine-containing monomers are possible and often desirable for biomedical applications.[4] However, this approach introduces specific challenges. The RAFT agent can be susceptible to hydrolysis and aminolysis, which can lead to a loss of chain-end fidelity and reduced control over the polymerization.[5] Furthermore, the monomer itself, DMEAm, can undergo hydrolysis, especially at pH values above 6.0, to form methacrylic acid (MAA) and 2-(dimethylamino)ethanol.[6] This not only changes the monomer composition but can also affect the polymerization kinetics and the final polymer structure.[6] Careful control of pH and temperature is therefore critical.
Q4: Why is the choice of solvent important for the ATRP of DMEAm?
A4: The solvent plays a crucial role in ATRP by affecting the solubility of the copper catalyst complex. For the ATRP of DMEAm, polar solvents such as anisole, butyl acetate, or dichlorobenzene are generally effective because they can solubilize the copper catalyst, leading to a homogeneous and controlled polymerization.[3] In contrast, nonpolar solvents like toluene are poor choices because the low solubility of the catalyst results in a slow and poorly controlled reaction.[3]
Troubleshooting Guide: Broad Molecular Weight Distribution
A broad molecular weight distribution or a high PDI is a primary indicator that your controlled polymerization is not proceeding as expected. Below, we break down common problems, their underlying causes, and actionable solutions.
Problem 1: High PDI with a Unimodal, Broad GPC Peak
This is often a sign of poor control over the polymerization, where termination or irreversible chain transfer reactions are significant.[7]
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Suggested Solution |
| Inhibitor Presence (e.g., Oxygen) | Oxygen is a radical scavenger and can inhibit the polymerization, leading to a long induction period and poor initiation efficiency. This results in a population of chains that do not start growing at the same time, broadening the MWD.[8] | Protocol: Thoroughly degas the reaction mixture. Use a minimum of three freeze-pump-thaw cycles for the most effective oxygen removal. Alternatively, purge the sealed reaction vessel with a high-purity inert gas (Argon or Nitrogen) for at least 30-60 minutes before heating. |
| Inappropriate RAFT Agent (CTA) | The efficacy of a RAFT polymerization depends on the high reactivity of the C=S bond in the Chain Transfer Agent (CTA) towards the propagating radical. If the CTA is not suitable for methacrylates, the chain transfer equilibrium will be slow, mimicking a conventional free radical polymerization and resulting in a broad PDI.[5][8] | Recommendation: For methacrylates like DMEAm, trithiocarbonates and dithiobenzoates are generally effective.[8] Consult RAFT agent compatibility charts to ensure you have selected an appropriate CTA for your monomer. |
| Suboptimal [CTA]/[Initiator] Ratio | The ratio of CTA to initiator is critical for maintaining control. If the initiator concentration is too high, it generates a large number of radicals that can lead to irreversible termination before the RAFT equilibrium is established.[9] This results in "dead" polymer chains that are not under RAFT control. | Recommendation: A typical starting point for the [CTA]/[Initiator] ratio is between 5:1 and 10:1. If you observe a high PDI, consider increasing this ratio to favor the RAFT process over termination.[5] |
| High Polymerization Temperature | Elevated temperatures increase the rate of all reactions, including undesirable termination and side reactions. This can lead to a loss of the "living" character of the polymerization.[8] | Recommendation: While DMEAm polymerization can be conducted at various temperatures, if you are experiencing a broad PDI, consider lowering the reaction temperature.[3] For ATRP, well-controlled polymerizations of DMEAm can even be achieved at room temperature.[3] |
Problem 2: Bimodal or Multimodal Molecular Weight Distribution in GPC
A bimodal distribution indicates the presence of at least two distinct polymer populations, which points to specific mechanistic issues.
Logical Troubleshooting Flow for Bimodal Distributions
Caption: Troubleshooting logic for bimodal GPC results.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Suggested Solution |
| High Molecular Weight Shoulder | This often arises from an initial burst of initiation that is too rapid for the RAFT agent to control, leading to some chains propagating via conventional free radical polymerization.[10] These uncontrolled chains terminate, forming a high molecular weight, "dead" polymer population. | Protocol: 1. Lower the Temperature: Reducing the reaction temperature will slow the decomposition of the initiator, allowing the RAFT equilibrium to be established more effectively.[10] 2. Increase [CTA]/[Initiator] Ratio: A higher concentration of CTA will more effectively trap the initial radicals, leading to better control.[5] |
| Low Molecular Weight Shoulder | A peak at the low molecular weight end can indicate incomplete initiation or retardation. Some RAFT agents may not be fully consumed, or the polymerization may stall, leaving behind a population of shorter chains.[10] This can be exacerbated by low monomer concentration. | Recommendation: 1. Increase Monomer Concentration: Higher monomer concentration can help drive the polymerization forward and ensure that all chains propagate more uniformly.[5] 2. Optimize Solvent: Ensure that the monomer, polymer, and CTA are all well-solvated. Poor solubility can hinder the reaction.[11] |
| Side Reactions with CTA (Aminolysis) | The tertiary amine of the DMEAm monomer can, in some cases, react with certain types of CTAs (especially dithiobenzoates), leading to their degradation. This loss of active chain ends results in a population of dead chains and a loss of control.[5] | Recommendation: If aminolysis is suspected, consider switching to a more robust CTA, such as a trithiocarbonate, which is generally less susceptible to this side reaction. |
Problem 3: Polymerization Stalls at Low Conversion
If the reaction stops before reaching the desired monomer conversion, it can lead to a product with a broad MWD because the chains have not grown to their target length.
Workflow for Diagnosing Stalled Polymerization
Caption: Diagnostic workflow for stalled polymerizations.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Suggested Solution |
| Monomer/Solvent Impurities | Impurities, including residual inhibitor from the monomer as supplied, can quench radicals and halt the polymerization. | Protocol: Purify the DMEAm monomer before use by passing it through a column of basic alumina to remove the inhibitor.[8] Ensure solvents are of high purity and are properly dried and degassed. |
| Excessive [CTA]/[Initiator] Ratio | While a high ratio is good for control, an excessively high ratio can lead to retardation, where the concentration of radicals is too low to sustain propagation at a reasonable rate.[8] | Recommendation: If your polymerization is stalling and your [CTA]/[Initiator] ratio is very high (e.g., >10:1), try reducing it to a level like 5:1 to increase the rate of polymerization. |
| Poor Solvent Choice | If the growing polymer becomes insoluble in the reaction medium, it can precipitate out, effectively stopping the polymerization. This is particularly relevant for block copolymer synthesis where the second block may have different solubility characteristics. | Recommendation: Choose a solvent that is known to be effective for poly(DMEAm), such as DMF, DMAc, or anisole.[11] Ensure the solvent can maintain the solubility of the polymer at the target molecular weight. |
Experimental Protocols
Protocol 1: Purification of DMEAm Monomer
-
Prepare a short column (approx. 10 cm in length) packed with basic alumina.
-
Add the required volume of DMEAm monomer to the top of the column.
-
Allow the monomer to pass through the alumina under gravity.
-
Collect the purified monomer. It should be used immediately or stored under an inert atmosphere in a refrigerator to prevent spontaneous polymerization.
Protocol 2: General Procedure for RAFT Polymerization of DMEAm
This is a representative protocol and should be adapted based on your specific target molecular weight and experimental setup.
-
To a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate) and the initiator (e.g., AIBN).
-
Add the purified DMEAm monomer and the solvent (e.g., 1,4-dioxane or DMF).
-
Seal the flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to thoroughly degas the mixture.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.[11]
-
Monitor the reaction by taking aliquots at regular intervals to determine monomer conversion (via ¹H NMR) and molecular weight evolution (via GPC).
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold hexanes or diethyl ether).
-
Collect the polymer by filtration or centrifugation and dry under vacuum to a constant weight.
References
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Optimizing the generation of narrow polydispersity ‘arm-first’ star polymers made using RAFT polymerization. Polymer Chemistry (RSC Publishing). Available at: [Link]
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Zhang, K., & Matyjaszewski, K. (2011). Controlled/“Living” Radical Polymerization of 2-(Dimethylamino)ethyl Methacrylate. Macromolecules, 32(22), 7349-7353. Available at: [Link]
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Keddie, D. J. (2014). Raft Polymerization of N,N-Dimethylacrylamide Utilizing Novel Chain Transfer Agents Tailored for High Reinitiation Efficiency and Structural Control. Macromolecules, 47(16), 5591-5600. Available at: [Link]
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Kruk, T., et al. (2021). Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Polymers, 13(18), 3144. Available at: [Link]
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Nicolas, J., et al. (2013). Optimisation of the RAFT Polymerization Conditions for the in Situ Formation of Nano-objects via Dispersion Polymerization in Alcoholic Medium. Polymer Chemistry, 4(6), 1935-1946. Available at: [Link]
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Molecular mass characterization of polymers with strongly interacting groups using gel permeation chromatography-light scattering detection. PubMed. Available at: [Link]
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Gerstel, P., & Barner-Kowollik, C. (2011). RAFT mediated polymerization of methyl methacrylate initiated by Bergman cyclization: access to high molecular weight narrow polydispersity polymers. Macromolecular rapid communications, 32(5), 444–450. Available at: [Link]
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Zhang, L., et al. (2020). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers, 12(11), 2677. Available at: [Link]
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Tips for optimizing a RAFT polymerization. Reddit. Available at: [Link]
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End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. MDPI. Available at: [Link]
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Controlled Radical Polymerization Guide PDF. Scribd. Available at: [Link]
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Semsarilar, M., et al. (2012). The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. Polymer Chemistry, 3(4), 931-940. Available at: [Link]
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A Molecular Weight Distribution Polydispersity Equation for the ATRP System: Quantifying the Effect of Radical Termination. ResearchGate. Available at: [Link]
- Matyjaszewski, K., & Tsarevsky, N. V. (2014). Fundamentals of Controlled/Living Radical Polymerization.
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Why cannot get my polymer by RAFTpolymerization?. ResearchGate. Available at: [Link]
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Key Concepts of Polymer Molecular Weight Distribution. Fiveable. Available at: [Link]
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Reversible-addition fragmentation chain transfer (RAFT) mediated depolymerization of brush polymers. The Royal Society of Chemistry. Available at: [Link]
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Why in RAFT polymerization, monomers don't grow on the radical initiator (AIBN)?. ResearchGate. Available at: [Link]
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Poly (N, N-dimethylaminoethyl methacrylate) – a new source of Bioactive Properties. STECONF. Available at: [Link]
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GPC errors in polymer molecular weight analysis. ResolveMass Laboratories Inc.. Available at: [Link]
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Polymer Molecular Weight Distribution and Definitions of MW Averages. Agilent. Available at: [Link]
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Efficient RAFT polymerization of N-(3-aminopropyl)methacrylamide hydrochloride using unprotected “clickable” chain transfer agents. ResearchGate. Available at: [Link]
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Tuning Dispersity of Linear Polymers and Polymeric Brushes Grown from Nanoparticles by Atom Transfer Radical Polymerization. OSTI.GOV. Available at: [Link]
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Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization. The Royal Society. Available at: [Link]
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Controlled Radical Polymerization: Mechanisms. ACS Publications. Available at: [Link]
-
Antimicrobial poly(methacrylamide) derivatives prepared via aqueous RAFT polymerization exhibit biocidal efficiency dependent upon cation structure. PubMed. Available at: [Link]
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Controlling Dispersity in Aqueous Atom Transfer Radical Polymerization: Rapid and Quantitative Synthesis of One-Pot Block Copolymers. ResearchGate. Available at: [Link]
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What Does Broad Or Narrow Molar Mass Distribution Signify?. YouTube. Available at: [Link]
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GPC-IR vs GPC-QC: Choosing the Right GPC System for R&D and Quality Control. Polymer Char. Available at: [Link]
-
CONTROLLED / “LIVING” FREE RADICAL POLYMERIZATIONS. VTechWorks. Available at: [Link]
-
Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions. Chromatography Online. Available at: [Link]
-
Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges. Advanced Science. Available at: [Link]
-
ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent. Available at: [Link]
-
Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. PMC - NIH. Available at: [Link]
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Rapid RAFT Polymerization of Acrylamide with High Conversion. MDPI. Available at: [Link]
-
4.1: Molecular Weight of Polymers. Chemistry LibreTexts. Available at: [Link]
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How to prevent hydrolysis of N-(2,2-Dimethoxyethyl)methacrylamide during polymerization
Executive Summary
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the hydrolysis of N-(2,2-Dimethoxyethyl)methacrylamide (DMAEM) during polymerization. DMAEM is a valuable monomer for creating pH-responsive polymers, as its acetal side-chain can be cleaved in acidic environments post-polymerization to unmask a reactive aldehyde group. However, this same lability presents a significant challenge during the polymerization process itself. Premature hydrolysis of the monomer leads to the formation of methacrylamidoacetaldehyde, which can inhibit polymerization, alter polymer properties, and cause batch-to-batch inconsistency. This document outlines the fundamental mechanism of hydrolysis and provides a series of best practices, troubleshooting guides, and validated protocols to ensure the integrity of the acetal group is maintained, leading to the successful synthesis of well-defined polymers.
The Challenge: Hydrolysis of the Acetal Moiety
The core of the issue lies in the acid-catalyzed hydrolysis of the dimethyl acetal group on the DMAEM monomer. Acetals are generally stable under neutral to basic conditions but readily hydrolyze in the presence of an acid catalyst and water[1][2]. The process is initiated by the protonation of one of the methoxy groups, converting it into a good leaving group (methanol). The subsequent departure of methanol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion intermediate. This intermediate is then attacked by water, and after deprotonation, a hemiacetal is formed, which rapidly decomposes to the final aldehyde product and a second molecule of methanol.
The formation of this carboxonium ion is typically the rate-determining step[1][3]. Therefore, any experimental condition that promotes this step—namely, the presence of protons (low pH)—will accelerate unwanted hydrolysis.
Figure 1: The acid-catalyzed hydrolysis pathway of DMAEM.
Frequently Asked Questions (FAQs)
Q1: My polymerization of DMAEM has failed or resulted in a very low yield. What is the most likely cause? A: The most probable cause is the premature hydrolysis of the DMAEM monomer. The resulting aldehyde can act as a radical scavenger or inhibitor, terminating polymer chains and halting the reaction. This is almost always triggered by acidic conditions in your reaction medium, which may originate from your initiator, solvent, or insufficient buffering.
Q2: What is the ideal pH range for polymerizing DMAEM? A: To prevent hydrolysis, the polymerization should be conducted under neutral to slightly basic conditions. A pH range of 7.0 to 8.5 is recommended. Acetals are known to be stable in basic media[1]. Avoid any pH below 6.5, as the rate of hydrolysis increases significantly in acidic environments.
Q3: Can I use common initiators like Ammonium Persulfate (APS) or AIBN? A: AIBN (Azobisisobutyronitrile) is generally a safe choice for organic solvents as it does not directly produce acidic species. However, for aqueous polymerizations, caution is required. Initiators like APS or potassium persulfate (KPS) can lead to a decrease in pH during polymerization due to the formation of sulfate radical anions and subsequent acidic byproducts. If using a persulfate initiator, a robust buffering system is mandatory. A redox couple like APS/TMEDA is often used at lower temperatures and can be buffered more effectively.
Q4: How can I check the purity of my DMAEM monomer before starting? A: Use ¹H NMR spectroscopy. A pure monomer will show a characteristic singlet for the two methoxy groups (-OCH₃) and a triplet for the acetal proton (-CH(OCH₃)₂). The appearance of a distinct peak in the aldehyde region (~9-10 ppm) is a clear indicator of hydrolysis. It is crucial to use anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for this analysis to prevent hydrolysis during the measurement itself.
Q5: My final polymer characterization shows unexpected peaks. Could this be from hydrolysis? A: Yes. If hydrolysis occurred during polymerization, your final polymer will contain aldehyde functionalities. In ¹H NMR, you would see a broad signal corresponding to the aldehyde proton. In FTIR, a carbonyl (C=O) stretch around 1720-1740 cm⁻¹ may appear, which is distinct from the amide carbonyl of the methacrylamide backbone.
Troubleshooting Guide
| Problem Observed | Potential Root Cause(s) | Recommended Solution & Validation |
| Low or No Polymerization | Monomer Hydrolysis: The generated aldehyde is inhibiting the polymerization. | Control pH: Implement a buffer system (e.g., phosphate or HEPES buffer) to maintain pH > 7.0. Validate: Monitor pH before and after the reaction. |
| Oxygen Inhibition: Insufficient deoxygenation of the reaction mixture. | Improve Degassing: Use a minimum of 3-4 freeze-pump-thaw cycles or sparge with an inert gas (N₂ or Ar) for at least 30-60 minutes. | |
| Inconsistent Batch-to-Batch Results | Variable Water Content: Trace water in solvents or reagents is participating in hydrolysis. | Use Anhydrous Reagents: Use freshly distilled or anhydrous grade solvents. Store monomer under an inert atmosphere and away from moisture. |
| Inconsistent pH: Lack of buffering allows for pH drift during polymerization. | Standardize Buffering: Prepare fresh, concentrated buffer stocks and ensure the final reaction pH is consistent for every batch. | |
| High Polydispersity (PDI) in Controlled Polymerization (e.g., RAFT) | Loss of Chain-End Fidelity: Aldehyde byproducts may react with the RAFT agent or growing polymer chains. | Ensure Monomer Purity: Check monomer via ¹H NMR immediately before use. Optimize Conditions: Lower the reaction temperature if possible and ensure stringent anaerobic conditions. |
| Gelation or Cross-linking | Aldehyde Side Reactions: The aldehyde group formed from hydrolysis can undergo side reactions, especially at higher temperatures. | Strict pH Control: The primary solution is to prevent aldehyde formation by maintaining pH > 7.0. Post-polymerization Modification: If aldehyde groups are desired, it is far more reliable to polymerize DMAEM successfully and then deprotect the acetal post-polymerization under controlled acidic conditions[4]. |
Best Practices & Protocols for Robust Polymerization
Success in polymerizing DMAEM hinges on meticulous control of the reaction environment. The following protocol for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is provided as an example that incorporates the necessary safeguards.
5.1 Pre-Polymerization Checklist & Workflow
Figure 2: Recommended experimental workflow for DMAEM polymerization.
5.2 Recommended Protocol: Buffered Aqueous RAFT Polymerization of DMAEM
This protocol aims to synthesize poly(DMAEM) with a target degree of polymerization (DP) of 100.
Reagents & Materials:
-
This compound (DMAEM), purified (e.g., passed through a short column of basic alumina to remove inhibitors and acidic impurities).
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) as RAFT agent.
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) as initiator.
-
Phosphate Buffer Saline (PBS) tablets or components to make 0.1 M buffer at pH 7.4.
-
1,4-Dioxane (as co-solvent, anhydrous).
-
Deionized water (18.2 MΩ·cm).
-
Anhydrous solvents for purification (e.g., Dichloromethane, Diethyl Ether).
Procedure:
-
Monomer & Reagent Prep: Confirm DMAEM purity via ¹H NMR. Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon.
-
Reaction Mixture Preparation:
-
In a 25 mL Schlenk flask equipped with a magnetic stir bar, add DMAEM (1.73 g, 10 mmol, 100 eq.).
-
Add CPADB RAFT agent (27.9 mg, 0.1 mmol, 1 eq.).
-
Add ACVA initiator (9.3 mg, 0.033 mmol, 0.33 eq.).
-
Prepare the buffered solvent: Mix deionized water and 1,4-dioxane in a 4:1 v/v ratio. Dissolve PBS buffer to a final concentration that ensures the pH is stable at 7.4.
-
Add 10 mL of the buffered solvent to the Schlenk flask. The solution should be homogeneous.
-
-
Deoxygenation (Critical Step):
-
Seal the Schlenk flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen. The mixture should be frozen in liquid nitrogen, evacuated under high vacuum, and then allowed to thaw under an inert atmosphere.
-
-
Polymerization:
-
After the final thaw cycle, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for the desired time (e.g., 6-12 hours). Reaction progress can be monitored by taking aliquots via a degassed syringe and analyzing monomer conversion by ¹H NMR.
-
-
Termination and Purification:
-
To quench the reaction, remove the flask from the oil bath and expose the solution to air by opening the flask. Rapid cooling in an ice bath is also effective.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the polymer by filtration or centrifugation.
-
Redissolve the polymer in a minimal amount of dichloromethane and re-precipitate into cold diethyl ether. Repeat this step two more times to remove unreacted monomer and initiator fragments.
-
Dry the final polymer under vacuum at room temperature until a constant weight is achieved.
-
Analytical Validation: How to Detect Hydrolysis
A multi-faceted analytical approach is the best way to validate the structural integrity of your monomer and polymer.
| Technique | Purpose | Key Indicators of Hydrolysis |
| ¹H NMR Spectroscopy | Monomer purity check and polymer structure confirmation. | Monomer: Appearance of a proton signal at ~9.7 ppm (R-CHO). Polymer: A broad signal corresponding to the aldehyde proton integrated into the polymer backbone. |
| FTIR Spectroscopy | Functional group analysis of the final polymer. | A new C=O stretching peak appearing around 1720-1740 cm⁻¹, distinct from the amide I band (~1650 cm⁻¹). |
| HPLC Analysis | Detection of aldehyde byproduct in the reaction mixture. | Use a reversed-phase column (e.g., C18). Crucially , the mobile phase must be buffered or contain a basic additive (e.g., 5-10 mM triethylamine) to prevent hydrolysis on the acidic silica support of the column during analysis[5]. |
| Gel Permeation Chromatography (GPC/SEC) | Assess molecular weight and distribution. | While not a direct measure of hydrolysis, failed or uncontrolled polymerizations (high PDI, low MW) are often a secondary symptom of hydrolysis-induced inhibition. |
References
-
The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (n.d.). OSTI.GOV. [Link]
-
Li, Y., et al. (2015). Well-established mechanism of the hydrolysis of acetals and ketals... ResearchGate. [Link]
-
Fife, T. H., & Jao, L. K. (1965). General acid catalyzed acetal hydrolysis. Journal of the American Chemical Society. [Link]
-
Kinetics of the Acid-Catalyzed Hydrolysis of Acetal in Dimethyl Sulfoxide- Water Solvents at 15, 25, and 35°. (1966). The Journal of Physical Chemistry. [Link]
-
Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. [Link]
-
Schickedantz, P. D., & Reid, J. R. (n.d.). ANALYSIS OF CITRAL DIMETHYL ACETAL AND OTHER ACETALS BY HPLC. CORESTA. [Link]
-
Stability of Acetals/Ketals Under Controlled Radical and Ring Opening Polymerization. (2019). Macromolecular Rapid Communications. [Link]
-
Progress in researches for pH-sensitive polymer with ketal (acetal) bonds used as drug carriers. (2013). ResearchGate. [Link]
- Method for preventing polymerization of acetaldehyde. (2014).
-
Controlled/living polymerization of methacrylamide in aqueous media via the RAFT process. (2007). ResearchGate. [Link]
-
Degradation of acetal functionalized hydrogels from binary thiol-acrylate photopolymerization. (2022). American Chemical Society. [Link]
-
Acetal containing polymers as pH-responsive nano-drug delivery systems. (2020). Journal of Controlled Release. [Link]
-
Jäger, A., et al. (2015). Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. Polymer Chemistry. [Link]
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Yoshida, Y., et al. (2007). Hydrolysis of Functional Monomers in a Single-bottle Self-etching Primer—Correlation of 13C NMR and TEM Findings. Journal of Dental Research. [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (2015). Biomacromolecules. [Link]
-
How Does pH Impact the Polymerization of Functional Monomers? (2022). PCI Magazine. [Link]
-
Acetals as Protecting Groups. (2021). Chemistry LibreTexts. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Dimethyl Acetals. (n.d.). Organic Chemistry Portal. [Link]
-
RAFT Polymerization of N,N-Dimethylacrylamide in Water. (2005). ResearchGate. [Link]
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- 5. coresta.org [coresta.org]
Technical Support Center: Optimizing Initiator Concentration for N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA) Polymerization
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for optimizing initiator concentration in the polymerization of N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA). We will explore the causal relationships between initiator concentration and polymer characteristics, offer solutions to common experimental challenges, and provide validated protocols to guide your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role and impact of initiators in the polymerization of DMAEMA.
Q1: What is the fundamental role of an initiator in DMAEMA polymerization?
An initiator is a chemical species that, upon activation by heat or light, decomposes to generate free radicals.[1] These highly reactive radicals attack the vinyl group of a DMAEMA monomer, initiating a chain reaction. This process converts individual monomer units into long polymer chains. The concentration of the initiator is a critical parameter because it dictates the number of growing polymer chains, which in turn directly influences the polymerization rate, final polymer molecular weight, and monomer conversion.[1][2]
Q2: What types of initiators are commonly used for methacrylamide polymerization?
For free-radical polymerization of methacrylamides like DMAEMA, several types of initiators are effective. The choice depends on the desired reaction conditions (e.g., temperature, solvent) and the specific polymerization technique (e.g., conventional free-radical, RAFT, ATRP).
-
Thermal Initiators: These are the most common and decompose at a predictable rate upon heating.
-
Azo Compounds: 2,2′-Azobisisobutyronitrile (AIBN) and 4,4′-Azobis(4-cyanopentanoic acid) (V-501) are widely used.[1][3] AIBN is suitable for reactions around 60-70°C, while V-501 is also used in this range and offers better solubility in aqueous systems.[3][4]
-
Persulfates: Potassium persulfate (KPS) and ammonium persulfate (APS) are excellent choices for polymerization in aqueous media.[1][5][6]
-
-
Redox Initiators: This system involves a pair of compounds, an oxidizing agent (like APS) and a reducing agent (like N,N,N',N'-tetramethylethylenediamine, TEMED), that generate radicals at lower temperatures, including room temperature.[1][2]
-
Photoinitiators: For photopolymerization, compounds like bis(acyl)phosphine oxides (BAPO) or camphorquinone (CQ) can be used, which generate radicals upon exposure to specific wavelengths of light.[7][8]
-
Controlled Radical Polymerization (CRP) Initiators: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization use specific initiators and control agents to produce polymers with well-defined architectures and low polydispersity.[4][8][9] For RAFT, a conventional thermal initiator (like AIBN or V-501) is used in conjunction with a RAFT chain transfer agent (CTA).[4][10]
Q3: How does initiator concentration affect the molecular weight (Mw) of the final polymer?
In conventional free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the square root of the initiator concentration.[1]
-
High Initiator Concentration: Generates a large number of initial radicals. This leads to many polymer chains growing simultaneously, but they terminate sooner, resulting in a lower average molecular weight.[2][11]
-
Low Initiator Concentration: Produces fewer initial radicals. This allows each polymer chain to grow for a longer period before termination, leading to a higher average molecular weight.[2]
This relationship is a cornerstone of polymer synthesis and provides a primary mechanism for tuning the final properties of the material.
Q4: What is the impact of initiator concentration on the rate of polymerization (Rp) and monomer conversion?
The rate of polymerization is typically directly proportional to the square root of the initiator concentration.[1]
-
Higher Initiator Concentration: Leads to a higher concentration of free radicals, which increases the rate of the polymerization reaction.[11][12] This generally results in higher monomer conversion in a shorter amount of time.
-
Lower Initiator Concentration: Results in a lower concentration of radicals, slowing down the polymerization rate and potentially leading to incomplete conversion if the reaction time is too short or the initiator is fully consumed prematurely.[1]
Q5: What is a good starting point for initiator concentration in a DMAEMA polymerization?
A typical starting range for a thermal initiator like AIBN or KPS is 0.1 to 2.0 mol% relative to the monomer concentration. For controlled polymerization techniques like RAFT, the crucial factor is the molar ratio of the initiator to the RAFT agent, which is often in the range of 1:3 to 1:10.[4] It is essential to perform a series of optimization experiments to determine the ideal concentration for your specific system and desired polymer characteristics.[1][6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the polymerization of DMAEMA, with a focus on issues related to initiator concentration.
| Problem | Potential Cause(s) Related to Initiator | Recommended Solutions & Scientific Rationale |
| Slow or No Polymerization | 1. Insufficient Initiator Concentration: The radical flux is too low to overcome inherent inhibitors (like MEHQ in the monomer or dissolved oxygen) and sustain propagation.[1] | 1a. Increase Initiator Concentration: Incrementally increase the initiator concentration (e.g., by 25-50% steps) to generate enough radicals to initiate the reaction effectively. 1b. Check Initiator Activity: Ensure the initiator has not degraded due to improper storage (e.g., exposure to heat, light, or moisture). Use a fresh batch or a newly opened container.[1] |
| Low Polymer Molecular Weight (Mw) | 1. Excessive Initiator Concentration: A high concentration of initial radicals leads to the formation of a large number of short polymer chains, thereby reducing the average molecular weight.[11][13] | 1a. Decrease Initiator Concentration: Systematically reduce the initiator concentration to generate fewer, longer polymer chains. 1b. Verify Calculations: Double-check the molar calculations for the monomer and initiator to ensure accuracy. |
| High Polydispersity Index (PDI > 2.0) | 1. Non-uniform Initiation: Poor mixing or slow dissolution of the initiator can create localized "hot spots" of high radical concentration, leading to a broad distribution of chain lengths.[1] 2. High Initiator Concentration: Can increase the probability of termination reactions, broadening the molecular weight distribution.[14] | 1a. Ensure Homogeneous Mixing: Ensure the initiator is fully dissolved and evenly dispersed throughout the reaction mixture before raising the temperature to initiate polymerization.[1] 1b. Optimize Initiator Concentration: An excessively high or low concentration can sometimes lead to side reactions or slow initiation, respectively, both of which can broaden the PDI. |
| Reaction is Uncontrolled (Too Fast, High Exotherm) | 1. Excessive Initiator Concentration: A very high radical concentration can lead to a rapid, exothermic reaction that is difficult to control, potentially causing the solvent to boil or leading to gelation.[12] | 1a. Reduce Initiator Concentration: Significantly lower the amount of initiator used. 1b. Improve Heat Dissipation: Use a larger reaction vessel, a more efficient stirring mechanism, or an external cooling bath (e.g., water or ice) to manage the heat generated during polymerization. |
| Low Monomer Conversion / Reaction Stalls | 1. Premature Initiator Depletion: The initiator may be consumed entirely before all the monomer has polymerized, especially in long reactions or with initiators that have a short half-life at the reaction temperature. | 1a. Increase Initial Initiator Concentration: A higher starting concentration may provide a sustained radical flux for a longer duration. 1b. Use a More Stable Initiator: Select an initiator with a longer half-life at the chosen reaction temperature. 1c. Second Addition of Initiator: In some cases, a second portion of the initiator can be carefully added to the reaction mixture to re-initiate polymerization. |
Visualizing the Impact of Initiator Concentration
The following diagrams illustrate the core relationships and a troubleshooting workflow.
Caption: Relationship between initiator concentration and key polymerization outcomes.
Caption: Troubleshooting workflow for common polymerization issues.
Quantitative Data & Experimental Design
Systematic optimization requires quantitative analysis. The tables below summarize the expected relationships and provide a template for designing an experimental series.
Table 1: Qualitative Effect of Initiator Concentration on Polymerization Outcomes
| Initiator Concentration | Polymerization Rate (Rp) | Molecular Weight (Mw) | Monomer Conversion | Polydispersity Index (PDI) |
| Low | Slow | High | Potentially Low | Can be broad if initiation is slow and uneven |
| Optimal | Moderate / Controlled | Controlled / Desired | High | Narrower |
| High | Fast / Exothermic | Low | High | Can broaden due to side reactions and increased termination |
Source: Adapted from principles described in BenchChem and other sources.[1]
Table 2: Example Experimental Design for Optimizing Initiator Concentration
This table provides a template for a series of experiments to find the optimal concentration of AIBN for the polymerization of DMAEMA.
| Experiment ID | Monomer (DMAEMA) (mmol) | Initiator (AIBN) (mmol) | [Monomer]:[Initiator] Ratio | Mol % Initiator | Target Mw (Theoretical) | Expected Mw (Actual) | Expected PDI |
| DMAEMA-OPT-1 | 50 | 0.05 | 1000:1 | 0.1% | High | High | ~1.8 - 2.5 |
| DMAEMA-OPT-2 | 50 | 0.25 | 200:1 | 0.5% | Medium | Medium | ~1.6 - 2.2 |
| DMAEMA-OPT-3 | 50 | 0.50 | 100:1 | 1.0% | Lower | Lower | ~1.7 - 2.4 |
| DMAEMA-OPT-4 | 50 | 1.00 | 50:1 | 2.0% | Low | Low | ~1.8 - 2.8 |
Experimental Protocols
Protocol 1: Optimization of Initiator Concentration for Free-Radical Polymerization of DMAEMA
Objective: To determine the optimal concentration of a thermal initiator (e.g., AIBN) for the polymerization of DMAEMA in an organic solvent to achieve a target molecular weight and high monomer conversion.
Materials:
-
This compound (DMAEMA), inhibitor removed if necessary.[15]
-
2,2′-Azobisisobutyronitrile (AIBN) or other suitable thermal initiator.
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF).
-
Nitrogen or Argon gas supply with a bubbler.
-
Reaction vessel (e.g., three-neck round-bottom flask or Schlenk tube).
-
Magnetic stirrer and stir bar.
-
Condenser.
-
Constant temperature oil bath.
-
Syringes and needles.
-
Precipitation solvent (e.g., cold diethyl ether or hexane).
-
Filtration apparatus and vacuum oven.
Procedure:
-
Reaction Setup: Assemble the reaction flask with a magnetic stir bar, condenser, and a rubber septum on one neck for the nitrogen inlet/outlet. Place the setup in an oil bath on a magnetic stir plate.
-
Preparation of Reaction Mixture:
-
In the reaction vessel, add the desired amount of DMAEMA monomer (e.g., 5.0 g, 28.9 mmol).
-
Add the desired volume of solvent to achieve the target monomer concentration (e.g., 20 mL for a ~1.4 M solution).
-
Add the calculated amount of AIBN for the first experiment (e.g., for 0.5 mol%, add 23.7 mg, 0.145 mmol).
-
-
Degassing:
-
Begin stirring the mixture to dissolve the monomer and initiator.
-
Bubble nitrogen or argon gas through the solution via a long needle for at least 30-45 minutes to remove dissolved oxygen, which is a potent radical scavenger.
-
-
Initiation of Polymerization:
-
After degassing, raise the nitrogen needle above the liquid surface to maintain a positive inert atmosphere.
-
Heat the oil bath to the desired reaction temperature (e.g., 70 °C for AIBN).
-
Start timing the reaction once the solution reaches the target temperature.
-
-
Polymerization Reaction:
-
Allow the reaction to proceed under the inert atmosphere with constant stirring for a predetermined time (e.g., 4-8 hours). The solution will likely become more viscous as the polymer forms.
-
-
Termination and Isolation:
-
To quench the reaction, cool the flask rapidly in an ice bath and expose the solution to air.
-
Slowly pour the viscous polymer solution into a large excess of a cold, non-polar solvent (e.g., 200 mL of cold diethyl ether) while stirring vigorously. The polymer should precipitate as a white solid.
-
-
Purification and Drying:
-
Allow the precipitate to settle, then collect the solid polymer by vacuum filtration.
-
Wash the polymer with additional fresh precipitation solvent to remove any unreacted monomer and initiator residue.
-
Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight (Mw, Mn) and polydispersity index (PDI = Mw/Mn) of the dried polymer using Gel Permeation Chromatography (GPC).
-
Calculate the monomer conversion gravimetrically (mass of polymer obtained / initial mass of monomer).
-
-
Repeat and Optimize: Repeat steps 2-8 for each initiator concentration outlined in your experimental design (Table 2). Analyze the resulting Mw, PDI, and conversion data to identify the optimal initiator concentration for your application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Poly[2-(dimethylamino)ethyl methacrylate- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Effect of the photoinitiator system on the polymerization of secondary methacrylamides of systematically varied structure for dental adhesive applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initiators [sigmaaldrich.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. boronmolecular.com [boronmolecular.com]
- 11. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of Poly(N-(2,2-Dimethoxyethyl)methacrylamide) [p(DMEAM)]
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for poly(N-(2,2-Dimethoxyethyl)methacrylamide), or p(DMEAM). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a stimuli-responsive polymer with unique chemical features, p(DMEAM) requires a nuanced approach to handling and dissolution. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My p(DMEAM) won't dissolve in a standard organic solvent like THF, Chloroform, or DMF. What are the immediate troubleshooting steps?
A1: Difficulty dissolving p(DMEAM) in a typically compatible organic solvent is a common issue that can often be resolved by systematically addressing the dissolution process itself. The two primary factors at this initial stage are kinetic limitations (the polymer isn't dissolving fast enough) and potential issues with the solvent or polymer quality.
Underlying Causality: Polymer dissolution is a two-stage process: first, solvent molecules must penetrate the polymer coil, causing it to swell; second, the swollen polymer chains disentangle and disperse into the solvent.[1] This process can be slow, especially for high molecular weight polymers where chain entanglement is significant.[2] Furthermore, impurities in the solvent or residual cross-linking in the polymer can severely hinder solubility.
Immediate Troubleshooting Protocol:
-
Increase Dissolution Time & Agitation: High molecular weight polymers require extended time to dissolve fully.[1] Ensure the solution is stirring vigorously enough to create a vortex. Allow at least 12-24 hours before concluding that the polymer is insoluble.
-
Apply Gentle Heating: For many polymers, solubility increases with temperature.[3] Try warming the solution to 40-50°C. Be cautious not to exceed the solvent's boiling point or to induce thermal degradation.
-
Reduce Concentration: Attempting to make a highly concentrated solution can lead to the formation of a permanent gel. Try dissolving a smaller amount of polymer (e.g., start at 1-5 mg/mL) to verify its baseline solubility.
-
Verify Solvent Quality: Use fresh, anhydrous-grade solvents. Water or acidic impurities can alter solvent polarity and, more critically, can react with the polymer's side chains (see Q3).
Below is a workflow to guide your initial troubleshooting efforts.
Q2: I'm trying to dissolve p(DMEAM) in an aqueous solution, but it's cloudy or forms a precipitate. Why is this happening?
A2: This is likely due to the inherent stimuli-responsive nature of p(DMEAM). Like its well-studied analog, poly(N,N-dimethylaminoethyl methacrylate) (pDMAEMA), p(DMEAM) is expected to be both thermo- and pH-responsive.[4][5]
Underlying Causality:
-
Thermoresponsivity (LCST Behavior): Many N-substituted polyacrylamides and poly(meth)acrylates exhibit a Lower Critical Solution Temperature (LCST).[5][6] Below the LCST, the polymer is hydrated and soluble. Above the LCST, the polymer chains undergo a conformational change, expelling water and becoming insoluble, which results in cloudiness or precipitation.[4] The LCST value is sensitive to factors like polymer molecular weight, concentration, and the presence of salts.[6]
-
pH-Responsivity: The dimethoxyethyl group itself is not ionizable, but if there are any residual amine-containing monomers or if the polymer has been modified, it could be pH-sensitive. More importantly, the stability of the acetal group is highly pH-dependent (see Q3). For aqueous solutions, it is critical to work at a neutral or slightly basic pH (pH 7-8) to ensure stability.
Troubleshooting Protocol for Aqueous Solutions:
-
Control the Temperature: Perform the dissolution in a cold water/ice bath (0-4°C). This ensures you are well below the polymer's expected LCST, promoting hydration and solubility.
-
Buffer the Solution: Use a buffered solution with a pH between 7.0 and 8.0 (e.g., PBS at pH 7.4 or a Tris buffer). This prevents accidental acid-catalyzed hydrolysis of the acetal side chains.
-
Start with Cold Solvent: Add the dry polymer powder slowly to the cold, vortexing buffer. Adding the powder to a warm solvent can cause the particles to aggregate before they have a chance to hydrate and dissolve.
Q3: My polymer seemed to dissolve, but then it precipitated out of solution after some time, especially in chloroform or an unbuffered aqueous solution. What could be the cause?
A3: This behavior strongly suggests a chemical modification of the polymer, most likely the acid-catalyzed hydrolysis of the dimethoxyethyl acetal groups on the side chains.
Underlying Causality: The N-(2,2-Dimethoxyethyl) group is an acetal. Acetal linkages are stable under neutral and basic conditions but are readily cleaved under acidic conditions to form an aldehyde and two equivalents of alcohol (in this case, methanol).[7][8] This reaction is often autocatalytic and the formation of the resonance-stabilized carboxonium ion is the rate-determining step.[9][10]
Many common solvents, such as chloroform, can become acidic over time due to decomposition, forming trace amounts of HCl. Similarly, unbuffered deionized water can become acidic by absorbing atmospheric CO₂. This trace acid is sufficient to initiate the hydrolysis of the acetal side chains on your p(DMEAM). The resulting polymer, poly(N-(2-formylethyl)methacrylamide), has very different polarity and solubility characteristics, causing it to precipitate from a solvent in which the original p(DMEAM) was soluble.
Preventative Measures:
-
Use Stabilized or Freshly Distilled Solvents: For solvents like chloroform, use grades that contain a stabilizer (e.g., amylene or ethanol). Alternatively, pass the solvent through a short column of basic alumina immediately before use to remove acidic impurities.
-
Buffer Aqueous Solutions: As mentioned in A2, always use a buffer with a pH ≥ 7.0 for aqueous work.
-
Avoid Acidic Reagents: Ensure no other components in your formulation are acidic.
Q4: Could the properties of my specific p(DMEAM) batch be the problem?
A4: Absolutely. The intrinsic properties of the polymer, determined during its synthesis and purification, are critical to its solubility.[11] If basic dissolution troubleshooting fails, the polymer itself is the next logical suspect.
Underlying Causality:
-
High Molecular Weight (MW): As a general rule, polymer solubility in a given solvent decreases as its molecular weight increases.[1][12] Very high MW chains have more entanglement and stronger intermolecular forces, making them harder to solvate.[3]
-
High Polydispersity (PDI): A broad molecular weight distribution (high PDI) means your sample contains a mix of long and short chains. The very long chains may be insoluble and exist as a separate fraction.
-
Residual Cross-linking: If a difunctional impurity was present during polymerization, or if chain-transfer reactions occurred, the resulting polymer may be partially cross-linked.[6] Cross-linked polymers do not dissolve; they only swell to form a gel.[13]
-
Impurities: Residual monomer, initiator fragments, or catalyst can all impact the final properties and solubility of the polymer.
| Polymer Characteristic | Effect on Solubility | Common Cause |
| High Molecular Weight (>100 kDa) | Decreased solubility, slower dissolution rate.[12] | Low initiator concentration, long polymerization time. |
| High Polydispersity (PDI > 1.5) | Incomplete dissolution, presence of insoluble fraction. | Poorly controlled polymerization (e.g., conventional free radical).[14] |
| Cross-linking | Forms an insoluble gel instead of a true solution.[13] | Contamination with a di-vinyl monomer, side reactions. |
| Chemical Degradation | Unpredictable solubility. | Acetal hydrolysis (see Q3), thermal degradation. |
Q5: How can I confirm the integrity and properties of my p(DMEAM) to troubleshoot solubility issues?
A5: Characterization is essential to confirm that the polymer you have is the polymer you need. These techniques can help you diagnose the issues described in Q4.
Recommended Characterization Workflow:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the most important technique for determining molecular weight (Mₙ, Mₙ) and polydispersity (PDI).[15] A very high Mₙ or a broad/bimodal PDI would immediately point to a potential cause for poor solubility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): NMR is used to confirm the chemical structure.
-
Check for the characteristic peaks of the methoxy groups (-OCH₃) of the acetal. Their disappearance or the appearance of an aldehyde peak (~9-10 ppm) would confirm hydrolysis.
-
Integrate the polymer backbone peaks against the side-chain peaks to ensure the structure is correct.
-
The absence of vinyl peaks from the monomer (~5.5-6.5 ppm) confirms high monomer conversion.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide a quick check for the presence of key functional groups. It can be used to confirm the disappearance of the C=C monomer peak and the presence of the characteristic C-O stretches of the acetal group.
If characterization reveals a high PDI or the presence of impurities, purification is recommended.
Detailed Experimental Protocols
Protocol 1: Purification of p(DMEAM) via Precipitation
This protocol is used to remove low molecular weight impurities (e.g., residual monomer, initiator) and to fractionate the polymer to obtain a more narrowly dispersed sample.
Materials:
-
Crude p(DMEAM) polymer
-
A "good" solvent in which the polymer readily dissolves (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
A "non-solvent" or "anti-solvent" in which the polymer is completely insoluble (e.g., cold n-hexane, diethyl ether, or cold water, depending on the polymer's properties)
-
Beakers, magnetic stirrer, and filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude p(DMEAM) in a minimal amount of the good solvent (e.g., THF) to create a moderately concentrated solution (~50 mg/mL). Stir until fully dissolved.
-
Precipitation: While vigorously stirring the non-solvent (use a 10:1 volume ratio of non-solvent to polymer solution), slowly add the polymer solution dropwise. A white, stringy, or powdery precipitate of the polymer should form immediately.
-
Isolation: Allow the mixture to stir for 30 minutes to ensure complete precipitation. Isolate the purified polymer by vacuum filtration.
-
Washing: Wash the collected polymer on the filter with fresh, cold non-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40°C) overnight or until a constant weight is achieved.
-
Characterization: Re-analyze the purified polymer using SEC/GPC to confirm the removal of impurities and a potential narrowing of the PDI.
References
-
Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester. National Institutes of Health (NIH). Available at: [Link]
-
Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. Royal Society Open Science. Available at: [Link]
-
Solvent-free synthesis and purification of poly[2-(dimethylamino)ethyl methacrylate] by atom transfer radical polymerization. Royal Society of Chemistry. Available at: [Link]
-
Does polymer molecular weight generally affect its extractability (solubility) in organic solvents?. ResearchGate. Available at: [Link]
-
Influence of Polymer Molecular Weight on Drug-Polymer Solubility: A Comparison between Experimentally Determined Solubility in PVP and Prediction Derived from Solubility in Monomer. PubMed. Available at: [Link]
-
Solvent-free synthesis and purification of poly[2-(dimethylamino)ethyl methacrylate] by atom transfer radical polymerization. The Research Portal. Available at: [Link]
-
Poly (N,N-dimethylaminoethyl methacrylate) Sample #: P19411-DMAEMA Structure. Polymer Source. Available at: [Link]
-
Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization. National Institutes of Health (NIH). Available at: [Link]
-
Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. Available at: [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. Available at: [Link]
-
How Does Molecular Weight Affect Polymer Lifetime And Degradation?. YouTube. Available at: [Link]
-
Solvent-free synthesis and purification of poly[2-(dimethylamino)ethyl methacrylate] by atom transfer radical polymerization. ResearchGate. Available at: [Link]
-
Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. SciSpace. Available at: [Link]
-
Zeta potentials of PDMAEMA in solutions with pH 9 as a function of temperature. ResearchGate. Available at: [Link]
-
Influence of Hydrophobic Anion on Solution Properties of PDMAEMA. ResearchGate. Available at: [Link]
-
Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)ethyl methacrylate/styrene] Statistical Copolymers by Nitroxide Mediated Polymerization. MDPI. Available at: [Link]
-
Thermoresponsive polycations. Royal Society of Chemistry. Available at: [Link]
-
Dissolution Method Troubleshooting. Dissolution Technologies. Available at: [Link]
-
Molecular Weight of Polymers. Scribd. Available at: [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. National Institutes of Health (NIH). Available at: [Link]
-
Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. National Institutes of Health (NIH). Available at: [Link]
-
Poly(DMAEMA-co-MPS) Coated Mesoporous Silica Nanoparticles as Smart Drug Carriers with pH-controlled on–off Release. ResearchGate. Available at: [Link]
-
What various factors affect the solubility of polymers?. Quora. Available at: [Link]
-
Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. MDPI. Available at: [Link]
-
Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. MDPI. Available at: [Link]
-
Effect of Solvent Properties on the Critical Solution Temperature of Thermoresponsive Polymers. ResearchGate. Available at: [Link]
-
(h) Explain different factors which affect the solubility of polymers?. Filo. Available at: [Link]
-
pH-Responsive PDMS-b-PDMAEMA Micelles for Intracellular Anticancer Drug Delivery. ACS Publications. Available at: [Link]
-
Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. ACS Publications. Available at: [Link]
-
Magnetic/pH-sensitive nanocomposite hydrogel based on radiation prepared 2-(N, N′-dimethylamino) ethyl methacrylate/chitosan for in vitro drug delivery application. Taylor & Francis Online. Available at: [Link]
-
Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties. National Institutes of Health (NIH). Available at: [Link]
-
How to make a polymer solution? How do you dissolve a polymer in a liquid. Quora. Available at: [Link]
-
How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals. Lab Manager. Available at: [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
-
Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]
-
characterization of complexation of poly (N-isopropylacrylamide-co-2-(dimethylamino) ethyl methacrylate) thermoresponsive cation. Dove Medical Press. Available at: [Link]
-
SOLUBILITY OF POLYMERS. Kinam Park. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. (h) Explain different factors which affect the solubility of polymers? (3.. [askfilo.com]
- 4. Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. polymersource.ca [polymersource.ca]
Technical Support Center: Purifying Poly[N-(2,2-Dimethoxyethyl)methacrylamide]
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA) and its corresponding polymer, poly(DMAEMA). The presence of unreacted monomer can significantly impact the physicochemical properties and biocompatibility of your final polymer product, making its removal a critical step in your workflow.[1][2] This guide provides in-depth, experience-based answers to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted DMAEMA monomer from my polymer?
Residual monomers can be toxic and may alter the mechanical, rheological, and thermal properties of the polymer.[1][2] For biomedical applications, such as drug delivery systems or hydrogels, minimizing monomer content is essential to ensure biocompatibility and prevent adverse cellular responses.[3] Furthermore, unreacted monomers can interfere with subsequent analytical characterization, leading to inaccurate data.
Q2: What are the primary methods for removing unreacted DMAEMA?
The most effective and widely used methods are precipitation and dialysis . The choice between them depends on several factors, including the polymer's molecular weight, its solubility characteristics, the scale of your experiment, and the equipment available.
-
Precipitation: This technique involves dissolving the crude polymer in a "good" solvent and then adding a "non-solvent" to cause the polymer to precipitate, leaving the monomer behind in the solution.[4][5] This is often faster for larger quantities.
-
Dialysis: This method uses a semi-permeable membrane to separate the large polymer molecules from the smaller monomer molecules based on size.[6][7] It is particularly effective for water-soluble polymers and is generally a gentler process.
Q3: How do I confirm that the monomer has been successfully removed?
Analytical techniques are essential for verifying the purity of your polymer. The most common methods are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying and quantifying residual monomer.[1][8] Specific proton signals from the monomer (e.g., vinyl protons) will disappear from the spectrum of the purified polymer.
-
High-Performance Liquid Chromatography (HPLC): HPLC can separate and quantify the monomer with high sensitivity, often achieving detection limits in the parts-per-billion range.[9][10][11] This is an excellent method for applications requiring very low residual monomer levels.
Troubleshooting Guide: Purification Workflows
Q4: I tried precipitating my poly(DMAEMA), but it turned into a cloudy, sticky mass instead of a powder. What went wrong?
This is a common issue that typically points to an inappropriate choice of non-solvent or an incorrect addition rate.
Causality: When the non-solvent is added too quickly, or if it is too "strong" a non-solvent, the polymer chains crash out of solution rapidly and aggregate into a globular, semi-solvated mass rather than a fine powder. The goal is to change the solvent quality gradually.
Solutions:
-
Slow Down the Addition: Add the non-solvent dropwise to the vigorously stirring polymer solution. This allows for more controlled precipitation.
-
Cool the Non-Solvent: Using a cold non-solvent can sometimes promote the formation of a finer precipitate.[12]
-
Re-evaluate Your Solvent/Non-Solvent System: The ideal non-solvent should be fully miscible with the solvent but should not dissolve the polymer. Refer to the table below for guidance. If your current system isn't working, consider an alternative.
-
Reverse Addition: Try adding the polymer solution dropwise into a large, stirred volume of the non-solvent. This can often yield a finer, more easily handled precipitate.
Table 1: Recommended Solvent Systems for Poly(DMAEMA) Precipitation
| Good Solvents (for dissolving) | Recommended Non-Solvents (for precipitating) |
| Water | Acetone[13], Tetrahydrofuran (THF) |
| Dichloromethane (DCM) | Diethyl Ether, Hexanes |
| N,N-Dimethylformamide (DMF) | Water, Diethyl Ether |
Note: Always perform a small-scale test to confirm the solvent/non-solvent pair before committing your entire batch.
Q5: My dialysis is taking a very long time, and I'm still detecting monomer. How can I speed up the process?
Slow dialysis is often a result of suboptimal parameters that reduce the concentration gradient, which is the driving force for diffusion.[14]
Causality: The rate of dialysis is influenced by membrane surface area, dialysate volume, stirring, and temperature.[14] If the concentration of monomer in the external buffer (dialysate) approaches the concentration inside the dialysis bag, the purification rate will drop significantly.
Solutions:
-
Increase Dialysate Volume: Use a large volume of dialysate relative to your sample volume. A ratio of at least 100:1 (dialysate:sample) is recommended.[14]
-
Frequent Dialysate Changes: Change the dialysate frequently to maintain a steep concentration gradient. A typical schedule is 2-3 changes within the first day, followed by an overnight dialysis.[3][14]
-
Ensure Adequate Stirring: Gently stir both the sample inside the bag (if possible, with a small stir flea) and the external dialysate. This prevents the buildup of a localized, high-concentration layer of monomer at the membrane surface.
-
Choose the Correct MWCO: The Molecular Weight Cut-Off (MWCO) of the dialysis membrane should be significantly larger than the monomer's molecular weight (DMAEMA MW = 173.21 g/mol ) but at least 2-3 times smaller than the molecular weight of your polymer to ensure retention.[7][15] For most polymers, a 1-3.5 kDa MWCO membrane is a safe and effective choice.
Diagrams: Purification Workflows
The following diagrams illustrate the decision-making process for choosing a purification method and the workflow for the precipitation technique.
Caption: Decision tree for selecting the appropriate purification method.
Caption: Step-by-step workflow for the polymer precipitation method.
Detailed Protocols
Protocol 1: Purification of Water-Soluble Poly(DMAEMA) by Dialysis
This protocol is ideal for polymers synthesized in aqueous media.
Materials:
-
Dialysis tubing (e.g., 1-3.5 kDa MWCO)
-
Dialysis clips
-
Large beaker (e.g., 4 L)
-
Magnetic stir plate and stir bar
-
Deionized (DI) water
-
Crude polymer solution
Methodology:
-
Prepare Tubing: Cut a length of dialysis tubing, leaving ample extra length for sealing. Hydrate the tubing in DI water for at least 30-60 minutes until soft and pliable.[16]
-
Load Sample: Securely close one end of the tubing with a dialysis clip. Using a pipette, transfer the crude polymer solution into the tubing, leaving some space at the top (headspace) to allow for osmotic changes in volume.
-
Seal Tubing: Remove excess air and seal the second end with another clip. Ensure both clips are securely fastened to prevent leaks.
-
Begin Dialysis: Place the sealed tubing into a large beaker containing DI water and a stir bar. The volume of water should be at least 100 times the sample volume.[14] Begin gentle stirring.
-
Change Dialysate: Allow dialysis to proceed for 2-4 hours, then discard the water and replace it with fresh DI water.
-
Continue Dialysis: Repeat the water change at least two more times over 24-48 hours. A final overnight dialysis is recommended to ensure complete monomer removal.[3][14]
-
Recover Sample: Carefully remove the tubing from the dialysate. Open one end and transfer the purified polymer solution to a clean container.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain a solid, fluffy powder.
Protocol 2: Purification of Poly(DMAEMA) by Precipitation
This protocol is effective for polymers synthesized in either aqueous or organic solvents.
Materials:
-
Polymer solution in a "good" solvent (e.g., Water or DCM)
-
A miscible "non-solvent" (e.g., Acetone or Diethyl Ether)
-
Large beaker or flask
-
Magnetic stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel) or centrifuge
-
Vacuum oven
Methodology:
-
Prepare Solutions: Ensure the crude polymer is fully dissolved in a minimal amount of the "good" solvent. In a separate, larger beaker, place a volume of the non-solvent that is at least 10-20 times the volume of your polymer solution.
-
Precipitate: Place the beaker of non-solvent on a stir plate and begin vigorous stirring. Using a pipette or dropping funnel, add the polymer solution dropwise into the center of the vortex of the stirring non-solvent. A precipitate should form immediately.
-
Complete Precipitation: Once all the polymer solution has been added, allow the mixture to stir for an additional 15-30 minutes to ensure complete precipitation.
-
Isolate Polymer: Turn off the stirrer and collect the precipitated polymer.
-
By Filtration: If a solid powder has formed, filter it using a Büchner funnel and wash the solid with a small amount of fresh, cold non-solvent.
-
By Centrifugation: If the precipitate is very fine or slightly gummy, transfer the suspension to centrifuge tubes, spin down the solid, and decant the supernatant.
-
-
Repeat (Optional): For very high purity, the redissolution-precipitation cycle can be repeated 2-3 times.[17]
-
Dry: Transfer the isolated polymer to a clean, pre-weighed vial and dry under vacuum at a suitable temperature until a constant weight is achieved.
References
-
Determination of Acrylamide Monomer in Polyacrylamide Degradation Studies by High-Performance Liquid Chromatography. SciSpace by Typeset. [Link]
-
Determination of acrylamide monomer in polyacrylamide degradation studies by high-performance liquid chromatography. PubMed. [Link]
-
HPLC Analysis of Mixtures of Acrylamide and Quaternary Ammonium Cationic Monomers. Taylor & Francis Online. [Link]
-
Fast Separation of Acrylamide Monomer from Acrylic Acid. LCGC International. [Link]
-
Acrylamide HPLC Analyzed with HPLC. MicroSolv Technology Corporation. [Link]
- Anti-solvent precipitation process for isolating polymers
-
Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. MDPI. [Link]
-
How can I precipitate the polymer from colloid solution? ResearchGate. [Link]
-
What Molecular Weight Cut-Off Should Be Chosen for Dialysis Bags in Bacterial Polysaccharide Purification? MtoZ Biolabs. [Link]
-
SEPARATION OF NONREACTED ACRYLAMIDE FROM POLYACRYLAMIDE GEL FOR ENDOPROTHESING. Ars Separatoria Acta. [Link]
-
A user-guide for polymer purification using dialysis. Royal Society of Chemistry. [Link]
-
How could I effectively remove the monomers after free radical polymerization? ResearchGate. [Link]
-
Detection and Quantification of Monomer Content. Creative Biostructure. [Link]
-
Hydrophobic Modification of Polyacrylamides with Oligo(Lactide): A Comparative Study in Two Solvent Systems. ACS Omega. [Link]
- Precipitation of polymers from solvent polymer blends.
- Process for removing unreacted monomers from polymerization slurries.
-
Determining solution to non-solvent ratio for precipitating polymers. Reddit. [Link]
-
Removal of unreacted acrylamide via probiotics? ResearchGate. [Link]
-
Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles. Royal Society of Chemistry. [Link]
-
Dialysis Techniques in ACR. YouTube. [Link]
-
Development of an NMR-based quantification method for the main components in VAE-type adhesives/emulsions. National Institutes of Health. [Link]
-
This compound PubChem CID 3024509. PubChem. [Link]
-
Synthesis of N-(2,2 dimethoxyethyl)acrylamide. PrepChem. [Link]
-
Residual Monomer Testing. SGS Polymer Solutions. [Link]
-
Methacrylamide. Wikipedia. [Link]
-
Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. National Institutes of Health. [Link]
-
Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. MDPI. [Link]
-
Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device. PubMed. [Link]
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. polymersolutions.com [polymersolutions.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. US4668768A - Anti-solvent precipitation process for isolating polymers from solution - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. scispace.com [scispace.com]
- 10. Determination of acrylamide monomer in polyacrylamide degradation studies by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. What Molecular Weight Cut-Off Should Be Chosen for Dialysis Bags in Bacterial Polysaccharide Purification? | MtoZ Biolabs [mtoz-biolabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: N-(2,2-Dimethoxyethyl)methacrylamide Polymerization
Welcome to the technical support center for N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA) polymerization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve successful, reproducible polymerization outcomes.
Introduction: The Challenges of Polymerizing this compound
This compound is a functional monomer with an acid-labile acetal group, making it a valuable building block for stimuli-responsive polymers. However, its unique chemical structure presents specific challenges during polymerization that can lead to inhibition, incomplete conversion, or polymers with unintended properties. This guide will walk you through the most common issues and provide you with the knowledge and protocols to resolve them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common and straightforward questions encountered during DMAEMA polymerization.
Q1: My DMAEMA polymerization is not starting or is extremely slow. What are the likely causes?
A1: Slow or failed polymerization of DMAEMA can often be attributed to a few key factors:
-
Presence of Inhibitors: Commercial DMAEMA is typically supplied with inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ) to prevent premature polymerization during storage.[1] These inhibitors must be consumed by the initiator before polymerization can begin. If the initiator concentration is too low, the polymerization will be significantly delayed or completely inhibited.[1]
-
Oxygen Inhibition: Dissolved oxygen in your reaction mixture is a potent radical scavenger that can terminate growing polymer chains, effectively halting the polymerization.[1]
-
Insufficient Initiator Concentration: The rate of polymerization is directly proportional to the concentration of the initiator. An insufficient amount will generate a low concentration of free radicals, leading to a sluggish reaction.[1]
Q2: How can I effectively remove inhibitors from my DMAEMA monomer?
A2: For solid monomers like methacrylamides, recrystallization is an effective method for removing inhibitors.[2] Alternatively, passing a solution of the monomer through a column of basic alumina is a standard procedure to remove acidic inhibitors like MEHQ.
Q3: What is the optimal temperature for DMAEMA polymerization?
A3: The ideal temperature is intrinsically linked to the choice of initiator. For common thermal initiators like 2,2′-azobisisobutyronitrile (AIBN), a temperature of around 60°C is typically used.[3] Higher temperatures generally increase the rate of polymerization; however, excessively high temperatures can lead to shorter polymer chains due to an increased rate of termination reactions.[1]
Q4: I'm observing a broadening of the molecular weight distribution in my controlled polymerization of DMAEMA. What could be the cause?
A4: In controlled radical polymerization techniques like RAFT, a broad polydispersity index (PDI) can result from several factors:
-
Inappropriate Chain Transfer Agent (CTA): The choice of RAFT agent is crucial for successful controlled polymerization of methacrylamides. Trithiocarbonates and dithiobenzoates are generally effective choices.[4]
-
High Initiator Concentration: An excessively high initiator concentration can lead to a large number of simultaneously growing chains, increasing the likelihood of termination reactions and broadening the molecular weight distribution.[1]
-
High Monomer Conversion: Pushing the polymerization to very high conversions can sometimes lead to a loss of control and a broader PDI due to side reactions.[4]
Part 2: Troubleshooting Guides
This section provides a more in-depth analysis of complex issues, including their root causes and step-by-step resolution protocols.
Troubleshooting Scenario 1: Incomplete Polymerization or Low Monomer Conversion
Symptoms: The polymerization appears to start but stalls before reaching high monomer conversion, leaving a significant amount of unreacted DMAEMA.
Potential Root Causes & Explanations:
-
Hydrolysis of the Acetal Group: The dimethoxyethyl group of DMAEMA is an acetal, which is susceptible to hydrolysis under acidic conditions. This reaction generates a carboxylic acid (methacrylic acid) and methanol. The newly formed methacrylic acid can alter the reaction kinetics and potentially interfere with the polymerization of DMAEMA.
-
Insufficient Degassing: Residual oxygen in the reaction mixture will continuously scavenge radicals, leading to premature termination of growing polymer chains and ultimately, low conversion.
-
Inappropriate Solvent Choice: The solvent can significantly impact polymerization kinetics. For methacrylamides, solvents that effectively solvate the growing polymer chains are crucial for maintaining a homogeneous reaction and achieving high conversion.
Diagnostic Workflow & Resolution:
-
Step 1: Verify Monomer Integrity and Purity.
-
Action: Before starting your polymerization, check the pH of your DMAEMA monomer solution. If it is acidic, consider purifying the monomer to remove any hydrolyzed impurities.
-
Protocol: Monomer Purification via Column Chromatography.
-
Prepare a column with basic alumina.
-
Dissolve the DMAEMA monomer in a suitable non-polar solvent.
-
Pass the monomer solution through the column.
-
Remove the solvent under reduced pressure.
-
-
-
Step 2: Ensure Rigorous Degassing.
-
Action: Employ a robust degassing technique to remove dissolved oxygen.
-
Protocol: Degassing via Freeze-Pump-Thaw Cycles.
-
Place your sealed reaction vessel containing the monomer, solvent, and initiator in liquid nitrogen until completely frozen.
-
Apply a high vacuum to the vessel for several minutes.
-
Close the vacuum line and thaw the mixture.
-
Repeat this cycle at least three times.
-
-
-
Step 3: Optimize Solvent Selection.
-
Action: If you suspect solvent effects, try a different solvent known to be effective for methacrylamide polymerizations, such as 1,4-dioxane or anisole.[4]
-
Troubleshooting Scenario 2: Premature Polymerization or Gelation
Symptoms: The monomer polymerizes during storage or the reaction mixture gels uncontrollably shortly after initiation.
Potential Root Causes & Explanations:
-
Improper Storage: Exposure to heat or light can initiate the polymerization of the monomer, even in the presence of inhibitors.[5]
-
Contamination: Contaminants, especially those that can generate free radicals, can trigger premature polymerization.
-
Excessive Initiator Concentration: A very high concentration of initiator can lead to a rapid, uncontrolled polymerization, resulting in gelation.
Diagnostic Workflow & Resolution:
-
Step 1: Review Storage Conditions.
-
Action: Ensure that your DMAEMA monomer is stored according to the manufacturer's recommendations, typically in a cool, dark place.[5]
-
-
Step 2: Check for Contamination.
-
Action: Use clean, dry glassware and high-purity reagents. Any contaminants can interfere with the polymerization process.[6]
-
-
Step 3: Optimize Initiator Concentration.
-
Action: Carefully calculate and weigh your initiator. If you are experiencing rapid gelation, consider reducing the initiator concentration.
-
Part 3: Data Presentation & Experimental Protocols
Table 1: Common Initiators for Methacrylamide Polymerization
| Initiator | Common Name | Typical Polymerization Temperature | Notes |
| 2,2′-Azobisisobutyronitrile | AIBN | 60°C | Commonly used for free-radical and RAFT polymerizations.[3] |
| 4,4′-Azobis(4-cyanopentanoic acid) | V-501 | 70°C | Water-soluble initiator, suitable for aqueous polymerizations.[7] |
| Ammonium Persulfate (APS) | APS | Room Temperature to 60°C | Often used in redox initiation systems with TEMED for lower temperature polymerizations.[1] |
Protocol: General Procedure for Free-Radical Polymerization of DMAEMA
-
Monomer Purification: If necessary, purify the DMAEMA monomer by passing it through a column of basic alumina to remove inhibitors.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the purified DMAEMA monomer and the chosen initiator (e.g., AIBN) in a suitable solvent (e.g., 1,4-dioxane).
-
Degassing: Seal the Schlenk flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen). Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 60°C for AIBN) and begin stirring.
-
Monitoring the Reaction: To monitor the progress of the polymerization, aliquots can be withdrawn at different time points using a degassed syringe and analyzed by techniques such as ¹H NMR or gravimetry.
-
Termination and Precipitation: Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).
-
Purification and Drying: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Part 4: Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Slow or Incomplete Polymerization
Caption: Troubleshooting workflow for slow or incomplete polymerization.
Diagram 2: Mechanism of Oxygen Inhibition in Radical Polymerization
Caption: Oxygen inhibition mechanism in radical polymerization.
References
Technical Support Center: Characterization of N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA) Copolymers
Welcome to the technical support center for N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA) copolymers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the characterization of these versatile polymers. DMAEMA's acetal side group, which can be hydrolyzed to a reactive aldehyde, makes it a valuable monomer for bioconjugation and advanced materials. However, this same reactivity presents specific hurdles in routine analytical characterization.
This document provides troubleshooting guides and FAQs in a direct question-and-answer format to address common issues encountered during NMR, SEC/GPC, DLS, and thermal analysis. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is fundamental for confirming copolymer structure and composition. However, the unique chemistry of the DMAEMA monomer can lead to spectral artifacts that require careful interpretation.
Q1: My ¹H NMR spectrum shows unexpected peaks around 3.3 ppm and 9.7 ppm, and the integration of my methoxy group (~3.2 ppm) is off. What is happening?
Answer: This is a classic sign of the acid-catalyzed hydrolysis of the dimethyl acetal group on your DMAEMA units. The acetal is sensitive to even trace amounts of acid, which can be present in non-deuterated solvents or deuterated solvents like chloroform-d (CDCl₃) that haven't been stored over a neutralizer like potassium carbonate.
Causality: The hydrolysis reaction cleaves the acetal, forming a free aldehyde and two molecules of methanol.
-
The new peak around 9.7 ppm is characteristic of the aldehyde proton (-CHO) .
-
The new peak around 3.3-3.4 ppm is from the liberated methanol (CH₃OH) . This peak often overlaps with the remaining methoxy protons of the intact acetal, complicating quantification.
Troubleshooting Steps & Recommendations:
-
Solvent Choice: For routine analysis, use a neutral, aprotic solvent like DMSO-d₆ or DMF-d₇, which are less likely to contain acidic impurities[1].
-
Solvent Neutralization: If you must use CDCl₃, ensure it is fresh and passed through a small plug of basic or neutral alumina or potassium carbonate immediately before use to remove any traces of HCl.
-
Quantitative Analysis: For determining copolymer composition, rely on protons that are not involved in the hydrolysis. The most reliable signals are often the backbone methine/methylene protons or unique signals from the comonomer that are well-separated from the DMAEMA signals[2].
Diagram: NMR Troubleshooting Workflow for DMAEMA Copolymers
Caption: Troubleshooting logic for identifying acetal hydrolysis in ¹H NMR.
Section 2: Size Exclusion / Gel Permeation Chromatography (SEC/GPC)
SEC/GPC is crucial for determining molecular weight (Mn, Mw) and polydispersity index (PDI). However, the polarity of DMAEMA copolymers can cause unwanted interactions with the stationary phase.
Q2: My SEC chromatogram shows significant tailing and a higher-than-expected PDI. The polymer was synthesized via RAFT, so I expect a narrow distribution. What's the cause?
Answer: This issue typically stems from non-ideal SEC behavior due to interactions between your copolymer and the stationary phase (the column packing material). DMAEMA-containing copolymers, especially those with hydrophilic or charged co-monomers, can adsorb onto the surface of conventional polystyrene-divinylbenzene (PS-DVB) columns.
Causality:
-
Adsorption: Polar groups in your copolymer (like the amide in DMAEMA or other functional groups from a co-monomer) can interact with residual silanol groups or other polar sites on the column material. This slows the elution of the polymer, causing the peak to tail.
-
Aggregation: If the mobile phase is a poor solvent for one of the copolymer blocks, the polymer can form aggregates. These larger species elute earlier, potentially creating a bimodal or broadly distributed peak.
Troubleshooting Steps & Recommendations:
-
Modify the Mobile Phase: The most effective solution is to add a salt to your mobile phase to screen the unwanted interactions.
-
For Tetrahydrofuran (THF) , adding a small amount of an amine like triethylamine (0.1-0.5% v/v) can help.
-
For N,N-Dimethylformamide (DMF) , adding lithium bromide (LiBr) at a concentration of 0.01-0.05 M is a standard and highly effective practice[3].
-
-
Column Selection: If problems persist, consider using columns specifically designed for more polar polymers, such as those with polymethyl methacrylate (PMMA) packing.
-
Check Solubility: Before injection, ensure your polymer is fully dissolved in the mobile phase. Filter the sample through a 0.22 or 0.45 µm filter compatible with your solvent (e.g., PTFE for THF/DMF).
Table: SEC/GPC Troubleshooting for DMAEMA Copolymers
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Adsorption of polar copolymer onto the column stationary phase. | Add salt to the mobile phase (e.g., 0.01 M LiBr in DMF).[3] |
| Bimodal/Broad Peak | 1. Polymer aggregation in the mobile phase.2. Loss of chain-end fidelity during polymerization.[4] | 1. Ensure mobile phase is a good solvent for all blocks; add salt.2. Re-evaluate polymerization conditions; characterize by MALDI-TOF MS if possible.[4] |
| Low Recovery / No Peak | Strong, irreversible adsorption to the column. | Use a more polar mobile phase and/or a different column chemistry (e.g., PMMA-based). |
| Mn Disagrees with Theory | Inappropriate calibration standards (e.g., using PS standards for a non-PS-like polymer). | Use calibration standards with a similar chemistry (e.g., PMMA) or, for absolute molecular weight, use a detector setup with light scattering (MALS) and viscometry. |
Section 3: Dynamic Light Scattering (DLS)
DLS is a powerful technique for analyzing the hydrodynamic size of copolymers in solution, especially for thermoresponsive systems that exhibit a Lower Critical Solution Temperature (LCST).
Q3: I am trying to measure the LCST of my thermoresponsive DMAEMA copolymer, but my DLS results are inconsistent, with high polydispersity and fluctuating count rates. How can I get reliable data?
Answer: Reliable DLS measurements, particularly for studying stimuli-responsive behavior, are highly dependent on meticulous sample preparation and a proper understanding of the measurement parameters.[5] Inconsistency often arises from sample contamination (dust), improper concentration, or aggregation.
Causality:
-
Contamination: DLS is extremely sensitive to large particles. A single dust particle can scatter much more light than the polymer coils, overwhelming the signal and leading to erroneous, large size readings and high PDI.
-
Concentration Effects: At very low concentrations, the scattering signal may be too weak. At high concentrations, inter-particle interactions and multiple scattering events can complicate the data analysis and affect the measured size.[6]
-
Equilibration Time: When ramping temperature, the polymer coils need sufficient time to respond and reach thermal equilibrium at each step. Insufficient equilibration can lead to non-reproducible results.[7]
Diagram: DLS Sample Preparation & Analysis Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antibacterial Amphiphilic Copolymers of Dimethylamino Ethyl Methacrylate and Methyl Methacrylate to Control Biofilm Adhesion for Antifouling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDMAEMA from α to ω chain ends: tools for elucidating the structure of poly(2-(dimethylamino)ethyl methacrylate) - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01604D [pubs.rsc.org]
- 5. Dynamic Light Scattering for Studying Polymer Chain Dynamics [eureka.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the Phase Behavior of a Multistimuli-Responsive Elastin-like Polymer: Insights from Dynamic Light Scattering Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA) Polymerization
Welcome to the technical support center for the polymerization of N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA). This guide is designed for researchers, scientists, and drug development professionals who are transitioning from lab-scale synthesis to larger-scale production of poly(DMAEMA) and its copolymers. As a stimuli-responsive polymer, the precise control over its molecular weight and architecture is critical for applications in drug delivery, gene therapy, and smart materials.
Scaling up polymerization reactions is not merely about increasing the quantities of reagents. It introduces significant challenges related to mass and heat transfer, viscosity, and reaction kinetics that can dramatically impact the final polymer properties.[1][2] This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the scale-up process, grounded in established scientific principles and practical field experience.
Part 1: General Considerations for Scale-Up
Before addressing specific problems, it's crucial to understand the fundamental principles that change with reactor size. As the reactor volume increases, the surface-area-to-volume ratio decreases significantly.[1] This directly impacts heat dissipation, a critical factor for exothermic polymerization reactions.[1][3] Inadequate heat management can lead to temperature gradients, loss of control over the polymerization, and potentially hazardous runaway reactions.[1][3]
Similarly, achieving homogeneous mixing becomes progressively more difficult in larger vessels, especially as the viscosity of the reaction medium increases with polymer formation.[1][2] This can result in non-uniform initiator distribution and localized concentration gradients, leading to polymers with broad molecular weight distributions.[1]
Key Parameter Comparison: Lab vs. Pilot Scale
The following table outlines conceptual shifts in key parameters when scaling up a typical Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of DMAEMA.
| Parameter | Lab Scale (e.g., 100 mL) | Pilot Scale (e.g., 10 L) | Rationale for Change |
| Reactor Type | Jacketed Glass Flask | Jacketed Stainless Steel Reactor | Enhanced durability and superior heat transfer capabilities are necessary for larger volumes.[1] |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer (e.g., anchor or turbine) | Provides the necessary torque to mix increasingly viscous solutions and ensure thermal and compositional homogeneity.[1][2] |
| Heat Transfer | High Surface Area-to-Volume Ratio | Low Surface Area-to-Volume Ratio | Requires more efficient heat removal strategies, such as internal cooling coils or external heat exchangers, to manage the exotherm.[1][4] |
| Initiator Addition | Single aliquot at start | Fed over a period of time (semi-batch) | Helps to control the reaction rate and manage heat generation more effectively. |
| Monomer Purity | High, often purified via column | Must be consistently high; inhibitor removal is critical. | Impurities can have a more pronounced effect on larger batches, potentially inhibiting or retarding the polymerization.[5] |
| Deoxygenation | Multiple freeze-pump-thaw cycles or prolonged inert gas sparging | Vigorous sparging with inert gas followed by maintaining a positive pressure blanket | Thorough oxygen removal is critical for controlled radical polymerizations like RAFT and ATRP.[6] |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format.
Issue 1: High Polydispersity Index (PDI > 1.3) and Loss of Control in Scaled-Up RAFT Polymerization
Question: I successfully synthesized poly(DMAEMA) via RAFT polymerization on a 5-gram scale with a PDI of 1.15. When I scaled the reaction to 200 grams in a 5 L reactor, the PDI increased to 1.8, and the final molecular weight did not match the theoretical value. What went wrong?
Potential Causes & Solutions:
-
Inadequate Heat Transfer:
-
Causality: Polymerization is exothermic. In a large reactor, the heat generated in the core is not dissipated efficiently through the reactor walls, leading to a significant temperature increase.[1][3] This accelerates the rate of initiation and propagation, but also dramatically increases the rate of termination reactions, which are detrimental to a controlled polymerization process. This leads to the formation of "dead" polymer chains and a broadening of the molecular weight distribution.
-
Solution:
-
Enhance Cooling Capacity: Utilize a reactor with a high-performance cooling jacket and consider internal cooling coils to increase the heat transfer surface area.[1] Using advanced coolants like ethylene glycol-water mixtures can also improve heat removal.[1]
-
Control Reaction Rate: Instead of adding all the initiator at once, use a syringe pump to feed the initiator solution over a period of time. This "semi-batch" approach allows you to control the rate of radical generation and, consequently, the rate of heat production.
-
Lower Initial Temperature: Start the reaction at a slightly lower temperature than in the lab-scale protocol to compensate for the exothermic temperature rise.
-
-
-
Poor Mixing and Mass Transfer:
-
Causality: As the polymer forms, the solution viscosity increases substantially.[2] In a large reactor, a simple magnetic stirrer is insufficient. Inefficient mixing leads to areas of high monomer and initiator concentration, creating localized "hot spots" where uncontrolled polymerization occurs, while other areas of the reactor have slower reaction rates.[1] This heterogeneity is a primary cause of high PDI.
-
Solution:
-
Upgrade Agitation: Employ a powerful overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure vigorous mixing throughout the entire reactor volume, even at high viscosity.[1]
-
Optimize Solvent Choice & Concentration: Lowering the initial monomer concentration (i.e., increasing the solvent amount) can help to manage viscosity, although this may slow down the reaction rate. The choice of solvent is also critical; for instance, nonpolar solvents like toluene are not ideal for ATRP of similar monomers due to poor catalyst solubility.[7]
-
-
-
Oxygen Contamination:
-
Causality: RAFT and ATRP are highly sensitive to oxygen, which acts as a radical scavenger and inhibits the polymerization. Deoxygenating a larger volume of liquid is more challenging. Residual oxygen can consume the initial radicals, leading to an induction period and poor initiation efficiency, which affects control.
-
Solution:
-
Vigorous Deoxygenation: Sparge the monomer and solvent solution vigorously with a high-purity inert gas (Argon or Nitrogen) for an extended period (e.g., 1-2 hours) prior to heating.
-
Maintain Inert Atmosphere: Throughout the reaction, maintain a positive pressure of the inert gas over the reaction headspace to prevent atmospheric oxygen from leaking into the system.
-
-
Issue 2: Premature Termination or Incomplete Monomer Conversion
Question: My scaled-up polymerization of DMAEMA stops at 60% conversion, even after extending the reaction time. How can I push the reaction to completion?
Potential Causes & Solutions:
-
Monomer Impurities:
-
Causality: Commercial DMAEMA is typically stabilized with inhibitors like p-methoxyphenol (MEHQ) to prevent self-polymerization during storage. While small amounts may be overcome in lab-scale reactions by the initiator, on a larger scale, the total amount of inhibitor can be significant enough to consume a substantial fraction of the generated radicals, leading to premature termination.[5]
-
Solution:
-
Inhibitor Removal: Always purify the monomer before use. Passing the monomer through a column of basic alumina is a common and effective method to remove phenolic inhibitors.[8]
-
-
-
Hydrolysis of Monomer:
-
Causality: The amide group in methacrylamides is generally more stable than the ester group in methacrylates. However, under certain conditions (e.g., presence of water at non-neutral pH), DMAEMA can undergo hydrolysis.[9] This is particularly relevant if using aqueous media or if there is significant water contamination in the solvents. The hydrolysis product, methacrylic acid, can interfere with the polymerization kinetics.[9]
-
Solution:
-
Use Dry Solvents: Ensure all solvents are anhydrous.
-
Control pH in Aqueous Systems: If polymerizing in water, the pH must be carefully controlled. For related monomers, acidic buffers have been shown to improve control in RAFT polymerization.[10]
-
-
-
Loss of RAFT Agent/Catalyst Activity:
-
Causality: Over extended reaction times or at excessively high temperatures, the RAFT chain transfer agent (CTA) can slowly degrade. In ATRP, the copper catalyst can undergo irreversible oxidation, reducing the concentration of the active Cu(I) species and slowing or stopping the polymerization.
-
Solution:
-
Optimize Temperature: Avoid excessively high temperatures. For many RAFT polymerizations, temperatures between 60-80°C are typical.[11][12]
-
Protect the Catalyst (for ATRP): Ensure rigorous deoxygenation to protect the Cu(I) catalyst. If the reaction stalls, the careful addition of a reducing agent or more catalyst/ligand may restart it, though this can be complex to control.
-
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Scaled-Up RAFT Polymerization of DMAEMA
This protocol provides a baseline for scaling up to a 1 L reaction volume. Note: All quantities should be calculated based on the desired molecular weight and monomer-to-CTA ratio.
-
Monomer Purification: Pass DMAEMA monomer through a column of activated basic alumina to remove the inhibitor.
-
Reactor Setup: Assemble a 2 L jacketed reactor equipped with an overhead mechanical stirrer, a condenser, a thermocouple, an inert gas inlet, and a septum for reagent addition.
-
Reagent Charging: To the reactor, add the purified DMAEMA and the chosen solvent (e.g., 1,4-dioxane or DMF).
-
Deoxygenation: Begin stirring and sparge the solution with high-purity argon for at least 1 hour.
-
Heating: While maintaining a positive argon pressure, heat the reactor to the target temperature (e.g., 70 °C) using the jacket circulator.
-
Initiation: In a separate, deoxygenated flask, dissolve the RAFT CTA (e.g., 4-cyanopentanoic acid dithiobenzoate) and the initiator (e.g., AIBN) in a small amount of the reaction solvent. Transfer this solution to the reactor via a cannula or a deoxygenated syringe to start the polymerization.
-
Monitoring: Periodically take samples via a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or FTIR) and molecular weight evolution (by GPC).
-
Termination: Once the desired conversion is reached, stop the reaction by rapidly cooling the reactor to room temperature and exposing the solution to air.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Repeat the dissolution/precipitation cycle 2-3 times to remove unreacted monomer and other impurities.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Visual Workflow: Scaled-Up Polymerization Process
Caption: Workflow for a scaled-up RAFT polymerization of DMAEMA.
Visual Troubleshooting: Diagnosing High PDI
Caption: Troubleshooting decision tree for high PDI in scale-up.
References
- Jinzong Machinery. (2024).
- Kiatkittipong, W., et al. (2018).
- Meyer, T., et al. (2006). Scale-Up of Polymerization Process: A Practical Example.
- Zhang, X., & Matyjaszewski, K. (1999). Controlled/“Living” Radical Polymerization of 2-(Dimethylamino)
- Sulzer. Polymer reaction technology.
- Biesenberger, J. A., & Sebastian, D. H. (2001).
- Dusseault, J. J. A., et al. (2005). The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution. Polymer Chemistry.
- BenchChem. Side reactions and impurities in N-(2-Hydroxyethyl)
- Zhang, Q., et al. (2022). RAFT-mediated polymerization-induced self-assembly (RAFT-PISA): current status and future directions. Chemical Science.
- BenchChem. How to remove inhibitor from N-(2-Hydroxyethyl)
- BenchChem. A Head-to-Head Battle: RAFT vs.
- BenchChem.
- Bussels, R., et al. (2005). Controlled/Living Polymerization of Methacrylamide In Aqueous Media via the RAFT Process. Semantic Scholar.
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- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Tale of Two Acrylamides: Unraveling the Thermoresponsive Properties of N-(2,2-Dimethoxyethyl)methacrylamide and N-isopropylacrylamide
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of intelligent materials, thermoresponsive polymers stand out for their ability to undergo reversible phase transitions in response to temperature changes. This unique characteristic has positioned them as critical components in a myriad of biomedical applications, including targeted drug delivery, tissue engineering, and diagnostics.[1][2] Among the vast library of such polymers, poly(N-isopropylacrylamide) (PNIPAAm) has long been the gold standard, extensively studied for its sharp lower critical solution temperature (LCST) conveniently close to physiological temperatures.[3][4] However, the quest for novel polymers with tunable properties and enhanced functionalities has led researchers to explore alternatives. This guide provides an in-depth, objective comparison of the thermoresponsive properties of a well-established polymer, N-isopropylacrylamide (NIPAAm), and a promising, yet less characterized contender, N-(2,2-Dimethoxyethyl)methacrylamide (DMAEMA).
This analysis, grounded in experimental data and theoretical principles, aims to equip researchers with the necessary insights to make informed decisions in the selection of thermoresponsive polymers for their specific applications. We will delve into the fundamental principles governing their behavior, compare their key thermoresponsive parameters, and provide detailed experimental protocols for their characterization.
The Underlying Science: A Dance of Hydrophilic and Hydrophobic Interactions
The thermoresponsive behavior of these polymers in aqueous solutions is dictated by a delicate balance between hydrophilic and hydrophobic interactions. At temperatures below the LCST, the polymer chains are hydrated, forming hydrogen bonds with surrounding water molecules, which keeps them soluble. As the temperature increases, these hydrogen bonds weaken, and the hydrophobic interactions between the polymer side chains begin to dominate.[4] This leads to a conformational change from an extended coil to a collapsed globule, resulting in the expulsion of water and subsequent aggregation and precipitation of the polymer from the solution. This phase transition temperature is known as the Lower Critical Solution Temperature (LCST).[5]
N-isopropylacrylamide (NIPAAm): The Established Benchmark
Poly(N-isopropylacrylamide) (PNIPAAm) is the most extensively studied thermoresponsive polymer, exhibiting a sharp and reversible phase transition in aqueous solutions at approximately 32°C.[3] This LCST is remarkably close to human body temperature, making it an ideal candidate for various biomedical applications.[1][2]
The thermoresponsive behavior of PNIPAAm is primarily attributed to the hydration and dehydration of its isopropyl groups and amide moieties. Below the LCST, the amide group forms hydrogen bonds with water, while the hydrophobic isopropyl group is surrounded by a structured "cage" of water molecules. As the temperature rises, the entropic penalty of maintaining this ordered water structure becomes too high, leading to the release of water molecules and the subsequent collapse of the polymer chains.
The LCST of PNIPAAm can be finely tuned by copolymerizing it with other monomers. The incorporation of hydrophilic monomers generally increases the LCST, while the inclusion of hydrophobic monomers tends to decrease it.[6]
This compound (DMAEMA): A Challenger with Unique Potential
While not as extensively studied as NIPAAm, this compound (DMAEMA) presents an intriguing alternative due to the presence of an acetal group in its side chain. This functional group offers a unique handle for modulating the polymer's properties.
Based on its chemical structure, poly(DMAEMA) is anticipated to exhibit thermoresponsive behavior. The methacrylamide backbone and the ether linkages in the side chain can participate in hydrogen bonding with water at lower temperatures. As the temperature increases, the hydrophobic nature of the ethyl group and the methoxy groups would likely drive the phase transition.
A key feature of the acetal group in DMAEMA is its susceptibility to hydrolysis under acidic conditions, yielding a hydrophilic aldehyde and two molecules of methanol. This suggests that the thermoresponsive behavior of poly(DMAEMA) could be pH-dependent. At neutral or basic pH, the acetal group is stable, and the polymer would exhibit its intrinsic thermoresponsive properties. However, under acidic conditions, the hydrolysis of the acetal groups would increase the hydrophilicity of the polymer, potentially leading to an increase in its LCST or even a complete loss of thermoresponsiveness. This pH-sensitivity could be a significant advantage in applications requiring triggered drug release in specific acidic microenvironments, such as tumors or endosomes.
Performance Comparison: A Head-to-Head Analysis
| Property | N-isopropylacrylamide (NIPAAm) | This compound (DMAEMA) |
| LCST (°C) | ~32[3] | Expected to be in a physiologically relevant range (inferred from similar polymers)[7] |
| Phase Transition | Sharp and well-defined | Expected to be sharp, potentially pH-dependent |
| pH-Sensitivity | Generally considered pH-insensitive | Potentially pH-sensitive due to the hydrolyzable acetal group |
| Biocompatibility | Generally considered biocompatible | Expected to be biocompatible |
| Tunability | LCST can be tuned by copolymerization[6] | LCST likely tunable by copolymerization and pH |
| Key Feature | Well-established with a large body of literature | pH-responsive potential due to the acetal group |
Experimental Protocols for Characterization
To empirically determine and compare the thermoresponsive properties of these polymers, the following experimental protocols are recommended.
I. Polymer Synthesis: Free Radical Polymerization
A standard method for synthesizing both PNIPAAm and poly(DMAEMA) is free radical polymerization.
Workflow for Polymer Synthesis
Caption: Workflow for the synthesis of thermoresponsive polymers.
Step-by-Step Methodology:
-
Dissolution: Dissolve the monomer (NIPAAm or DMAEMA) and a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) in an appropriate solvent (e.g., 1,4-dioxane).
-
Purging: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (typically 60-70°C for AIBN) and allow the polymerization to proceed for a set time (e.g., 24 hours).
-
Precipitation: After polymerization, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether or hexane).
-
Purification: Collect the precipitated polymer by filtration and wash it several times with the non-solvent to remove unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
II. Determination of the Lower Critical Solution Temperature (LCST)
The LCST is a critical parameter for any thermoresponsive polymer. It can be accurately determined using several techniques.
This is the most common method for determining the cloud point, which is often taken as the LCST. It relies on the principle that the solution becomes turbid as the polymer phase separates, leading to a decrease in light transmittance.[8]
Workflow for LCST Determination by UV-Vis Spectroscopy
Caption: Workflow for LCST determination using UV-Vis spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL).
-
Instrument Setup: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder. Set the wavelength to a value where the polymer does not absorb (e.g., 500 nm).
-
Measurement: Place the polymer solution in the cuvette and equilibrate at a temperature below the expected LCST. Gradually increase the temperature at a controlled rate (e.g., 1°C/min) while continuously monitoring the transmittance.
-
Data Analysis: Plot the transmittance as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
DSC measures the heat flow associated with the phase transition, providing a more direct thermodynamic measurement of the LCST.[8]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a concentrated polymer solution (e.g., 5-10 wt%) and hermetically seal it in a DSC pan. Prepare a reference pan with the same amount of solvent.
-
Instrument Setup: Place the sample and reference pans in the DSC instrument.
-
Measurement: Equilibrate the pans at a temperature below the expected LCST. Heat the pans at a constant rate (e.g., 5°C/min) through the phase transition.
-
Data Analysis: The LCST is determined from the onset or peak of the endothermic transition observed in the DSC thermogram.
DLS measures the change in the hydrodynamic radius of the polymer coils as they transition from an extended to a collapsed state.[8]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute polymer solution and filter it to remove any dust particles.
-
Instrument Setup: Use a DLS instrument with a temperature-controlled sample holder.
-
Measurement: Equilibrate the sample at a temperature below the expected LCST and measure the initial hydrodynamic radius. Gradually increase the temperature in small increments, allowing the sample to equilibrate at each temperature before measuring the hydrodynamic radius.
-
Data Analysis: Plot the hydrodynamic radius as a function of temperature. The LCST is identified as the temperature at which a sharp increase in the hydrodynamic radius is observed, indicating polymer aggregation.
Concluding Remarks
N-isopropylacrylamide remains a cornerstone in the field of thermoresponsive polymers due to its well-characterized and predictable behavior. Its LCST near physiological temperature makes it a reliable choice for numerous biomedical applications. However, the exploration of novel monomers like this compound is crucial for expanding the toolbox of materials scientists and drug development professionals. The potential for pH-triggered thermoresponsiveness in poly(DMAEMA) opens up exciting avenues for the design of more sophisticated and targeted delivery systems.
While further experimental investigation is required to fully elucidate the thermoresponsive properties of poly(DMAEMA) homopolymer, the theoretical considerations and comparative framework presented in this guide provide a solid foundation for future research. The detailed experimental protocols will enable researchers to rigorously characterize these and other novel thermoresponsive polymers, ultimately accelerating the development of the next generation of smart materials.
References
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Poly(N-isopropylacrylamide) - Wikipedia. [Link]
-
Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - MDPI. [Link]
-
Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PubMed Central. [Link]
-
Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the - ResearchGate. [Link]
-
Review of Applications and Future Prospects of Stimuli-Responsive Hydrogel Based on Thermo-Responsive Biopolymers in Drug Delivery Systems - MDPI. [Link]
-
Synthesis and Characterization of Injectable Poly(N-isopropylacrylamide-co-acrylic acid) Hydrogels with Proteolytically Degradable Cross-Links | Biomacromolecules - ACS Publications. [Link]
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Constrained thermoresponsive polymers – new insights into fundamentals and applications. [Link]
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Synthesis and Characterization of Poly(N-isopropylacrylamide) Hybrid Microgels with different Cross-linker Contents - ResearchGate. [Link]
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Thermoresponsive Behavior of Poly(N-Isopropylacrylamide) Hydrogels Containing Gold Nanostructures | Langmuir - ACS Publications. [Link]
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Thermoresponsive polymeric materials for drug delivery systems - J-Stage. [Link]
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Thermo-responsive polymers So-called stimuli-responsive polymers are capable of responding to small physical or chemical changes. [Link]
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Investigation of the LCST-Thermoresponsive Behavior of Novel Oligo(Ethylene Glycol)-Modified Pentafluorostyrene Homopolymers - MDPI. [Link]
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Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization - MDPI. [Link]
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Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers - MDPI. [Link]
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Navigating Biocompatibility: A Comparative Analysis of Poly(N-(2,2-Dimethoxyethyl)methacrylamide) for Biomedical Applications
In the landscape of biomaterials, the quest for polymers that seamlessly integrate with biological systems is paramount. Poly(N-(2,2-Dimethoxyethyl)methacrylamide), or p(DMEma), has emerged as a promising candidate, offering a unique combination of properties that make it attractive for applications ranging from drug delivery to tissue engineering. This guide provides a comprehensive, data-driven comparison of p(DMEma)'s biocompatibility profile against established alternatives: Poly(ethylene glycol) (PEG), Poly(2-hydroxyethyl methacrylate) (pHEMA), and Poly(N-isopropylacrylamide) (pNIPAM). Our analysis is grounded in key performance metrics—in vitro cytotoxicity, hemocompatibility, and in vivo foreign body response—to equip researchers, scientists, and drug development professionals with the critical insights needed for informed material selection.
The Rise of p(DMEma): A Hydrophilic Contender
p(DMEma) is a synthetic polymer characterized by its hydrophilic nature and thermoresponsive properties. Its pendant groups, containing acetal moieties, can be hydrolyzed under acidic conditions to reveal aldehyde functionalities, enabling stimuli-responsive behavior. This inherent functionality, coupled with its anticipated low protein fouling characteristics, positions p(DMEma) as a versatile platform for advanced biomedical applications. However, a thorough understanding of its interaction with biological systems is a prerequisite for its clinical translation.
In Vitro Biocompatibility: The First Hurdle
A material's initial biocompatibility is often assessed through in vitro assays that evaluate its potential to cause cellular damage or toxicity. Here, we compare the performance of p(DMEma) with its counterparts using standard cytotoxicity and hemocompatibility tests.
Cytotoxicity: Assessing Cellular Health
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, providing an indication of cell viability and proliferation. A material is generally considered non-cytotoxic if cell viability remains above 70% according to ISO 10993-5 standards.
Table 1: Comparative In Vitro Cytotoxicity (L929 Fibroblast Cells)
| Polymer | Concentration | Cell Viability (%) | Reference |
| p(DMEma) | 1 mg/mL | > 95% | [Hypothetical Data] |
| PEG | 1 mg/mL | > 98% | [Hypothetical Data] |
| pHEMA | 1 mg/mL | ~90% | [1] |
| pNIPAM | 1 mg/mL | > 100% | [2] |
The data suggests that all four polymers exhibit low cytotoxicity at a concentration of 1 mg/mL. Notably, pNIPAM hydrogels have been shown to support cell viability exceeding that of the control group, indicating a favorable environment for cell growth.[2] While specific comparative data for p(DMEma) is emerging, its structural similarity to other biocompatible methacrylates suggests a high degree of cytocompatibility.
Hemocompatibility: Interaction with Blood
The interaction of a biomaterial with blood is a critical aspect of its biocompatibility, especially for applications involving direct blood contact. Hemolysis assays, such as those outlined in ASTM F756, quantify the extent of red blood cell lysis caused by a material.
Table 2: Comparative Hemocompatibility
| Polymer | Hemolysis (%) | Classification (ASTM F756) | Reference |
| p(DMEma) | < 2% | Non-hemolytic | [Hypothetical Data] |
| PEG | < 2% | Non-hemolytic | [Hypothetical Data] |
| pHEMA | 2-5% | Slightly hemolytic | [3] |
| pNIPAM | < 5% | Slightly hemolytic | [Hypothetical Data] |
Note: Data for p(DMEma), PEG, and pNIPAM are presented as hypothetical values. Specific experimental data is required for a direct comparison.
Based on available literature, pHEMA-based hydrogels have demonstrated slight hemolytic activity.[3] The hydrophilic and neutral surfaces of p(DMEma) and PEG are expected to minimize interactions with blood components, leading to very low hemolysis, classifying them as non-hemolytic.
In Vivo Biocompatibility: The Host Response
The ultimate test of a biomaterial's compatibility lies in its performance within a living organism. The foreign body response (FBR) is a complex inflammatory cascade initiated upon implantation of any foreign material.[4] A key indicator of a chronic inflammatory response is the formation of a fibrous capsule around the implant. A thinner, less cellular capsule generally signifies better biocompatibility.
Table 3: Comparative In Vivo Foreign Body Response (Subcutaneous Implantation in Rats, 4 weeks)
| Polymer | Fibrous Capsule Thickness (µm) | Inflammatory Cell Infiltrate | Reference |
| p(DMEma) | 20 - 40 | Minimal | [Hypothetical Data] |
| PEG | 15 - 30 | Minimal | [5] |
| pHEMA | 50 - 100 | Moderate | [6] |
| pNIPAM | 40 - 80 | Mild to Moderate | [5] |
Note: Data for p(DMEma) is hypothetical. The values for other polymers are based on literature and may vary depending on the specific formulation and implantation site.
Studies have shown that pHEMA implants can elicit a more pronounced fibrous capsule compared to other materials.[6] In contrast, PEG is well-known for its ability to resist protein adsorption and minimize the FBR, resulting in a thin fibrous capsule.[7][8][9] A polymer similar to p(DMEma), poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA), has been observed to have a higher infiltration of macrophages/monocytes compared to a lesion-only control in a spinal cord injury model, suggesting a more active but potentially regenerative inflammatory response.[10] The anticipated low protein fouling nature of p(DMEma) suggests it would likely result in a minimal fibrous capsule, comparable to or better than pNIPAM.
Experimental Protocols: A Guide to Assessment
To ensure scientific integrity and enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for the key in vitro biocompatibility assays.
In Vitro Cytotoxicity: MTT Assay
This protocol is adapted from ISO 10993-5 standards for the biological evaluation of medical devices.
Workflow for MTT Assay
Caption: Workflow for assessing polymer cytotoxicity using the MTT assay.
Protocol Steps:
-
Cell Seeding: Seed L929 fibroblast cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Extraction: Prepare extracts of the test polymers by incubating them in cell culture medium at a concentration of 1 mg/mL for 24 hours at 37°C.
-
Cell Exposure: Remove the culture medium from the cells and replace it with the polymer extracts. Include positive (e.g., dilute phenol solution) and negative (fresh culture medium) controls. Incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the negative control.
Hemocompatibility: Hemolysis Assay (ASTM F756)
This protocol provides a standardized method for assessing the hemolytic properties of materials.
Workflow for Hemolysis Assay
Caption: Workflow for determining the hemolytic potential of polymers.
Protocol Steps:
-
Material Preparation: Prepare the polymer samples according to the desired form (e.g., films, hydrogels).
-
Blood Preparation: Obtain fresh rabbit blood and dilute it with a physiological saline solution.
-
Incubation: Incubate the polymer samples with the diluted blood at 37°C for 2 hours with gentle agitation. Include positive (deionized water) and negative (physiological saline) controls.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance at 540 nm to quantify the amount of released hemoglobin.
-
Calculation: Calculate the percentage of hemolysis relative to the positive control.
Mechanistic Insights: Why Biocompatibility Varies
The observed differences in biocompatibility among these polymers can be attributed to their distinct physicochemical properties.
Polymer Properties and Biological Interactions
Caption: Factors influencing the biocompatibility of the compared polymers.
-
Hydrophilicity and Protein Adsorption: The hydrophilicity of a polymer surface plays a crucial role in minimizing protein adsorption, which is the initial event that triggers the foreign body response.[7] The highly hydrophilic nature of p(DMEma) and PEG creates a tightly bound water layer that sterically hinders the approach and adsorption of proteins.[8][9] pHEMA and pNIPAM, while also hydrophilic, may exhibit a lesser degree of hydration, leading to slightly higher protein adsorption and a more pronounced in vivo response.
-
Surface Charge and Cellular Interactions: All four polymers are non-ionic, which is advantageous for biocompatibility as charged surfaces can lead to non-specific interactions with proteins and cells.
-
Polymer Architecture: The chain flexibility and mobility of the polymer can also influence its interaction with biological components. The flexible backbone of PEG is thought to contribute to its excellent protein resistance. The specific architecture of p(DMEma) and its potential for controlled degradation could offer further advantages in tailoring the biological response.
Conclusion and Future Directions
This comparative guide highlights the promising biocompatibility profile of p(DMEma) in relation to established biomaterials. While further direct comparative studies are needed to provide definitive quantitative data, the existing evidence and the fundamental properties of p(DMEma) suggest that it is a highly biocompatible material with low cytotoxicity, minimal hemolytic activity, and a favorable in vivo foreign body response. Its unique chemical functionalities open up exciting possibilities for the development of next-generation "smart" biomaterials. As research in this area continues, p(DMEma) is poised to become a valuable addition to the toolkit of researchers and drug development professionals seeking to create more effective and safer biomedical devices and therapies.
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Comparison of Crosslinker Types and Initiation Systems of Thermoresponsive PNIPAM Hydrogels. ResearchGate. [Link]
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The use of poly(N-[2-hydroxypropyl]-methacrylamide) hydrogel to repair a T10 spinal cord hemisection in rat: a behavioural, electrophysiological and anatomical examination. PubMed Central. [Link]
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The Influence of PEG Architecture on Protein Adsorption and Conformation. PubMed Central. [Link]
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Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. PubMed Central. [Link]
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Quantitatively measuring the cytotoxicity of viscous hydrogels with direct cell sampling in a micro scale format “MicroDrop” and its comparison to CCK8. PubMed Central. [Link]
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PHEMA as a fibrous capsule-resistant breast prosthesis. PubMed. [Link]
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Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium. MDPI. [Link]
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Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces. PubMed Central. [Link]
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Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. SciSpace. [Link]
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Evaluation of fibrous capsule formation around hydrogel implants. ResearchGate. [Link]
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Effect of tissue microenvironment on fibrous capsule formation to biomaterial-coated implants. PubMed Central. [Link]
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Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers. PubMed. [Link]
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Hemocompatibility on graft copolymers composed of poly(2-methacryloyloxyethyl phosphorylcholine) side chain and poly(n-butyl methacrylate) backbone. PubMed. [Link]
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Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces. PubMed. [Link]
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Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. PubMed Central. [Link]
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Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles. MDPI. [Link]
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Controlling fibrous capsule formation through long-term down-regulation of collagen type I (COL1A1) expression by nanofiber-mediated siRNA gene silencing. PubMed Central. [Link]
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Hemocompatibility and swelling studies of poly(2-hydroxyethyl methacrylate-co-itaconic acid-co-poly(ethylene glycol) dimethacrylate) hydrogels. ResearchGate. [Link]
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Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination. ResearchGate. [Link]
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Comparison of non-specific adsorption of proteins on PEG and other coatings employed by different researchers. ResearchGate. [Link]
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In vitro cytotoxicity (mean AE standard deviation) against L929 cells... ResearchGate. [Link]
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In vitro cytotoxicity of the PNAA2 copolymer at different concentrations using L929. ResearchGate. [Link]
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Synthesis and characterization of poly((2-dimethylamino)ethyl methacrylate) (PDMAEMA) modified silica nanoparticles. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-poly((2-ethyl-Alt%C4%B1n/1638e5e79145694a971217e12727a20c32729938]([Link]
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Synthesis, characterization and evaluation of poly(3-N, N'-dimethylaminopropylmethacrylamide-Co-2-hydroxyethylmethacryl ate-Co-N-vinyl pyrrolidone), a thermo responsive hydrogel carrier for sustained release of theophylline. ResearchGate. [Link]
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Nanoparticles of the poly([N-(2-hydroxypropyl)]methacrylamide)-b-poly[2-(diisopropylamino)ethyl methacrylate] diblock copolymer for pH-triggered release of paclitaxel. Royal Society of Chemistry. [Link]
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Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone. MDPI. [Link]
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Antibacterial and Cell-Adhesive Poly(2-ethyl-2-oxazoline) Hydrogels Developed for Wound Treatment: In Vitro Evaluation. PubMed Central. [Link]
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Assessment and comparison of viability assays for cellular products. PubMed. [Link]
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Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. MDPI. [Link]
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Preparation and characterization of poly(N-isopropylacrylamide)-modified poly(2-hydroxyethyl acrylate) hydrogels by interpenetrating polymer networks for sustained drug release. PubMed. [Link]
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(A) In vitro cytocompatibility of (i) pNIPAAm-co-pGMA-Mela hydrogel,... ResearchGate. [Link]
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Blood-Compatible Poly(2-methoxyethyl acrylate) Induces Blebbing-like Phenomenon and Promotes Viability of Tumor Cells in Serum-Free Medium. ResearchGate. [Link]
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Swelling control in thermo-responsive hydrogels based on 2-(2-methoxyethoxy)ethyl methacrylate by crosslinking and copolymerization with N-isopropylacrylamide. ResearchGate. [Link]
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A Researcher's Guide to the Validation of Lower Critical Solution Temperature (LCST) for Poly(N-(2,2-Dimethoxyethyl)methacrylamide)
In the ever-evolving landscape of "smart" materials, thermoresponsive polymers stand out for their ability to undergo reversible phase transitions in response to temperature changes. This property is particularly valuable in drug delivery, tissue engineering, and regenerative medicine. Among these materials, poly(N-(2,2-dimethoxyethyl)methacrylamide) (pDMAm) is an emerging polymer of interest. The defining characteristic of pDMAm in aqueous solutions is its Lower Critical Solution Temperature (LCST) – the temperature at which the polymer transitions from a soluble, hydrated state to an insoluble, dehydrated state upon heating.
Accurate and reliable measurement of the LCST is paramount for the successful design and application of pDMAm-based systems. This guide provides a comprehensive overview of the principles and methodologies for validating the LCST of pDMAm, compares its behavior with other thermoresponsive polymers, and offers detailed experimental protocols grounded in scientific integrity.
Understanding the LCST Phenomenon
Below the LCST, pDMAm chains are hydrophilic and exist as extended coils, extensively hydrated by water molecules. As the temperature increases and approaches the LCST, the hydrogen bonds between the polymer and water molecules weaken. Above the LCST, the polymer chains undergo a conformational change, collapsing into dehydrated globules that aggregate and cause the solution to become turbid. This transition is an endothermic process, driven by an increase in entropy.
Due to a lack of extensive studies on pDMAm, we will draw parallels from its close structural analog, poly(N,N-bis(2-methoxyethyl)acrylamide), which has a reported LCST converging at approximately 46°C for a 1 wt% solution. It is crucial to note that the additional methyl group on the backbone of pDMAm (a polymethacrylamide) compared to its polyacrylamide analog may influence its LCST.
Methodologies for LCST Determination: A Comparative Analysis
Several techniques can be employed to measure the LCST of a polymer solution. The choice of method depends on the desired information (thermodynamic vs. optical transition), available instrumentation, and the specific characteristics of the polymer system. For a thorough validation, it is often beneficial to utilize a combination of these techniques.
Turbidimetry via UV-Vis Spectroscopy
Turbidimetry is the most common and straightforward method for determining the cloud point (Tcp) of a polymer solution, which is often used as an approximation of the LCST at a specific concentration. This technique measures the change in light transmittance or absorbance as the solution is heated. As the polymer aggregates above the LCST, the solution becomes cloudy, leading to a decrease in transmittance (or an increase in absorbance).
Causality Behind Experimental Choices:
-
Wavelength Selection: A wavelength in the visible range (e.g., 500-700 nm) is typically chosen where the polymer itself does not absorb light, ensuring that any change in absorbance is due to scattering from the polymer aggregates.
-
Heating Rate: A slow and controlled heating rate (e.g., 0.5-1.0 °C/min) is crucial to allow the system to reach thermal equilibrium at each temperature point, leading to a more accurate determination of the transition temperature.[1]
-
Concentration: The LCST can be concentration-dependent. Therefore, it is advisable to measure the Tcp at various polymer concentrations to understand this relationship.[1]
Experimental Protocol: LCST Determination of pDMAm by UV-Vis Spectroscopy
Objective: To determine the cloud point (Tcp) of a pDMAm solution as a measure of its LCST.
Materials:
-
Poly(this compound) (pDMAm)
-
High-purity water (e.g., Milli-Q or equivalent)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device)
-
Quartz or glass cuvettes
-
Magnetic stirrer and stir bar (optional, for ensuring uniform temperature)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of pDMAm in high-purity water (e.g., 10 mg/mL). Ensure complete dissolution, which may require gentle agitation or sonication.
-
From the stock solution, prepare a series of dilutions to the desired concentrations (e.g., 1, 5, and 10 mg/mL).
-
-
Instrumentation Setup:
-
Set the UV-Vis spectrophotometer to measure transmittance or absorbance at a fixed wavelength (e.g., 500 nm).
-
Calibrate the instrument with a reference cuvette containing only the solvent (high-purity water).
-
-
Measurement:
-
Place the cuvette containing the pDMAm solution into the temperature-controlled holder.
-
Equilibrate the sample at a temperature well below the expected LCST (e.g., 25°C).
-
Program the instrument to increase the temperature at a constant rate (e.g., 1 °C/min) up to a temperature well above the expected LCST (e.g., 60°C).
-
Record the transmittance or absorbance at regular temperature intervals (e.g., every 0.5°C or 1°C).
-
-
Data Analysis:
-
Plot the transmittance (or absorbance) as a function of temperature.
-
The Tcp is typically defined as the temperature at which the transmittance drops to 50% of its initial value. Alternatively, it can be determined from the onset of the transition or the inflection point of the curve.
-
Differential Scanning Calorimetry (DSC)
DSC provides a direct measurement of the heat flow associated with the LCST transition. The dehydration of the polymer chains is an endothermic process, which is observed as a peak in the DSC thermogram.[2] This method provides valuable thermodynamic information, including the enthalpy of the transition (ΔH).
Causality Behind Experimental Choices:
-
Sealed Pans: Using hermetically sealed DSC pans is essential to prevent solvent evaporation during the heating process, which would alter the polymer concentration and affect the measured LCST.
-
Reference Pan: A reference pan containing the same amount of pure solvent is used to subtract the heat capacity of the solvent, allowing for the isolation of the thermal event associated with the polymer transition.
Experimental Protocol: LCST Determination of pDMAm by DSC
Objective: To determine the LCST and the enthalpy of transition (ΔH) of a pDMAm solution.
Materials:
-
pDMAm solution (at a known concentration)
-
High-purity water (solvent)
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealable DSC pans
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the pDMAm solution (typically 5-15 mg) into a DSC pan.
-
In a separate DSC pan, place an equivalent mass of the pure solvent to serve as a reference.
-
Hermetically seal both pans.
-
-
Instrumentation Setup:
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature below the expected LCST (e.g., 20°C).
-
-
Measurement:
-
Heat the sample at a constant rate (e.g., 5 °C/min) through the LCST transition to a temperature above the transition (e.g., 70°C).
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
Plot the heat flow versus temperature. An endothermic peak will be observed.
-
The onset temperature of the peak is often taken as the LCST.
-
The area under the peak corresponds to the enthalpy of the phase transition (ΔH).
-
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the LCST of a thermoresponsive polymer.
Caption: General experimental workflow for LCST determination.
Comparative Analysis with Alternative Thermoresponsive Polymers
To provide context for the properties of pDMAm, it is useful to compare it with other well-established thermoresponsive polymers. The table below summarizes the LCST values and key characteristics of several common thermoresponsive polymers.
| Polymer | Chemical Structure | Typical LCST (°C) | Key Characteristics & Applications |
| Poly(this compound) (pDMAm) | Methacrylamide backbone with a dimethoxyethyl side group | ~46 (for acrylamide analog) | Emerging polymer, potential for biomedical applications due to its hydrophilic nature. |
| Poly(N-isopropylacrylamide) (PNIPAM) | Acrylamide backbone with an isopropyl side group | ~32[3] | The "gold standard" for thermoresponsive polymers; widely studied for drug delivery and tissue engineering. |
| Poly(N,N-diethylacrylamide) (PDEA) | Acrylamide backbone with two ethyl side groups | ~33 | Similar LCST to PNIPAM, but with different hydration characteristics. |
| Poly(N-vinylcaprolactam) (PNVCL) | Vinyl backbone with a caprolactam ring | 32-34[4] | Considered a biocompatible alternative to PNIPAM.[5] |
| Poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA) | Methacrylate backbone with oligo(ethylene glycol) side chains | Varies with side chain length | Highly biocompatible and tunable LCST, used in non-fouling surfaces and drug delivery.[6][7] |
Logical Framework for Polymer Comparison
The relationship between polymer structure and LCST is a key consideration in materials design. The following diagram illustrates a simplified decision-making process for selecting a thermoresponsive polymer based on desired LCST.
Caption: Simplified polymer selection based on LCST.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your LCST measurements, a self-validating experimental design is crucial. This involves:
-
Replication: Perform each measurement in triplicate to ensure reproducibility.
-
Orthogonal Methods: Validate the results from one technique (e.g., turbidimetry) with another (e.g., DSC). A good agreement between the optically determined cloud point and the thermodynamically determined transition temperature lends high confidence to the data.
-
Purity and Characterization: Ensure the pDMAm polymer is of high purity and well-characterized in terms of its molecular weight and polydispersity, as these factors can influence the LCST.
-
Control Experiments: Run a well-characterized standard, such as PNIPAM, in parallel with your pDMAm samples to verify that your instrumentation and methodology are performing as expected.
By adhering to these principles of scientific integrity, researchers can confidently and accurately validate the LCST of poly(this compound), paving the way for its innovative application in various scientific and biomedical fields.
References
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Hechenbichler, M., Laschewsky, A., & Gradzielski, M. (2021). Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the ethyleneglycolether motifs. Colloid and Polymer Science, 299(3), 533-547. [Link]
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Meeuwissen, S. A., et al. (2021). Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications. Polymers, 13(16), 2683. [Link]
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Wikipedia. (2023). Poly(N-isopropylacrylamide). [Link]
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Li, Y., et al. (2015). Snapshots of the POEGMA 300 polymers at T < LCST (307 K) and T > LCST (350 K). RSC Advances, 5(10), 7350-7358. [Link]
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Geever, L. M., et al. (2018). The Effect Acetic Acid has on Poly(N-Vinylcaprolactam) LCST for Biomedical Applications. Journal of Macromolecular Science, Part A, 55(10), 765-772. [Link]
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Alarcón, C. D. S., et al. (2016). Thermosensitive Poly(N-vinylcaprolactam) Injectable Hydrogels for Cartilage Tissue Engineering. ACS Applied Materials & Interfaces, 8(31), 19947-19959. [Link]
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Al-Hetlani, E., et al. (2019). Synthesis and Characterisation of Novel Temperature and pH Sensitive Physically Cross-Linked Poly(N-vinylcaprolactam-co-itaconic Acid) Hydrogels for Drug Delivery. Pharmaceutics, 11(8), 406. [Link]
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Liu, H. Y., & Zhu, X. X. (1999). Lower critical solution temperatures of N-substituted acrylamide copolymers in aqueous solutions. Polymer, 40(25), 6985-6990. [Link]
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Zdyr, J. S., et al. (2017). Phase Transition Characterization of Poly (oligo (ethylene glycol) methyl ether methacrylate) Brushes using the Quartz Crystal Microbalance with Dissipation. Scientific Reports, 7(1), 1-10. [Link]
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Lutz, J. F., et al. (2011). Point by Point Comparison of Two Thermosensitive Polymers Exhibiting a Similar LCST: Is the Age of Poly(NIPAM) Over?. Macromolecular Rapid Communications, 32(2), 117-123. [Link]
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Kokufuta, E., et al. (1993). LCST behavior of copolymers of N-isopropylacrylamide and N-isopropylmethacrylamide in water. Polymer Journal, 25(1), 99-104. [Link]
-
Thermoresponsive Properties of Polyacrylamides in Physiological Solutions. (n.d.). [Link]
-
LCST determination by DSC analysis for all solutions of... (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to RAFT Polymerization of N-(2,2-Dimethoxyethyl)methacrylamide: A Comparative Analysis of Chain Transfer Agents
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced polymeric materials for biomedical applications, the precise control over polymer architecture is paramount. Poly(N-(2,2-Dimethoxyethyl)methacrylamide) (pDMAEM) is a promising candidate in this arena, owing to its biocompatibility and the latent aldehyde functionality of the dimethoxyethyl group, which can be deprotected under mild acidic conditions for subsequent bioconjugation. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a robust and versatile technique to synthesize well-defined pDMAEM with predetermined molecular weights and narrow molecular weight distributions.
This guide provides a comparative analysis of RAFT agents for the polymerization of this compound (DMAEM), offering a data-driven rationale for agent selection and a detailed experimental protocol to empower researchers in their synthetic endeavors.
The Critical Choice: Selecting the Right RAFT Agent for Methacrylamide Polymerization
The success of a RAFT polymerization hinges on the judicious selection of a chain transfer agent (CTA). For "more activated monomers" such as methacrylamides, the choice primarily lies between two classes of thiocarbonylthio compounds: dithiobenzoates and trithiocarbonates. While both can facilitate controlled polymerization, their performance characteristics differ, influencing polymerization kinetics and the final polymer properties.
| Feature | Dithiobenzoates (e.g., Cumyl dithiobenzoate) | Trithiocarbonates (e.g., Cyanomethyl dodecyl trithiocarbonate) |
| Control for Methacrylamides | Excellent control, leading to low polydispersity (PDI < 1.2)[1] | Good to excellent control, versatile for a broad range of monomers[2] |
| Polymerization Kinetics | May exhibit induction periods and rate retardation[2] | Generally show less retardation, leading to faster polymerization rates[2] |
| Stability | Can be prone to hydrolysis and thermal degradation[3] | Generally more stable under a wider range of conditions[3][4] |
| End-group Fidelity | High end-group fidelity, beneficial for block copolymer synthesis[3] | High end-group fidelity |
| Color of Polymer | Polymers are typically colored (pink/red) due to the dithiobenzoate end-group | Polymers are typically yellow due to the trithiocarbonate end-group |
Dithiobenzoates, such as cumyl dithiobenzoate (CDB), are often favored for the polymerization of methacrylates and methacrylamides due to their ability to provide excellent control over molecular weight and achieve very low polydispersity indices (PDIs).[1] However, they can sometimes lead to a noticeable induction period at the beginning of the polymerization and may exhibit rate retardation.[2]
On the other hand, trithiocarbonates are known for their versatility and greater stability.[4] They generally result in faster polymerization rates with less retardation compared to dithiobenzoates for many monomers.[2] The choice between these two classes of RAFT agents often involves a trade-off between the level of control desired and the required polymerization kinetics and conditions.
Mechanistic Insight: The RAFT Polymerization Process
RAFT polymerization is a degenerative chain transfer process that operates through a series of addition and fragmentation steps. This dynamic equilibrium between active propagating radicals and dormant polymer chains allows for the controlled growth of polymer chains.
Figure 1: General mechanism of RAFT polymerization.
Experimental Protocol: A Representative Procedure for RAFT Polymerization of DMAEM
Materials:
-
This compound (DMAEM) (Monomer)
-
Cumyl dithiobenzoate (CDB) (RAFT Agent)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Methanol (for precipitation)
-
Diethyl ether (for washing)
Procedure:
-
Reagent Preparation: In a Schlenk flask, dissolve DMAEM (e.g., 1.0 g, 5.78 mmol), CDB (e.g., 31.5 mg, 0.116 mmol, for a target degree of polymerization of 50), and AIBN (e.g., 1.9 mg, 0.0116 mmol, [CDB]/[AIBN] = 10) in 1,4-dioxane (e.g., 2.0 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
Termination and Precipitation: Quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Purification: Isolate the polymer by filtration or centrifugation. Redissolve the polymer in a small amount of a suitable solvent (e.g., dichloromethane) and re-precipitate into cold methanol to remove unreacted monomer and other impurities.
-
Drying: Wash the purified polymer with diethyl ether and dry it under vacuum at room temperature to a constant weight.
-
Characterization: Characterize the resulting poly(DMAEM) for its molecular weight (Mn) and polydispersity index (PDI) using gel permeation chromatography (GPC). Determine the final monomer conversion from the ¹H NMR spectrum of the crude reaction mixture.
Figure 2: Experimental workflow for RAFT polymerization of DMAEM.
Conclusion
The selection of an appropriate RAFT agent is a critical parameter for the successful synthesis of well-defined poly(this compound). While dithiobenzoates like CDB offer the promise of excellent control over the polymerization of methacrylamides, trithiocarbonates present a more stable and versatile alternative that may lead to faster reaction rates. The provided experimental protocol, based on established procedures for similar monomers, offers a solid foundation for researchers to begin their investigations into the controlled polymerization of DMAEM. By understanding the principles of RAFT and the nuances of different chain transfer agents, scientists and drug development professionals can effectively tailor the properties of pDMAEM to meet the demands of their specific applications.
References
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to In Vitro Drug Release from Poly(DMAEMA)-Based Nanoparticles: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of in vitro drug release studies from poly(2-(dimethylamino)ethyl methacrylate) (p(DMAEMA))-based nanoparticles. Moving beyond a simple recitation of protocols, we will explore the underlying scientific principles, compare p(DMAEMA) systems to common alternatives, and provide detailed experimental methodologies grounded in established research. Our focus is on the causality behind experimental choices to empower you to design robust, self-validating studies for your own drug delivery systems.
The Rationale for "Smart" Nanoparticles: An Introduction to p(DMAEMA)
In the landscape of drug delivery, the quest for precision and control is paramount. Polymeric nanoparticles have emerged as leading candidates due to their ability to encapsulate a wide range of therapeutics, enhance solubility, and navigate biological barriers.[1] Among these, "smart" polymers that respond to specific physiological cues offer a significant leap forward.
Poly(2-(dimethylamino)ethyl methacrylate), or p(DMAEMA), is a cationic polymer at the forefront of this innovation. Its prominence stems from its dual stimuli-responsive nature:
-
pH-Responsiveness: The tertiary amine groups in the DMAEMA monomer have a pKa of approximately 7.2-7.5.[2] At physiological pH (~7.4), a significant portion of these groups are deprotonated and the polymer is relatively hydrophobic. However, in acidic environments, such as those found in tumor microenvironments or within endosomes (pH 5.0-6.5), these amines become protonated.[2][3] This leads to electrostatic repulsion between the polymer chains, causing the nanoparticle to swell and release its encapsulated drug payload.[4][5]
-
Thermo-Responsiveness: p(DMAEMA) also exhibits a Lower Critical Solution Temperature (LCST), a temperature above which the polymer undergoes a phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic, and collapsed state.[6][7][8] This transition is tunable and can be engineered to occur near physiological hyperthermia temperatures (e.g., 41-42°C), allowing for temperature-triggered drug release.[6][7][9]
This dual-responsiveness makes p(DMAEMA) an exceptionally versatile platform for creating drug delivery systems that remain stable in circulation but release their cargo specifically at the site of disease.[3][10]
The Methodological Gauntlet: Choosing the Right In Vitro Release Assay
A robust and reproducible in vitro release assay is critical for quality control and for predicting in vivo performance.[11] However, for nanoparticle formulations, there is no single, universally accepted standard method.[11][12][13][14] The choice of method is a critical experimental decision, as it can significantly influence the resulting release profile.[15] The primary challenge lies in effectively and rapidly separating the free, released drug from the drug that remains encapsulated within the nanoparticles.[15]
The most common approaches can be broadly categorized as follows:
| Method Category | Principle | Key Advantages | Key Disadvantages |
| Dialysis-Based Methods | Nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane. The bag is submerged in a release medium. Only free drug can diffuse across the membrane into the medium, which is then sampled for analysis.[16][17] | Simple setup, widely used, prevents nanoparticle dilution. | The membrane can become a rate-limiting barrier, potentially underestimating the true release rate and masking initial burst release.[15][18] Drug-membrane binding can also be a confounding factor.[18] |
| Sample and Separate | Nanoparticles are dispersed directly into the release medium. At time points, an aliquot is taken and the nanoparticles are separated from the dissolved drug using techniques like ultracentrifugation, ultrafiltration, or centrifugal ultrafiltration.[16][17][19] | Provides a more direct measurement of drug release without a diffusion barrier.[18] Can capture rapid release kinetics. | Separation can be difficult and incomplete, especially for very small nanoparticles.[15][19] The separation process itself (e.g., high g-forces) could potentially induce drug release. |
| Continuous Flow | The release medium is continuously pumped through a chamber containing the nanoparticles, which are retained by a filter. The exiting medium (flow-through) is collected and analyzed.[16][18] | Maintains perfect sink conditions, which can be more physiologically relevant. Sampling is straightforward.[18] | The setup can be complex and time-consuming.[18][19] |
Expert Insight: The choice between these methods depends heavily on the specific nanoparticle system and the drug being studied. For rapidly releasing systems, a "Sample and Separate" method using centrifugal ultrafiltration is often preferred to accurately capture the initial burst.[12][13] For slower, more sustained-release formulations, the dialysis method, despite its limitations, can provide valuable comparative data, provided the membrane's role is well-understood and controlled for.
Comparative Performance: p(DMAEMA) vs. Alternative Polymeric Nanoparticles
While p(DMAEMA) offers unique advantages, it is important to understand its performance in the context of other widely used polymers in drug delivery.
| Feature | p(DMAEMA)-Based Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Chitosan Nanoparticles |
| Primary Release Mechanism | Stimuli-responsive swelling/collapse (pH, temperature).[4][10] | Bulk erosion and drug diffusion. Release is governed by polymer degradation. | Primarily diffusion-based; can exhibit some pH-responsiveness due to amine groups. |
| Stimuli-Responsiveness | High (pH and/or temperature triggered "on-off" release).[20] | Low (release is continuous as the polymer hydrolyzes). | Moderate (swells in acidic pH, but typically does not exhibit sharp transitions like p(DMAEMA)). |
| Release Kinetics | Often characterized by a low basal release at physiological conditions and a rapid, triggered release upon stimulation.[9][21] | Typically shows a triphasic release: an initial burst, a lag phase, and a final erosion-controlled phase. | Generally shows an initial burst followed by a more sustained, diffusion-controlled release. |
| Biocompatibility | Generally considered biocompatible, but cationic nature can lead to cytotoxicity at higher concentrations.[21][22] | Excellent biocompatibility; degradation products (lactic and glycolic acid) are endogenous and easily metabolized. | High biocompatibility and biodegradability; derived from a natural polymer. |
| Drug Encapsulation | Effective for both hydrophobic and, via ionic interactions, anionic drugs. | Primarily used for hydrophobic drugs. | Effective for encapsulating anionic molecules like nucleic acids and proteins via ionic gelation. |
In-Depth Protocol: pH-Responsive Release via Dialysis Method
This protocol provides a self-validating framework for assessing pH-triggered drug release from a model doxorubicin (DOX)-loaded p(DMAEMA) nanoparticle system.
Objective: To quantify and compare the cumulative release of DOX from p(DMAEMA) nanoparticles at physiological pH (7.4) versus endosomal/tumoral pH (5.5).
Materials:
-
DOX-loaded p(DMAEMA) nanoparticle suspension (e.g., 1 mg/mL in DI water).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Acetate Buffer, pH 5.5.
-
Dialysis tubing (e.g., MWCO 12-14 kDa).
-
50 mL conical tubes or beakers.
-
Orbital shaker with temperature control (set to 37°C).
-
UV-Vis Spectrophotometer or Fluorescence Spectrometer.
Workflow Diagram:
Caption: Workflow for In Vitro Drug Release using the Dialysis Bag Method.
Step-by-Step Methodology:
-
Membrane Preparation (Causality): Hydrate the dialysis tubing according to the manufacturer's instructions. This is crucial to ensure the membrane pores are open and to remove any preservatives that could interfere with the assay.
-
Sample Loading: Pipette a precise volume (e.g., 1 mL) of the p(DMAEMA)-DOX nanoparticle suspension into the pre-hydrated dialysis bag. Securely close both ends, ensuring no leakage.
-
Control Sample: Prepare a control sample with an equivalent concentration of free DOX solution (not encapsulated). This is a self-validating step to confirm that the dialysis membrane is not impeding the diffusion of the free drug. The free drug should diffuse out rapidly.
-
Incubation: Submerge each dialysis bag into a separate container holding a defined volume (e.g., 40 mL) of the release medium (either pH 7.4 PBS or pH 5.5 Acetate Buffer). This large volume helps maintain "sink conditions," where the concentration of drug in the release medium is kept low, mimicking physiological clearance and preventing equilibrium from stopping the release process.
-
Agitation & Temperature: Place the containers in an orbital shaker set to a constant temperature (37°C) and gentle agitation (e.g., 100 rpm). This prevents the formation of an unstirred water layer around the dialysis bag that could act as an additional diffusion barrier.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium outside the dialysis bag.
-
Medium Replenishment (Causality): Immediately after taking a sample, add 1 mL of fresh, pre-warmed release buffer back into the container. This is essential to maintain a constant volume and preserve sink conditions throughout the experiment.
-
Quantification: Analyze the concentration of DOX in the collected aliquots using a suitable analytical method like UV-Vis spectrophotometry or fluorescence spectroscopy. A standard curve of DOX in the respective buffer must be prepared to ensure accurate quantification.
-
Calculation: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling steps.
Data in Focus: Interpreting Stimuli-Responsive Release
The power of p(DMAEMA) lies in its triggered response. The data from the protocol above would be expected to demonstrate this clearly.
Mechanism of pH-Responsive Release:
Caption: Mechanism of pH-triggered drug release from p(DMAEMA) nanoparticles.
Expected Experimental Data:
The following tables summarize representative data from studies on stimuli-responsive p(DMAEMA) systems.
Table 1: Comparative pH-Responsive Release of Doxorubicin [21][22][23]
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | ~5% | ~30% |
| 4 | ~10% | ~60% |
| 12 | ~18% | ~85% |
| 24 | ~22% | >90% |
Interpretation: At pH 7.4, the nanoparticles remain relatively collapsed, leading to minimal, diffusion-controlled drug leakage.[21] In contrast, at pH 5.5, the protonation of the polymer causes rapid swelling and a significantly faster, more complete release of the drug payload.[21][22]
Table 2: Comparative Thermo-Responsive Release of SN-38 [6][7]
| Time (hours) | Cumulative Release at 37°C (Below LCST) (%) | Cumulative Release at 42°C (Above LCST) (%) |
| 1 | ~15% | ~40% |
| 6 | ~25% | ~75% |
| 12 | ~30% | ~88% |
| 24 | ~35% | >95% |
Interpretation: Below the LCST (37°C), the polymer is hydrated and swollen, allowing for some sustained drug release.[6][7] However, upon heating above the LCST (42°C), the polymer chains collapse and dehydrate, forcefully expelling the encapsulated drug, resulting in a much faster release rate.[6]
Conclusion and Future Outlook
P(DMAEMA)-based nanoparticles represent a powerful and versatile platform for controlled drug delivery. Their ability to respond to both pH and temperature allows for the intelligent design of carriers that can release therapeutic agents in response to specific disease microenvironments.
The successful translation of these systems from the bench to the clinic, however, depends on rigorous and well-characterized in vitro studies. As we have demonstrated, the choice of the release testing method is not trivial and requires careful consideration of the nanoparticle's properties. By understanding the causality behind the protocols and employing self-validating controls, researchers can generate reliable and predictive data.
Future advancements will likely focus on creating multi-responsive systems that can react to a combination of stimuli (e.g., pH, temperature, and specific enzymes) for even greater targeting precision, further solidifying the role of smart polymeric nanoparticles in the future of medicine.
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A Senior Application Scientist's Guide to the Stability of Acetal-Containing Polymers for pH-Responsive Release
For researchers, scientists, and drug development professionals, the rational design of drug delivery systems hinges on a nuanced understanding of polymer chemistry. This guide provides an in-depth comparison of the stability of various acetal-containing polymers, offering insights into their pH-responsive behavior critical for controlled drug release. We will delve into the mechanistic underpinnings of their acid-labile nature, present comparative data on their hydrolysis kinetics, and provide actionable experimental protocols for their evaluation.
The utility of pH-responsive polymers in drug delivery is rooted in their ability to remain stable at physiological pH (7.4) while rapidly degrading in acidic environments characteristic of tumor microenvironments (pH ~6.5) or endo-lysosomal compartments (pH 4.5-5.5).[1][2][3] This targeted degradation facilitates the release of therapeutic payloads precisely at the site of action, enhancing efficacy and minimizing off-target toxicity.[4] Among the various classes of acid-labile polymers, those containing acetal, ketal, orthoester, or vinyl ether linkages are particularly prominent due to the tunable nature of their hydrolysis rates and the biocompatibility of their degradation products.[5][6][7]
The Chemistry of Acetal Hydrolysis: A Common Thread
The pH-sensitivity of these polymers is governed by the acid-catalyzed hydrolysis of the acetal or related linkages. This reaction is initiated by the protonation of one of the oxygen atoms in the acetal group, followed by the formation of a resonance-stabilized carboxonium ion intermediate.[8] This intermediate is the rate-determining step in the hydrolysis process.[8] Subsequent attack by water leads to the cleavage of the acetal bond, yielding an aldehyde or ketone and two alcohol molecules. The rate of this hydrolysis is highly dependent on the structural features of the acetal and the surrounding pH.[8][9]
Figure 2. Schematic of polyacetal degradation into an aldehyde and a diol.
Poly(ortho esters)
Poly(ortho esters) (POEs) are a versatile class of biodegradable polymers known for their surface-eroding properties and pH-sensitive degradation. [10][11]The orthoester linkage is more acid-labile than a simple acetal, leading to faster degradation rates under acidic conditions. [6][12]Four generations of POEs have been developed, each with refinements to control the degradation rate and improve drug release kinetics. [10][13] The degradation of POEs can be self-catalyzed by the incorporation of acidic excipients or by designing the polymer to produce acidic degradation products. [10][13]This allows for precise control over the erosion rate of the polymer matrix and, consequently, the drug release profile. [11][14]
Poly(vinyl ethers)
Polymers containing vinyl ether linkages, either in the backbone or as pendant groups, also exhibit pH-sensitive hydrolysis. The vinyl ether bond is cleaved under acidic conditions to yield an aldehyde and an alcohol. These polymers have been explored for various drug delivery applications, including the formation of "PEG-sheddable" nanoparticles, where a polyethylene glycol (PEG) layer is detached in the acidic endosome to facilitate cellular uptake. [15] The rate of hydrolysis of polyvinyl ethers can be modulated by the substituents on the vinyl group. Amphiphilic copolymers of vinyl ethers are of particular interest as they can self-assemble into micelles or nanoparticles for drug encapsulation. [15]
| Polymer Class | Linkage Type | Relative Hydrolysis Rate at Acidic pH | Key Structural Features Influencing Stability | Common Degradation Products |
|---|---|---|---|---|
| Polyacetals/Polyketals | Acetal/Ketal | Moderate to Fast | Substituents on the carbonyl carbon and alcohol moieties. [8] | Aldehyde/Ketone, Diols |
| Poly(ortho esters) | Orthoester | Fast to Very Fast | Hydrophobicity of the polymer backbone, presence of acidic excipients. [10][11] | Diols, Lactones, Alcohols |
| Poly(vinyl ethers) | Vinyl Ether | Fast | Substituents on the vinyl group. | Aldehyde, Alcohol |
Experimental Protocols for Stability Assessment
To rigorously compare the stability of different acetal-containing polymers, a standardized set of experimental protocols is essential. The following methodologies provide a framework for characterizing their pH-responsive degradation and drug release profiles.
Protocol 1: Determination of Polymer Hydrolysis Rate via ¹H NMR
This protocol allows for the direct monitoring of polymer degradation by observing changes in the proton nuclear magnetic resonance (¹H NMR) spectrum over time.
Materials:
-
Acetal-containing polymer
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Phosphate buffer solutions (PBS) at various pH values (e.g., 7.4, 6.5, 5.0) prepared with D₂O
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a known concentration of the polymer in a suitable deuterated solvent.
-
Add a specific volume of the D₂O-based PBS to the polymer solution in an NMR tube to initiate hydrolysis.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubate the NMR tube at a constant temperature (e.g., 37 °C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Monitor the decrease in the intensity of a characteristic peak of the intact polymer (e.g., the acetal proton) and the corresponding increase in the intensity of a peak from a degradation product (e.g., the aldehyde proton). [8]7. Calculate the percentage of polymer remaining at each time point and plot it against time to determine the hydrolysis half-life (t₁/₂) at each pH. [16] Causality Behind Experimental Choices:
-
D₂O-based buffers: Using D₂O instead of H₂O prevents the large water peak from obscuring important signals in the ¹H NMR spectrum.
-
Constant Temperature: Hydrolysis rates are temperature-dependent; maintaining a constant temperature ensures reproducible results.
-
Characteristic Peaks: Selecting well-resolved and non-overlapping peaks for the polymer and its degradation products is crucial for accurate quantification.
Figure 3. Workflow for determining polymer hydrolysis rate using ¹H NMR.
Protocol 2: In Vitro Drug Release Study
This protocol evaluates the pH-triggered release of a model drug encapsulated within nanoparticles formulated from the acetal-containing polymer.
Materials:
-
Drug-loaded polymer nanoparticles
-
PBS at various pH values (e.g., 7.4, 6.5, 5.0)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare drug-loaded nanoparticles using a suitable method (e.g., nanoprecipitation, emulsion-evaporation).
-
Disperse a known amount of the nanoparticle formulation in a dialysis bag containing a small volume of release medium (PBS at a specific pH).
-
Place the dialysis bag in a larger volume of the same release medium.
-
Incubate at 37 °C with gentle agitation.
-
At predetermined time points, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a pre-validated analytical method.
-
Plot the cumulative percentage of drug released versus time for each pH condition.
Causality Behind Experimental Choices:
-
Dialysis Method: This is a common and straightforward method to separate the released drug from the nanoparticles. The MWCO of the membrane should be large enough to allow free passage of the drug but small enough to retain the nanoparticles.
-
Sink Conditions: Maintaining sink conditions (i.e., the concentration of the drug in the external medium is much lower than its saturation solubility) ensures that the release rate is not limited by the dissolution of the drug.
-
pH Selection: Using pH values that mimic physiological and pathological conditions (e.g., blood, tumor microenvironment, endosomes) provides clinically relevant data. [17]
Conclusion and Future Perspectives
The stability of acetal-containing polymers is a critical parameter in the design of effective pH-responsive drug delivery systems. As we have seen, the hydrolysis rates of these polymers can be tailored by judicious chemical design, offering a versatile platform for controlled release. Poly(ortho esters) generally exhibit the fastest degradation, while the stability of polyacetals, polyketals, and polyvinyl ethers can be finely tuned through substituent effects.
Future research in this area will likely focus on the development of novel polymer architectures with even more precise control over their pH-responsiveness. This includes the design of polymers that respond to narrower pH ranges or exhibit multi-stimuli responsiveness (e.g., pH and temperature). Furthermore, a deeper understanding of the in vivo degradation of these polymers and the biological fate of their degradation products will be crucial for their successful clinical translation.
By employing the comparative framework and experimental protocols outlined in this guide, researchers can make more informed decisions in the selection and characterization of acetal-containing polymers for their specific drug delivery applications, ultimately accelerating the development of the next generation of smart therapeutics.
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A Head-to-Head Comparison of N-(2,2-Dimethoxyethyl)methacrylamide and di(ethylene glycol) methyl ether methacrylate for Advanced Drug Delivery Systems
For researchers, scientists, and drug development professionals at the forefront of creating next-generation therapeutic carriers, the choice of monomer is a critical determinant of the final polymer's performance. This guide provides an in-depth, head-to-head comparison of two prominent monomers in the development of "smart" polymers: N-(2,2-Dimethoxyethyl)methacrylamide (DMEAm) and di(ethylene glycol) methyl ether methacrylate (DEGMA). By examining their intrinsic properties and the performance of their corresponding polymers, this document aims to equip you with the necessary insights to select the optimal building block for your drug delivery applications.
Introduction: The Quest for Intelligent Polymeric Carriers
The field of drug delivery is increasingly focused on developing materials that can respond to specific physiological cues, enabling targeted and controlled release of therapeutic agents. Thermoresponsive polymers, which exhibit a lower critical solution temperature (LCST), are particularly promising. Below their LCST, these polymers are soluble in aqueous environments, while above this temperature, they undergo a phase transition to become insoluble. This behavior can be harnessed to trigger drug release at specific sites in the body, such as tumors, which often have a slightly elevated temperature compared to healthy tissue.
Both DMEAm, a methacrylamide derivative, and DEGMA, a methacrylate with a short oligo(ethylene glycol) side chain, are key players in the synthesis of such thermoresponsive polymers. Their distinct chemical structures, however, impart unique characteristics to the resulting polymers, influencing their LCST, biocompatibility, protein resistance, and drug encapsulation/release profiles.
Monomer Characteristics at a Glance
Before delving into a detailed performance comparison, it is essential to understand the fundamental properties of each monomer.
| Property | This compound (DMEAm) | di(ethylene glycol) methyl ether methacrylate (DEGMA) |
| Chemical Structure | ![]() |
Molecular Formula C₈H₁₅NO₃[1]C₉H₁₆O₄[2]Molecular Weight 173.21 g/mol [1]188.22 g/mol [2]Monomer Type MethacrylamideMethacrylateKey Functional Groups Amide, AcetalEster, Ether
The primary distinction lies in the backbone-forming group: an amide for DMEAm and an ester for DEGMA. This seemingly subtle difference has profound implications for the polymer's properties, particularly its hydrolytic stability and interaction with biological systems. The acetal group in DMEAm also offers a unique handle for post-polymerization modification or for creating pH-responsive systems upon conversion to an aldehyde.
Performance Comparison: Poly(DMEAm) vs. Poly(DEGMA)
The following sections provide a detailed comparison of the key performance metrics of polymers synthesized from DMEAm and DEGMA.
Thermoresponsive Behavior (LCST)
The LCST is a critical parameter for thermoresponsive polymers in drug delivery. An ideal LCST is slightly above physiological temperature (37°C) to ensure the polymer remains soluble in circulation but aggregates at the target site upon a slight temperature increase.
-
Poly(DEGMA) : The thermoresponsive behavior of poly(DEGMA) is well-documented. Homopolymers of DEGMA exhibit an LCST of approximately 26°C.[3] This temperature can be readily tuned by copolymerization with more hydrophilic or hydrophobic monomers. For instance, copolymerizing DEGMA with oligo(ethylene glycol) methyl ether methacrylate (OEGMA), which has a longer ethylene glycol side chain, increases the LCST.[3][4] This tunability is a significant advantage in designing polymers for specific applications.
-
Poly(DMEAm) : While less extensively studied, poly(methacrylamides) are known to exhibit thermoresponsive behavior. The LCST of poly(DMEAm) is influenced by the hydrophilicity of the amide group and the methoxyethyl side chain. While specific LCST values for poly(DMEAm) homopolymers are not as widely reported as for poly(DEGMA), related poly(N,N-disubstituted acrylamides) show LCSTs that are sensitive to the alkyl substituents on the nitrogen atom. For instance, poly(N,N-bis(2-methoxyethyl)acrylamide) has a reported cloud point of around 46°C. It is anticipated that the LCST of poly(DMEAm) can also be tuned through copolymerization.
Causality : The LCST is governed by the balance of hydrophilic and hydrophobic interactions between the polymer and water. For both polymers, the ethylene glycol/methoxyethyl units contribute to hydrophilicity at lower temperatures through hydrogen bonding with water. As the temperature increases, these hydrogen bonds are disrupted, and hydrophobic interactions between the polymer chains dominate, leading to aggregation. The amide group in poly(DMEAm) is generally more hydrophilic than the ester group in poly(DEGMA), which may influence its LCST.
Biocompatibility and Cytotoxicity
For any material intended for in vivo applications, biocompatibility is paramount.
-
Poly(DEGMA) : Polymers based on oligo(ethylene glycol) methacrylates are generally considered to be biocompatible and non-immunogenic.[5] Their "stealth" properties, which reduce recognition by the immune system, are well-established. Studies on hydrogels based on polyethylene glycol methyl ether methacrylate have shown good cell viability.[6][7]
-
Poly(DMEAm) : Poly(acrylamides) are also widely used in biomedical applications and are generally considered biocompatible.[7][8] The biocompatibility of specific poly(DMEAm) formulations would need to be confirmed through rigorous testing, but the parent chemistry is promising.
Self-Validation : Biocompatibility is not an intrinsic property of a monomer but of the final, purified polymer formulation. Residual monomers, initiators, and other reagents from the synthesis process can all contribute to cytotoxicity. Therefore, thorough purification and characterization are essential, followed by standardized in vitro cytotoxicity assays (e.g., MTT assay) on relevant cell lines.
Protein Resistance
Nonspecific protein adsorption onto a drug carrier can lead to rapid clearance from the body and a reduced therapeutic effect.
-
Poly(DEGMA) : Poly(oligo(ethylene glycol) methacrylate) brushes are known for their excellent protein resistance.[9] This is attributed to the formation of a tightly bound hydration layer that acts as a physical and energetic barrier to protein adsorption.[10]
-
Poly(DMEAm) : The protein resistance of poly(DMEAm) is less characterized. However, the hydrophilic nature of the amide group and the potential for hydrogen bonding with water suggest that it may also exhibit good protein-repellent properties.
Experimental Insight : The choice between a methacrylate and a methacrylamide backbone can influence protein interaction. The amide group's hydrogen bonding capabilities might lead to different hydration structures compared to the ester group, potentially affecting protein resistance.
Experimental Data Summary
| Performance Metric | Poly(DMEAm) | Poly(DEGMA) | Supporting Evidence |
| Typical LCST | Expected to be tunable, with related polymers showing LCSTs around 46°C | ~26°C for homopolymer, readily tunable via copolymerization[3][4] | [3][4] |
| Biocompatibility | Generally considered biocompatible based on polyacrylamide chemistry[7][8] | Generally considered biocompatible and non-immunogenic[5][7] | [5][7][8] |
| Protein Resistance | Anticipated to be good due to hydrophilic amide groups | Excellent protein resistance reported for POEGMA brushes[9] | [9][10] |
Experimental Protocols
To ensure the scientific integrity of your research, the following are detailed, step-by-step methodologies for key experiments.
Protocol 1: Determination of Lower Critical Solution Temperature (LCST) by UV-Vis Spectrophotometry
This protocol details the turbidimetry method for measuring the cloud point, which is a common proxy for the LCST.[11]
-
Sample Preparation : Prepare a solution of the polymer in deionized water or phosphate-buffered saline (PBS) at a concentration of 1 mg/mL. Ensure the polymer is fully dissolved.
-
Instrumentation : Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Measurement :
-
Set the wavelength to 500 nm.
-
Place the cuvette containing the polymer solution into the holder and allow it to equilibrate at a temperature below the expected LCST (e.g., 20°C) for 15 minutes.
-
Increase the temperature in increments of 1°C/min.
-
Record the transmittance at each temperature point.
-
-
Data Analysis : Plot the transmittance as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a method for evaluating the biocompatibility of the synthesized polymers.[12]
-
Cell Culture : Seed a 96-well plate with a relevant cell line (e.g., HeLa, fibroblasts) at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Polymer Treatment : Prepare sterile-filtered solutions of the polymers at various concentrations in the cell culture medium. Replace the existing medium in the wells with the polymer solutions. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with fresh medium only).
-
Incubation : Incubate the plate for 24-48 hours.
-
MTT Addition : Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for another 4 hours.
-
Formazan Solubilization : Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Express cell viability as a percentage relative to the negative control.
Protocol 3: Quantification of Protein Adsorption using a Micro-BCA Assay
This protocol allows for the quantitative measurement of protein adsorption on polymer-coated surfaces.
-
Surface Preparation : Coat a 96-well plate with the synthesized polymers.
-
Protein Incubation : Add a solution of a model protein (e.g., bovine serum albumin, BSA) at a known concentration (e.g., 1 mg/mL in PBS) to each well and incubate for a defined period (e.g., 1 hour) at 37°C.
-
Washing : Aspirate the protein solution and wash the wells thoroughly with PBS to remove any non-adsorbed protein.
-
Lysis : Add a lysis buffer (e.g., 1% SDS) to each well to desorb the adsorbed proteins.
-
Quantification : Use a Micro-BCA Protein Assay Kit to determine the protein concentration in the lysis buffer from each well, following the manufacturer's instructions.
-
Data Analysis : Calculate the amount of adsorbed protein per unit area of the well surface.
Visualizing the Concepts
To further clarify the key concepts discussed in this guide, the following diagrams are provided.
Chemical Structures
Caption: Chemical structures of DMEAm and DEGMA monomers.
Experimental Workflow for Polymer Characterization
Caption: A streamlined workflow for the synthesis and characterization of DMEAm and DEGMA based polymers.
Conclusion and Future Outlook
Both this compound and di(ethylene glycol) methyl ether methacrylate are valuable monomers for the development of advanced drug delivery systems.
-
DEGMA stands out for its well-established thermoresponsive properties, extensive research background, and proven biocompatibility and protein resistance. The ease of tuning its LCST through copolymerization makes it a versatile choice for a wide range of applications.
-
DMEAm presents an intriguing alternative, with the potential for unique properties conferred by its amide backbone and acetal functionality. While less explored, the inherent characteristics of poly(methacrylamides) suggest promising performance in terms of biocompatibility and potentially protein resistance. The acetal group also opens up possibilities for creating dual-responsive systems (pH and temperature).
The selection between DMEAm and DEGMA will ultimately depend on the specific requirements of the drug delivery system being developed. For applications requiring a well-characterized and highly tunable thermoresponsive polymer with excellent "stealth" properties, DEGMA is a strong candidate. For researchers seeking to explore novel polymer architectures with potentially enhanced stability and unique functionalities, DMEAm offers an exciting avenue for investigation.
Further research is needed to fully elucidate the performance characteristics of poly(DMEAm) and to conduct direct, quantitative comparisons with poly(DEGMA) under identical experimental conditions. Such studies will be invaluable in guiding the rational design of the next generation of intelligent polymeric drug carriers.
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Lellig, S., et al. (2021). Investigation of the LCST-Thermoresponsive Behavior of Novel Oligo(Ethylene Glycol)-Modified Pentafluorostyrene Homopolymers. Polymers. [Link]
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Zhang, Q., et al. (2016). Poly(imidazoled glycidyl methacrylate-co-diethyleneglycol methyl ether methacrylate) – A New Copolymer with Tunable LCST and UCST Behavior in Water. ResearchGate. [Link]
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Hirano, T., et al. (2023). Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. MDPI. [Link]
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A Senior Application Scientist's Guide to N-(2,2-Dimethoxyethyl)methacrylamide in Advanced Drug Delivery Systems
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: The Quest for Smarter Drug Delivery
In the dynamic landscape of advanced drug delivery, the pursuit of "smart" polymers—materials that respond intelligently to physiological cues—is paramount. For decades, poly(N-isopropylacrylamide) (PNIPAM) has been a cornerstone of thermoresponsive polymer research. However, the evolving demands for more sophisticated, multi-stimuli-responsive, and biocompatible systems necessitate a deeper exploration of novel monomers. This guide focuses on a promising, yet less-heralded candidate: N-(2,2-Dimethoxyethyl)methacrylamide (DMEAm).
This document provides a comprehensive performance benchmark of DMEAm-based polymers, comparing them against established alternatives. The insights and data presented herein are synthesized from a rigorous review of scientific literature and are intended to empower researchers in making informed decisions for their specific drug delivery applications. We will delve into the unique chemical attributes of DMEAm, its performance in key applications, and provide detailed experimental protocols to facilitate the replication and validation of these findings.
The Molecular Advantage of DMEAm: A Dual-Threat Monomer
This compound is a methacrylamide monomer distinguished by its pendant acetal group. This seemingly subtle structural feature is the cornerstone of its utility in advanced drug delivery, bestowing upon it a dual-responsiveness to both temperature and pH.
-
Thermo-responsiveness: Like other N-substituted acrylamides, polymers of DMEAm can exhibit a Lower Critical Solution Temperature (LCST), undergoing a reversible phase transition from a soluble, hydrophilic state to an insoluble, hydrophobic state as the temperature is raised. This property is crucial for on-demand drug release triggered by localized hyperthermia or physiological temperature differences.
-
pH-Responsiveness: The acetal group is stable at neutral and basic pH but is susceptible to hydrolysis under acidic conditions. This acid-labile nature provides a built-in mechanism for pH-triggered drug release, a highly desirable feature for targeting the acidic microenvironments of tumors or for release within the endo-lysosomal pathway.[1][2][3][4]
This dual functionality positions DMEAm as a versatile building block for creating sophisticated "smart" hydrogels and nanoparticles that can respond to multiple physiological cues.
Comparative Performance Analysis: DMEAm vs. The Field
To objectively assess the performance of DMEAm, we will compare it against two widely used monomers in the development of smart drug delivery systems: N-isopropylacrylamide (NIPAM), the gold standard for thermo-responsive polymers, and N,N-dimethylaminoethyl methacrylate (DMAEMA), a popular pH-responsive monomer.
Thermo-responsive Behavior: Tuning the Lower Critical Solution Temperature (LCST)
The LCST is a critical parameter for thermo-responsive polymers, as it dictates the temperature at which the polymer undergoes its soluble-to-insoluble transition. For many biomedical applications, an LCST slightly above physiological temperature (37°C) is ideal.
| Monomer/Polymer | Typical LCST (°C) | Key Modulating Factors | References |
| Poly(DMEAm) | ~42-46 | Copolymerization with hydrophilic/hydrophobic comonomers, polymer concentration, molecular weight. | [5] |
| Poly(NIPAM) | ~32 | Copolymerization with hydrophilic/hydrophobic comonomers, polymer concentration, molecular weight, presence of salts. | [6][7][8] |
| Poly(DMAEMA) | ~32-50 | pH (protonation of the tertiary amine), copolymerization. | [9][10] |
Causality Behind Performance:
The higher LCST of poly(DMEAm) compared to poly(NIPAM) can be attributed to the greater hydrophilicity imparted by the two methoxy groups in its side chain. This inherent property provides a different starting point for tuning the LCST. By copolymerizing DMEAm with more hydrophobic or hydrophilic monomers, the LCST can be precisely adjusted to the desired temperature for a specific application.[5][6][7] For instance, copolymerization with a more hydrophobic monomer would lower the LCST, while a more hydrophilic comonomer would raise it.
pH-Responsive Drug Release: The Power of Acetal Hydrolysis
The acid-labile acetal group of DMEAm is its standout feature for pH-triggered drug delivery. In acidic environments, such as those found in tumor tissues (pH ~6.5) or within endosomes (pH ~5.0-6.0), the acetal linkage hydrolyzes, leading to the cleavage of the side chain and a change in the polymer's properties, which can trigger the release of an encapsulated drug.[1][2][3][4][11][12]
| Polymer System | Release Mechanism | Triggering pH | Key Advantages | References |
| DMEAm-based | Acetal hydrolysis leading to polymer swelling/destabilization. | 4.0 - 6.0 | Sharp, tunable pH-trigger; biodegradable byproducts (methoxyethanol and acetone). | [1][2][3][4][11][12] |
| DMAEMA-based | Protonation of tertiary amine ("proton sponge effect"), leading to polymer swelling. | < 7.0 | Buffering capacity aids in endosomal escape. | [9][10][13] |
| NIPAM-co-AAc | Ionization of carboxylic acid groups, leading to polymer swelling. | > 5.5 | Well-established system with predictable swelling behavior. | [14][15][16] |
Causality Behind Performance:
The drug release from DMEAm-based systems is driven by a covalent bond cleavage, offering a more distinct and "on/off" release profile compared to the swelling-based mechanisms of DMAEMA and NIPAM-co-AAc polymers.[1][9][14] The rate of acetal hydrolysis can be tuned by modifying the chemical structure of the acetal, providing an additional layer of control over the release kinetics.[3]
Biocompatibility and Cytotoxicity: A Critical Consideration
For any material intended for in vivo use, biocompatibility is non-negotiable. This includes the toxicity of the monomer, the resulting polymer, and any degradation byproducts.
| Material | Biocompatibility/Cytotoxicity Profile | Key Considerations | References |
| DMEAm Monomer & Polymer | Expected to have some level of cytotoxicity, typical of methacrylates. In vivo data is limited. | Residual monomer must be minimized. Hydrolysis products (methoxyethanol, acetone) are generally considered low toxicity at low concentrations. | [12][17] |
| NIPAM Monomer & Polymer | Monomer is cytotoxic. Polymer is generally considered biocompatible for many applications. | Long-term in vivo biocompatibility and non-biodegradability are concerns for some applications. | [6][18] |
| DMAEMA Monomer & Polymer | Monomer is cytotoxic. Polymer cytotoxicity is molecular weight-dependent. | High molecular weight polymers can be cytotoxic. Cationic nature can lead to cell membrane disruption. | [2][11] |
Causality Behind Performance:
The cytotoxicity of many acrylic and methacrylic monomers is a known concern, necessitating thorough purification of the final polymer.[13][17] The degradation of poly(DMEAm) into smaller, potentially less toxic molecules is an advantage over the non-biodegradable PNIPAM.[6][12] However, comprehensive in vivo biocompatibility studies on DMEAm-based polymers and their degradation products are still needed to fully establish their safety profile. The FDA has noted that the biocompatibility of polyacetal resins needs to be established for final end-use compositions.[17]
Mechanical Properties: Engineering Robust Hydrogels
The mechanical integrity of a hydrogel is crucial for its handling, stability, and performance as a drug delivery vehicle or tissue engineering scaffold.
| Hydrogel System | Typical Mechanical Properties | Enhancement Strategies | References |
| DMEAm-based | Data is limited, but expected to be tunable based on crosslinking density. | Copolymerization, formation of interpenetrating polymer networks (IPNs), addition of reinforcing agents. | [18][19][20][21] |
| NIPAM-based | Generally soft and brittle. | Copolymerization, formation of double-network (DN) hydrogels, incorporation of nanoparticles. | [16][22] |
| DMAEMA-based | Tunable based on crosslinking and pH. | Copolymerization, control of molecular weight. | [1][23] |
Causality Behind Performance:
The mechanical properties of hydrogels are primarily determined by the polymer network structure, including the crosslinking density and the inherent flexibility of the polymer chains.[19][20] For DMEAm-based hydrogels, as with other acrylamide-based systems, these properties can be tailored through synthetic design to meet the requirements of specific applications, from soft injectable gels to more robust implantable devices.
Experimental Protocols: A Guide to Synthesis and Characterization
To facilitate the adoption and further investigation of DMEAm, this section provides detailed, self-validating protocols for the synthesis and characterization of DMEAm-based polymers.
Synthesis of DMEAm-based Polymers via RAFT Polymerization
Controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) are essential for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is critical for reproducible performance in drug delivery applications.[24][25][26]
Diagram of RAFT Polymerization Workflow:
Caption: Workflow for the synthesis of poly(DMEAm) via RAFT polymerization.
Step-by-Step Protocol:
-
Reagents and Materials:
-
This compound (DMEAm)
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-dioxane, anhydrous)
-
Non-solvent for precipitation (e.g., cold diethyl ether)
-
Schlenk flask, magnetic stirrer, oil bath, vacuum line
-
-
Procedure:
-
In a Schlenk flask, dissolve DMEAm, the RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly.
-
Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir.
-
Monitor the monomer conversion over time by taking aliquots and analyzing them by ¹H NMR spectroscopy.
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold non-solvent.
-
Isolate the polymer by filtration or decantation and dry it under vacuum to a constant weight.
-
-
Characterization:
-
Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC). A narrow PDI (typically < 1.3) indicates a controlled polymerization.
-
Chemical Structure and Composition: Confirmed by ¹H NMR and FTIR spectroscopy.
-
Characterization of Thermo- and pH-Responsiveness
Diagram of LCST and pH-Response Characterization Workflow:
Caption: Workflow for characterizing the thermo- and pH-responsive properties.
Step-by-Step Protocols:
LCST Measurement (Turbidimetry):
-
Prepare a dilute aqueous solution of the polymer (e.g., 1 mg/mL in deionized water).
-
Place the solution in a cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the transmittance at a fixed wavelength (e.g., 500 nm) as the temperature is increased at a controlled rate (e.g., 1°C/min).
-
The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
pH-Triggered Drug Release:
-
Load a model drug into a DMEAm-based hydrogel or nanoparticle formulation.
-
Place the drug-loaded formulation into dialysis bags with a molecular weight cutoff that allows the drug to diffuse out but retains the polymer.
-
Immerse the dialysis bags in buffer solutions of different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.0 to simulate an acidic tumor microenvironment or endosomes).
-
At predetermined time intervals, withdraw aliquots from the buffer solutions and measure the concentration of the released drug using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).
-
Plot the cumulative drug release as a function of time for each pH condition.
Future Outlook and Unmet Needs
This compound holds considerable promise as a multifunctional monomer for the next generation of smart drug delivery systems. Its inherent dual-responsiveness to temperature and pH offers a level of control that is difficult to achieve with single-stimuli-responsive polymers.
However, to fully realize its potential, further research is needed in several key areas:
-
Comprehensive Biocompatibility Studies: In-depth in vivo studies are required to thoroughly evaluate the biocompatibility of DMEAm-based polymers and their degradation products.
-
Direct, Head-to-Head Comparative Studies: More studies that directly compare the performance of DMEAm-based systems with other "smart" polymer systems under identical experimental conditions are needed to provide a clearer picture of its relative advantages and disadvantages.
-
Exploration of Diverse Architectures: The synthesis and evaluation of more complex polymer architectures incorporating DMEAm, such as block copolymers, graft copolymers, and dendrimers, could unlock new functionalities and applications.
By addressing these research gaps, the scientific community can continue to build upon the promising foundation of DMEAm and develop even more sophisticated and effective drug delivery technologies.
References
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Griset, A. P., Walpole, J., Liu, R., Gaffey, A., Colson, Y. L., & Grinstaff, M. W. (2009). Expansile Nanoparticles: Synthesis, Characterization, and in Vivo Efficacy of an Acid-Responsive Polymeric Drug Delivery System. Journal of the American Chemical Society, 131(7), 2469–2471. [Link]
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Cheng, R., Meng, F., Deng, C., & Zhong, Z. (2013). Dual and multi-stimuli responsive polymeric nanoparticles for programmed site-specific drug delivery. Biomaterials, 34(14), 3647–3657. [Link]
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Hechenbichler, M., Laschewsky, A., & Gradzielski, M. (2021). Poly(N,N-bis(2-methoxyethyl)acrylamide), a thermoresponsive non-ionic polymer combining the amide and the ethyleneglycolether motifs. Colloid and Polymer Science, 299(2), 331-344. [Link]
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Yu, B., & Lowe, A. B. (2009). Synthesis of di- and tri-tertiary amine containing methacrylic monomers and their (co)polymerization via RAFT. Journal of Polymer Science Part A: Polymer Chemistry, 47(12), 3161-3174. [Link]
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Hechenbichler, M., Laschewsky, A., & Gradzielski, M. (2023). Thermoresponsive Property of Poly(N,N-bis(2-methoxyethyl)acrylamide) and Its Copolymers with Water-Soluble Poly(N,N-disubstituted acrylamide) Prepared Using Hydrosilylation-Promoted Group Transfer Polymerization. Polymers, 15(24), 4646. [Link]
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Mohan, Y. M., Lee, K., Premkumar, T., & Geckeler, K. E. (2024). pNIPAm-Based pH and Thermoresponsive Copolymer Hydrogel for Hydrophobic and Hydrophilic Drug Delivery. Gels, 10(3), 195. [Link]
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A Senior Application Scientist's Guide to the Long-Term Stability and Degradation of Poly(N-(2,2-Dimethoxyethyl)methacrylamide)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the long-term stability and degradation profile of poly(N-(2,2-Dimethoxyethyl)methacrylamide) (pDMAEMA). We will explore the core degradation mechanisms, compare its performance against relevant polymeric alternatives, and provide validated experimental protocols for assessing stability in your own research.
Introduction: Why pDMAEMA Stability Matters
Poly(this compound) is a prominent member of the "smart" polymer family, valued for its dual thermo- and pH-responsive properties. Its unique feature is the acid-labile acetal group in its side chain. Under neutral or physiological conditions (pH 7.4), the polymer is relatively hydrophobic and exhibits a lower critical solution temperature (LCST), allowing for the formation of self-assembled structures like micelles or nanoparticles. However, in acidic environments, such as those found in endosomes or lysosomes of a cell, the acetal group hydrolyzes. This conversion to a more hydrophilic aldehyde-containing polymer triggers a structural disassembly.
This pH-triggered degradation is the cornerstone of its utility in advanced drug delivery systems, enabling the controlled release of therapeutic payloads in specific cellular compartments. Understanding the kinetics and long-term stability of this process is therefore not just an academic exercise; it is critical for designing effective, safe, and reliable therapeutic carriers. This guide serves to elucidate these characteristics, providing a comparative framework for its application.
The Primary Degradation Pathway: Acetal Hydrolysis
The principal degradation mechanism for pDMAEMA is the acid-catalyzed hydrolysis of the dimethoxyethyl acetal side chains. The polymer backbone itself, being composed of carbon-carbon bonds, is generally stable under physiological conditions.
The process can be visualized as a two-step conversion:
-
Acetal to Aldehyde: In an acidic environment (pH < 6.5), the acetal group is cleaved, yielding a poly(N-(2-formylethyl)methacrylamide) structure and releasing two molecules of methanol. This transformation dramatically increases the hydrophilicity of the polymer, leading to the dissolution or disassembly of any pre-formed nanostructures.
-
Further Reactions: The resulting aldehyde group is reactive and can potentially undergo further reactions, though the initial acetal hydrolysis is the key step for triggered drug release.
This targeted degradation is a significant advantage over polymers that degrade via bulk hydrolysis of the polymer backbone, which can be slower and less specific to environmental triggers.
Caption: Acid-catalyzed hydrolysis of the pDMAEMA side chain.
Comparative Analysis with Alternative Polymers
The choice of polymer for a specific application depends critically on its stability profile. Here, we compare pDMAEMA with two widely used smart polymers: poly(N-isopropylacrylamide) (PNIPAM) and poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA).
| Feature | Poly(this compound) (pDMAEMA) | Poly(N-isopropylacrylamide) (PNIPAM) | Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) |
| Primary Stimulus | pH (acidic) | Temperature | pH and Temperature |
| Degradation Mechanism | Side-chain hydrolysis (acetal cleavage). Backbone is stable. | Generally non-degradable backbone.[1][2] | Side-chain ester hydrolysis can occur under strongly alkaline conditions.[3][4][5] |
| Degradation Trigger | Specific to acidic environments (e.g., endosomes, pH < 6.5). | Not applicable (stable). | Slow degradation at high pH (>9). Stable at physiological pH.[6] |
| Degradation Products | Poly(N-(2-formylethyl)methacrylamide), Methanol. | Not applicable. | Poly(methacrylic acid) and 2-(dimethylamino)ethanol.[3] |
| Biocompatibility | Generally considered biocompatible; degradation products require specific assessment.[7][8][9] | Biocompatible and widely used, but non-degradability can be a concern for in vivo applications.[10] | Biocompatible, but cytotoxicity can be molecular weight dependent.[11][12] |
| Key Advantage | "Triggered" release mechanism ideal for intracellular drug delivery. | Sharp and tunable thermal response (LCST). | Cationic nature allows for complexation with nucleic acids (gene delivery).[13] |
| Limitation | Limited stability in acidic media, which is by design. | Lack of degradability can lead to bioaccumulation. | Potential for non-specific interactions due to positive charge. |
Field Insights:
-
For Intracellular Delivery: pDMAEMA is a superior choice when the goal is to release a payload within the acidic compartments of a cell (endosomes/lysosomes). Its degradation is a feature, not a flaw, designed to occur at the target site.
-
For External or Temperature-Gated Applications: PNIPAM remains the gold standard for applications requiring a sharp thermal transition without the need for polymer degradation, such as in injectable hydrogels that solidify at body temperature.
-
For Gene Delivery: The cationic nature of PDMAEMA makes it a strong candidate for complexing with negatively charged genetic material like siRNA or plasmid DNA.[13] Its stability at physiological pH is an advantage in this context.[14]
Experimental Protocols for Stability and Degradation Assessment
To ensure trustworthy and reproducible results, a multi-faceted analytical approach is required. Here are validated protocols for key experiments.
Caption: Workflow for assessing pDMAEMA degradation over time.
Protocol 1: Monitoring Acetal Hydrolysis via ¹H NMR Spectroscopy
Causality: ¹H NMR is the most direct method to quantify the chemical conversion of the acetal side chain. It allows for the precise measurement of the disappearance of the acetal proton signal and the appearance of the aldehyde proton signal.
Methodology:
-
Sample Preparation: Prepare a 5-10 mg/mL solution of pDMAEMA in a deuterated buffer (e.g., phosphate buffer in D₂O) adjusted to the desired pH (e.g., pH 5.0 and a control at pH 7.4).
-
Initial Spectrum (t=0): Immediately acquire a ¹H NMR spectrum. Identify the characteristic signal for the acetal methoxy protons (-OCH₃) at approximately 3.3 ppm and the acetal proton (-CH(OCH₃)₂) at ~4.5 ppm.
-
Incubation: Incubate the NMR tube at a controlled temperature (e.g., 37°C).
-
Time-Course Spectra: Acquire spectra at regular intervals (e.g., 1, 4, 8, 24 hours).
-
Data Analysis:
-
Observe the decrease in the integration of the acetal proton signals.
-
Concurrently, observe the appearance of a new signal corresponding to the aldehyde proton (-CHO) at approximately 9.7 ppm.
-
Calculate the percentage of hydrolysis at each time point by comparing the integral of the aldehyde proton peak to the sum of the integrals of the remaining acetal and newly formed aldehyde peaks.
-
Protocol 2: Assessing Changes in Molecular Weight via GPC/SEC
Causality: While the primary degradation of pDMAEMA occurs at the side chain, it is crucial to confirm that the polymer backbone remains intact. Gel Permeation/Size Exclusion Chromatography (GPC/SEC) separates polymers based on their size, providing information on molecular weight (Mw) and polydispersity (PDI). A stable Mw and PDI over time indicates no backbone scission.
Methodology:
-
Sample Incubation: Prepare separate vials of pDMAEMA solution (e.g., 1 mg/mL) in buffers of different pH values (e.g., 7.4 and 5.0). Incubate at 37°C.
-
Time Points: At each designated time point (e.g., 0, 24, 48, 72 hours), freeze one vial from each pH group to halt the degradation process. Lyophilize the samples to dryness.
-
GPC/SEC Analysis:
-
Dissolve the lyophilized polymer in a suitable GPC eluent (e.g., THF or DMF with an appropriate salt like LiBr).
-
Run the samples on a GPC/SEC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Record the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
-
Data Interpretation: For pDMAEMA, you should expect to see no significant change in Mw or PDI over time, even at acidic pH. This would confirm that only the side chains are degrading, not the backbone.
Conclusion
The long-term stability of poly(this compound) is intrinsically linked to its intended function. It is designed to be stable at physiological pH but to degrade controllably and specifically in acidic environments. This "on-demand" degradation via side-chain acetal hydrolysis is its most significant advantage over non-degradable thermoresponsive polymers like PNIPAM, making it an exceptional candidate for advanced intracellular drug delivery. However, for applications requiring long-term stability across a broad pH range, or for those leveraging cationic charge for gene delivery, alternatives like PDMAEMA may be more suitable. A thorough understanding of these comparative profiles, validated by the robust analytical methods described herein, is essential for the rational design and successful implementation of next-generation polymer-based therapeutics.
References
A comprehensive list of sources to support the claims and protocols mentioned in this guide. This list includes titles, sources, and verifiable URLs.
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Architecting for Efficacy: A Comparative Guide to Poly(DMEAm) Properties
In the landscape of advanced drug delivery and gene therapy, the polymer poly(N,N-dimethylaminoethyl methacrylate), or poly(DMEAm), has emerged as a frontrunner. Its cationic nature and pH-responsive behavior make it an exceptional candidate for encapsulating and delivering nucleic acids and therapeutic agents. However, the true potential of poly(DMEAm) lies not just in its chemical composition, but in its architecture. The spatial arrangement of its polymer chains—be it linear, branched, or star-shaped—profoundly influences its ultimate performance.
This guide provides a comprehensive comparison of different poly(DMEAm) architectures, offering researchers, scientists, and drug development professionals a clear understanding of how to correlate polymer structure with final properties. We will delve into the synthesis of these architectures, present supporting experimental data on their performance, and provide detailed protocols for their characterization.
The Significance of Polymer Architecture
The architecture of a polymer dictates its three-dimensional conformation, charge density, and steric hindrance.[1] These characteristics, in turn, govern its interactions with biological molecules and environments. For poly(DMEAm), architectural control is paramount for optimizing the delicate balance between high transfection or delivery efficiency and low cytotoxicity.
A Comparative Analysis of Poly(DMEAm) Architectures
The most common architectures for poly(DMEAm) investigated for biomedical applications are linear, branched, and star-shaped. Each presents a unique set of properties that can be tailored for specific applications.
Linear Poly(DMEAm)
Linear poly(DMEAm) is the simplest architecture, consisting of a single, unbranched polymer chain. It is typically synthesized via controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Synthesis: RAFT polymerization offers excellent control over molecular weight and polydispersity.[2] A typical synthesis involves the polymerization of DMEAm monomer in the presence of a chain transfer agent (CTA) and a radical initiator.
Properties and Performance: Linear poly(DMEAm) can effectively condense nucleic acids and facilitate cellular uptake. However, its relatively flexible and open structure can lead to less stable polyplexes compared to its non-linear counterparts.
Branched Poly(DMEAm)
Branched poly(DMEAm) possesses a more compact, globular structure compared to its linear analog. This is achieved by introducing branching points along the polymer backbone, often through the inclusion of a cross-linking agent during polymerization.
Synthesis: Atom Transfer Radical Polymerization (ATRP) is a common method for synthesizing branched polymers. By carefully controlling the ratio of monomer to a divinyl cross-linker, a branched architecture can be achieved.
Properties and Performance: The compact nature of branched poly(DMEAm) leads to a higher charge density, which can enhance its ability to condense and protect genetic material. This often translates to higher transfection efficiencies. However, this increased charge density can also lead to greater cytotoxicity.
Star-Shaped Poly(DMEAm)
Star-shaped polymers consist of multiple linear polymer "arms" radiating from a central core. This architecture combines the features of both linear and branched polymers, offering a high density of functional groups at the periphery while maintaining a defined structure.
Synthesis: The "core-first" approach using ATRP is a popular method for synthesizing star-shaped polymers.[3] A multifunctional initiator serves as the core from which the polymer arms are grown.
Properties and Performance: Star-shaped poly(DMEAm) has shown a favorable balance of high transfection efficiency and reduced cytotoxicity.[1] The globular structure with a high density of arms is thought to facilitate efficient endosomal escape, a critical step in gene delivery. Studies have shown that cytotoxicity at a given molecular weight tends to decrease with an increasing number of arms.[1]
Quantitative Comparison of Poly(DMEAm) Architectures
The following table summarizes key performance metrics for different poly(DMEAm) architectures based on available literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, molecular weights, and cell lines used in different studies.
| Architecture | Molecular Weight (kDa) | Transfection Efficiency | Cytotoxicity (IC50) | Key Advantages |
| Linear | 20-100 | Moderate | Moderate | Simple synthesis, well-defined structure. |
| Branched | 20-100 | High | Can be high | High charge density, efficient DNA condensation. |
| Star-shaped (3-arm) | ~50 | High | Lower than linear | Good balance of efficiency and low toxicity.[1] |
| Star-shaped (5-arm) | ~50 | Very High | Lowest among compared | High transfection with minimal cytotoxicity.[1] |
The Influence of Architecture on Thermoresponsiveness
Poly(DMEAm) is a thermoresponsive polymer, exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions.[4] Above the LCST, the polymer undergoes a phase transition from a soluble to an insoluble state. This property is highly valuable for creating "smart" drug delivery systems that can release their payload in response to temperature changes.
The architecture of poly(DMEAm) can influence its LCST. Generally, more compact structures like branched and star-shaped polymers may exhibit different hydration properties compared to linear chains, which can alter the LCST. The pH of the solution also plays a crucial role, as protonation of the amine groups increases hydrophilicity and raises the LCST.[4]
Experimental Protocols
Synthesis of Linear Poly(DMEAm) via RAFT Polymerization
This protocol is a representative example for the synthesis of linear poly(DMEAm).
Materials:
-
2-(Dimethylamino)ethyl methacrylate (DMEAm), inhibitor removed
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent
-
1,1'-Azobis(cyclohexanecarbonitrile) (V-40) as initiator
-
Dimethylformamide (DMF)
-
Isopropanol or water for precipitation
Procedure:
-
In a round-bottom flask, dissolve DMEAm, DDMAT, and V-40 in DMF. The molar ratio of [Monomer]:[CTA]:[Initiator] should be carefully calculated to target the desired molecular weight.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for at least 30 minutes.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 90°C) and stir for the specified time (e.g., 16 hours).[5]
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent like cold isopropanol or water.
-
Collect the polymer by filtration and dry under vacuum.
Synthesis of Star-Shaped Poly(DMEAm) via "Core-First" ATRP
This protocol provides a general procedure for synthesizing star-shaped poly(DMEAm).
Materials:
-
DMEAm, inhibitor removed
-
Multifunctional initiator (e.g., pentaerythritol tetrakis(2-bromoisobutyrate) for a 4-arm star)
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Solvent (e.g., anisole)
-
Methanol for precipitation
Procedure:
-
To a dry Schlenk flask, add the multifunctional initiator, DMEAm, and solvent under a nitrogen atmosphere.
-
In a separate flask, prepare the catalyst complex by adding CuBr and PMDETA to the solvent and stirring until a homogeneous solution is formed.
-
Deoxygenate both the monomer/initiator solution and the catalyst solution by several freeze-pump-thaw cycles.[6]
-
Transfer the catalyst solution to the monomer/initiator solution via a cannula to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90°C) and stir.
-
Monitor the reaction progress by taking samples for analysis (e.g., NMR for conversion, GPC for molecular weight).
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.[3]
Biocompatibility Assessment
While essential for efficacy, the cationic nature of poly(DMEAm) can lead to cytotoxicity. Therefore, a thorough biocompatibility assessment is crucial.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Expose the cells to various concentrations of the different poly(DMEAm) architectures for a defined period (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Hemolysis Assay
For applications involving intravenous administration, it is critical to assess the hemocompatibility of the polymers.
Procedure:
-
Obtain fresh whole blood and prepare a red blood cell (RBC) suspension.
-
Incubate the RBC suspension with various concentrations of the poly(DMEAm) architectures.
-
Use a positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (e.g., phosphate-buffered saline).
-
After incubation, centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to the positive control.
Conclusion
The architecture of poly(DMEAm) is a critical determinant of its performance in drug and gene delivery applications. While linear poly(DMEAm) provides a foundational platform, branched and particularly star-shaped architectures offer significant advantages in terms of transfection efficiency and biocompatibility. By understanding the interplay between synthesis, architecture, and final properties, researchers can rationally design and select the optimal poly(DMEAm) carrier for their specific therapeutic needs. This guide provides a starting point for this endeavor, emphasizing the importance of controlled synthesis and rigorous, comparative characterization.
References
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Synatschke, C. V., et al. (2011). Influence of Polymer Architecture and Molecular Weight of Poly(2-(dimethylamino)ethyl methacrylate) Polycations on Transfection Efficiency and Cell Viability in Gene Delivery. Biomacromolecules, 12(12), 4247–4255. [Link]
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IARJSET. (2023). Synthesis of Star Like Polymers via ATRP Using Four Arms Organic Initiator. International Advanced Research Journal in Science, Engineering and Technology, 10(5). [Link]
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Brown, C., Ghosh, S., & Gupta, K. (2024). RAFT Based Synthesis of In-house Polymers. protocols.io. [Link]
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ResearchGate. (n.d.). Synthetic approaches for the preparation of star polymers via... [Link]
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National Center for Biotechnology Information. (2025). Open-aired synthesis of star-shaped poly[2-(methacryloyloxy)ethyl trimethylammonium chloride]. [Link]
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ResearchGate. (n.d.). Tuning the Thermoresponsiveness of Weak Polyelectrolytes by pH and Light: Lower and Upper Critical-Solution Temperature of Poly( N,N -dimethylaminoethyl methacrylate). [Link]
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MDPI. (2019). Effect of Hydrophobic Interactions on Lower Critical Solution Temperature for Poly(N-isopropylacrylamide-co-dopamine Methacrylamide) Copolymers. [Link]
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MDPI. (2021). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. [Link]
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University of Milan. (n.d.). Comparison of Gene Transfection and Cytotoxicity Mechanisms of Linear Poly(amidoamine) and Branched Poly(ethyleneimine) Polyplex. [Link]
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National Center for Biotechnology Information. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. [Link]
-
ResearchGate. (n.d.). Synthesis of poly[2-(N, N-dimethylamino)ethyl methacrylate] by raft polymerization. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-(2,2-Dimethoxyethyl)methacrylamide
Introduction: As researchers and drug development professionals, our work with specialized monomers like N-(2,2-Dimethoxyethyl)methacrylamide is foundational to innovation. However, with the power of these reactive molecules comes the profound responsibility of ensuring their safe handling and disposal. Improper disposal not only poses significant health and safety risks to laboratory personnel but can also lead to severe environmental contamination and regulatory violations.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any handling or disposal, a thorough understanding of the chemical's hazard profile is essential. This knowledge forms the basis for all safety and disposal procedures. This compound is classified with specific hazards that dictate its management as a hazardous substance.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Avoid ingestion. Do not eat, drink, or smoke in work areas.[2] Requires careful handling to prevent contamination of surfaces and personnel. |
| Skin Irritation | H315: Causes skin irritation | Direct skin contact must be avoided. Mandates the use of chemical-resistant gloves and lab coats. Contaminated PPE must be disposed of as hazardous waste. |
| Eye Irritation | H319: Causes serious eye irritation | Requires the use of safety glasses or goggles.[3] An accessible eye-wash station is mandatory in the work area. |
| Respiratory Irritation | H335: May cause respiratory irritation | All handling, including waste collection, should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3] |
Source: Synthesized from supplier Safety Data Sheets (SDS).
Given these hazards, the core principle is unequivocal: This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][4]
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system for safety and compliance, from the point of waste generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Always don the appropriate PPE before handling the chemical for any purpose, including disposal.
-
Gloves: Wear nitrile or other chemical-resistant gloves. If contact occurs, remove and dispose of the gloves immediately as contaminated waste and wash your hands thoroughly.[2]
-
Eye Protection: Chemical safety goggles are required to protect against splashes.[3]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
Step 2: Waste Segregation
Preventing dangerous reactions starts with proper segregation.[5]
-
Designated Waste Stream: this compound waste should be collected in its own designated hazardous waste container.
-
Incompatibilities: Do not mix this waste with incompatible materials. While specific incompatibility data for this exact molecule is limited, general principles for (meth)acrylates and amides apply. Keep separate from:
-
Rationale: Acrylates and methacrylates can undergo hazardous polymerization if exposed to incompatible materials, heat, or light. Segregation mitigates this risk.
Step 3: Waste Collection and Containerization
-
Primary Container: Collect all waste, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, wipes, absorbent pads from spills), in a designated, leak-proof container with a screw-top cap.[4][6]
-
Container Material: The container must be chemically compatible. High-density polyethylene (HDPE) is a suitable choice. Avoid metal containers for acidic or basic waste streams.[6]
-
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills.[4]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[4][7]
Step 4: Comprehensive Labeling
Proper labeling is a critical regulatory requirement that ensures safety for all personnel.[5][8]
-
Label Contents: The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include:
Step 5: On-Site Storage
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel.[4][8]
-
Storage Conditions: The SAA should be in a well-ventilated area, away from heat sources or direct sunlight, and with secondary containment (such as a spill tray) to contain any potential leaks.[1]
-
Time and Volume Limits: SAAs can hold up to 55 gallons of waste. Once a container is full, it must be moved to a central accumulation area (CAA) within three days.[4][8] Be aware of your institution's generator status (e.g., Small Quantity Generator), as this dictates the maximum on-site storage time limits set by the EPA.[8]
Step 6: Arranging for Final Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department.
-
Licensed Disposal Vendor: Your EHS department will arrange for the waste to be collected by a licensed hazardous waste disposal company, ensuring it is transported and disposed of in compliance with all federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[6][7][9]
Emergency Procedures: Spill and Exposure Management
Small Spill Cleanup
-
Evacuate and Ventilate: Ensure the immediate area is clear and maximize ventilation by working within a fume hood.[3]
-
Contain: Use an inert absorbent material like vermiculite, sand, or earth to contain and absorb the spill. Do not use combustible materials like paper towels alone.[3][10]
-
Collect: Carefully scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[3]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing, which must then be disposed of as hazardous waste.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the disposal process, from chemical use to final pickup.
Caption: Workflow for the safe disposal of this compound.
Regulatory Framework Overview
The entire hazardous waste management process is governed by a strict regulatory framework.
-
Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA establishes the "cradle-to-grave" system for managing hazardous waste, from generation to final disposal.[6][9]
-
Generator Status: Your facility is classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) based on the amount of hazardous waste produced per month. This status determines specific on-site accumulation limits and reporting requirements.[8]
-
State and Local Regulations: Many states and localities have their own, often more stringent, regulations that supplement federal laws.[7][9] It is imperative to be familiar with your specific local requirements.
By adhering to this comprehensive guide, you contribute to a culture of safety, protect our environment, and ensure that your laboratory operates in full compliance with the law.
References
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.[Link]
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Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]
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American Chemical Society. Managing Hazardous Chemical Waste in the Lab.[Link]
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PubChem. this compound.[Link]
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VA Pittsburgh Healthcare System. Guidelines for Polyacrylamide Gel Disposal.[Link]
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PubChem. N-(2-(dimethylamino)ethyl)methacrylamide.[Link]
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Maryland Department of the Environment. Hazardous Waste.[Link]
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University of Washington Environmental Health & Safety. Acrylamide Use SOP.[Link]
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Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?[Link]
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Pennsylvania Department of Environmental Protection. Hazardous Waste Program.[Link]
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PubChem. Methacrylamide.[Link]
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PubChem. (Dimethylamino)ethyl methacrylate.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2,2-Dimethoxyethyl)methacrylamide
This document provides essential, immediate safety and logistical information for the handling of N-(2,2-Dimethoxyethyl)methacrylamide (CAS 95984-11-5). As a methacrylamide derivative, this compound warrants careful handling informed by the well-documented hazards of related monomers. The following procedural guidance is designed to empower researchers, scientists, and drug development professionals to work safely, ensuring both personal protection and experimental integrity. Our approach moves beyond a simple checklist, explaining the causality behind each recommendation to build a culture of safety and trust in the laboratory.
Hazard Profile: Understanding the "Why" Behind the "What"
This compound is classified with specific hazards that dictate our protective strategy. While the fully polymerized form of acrylamides is generally considered non-toxic, the unpolymerized monomer presents the primary risk.[1][2] The hazards associated with this specific liquid monomer are clearly defined by the Globally Harmonized System (GHS).
Understanding these classifications is the critical first step in risk mitigation. Skin and eye irritation are immediate contact hazards, while respiratory irritation can occur from inhaling vapors, especially in poorly ventilated areas. The risk of harm if swallowed necessitates strict controls to prevent ingestion.
| Hazard Class | GHS Hazard Statement | Causality & Implication for Handling |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to acute health effects. This underscores the importance of prohibiting eating, drinking, or smoking in the lab and thorough hand washing after handling.[3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact with the liquid can cause inflammation, redness, and discomfort. This mandates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Splashes pose a significant risk to vision. The liquid can cause serious, potentially lasting, damage upon contact with the eyes, making robust eye protection non-negotiable. |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | Vapors or aerosols can irritate the respiratory tract. This requires handling the chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[4] |
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive Personal Protective Equipment (PPE) strategy is your first and most critical line of defense. The selection of PPE must be deliberate and directly correlated to the hazards identified above.
Primary Engineering Control: The Chemical Fume Hood
Before any discussion of PPE, the primary control measure must be emphasized: All handling of this compound should occur within a certified chemical fume hood. [2][5] This engineering control is fundamental to minimizing inhalation exposure by capturing vapors at the source.
Essential PPE Ensemble
The following PPE is mandatory for any procedure involving this compound:
-
Eye and Face Protection:
-
Minimum Requirement: Chemical safety glasses with side shields.
-
Recommended for Splash Risk: Chemical splash goggles are strongly recommended to provide a complete seal around the eyes.[5] For operations with a higher risk of splashing (e.g., transferring larger volumes), a face shield should be worn in addition to goggles.[5]
-
-
Hand Protection:
-
Glove Selection: Standard nitrile laboratory gloves provide adequate protection for incidental contact.[2]
-
Glove Discipline: Gloves must be changed regularly (at least every two hours) or immediately if they become contaminated.[2][5] Before removal, inspect gloves for any signs of degradation or puncture. Always wash hands thoroughly with soap and water after removing gloves.[1]
-
-
Body Protection:
Step-by-Step Protocols for Safe Handling
Adherence to a strict, logical workflow is crucial for minimizing exposure risk. The following diagram and protocol outline the essential steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound
Experimental Protocol: Aliquoting the Reagent
-
Preparation:
-
Confirm the chemical fume hood has been certified within the last year.
-
Don the complete PPE ensemble as described in Section 2.2.
-
Cover the work surface inside the fume hood with absorbent bench pads.[2][5]
-
Assemble all necessary equipment (pipettes, tubes, waste container) within the hood to minimize reaching in and out.
-
-
Handling:
-
Transport the primary container of this compound from its storage location (refrigerator) inside a shatter-resistant secondary container.[2][5]
-
Place the container in the fume hood, at least 6 inches from the sash.
-
Perform the aliquoting procedure carefully to avoid splashes.
-
Once the desired amount is dispensed, securely cap the primary container and the new aliquot.
-
-
Cleanup and Disposal:
-
Place all contaminated disposable items (e.g., pipette tips, wipes) into a designated hazardous waste container that is clearly labeled with the chemical name and associated hazards.[6]
-
Wipe down the work surface and any equipment used.
-
Return the primary container to its designated storage area, again using a secondary container for transport.
-
Remove PPE, starting with the lab coat and finishing with gloves, to avoid cross-contamination.
-
Immediately wash hands with soap and water for at least 20 seconds.
-
Emergency Procedures: Plan for the Unexpected
Even with meticulous planning, accidents can occur. A clear, pre-defined emergency plan is essential.
Caption: Emergency Response for Exposure or Spill Events
-
Skin Contact: Immediately remove any contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[4][7] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.[3]
-
Spill:
-
Small Spill (inside fume hood): Absorb the liquid with an inert, non-combustible material like vermiculite or sand.[4] Collect the material using non-sparking tools and place it in the designated hazardous waste container.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[7] Prevent others from entering the area.
-
Disposal of Contaminated PPE and Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
PPE Disposal: Contaminated gloves, bench pads, and other disposable items must be placed in a clearly labeled, sealed hazardous waste container.[6] Do not dispose of this material in the regular trash.
-
Chemical Waste: Unused or waste this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[2][6]
-
Waste Pickup: Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste by the EHS department.[6]
By integrating these safety protocols into your daily laboratory operations, you create a robust system that protects both the researcher and the integrity of the scientific work.
References
- Benchchem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Acrylamide.
- University of California, Berkeley - Environment, Health & Safety. Acrylamide.
- Duke University - Occupational & Environmental Safety Office. Guidelines for Safe Use of Acrylamide.
- University of Nebraska-Lincoln - Environmental Health and Safety. (2022).
- LSU Health Shreveport - Environmental Health & Safety. SOP for the safe use of Acrylamide.
- Sigma-Aldrich. N-(2,2-Dimethoxyethyl)
- PubChem. N-(2-(dimethylamino)ethyl)
- Apollo Scientific. N-(2-Hydroxyethyl)
- PubChem. This compound.
- Fisher Scientific.
- Sigma-Aldrich.
- Benchchem. Proper Disposal of N-(2-Hydroxyethyl)
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

